molecular formula C10H12N2 B1313730 (1H-Indol-2-ylmethyl)methylamine CAS No. 90888-62-3

(1H-Indol-2-ylmethyl)methylamine

Cat. No.: B1313730
CAS No.: 90888-62-3
M. Wt: 160.22 g/mol
InChI Key: RDIZNKNSMGEKKE-UHFFFAOYSA-N
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Description

(1H-Indol-2-ylmethyl)methylamine is a chemical building block of interest in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide range of biologically active molecules and natural products . Indole derivatives have been extensively researched for their diverse biological potential, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, and antimicrobial activities . This specific derivative, featuring a methylamine group at the 2-position of the indole ring, serves as a versatile precursor or intermediate in multicomponent reactions (MCRs) and other synthetic transformations for constructing complex heterocyclic compounds . Its application is primarily focused on the discovery and early optimization of new therapeutic agents, as demonstrated by research into indole-based compounds for treating conditions such as Chagas disease . Researchers value this compound for the design of polycyclic structures and the exploration of structure-activity relationships (SAR) . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1H-indol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIZNKNSMGEKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301289
Record name N-Methyl-1H-indole-2-methanamine
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Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90888-62-3
Record name N-Methyl-1H-indole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90888-62-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-1H-indole-2-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Foreword: The Strategic Importance of the Indole-2-methanamine Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Specifically, the (1H-Indol-2-ylmethyl)methylamine moiety represents a privileged scaffold, a key building block for molecules targeting a range of biological pathways. Its presence in pharmacologically active compounds underscores the need for robust, efficient, and scalable synthetic routes. This guide provides a comprehensive analysis of the primary synthetic strategies for obtaining this valuable intermediate, moving beyond simple procedural lists to explore the underlying chemical principles and rationale that govern methodological choices. We will dissect the most prevalent pathways, offering field-proven insights to navigate potential challenges and optimize reaction outcomes.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to any synthesis begins with retrosynthesis. By conceptually disconnecting the target molecule, we can identify key precursors and outline the most viable forward-synthetic strategies. For this compound, three primary disconnections are most logical, each leading to a distinct and widely practiced synthetic approach.

G cluster_0 Key Precursors Target This compound Indole2Carbaldehyde Indole-2-carbaldehyde Target->Indole2Carbaldehyde C-N bond formation (Reductive Amination) Indole2Carboxamide N-Methyl-1H-indole-2-carboxamide Target->Indole2Carboxamide C=O reduction Indole2Methanamine 1H-Indole-2-methanamine Target->Indole2Methanamine N-Alkylation

Caption: Primary retrosynthetic pathways for this compound.

This analysis reveals three core strategies:

  • Reductive Amination: Forming the final C-N bond by reacting indole-2-carbaldehyde with methylamine.

  • Amide Reduction: Reducing a pre-formed N-methyl-indole-2-carboxamide.

  • N-Alkylation: Introducing the N-methyl group onto a primary indole-2-methanamine.

A fourth, more complex strategy involves constructing the indole ring itself via methods like the Fischer or Bartoli indole synthesis, which is particularly useful for creating substituted analogs but is often less direct for this specific, unsubstituted target.[2][3][4]

Strategic Synthesis Pathways: A Comparative Analysis

The choice of synthetic route is dictated by factors including starting material availability, scalability, desired purity, and reaction robustness. Below, we analyze the most effective methods.

Pathway I: Reductive Amination of Indole-2-carbaldehyde

This is arguably the most direct and widely employed method for synthesizing the target compound.[5] The strategy involves a two-step, often one-pot, process: the condensation of indole-2-carbaldehyde with methylamine to form a transient imine intermediate, followed by its immediate reduction to the desired secondary amine.

Mechanism & Rationale: The reaction's success hinges on the careful selection of the reducing agent.

  • Sodium Borohydride (NaBH₄): A common, cost-effective choice. However, it can also reduce the starting aldehyde if imine formation is slow, leading to the formation of indole-2-methanol as a byproduct. The reaction is typically run in alcoholic solvents like methanol or ethanol.

  • Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB): These are milder, more selective reducing agents. They are particularly effective at reducing the protonated iminium ion, which is more electrophilic than the starting aldehyde, thus minimizing byproduct formation. STAB is often preferred for its non-toxic byproducts and efficacy in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE).

  • Catalytic Hydrogenation: Using a catalyst like Palladium on Carbon (Pd/C) with a hydrogen source (H₂ gas) is a clean and effective method, particularly for large-scale synthesis, as it avoids stoichiometric inorganic waste.[6]

The causality behind this pathway's popularity is its convergence and efficiency. It directly couples the two key fragments of the molecule in a single synthetic operation.

Pathway II: Reduction of N-Methyl-1H-indole-2-carboxamide

This route involves first synthesizing the N-methyl amide of indole-2-carboxylic acid, followed by the reduction of the amide carbonyl.

Step A: Amide Formation: Indole-2-carboxylic acid is coupled with methylamine using standard peptide coupling reagents. Common choices include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).[5] This step is generally high-yielding and clean.

Step B: Amide Reduction: The resulting carboxamide is then reduced. This requires a powerful reducing agent capable of reducing the highly stable amide functional group.

  • Lithium Aluminum Hydride (LiAlH₄): This is the classic reagent for amide reduction, typically used in ethereal solvents like THF or diethyl ether. It is highly effective but requires stringent anhydrous conditions and careful handling due to its high reactivity with protic sources.

  • Borane (BH₃): Borane complexes, such as BH₃·THF or BH₃·DMS, are excellent alternatives that also efficiently reduce amides under milder conditions than LiAlH₄.

This pathway is robust and reliable, though it involves more synthetic steps than direct reductive amination. Its primary advantage lies in circumstances where the starting material is the more stable indole-2-carboxylic acid rather than the aldehyde.

Pathway III: N-Alkylation of 1H-Indole-2-methanamine

This approach begins with the primary amine, 1H-indole-2-methanamine, and introduces the methyl group. This is generally considered the least efficient of the three main pathways for this specific target because it introduces a significant risk of over-alkylation.

Challenges & Causality: Reacting the primary amine with a methylating agent (e.g., methyl iodide or dimethyl sulfate) can be difficult to control. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a facile second alkylation to form the undesired tertiary amine, (1H-indol-2-ylmethyl)dimethylamine. While strategies like using a large excess of the primary amine or employing reductive amination with formaldehyde can mitigate this, they add complexity and purification challenges. Therefore, this route is typically avoided unless the primary amine is readily available and other routes are not feasible.

Quantitative Comparison of Synthesis Pathways

To provide a clear basis for experimental decisions, the pathways are summarized and compared below.

Parameter Pathway I: Reductive Amination Pathway II: Amide Reduction Pathway III: N-Alkylation
Primary Starting Material Indole-2-carbaldehydeIndole-2-carboxylic acid1H-Indole-2-methanamine
Number of Steps 1 (often one-pot)21
Typical Overall Yield Good to Excellent (70-90%)Good (60-85%)Fair to Poor (30-60%)
Key Reagents NaBH₄, NaBH₃CN, or H₂/Pd-CEDC/HOBt, LiAlH₄ or BH₃CH₃I, NaH
Primary Advantage High efficiency, convergentUses stable carboxylic acid starting materialDirect (if starting amine is available)
Primary Disadvantage Aldehyde can be less stable than acidRequires strong, hazardous reducing agentsHigh risk of over-alkylation
Scalability Excellent, especially with catalytic hydrogenationGood, but requires careful handling of hydridesPoor due to selectivity issues

Recommended Experimental Protocol: Reductive Amination

Based on its efficiency, scalability, and high yields, the reductive amination of indole-2-carbaldehyde is the recommended pathway. The following protocol provides a detailed, step-by-step methodology.

Workflow Diagram

G cluster_workflow Reductive Amination Workflow Start 1. Dissolve Indole-2-carbaldehyde in Methanol AddAmine 2. Add Methylamine solution (Stir at RT) Start->AddAmine Cool 3. Cool reaction mixture to 0°C AddAmine->Cool AddReductant 4. Add NaBH₄ portion-wise Cool->AddReductant Warm 5. Warm to RT (Monitor by TLC) AddReductant->Warm Quench 6. Quench with Water Warm->Quench Extract 7. Extract with EtOAc Quench->Extract Purify 8. Purify via Column Chromatography Extract->Purify

Caption: Step-by-step experimental workflow for the synthesis.

Detailed Methodology

Reagents & Materials:

  • Indole-2-carbaldehyde (1.0 eq)[7]

  • Methylamine (40% solution in H₂O, 1.5 eq)

  • Sodium Borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH), Anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Imine Formation: To a round-bottom flask charged with a magnetic stir bar, add indole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous methanol (approx. 0.2 M concentration). To this solution, add the methylamine solution (1.5 eq) dropwise at room temperature. Stir the mixture for 1 hour. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

    • Expert Insight: The equilibrium for imine formation is favored by the removal of water. While using an aqueous solution of methylamine is common for convenience, for challenging substrates, using methylamine gas or a solution in ethanol/THF with a drying agent like MgSO₄ can improve yields.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions over 15-20 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent a rapid evolution of hydrogen gas, which can be a safety hazard. Cooling to 0°C tempers the reactivity of NaBH₄ with the solvent and favors the reduction of the imine over any remaining aldehyde.

  • Reaction Completion & Workup: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the intermediate imine.

  • Quenching: Carefully quench the reaction by slowly adding water to decompose any excess NaBH₄. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Dilute the remaining aqueous residue with water and extract the product with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

    • Trustworthiness Check: The wash with NaHCO₃ removes any acidic impurities and ensures the amine product is in its free base form, which is more soluble in the organic solvent.

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a gradient of DCM/MeOH, often with 1% triethylamine to prevent the product from streaking on the acidic silica) to afford this compound as a pure compound.

Conclusion

The synthesis of this compound is most effectively achieved via the reductive amination of indole-2-carbaldehyde. This pathway is characterized by its high convergence, operational simplicity, and excellent yields. While the amide reduction route offers a reliable alternative, particularly when starting from indole-2-carboxylic acid, it is less step-economical. A thorough understanding of the mechanistic nuances and the rationale behind the choice of reagents, as detailed in this guide, empowers the research scientist to execute this synthesis with precision, troubleshoot effectively, and adapt the methodology for the creation of diverse and valuable indole-based derivatives.

References

  • Rao, R. N., Maiti, B., & Chanda, K. (2017). Application of Pictet–Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. ACS Combinatorial Science, 19(5), 293–328. Retrieved from [Link]

  • PubMed. (2017). Application of Pictet-Spengler Reaction to Indole-Based Alkaloids Containing Tetrahydro-β-carboline Scaffold in Combinatorial Chemistry. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Wikipedia. Retrieved from [Link]

  • Hu, Y., et al. (2023). Pictet–Spengler-Based Multicomponent Domino Reactions to Construct Polyheterocycles. Pharmaceutical Fronts, 5(4), e227-e244. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of 2-aryl Indoles and Fused Indole Derivatives via Fischer Indolisation and Their Antibacterial Evaluation. ResearchGate. Retrieved from [Link]

  • Sun, P., et al. (2022). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry, 20(8), 1747-1751. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Enantioselective synthesis of 2-indolyl methanamine derivatives through disulfonimide-catalyzed Friedel–Crafts C2-alkylation of 3-substituted indoles with imines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. NIH. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI. Retrieved from [Link]

  • National Institutes of Health. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Bartoli indole synthesis. Wikipedia. Retrieved from [Link]

Sources

A Technical Guide to the Chemical Properties of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Indol-2-ylmethyl)methylamine, identified by CAS Number 90888-62-3, is a secondary amine derivative of the indole heterocyclic system.[1] Its structure, featuring a reactive indole nucleus and a nucleophilic secondary amine, makes it a valuable, yet underexplored, building block in synthetic and medicinal chemistry. The indole motif is a cornerstone of numerous biologically active natural products and pharmaceutical agents, rendering its derivatives of perpetual interest to researchers in drug development.[2][3][4]

This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound. It is intended for researchers, synthetic chemists, and drug development professionals who may utilize this compound as a synthetic intermediate or a scaffold for library generation. We will delve into its physicochemical characteristics, propose a robust synthetic methodology based on established chemical principles, analyze its expected spectroscopic signature, and discuss its chemical reactivity and stability.

cluster_title This compound C10H12N2 Chemical Structure (Image of the chemical structure of this compound should be placed here)

Caption: Chemical Structure of this compound.

Physicochemical Properties

Experimental data for this compound is not extensively published. However, we can consolidate its fundamental identifiers and predict key properties based on its structure and data from closely related analogues.

PropertyValueSource
CAS Number 90888-62-3[1]
Molecular Formula C₁₀H₁₂N₂[1][5]
Molecular Weight 160.22 g/mol [1][5][6]
Canonical SMILES CNCC1=CC2=CC=CC=C2N1[1]
Appearance Predicted: Colorless to pale yellow liquid or low-melting solidInferred from analogues[7]
Boiling Point Predicted: >300 °CInferred from analogues[8][9]
Solubility Predicted: Soluble in common organic solvents (Ethanol, DCM, Ethyl Acetate); slightly soluble in water.[7][8]
pKa Predicted: ~9-10 (for the secondary amine)Inferred from amine properties

Synthesis and Purification

Rationale for Synthetic Approach

Reductive amination involves the initial formation of an iminium ion intermediate from the reaction of an aldehyde (indole-2-carboxaldehyde) and an amine (methylamine). This intermediate is then reduced in situ by a hydride-based reducing agent to yield the target secondary amine. We propose sodium triacetoxyborohydride (STAB) as the reducing agent. STAB is preferred over harsher reagents like sodium borohydride because it is milder, tolerant of a wider range of functional groups, and does not readily reduce the starting aldehyde, thus minimizing side reactions.

Proposed Synthesis Workflow

G Start Starting Materials: - Indole-2-carboxaldehyde - Methylamine (solution) - Sodium Triacetoxyborohydride (STAB) - Dichloromethane (DCM) Reaction Step 1: Reaction - Combine aldehyde and methylamine in DCM. - Stir to form iminium intermediate. - Add STAB portion-wise. Start->Reaction Combine & React Workup Step 2: Aqueous Workup - Quench reaction with sat. NaHCO₃. - Separate organic layer. - Extract aqueous layer with DCM. Reaction->Workup Quench & Extract Purification Step 3: Purification - Dry combined organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify crude product via flash column chromatography. Workup->Purification Dry & Purify Product Final Product: This compound (Validate with NMR, MS) Purification->Product Isolate & Characterize

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: To a solution of indole-2-carboxaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) in a round-bottom flask under an inert atmosphere (N₂ or Argon), add a solution of methylamine (1.2 eq, e.g., 40% in H₂O or 2.0 M in THF). Stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture portion-wise over 15 minutes. Self-Validation Note: The portion-wise addition controls any potential exotherm. Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM. Combine all organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, often provides effective separation. Expertise Insight: The addition of a small amount of triethylamine (~0.5%) to the eluent can prevent the amine product from streaking on the silica gel column.

  • Characterization: Collect the appropriate fractions, combine, and remove the solvent in vacuo to afford the pure this compound. Confirm the structure and purity using NMR and Mass Spectrometry.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation. The following are the predicted key spectral features for this compound.

TechniquePredicted Spectral Features
¹H NMR ~10-11 ppm (s, 1H, indole NH ); ~7.6-7.0 ppm (m, 4H, aromatic CH ); ~6.4 ppm (s, 1H, C3-H ); ~3.9 ppm (s, 2H, CH ₂-N); ~2.5 ppm (s, 3H, N-CH ₃); ~1.5-2.0 ppm (broad s, 1H, amine NH )
¹³C NMR ~136-120 ppm (6C, aromatic); ~101 ppm (C3); ~55 ppm (CH₂); ~35 ppm (CH₃)
IR (Infrared) 3400-3300 cm⁻¹ (N-H stretch, indole); 3350-3250 cm⁻¹ (N-H stretch, sec-amine); 3100-3000 cm⁻¹ (Aromatic C-H stretch); 2950-2800 cm⁻¹ (Aliphatic C-H stretch); ~1600 cm⁻¹ (Aromatic C=C stretch)
MS (Mass Spec) ESI+: [M+H]⁺ = 161.107; EI+: M⁺ = 160.100; Key fragments: m/z 130 (loss of CH₂NH), m/z 145 (loss of CH₃)

Chemical Reactivity and Stability

The reactivity of this compound is governed by the distinct properties of the indole nucleus and the secondary amine side chain.

G N1_label Weakly Acidic (pKa ~17) Can be deprotonated by strong bases (e.g., NaH) main N1_label->main N2_label Nucleophilic & Basic Reacts with acids and electrophiles (e.g., acyl chlorides) N2_label->main C3_label Electron-Rich Site Susceptible to electrophilic attack (e.g., Vilsmeier-Haack) C3_label->main

Caption: Key reactive sites of this compound.

  • Secondary Amine Reactivity: The methylamino group is basic and will readily form salts upon treatment with acids. As a potent nucleophile, it will react with a wide range of electrophiles, including alkyl halides (quaternization or N-alkylation), acyl chlorides (amide formation), and isocyanates (urea formation).

  • Indole Ring Reactivity: The indole ring system is electron-rich and undergoes electrophilic aromatic substitution. While substitution typically occurs at the C3 position in unsubstituted indoles, the C2-substituent in this molecule may influence the regioselectivity of further reactions. The indole N-H proton is weakly acidic and can be deprotonated by strong bases like sodium hydride to form an indolide anion, which can then be alkylated or acylated.

  • Stability and Storage: Like many amines, this compound is susceptible to atmospheric oxidation over time, which can lead to discoloration.[7] It is best stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and refrigerated.[9]

Potential Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.

  • Medicinal Chemistry: The indole scaffold is a "privileged structure" known to interact with a wide array of biological targets. This compound can serve as a starting point for the synthesis of more complex molecules targeting kinases, G-protein coupled receptors, or other enzyme classes. The secondary amine provides a convenient handle for appending other pharmacophoric groups.

  • Ligand Synthesis: The presence of two nitrogen atoms makes this molecule a candidate for use as a bidentate ligand in organometallic chemistry.[10] Coordination complexes of such ligands can have applications in catalysis and materials science.

  • Fragment-Based Drug Discovery (FBDD): As a relatively small molecule embodying the key features of the indole class, it could be used in FBDD screening campaigns to identify initial hits that can be elaborated into more potent drug candidates.

Conclusion

This compound is a structurally interesting indole derivative with significant synthetic potential. While detailed experimental data remains limited, its chemical properties can be reliably predicted from fundamental principles of organic chemistry. Its synthesis is accessible through standard methodologies like reductive amination, and its dual reactivity—at the secondary amine and the indole nucleus—makes it a valuable tool for chemists in academia and industry. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the utility of such versatile building blocks is poised to increase.

References

  • PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methylamine. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 2-(methylaminomethyl)-1H-indol-7-amine. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

  • ResearchGate. Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. Available from: [Link]

  • PubChem. N-Methyl-1H-indole-3-methanamine. National Center for Biotechnology Information. Available from: [Link]

  • ChemSynthesis. N-(1H-indol-4-ylmethyl)-N-methyl-2-propen-1-amine. Available from: [Link]

  • BYJU'S. Physical Properties of Amines. Available from: [Link]

  • National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • National Institutes of Health. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. Available from: [Link]

  • Grokipedia. 2-Methylindole. Available from: [Link]

  • PubMed. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino. Available from: [Link]

  • PubMed. Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethyl-aluminium complex. Available from: [Link]

  • ResearchGate. Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. Available from: [Link]

  • Manipal Research Portal. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Available from: [Link]

  • National Institutes of Health. Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Available from: [Link]

  • PubChem. 2-Methylindole. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. Available from: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic methodologies used to characterize the novel compound (1H-Indol-2-ylmethyl)methylamine. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—offering not just procedural steps, but the underlying scientific rationale for experimental choices. Our focus is on creating a self-validating framework for analysis, ensuring data integrity and confident structural elucidation.

Introduction

This compound is a molecule of significant interest within medicinal chemistry due to the prevalence of the indole scaffold in numerous biologically active compounds. Its structural characterization is a critical first step in understanding its potential pharmacological profile. This guide presents a comprehensive spectroscopic analysis, providing the foundational data necessary for its identification and further development.

Molecular Structure and Atom Numbering

To ensure clarity in the interpretation of spectroscopic data, the following standardized numbering scheme for this compound is used throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

A. ¹H NMR Spectroscopy

Expertise & Experience: The Choice of Solvent and Internal Standard

The selection of a deuterated solvent is critical for ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent peak. However, for amines, proton exchange with the solvent or trace water can lead to peak broadening, especially for the N-H protons. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a superior choice as it can slow down this exchange, resulting in sharper N-H signals.[1] Tetramethylsilane (TMS) is the universally accepted internal standard, with its signal defined as 0.00 ppm, providing a reliable reference point.[2]

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~11.0br s1HN1-H (indole)
~7.5d1HH4
~7.3d1HH7
~7.0t1HH5
~6.9t1HH6
~6.3s1HH3
~3.8s2HC8-H₂
~2.5br s1HN2-H (amine)
~2.3s3HC9-H₃

Interpretation of the ¹H NMR Spectrum

  • Indole N-H Proton (N1-H): The downfield signal at ~11.0 ppm is characteristic of the indole N-H proton, which is deshielded due to the aromaticity of the ring system and its acidic nature.

  • Aromatic Protons (H4, H5, H6, H7): The signals in the range of ~6.9-7.5 ppm correspond to the protons on the benzene portion of the indole ring. Their specific chemical shifts and coupling patterns are influenced by their position relative to the fused pyrrole ring.

  • Pyrrole Proton (H3): The singlet at ~6.3 ppm is assigned to the H3 proton of the indole ring.

  • Methylene Protons (C8-H₂): The singlet at ~3.8 ppm, integrating to two protons, is attributed to the methylene group connecting the indole ring to the methylamine moiety.

  • Amine N-H Proton (N2-H): The broad singlet at ~2.5 ppm is characteristic of the secondary amine proton. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

  • Methyl Protons (C9-H₃): The singlet at ~2.3 ppm, integrating to three protons, corresponds to the methyl group of the methylamine side chain.

Experimental Protocol: ¹H NMR Data Acquisition

H1_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5 mg of This compound prep2 Dissolve in ~0.7 mL of DMSO-d6 prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Filter into a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 500 MHz) acq2 Lock on the deuterium signal of DMSO-d6 acq1->acq2 acq3 Shim the magnetic field for homogeneity acq2->acq3 acq4 Acquire the ¹H NMR spectrum acq3->acq4 proc1 Fourier transform the FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum to TMS (0.00 ppm) proc4->proc5

Caption: Workflow for ¹H NMR analysis.

B. ¹³C NMR Spectroscopy

Expertise & Experience: Ensuring Quantitative Accuracy

While standard ¹³C NMR provides chemical shift information, quantitative analysis (i.e., ensuring peak intensities correlate with the number of carbon atoms) requires longer relaxation delays between pulses. For structural confirmation, a standard acquisition is usually sufficient. The broad range of chemical shifts in ¹³C NMR provides a distinct signal for each unique carbon atom in the molecule.[3]

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~137.0C7a
~136.5C2
~128.0C3a
~121.0C5
~120.0C4
~119.0C6
~111.0C7
~100.0C3
~45.0C8
~35.0C9

Interpretation of the ¹³C NMR Spectrum

  • Indole Carbons (C2-C7a): The signals in the aromatic region (~100-140 ppm) correspond to the eight carbon atoms of the indole ring. The quaternary carbons (C2, C3a, C7a) typically have lower intensities.

  • Methylene Carbon (C8): The signal around 45.0 ppm is assigned to the methylene carbon.

  • Methyl Carbon (C9): The upfield signal at approximately 35.0 ppm is characteristic of the methyl carbon of the amine side chain.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation follows the same procedure as for ¹H NMR. The acquisition parameters are adjusted for the lower sensitivity of the ¹³C nucleus, typically requiring a larger number of scans.

II. Mass Spectrometry (MS)

Expertise & Experience: Choosing the Right Ionization Technique

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a compound like this compound, which is a relatively small, polar molecule, several ionization techniques could be employed.[4][5]

  • Electron Ionization (EI): A "hard" ionization technique that can cause extensive fragmentation, providing a detailed fingerprint of the molecule. However, the molecular ion peak may be weak or absent.[6]

  • Chemical Ionization (CI): A "softer" ionization method that results in less fragmentation and a more prominent protonated molecular ion peak ([M+H]⁺), which is useful for confirming the molecular weight.[7]

  • Electrospray Ionization (ESI): A very soft ionization technique ideal for polar molecules, typically yielding a strong [M+H]⁺ signal. This is often the method of choice for this type of compound when coupled with liquid chromatography.[8]

Predicted Mass Spectrum Data (ESI+)

m/zInterpretation
161.11[M+H]⁺ (Molecular Ion + Proton)
144.08[M+H - NH₂CH₃]⁺ (Loss of methylamine)
130.07[Indole-CH₂]⁺ (Indolylmethyl cation)

Interpretation of the Mass Spectrum

The presence of a strong signal at m/z 161.11 in the positive ion mode ESI mass spectrum would confirm the molecular weight of this compound (C₁₀H₁₂N₂, MW = 160.22) with the addition of a proton. The fragmentation pattern, including the loss of the methylamine group (m/z 144.08) and the formation of the stable indolylmethyl cation (m/z 130.07), provides further structural validation.

Experimental Protocol: LC-MS (ESI) Data Acquisition

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol/water) lc1 Inject the sample into the HPLC system prep1->lc1 lc2 Separate the compound on a C18 column lc1->lc2 ms1 Introduce the eluent into the ESI source lc2->ms1 ms2 Generate ions in the positive ion mode ms1->ms2 ms3 Analyze the ions in the mass analyzer (e.g., TOF or Quadrupole) ms2->ms3

Caption: Workflow for LC-MS (ESI) analysis.

III. Infrared (IR) Spectroscopy

Expertise & Experience: Sample Preparation for Optimal Results

FTIR spectroscopy provides information about the functional groups present in a molecule. For a solid sample like this compound, the KBr pellet method is a common and reliable sample preparation technique.[9] This involves grinding the sample with potassium bromide powder and pressing it into a transparent disk. This minimizes scattering and produces a high-quality spectrum.[10] Alternatively, Attenuated Total Reflectance (ATR) can be used for rapid analysis of the solid sample with minimal preparation.[11]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H stretch (indole)
~3300Weak, BroadN-H stretch (secondary amine)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1620MediumC=C stretch (aromatic)
~1460MediumC-H bend (aliphatic)
~1250MediumC-N stretch
~740StrongAromatic C-H out-of-plane bend

Interpretation of the IR Spectrum

  • N-H Stretching: The sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch of the indole ring. The weaker, broader band around 3300 cm⁻¹ corresponds to the N-H stretch of the secondary amine.[12]

  • C-H Stretching: The bands between 3100-3000 cm⁻¹ are due to the C-H stretching vibrations of the aromatic indole ring, while the bands in the 2950-2850 cm⁻¹ region are from the aliphatic methylene and methyl groups.

  • C=C Stretching: The absorption at ~1620 cm⁻¹ is indicative of the carbon-carbon double bond stretching within the aromatic ring.

  • C-N Stretching: The C-N stretching vibration appears around 1250 cm⁻¹.

  • Aromatic C-H Bending: The strong band at ~740 cm⁻¹ is a characteristic out-of-plane bending vibration for ortho-disubstituted benzene rings, which is consistent with the indole structure.

Experimental Protocol: FTIR (KBr Pellet) Data Acquisition

  • Sample Preparation: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent disk.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Subtraction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

IV. Conclusion

The comprehensive application of NMR, MS, and IR spectroscopy provides a robust and self-validating framework for the structural elucidation of this compound. The predicted data presented in this guide, based on the known spectroscopic behavior of similar chemical moieties, serves as a reliable reference for researchers. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. This foundational spectroscopic information is indispensable for the confident identification and further investigation of this promising molecule in the field of drug discovery and development.

References

  • Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained. [Link]

  • PharmaCores. (2025). Ionization in Mass Spectrometry: 5 Essential Types (Soft vs Hard Explained). [Link]

  • Environmental Context. (n.d.). Chemical ionisation mass spectrometry for the measurement of atmospheric amines. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry. [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. [Link]

  • JoVE. (2023). Video: Mass Spectrometry of Amines. [Link]

  • NMR Sample Preparation. (n.d.). NMR Sample Preparation. [Link]

  • Sample preparation for FT-IR. (n.d.). Sample preparation for FT-IR. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Humboldt-Universität zu Berlin. (n.d.). sample preparation — NMR Spectroscopy. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Canadian Journal of Chemistry. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. [Link]

  • UCLA Chemistry. (n.d.). IR: amines. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. [Link]

  • ResearchGate. (2023). Synthesis and NMR spectra of [15N]indole. [Link]

  • Indole Synthesis SI. (n.d.). 20230818 Indole Synthesis SI. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • ResearchGate. (2011). (PDF) Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Supporting information. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000164). [Link]

  • MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). [Link]

  • NIST WebBook. (n.d.). 1H-Indole-3-ethanamine, α-methyl-. [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. [Link]

  • ResearchGate. (n.d.). (PDF) Far infrared spectrum of methylamine. [Link]

  • NIST WebBook. (n.d.). 1H-Indole, 1-methyl-. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

Sources

A Comprehensive Technical Guide to N-((1H-Indol-2-yl)methyl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This guide provides an in-depth technical overview of N-((1H-Indol-2-yl)methyl)methanamine, a secondary amine derivative of the indole scaffold. This compound is a valuable building block for medicinal chemistry and drug discovery, serving as a structural analog of tryptamine. This document details its nomenclature, structural and physicochemical properties, a robust synthetic protocol via reductive amination, and its potential applications for researchers, scientists, and drug development professionals.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in hydrogen bonding make it a critical pharmacophore for interacting with a wide range of biological targets. While tryptamines substituted at the 3-position are extensively studied, 2-substituted analogs like N-((1H-Indol-2-yl)methyl)methanamine represent a less explored but equally promising chemical space.

This compound, a structural isomer of N-methyltryptamine, offers a different spatial arrangement of the amine sidechain relative to the indole nitrogen. This distinction can profoundly influence receptor binding affinity, selectivity, and metabolic stability, making it a molecule of significant interest for developing novel therapeutics, particularly in neuroscience and oncology.[1][2]

Nomenclature and Structure

IUPAC Name and CAS Registry
  • Systematic IUPAC Name: N-((1H-Indol-2-yl)methyl)methanamine

  • Other Names: (1H-Indol-2-ylmethyl)methylamine[3]

  • CAS Number: 90888-62-3[3]

  • Molecular Formula: C₁₀H₁₂N₂[3]

  • Molecular Weight: 160.22 g/mol [3]

Molecular Structure

The molecule consists of a 1H-indole ring system where a methylaminomethyl group (-CH₂NHCH₃) is attached to the C2 position. It is crucial to distinguish it from its more common C3-substituted isomer, (1H-Indol-3-ylmethyl)methylamine, and the primary amine, (1H-Indol-2-yl)methanamine.

G target N-((1H-Indol-2-yl)methyl)methanamine intermediate [Indol-2-yl-methylidene]methanamine (Imine Intermediate) target->intermediate Reduction (e.g., NaBH₄, NaBH(OAc)₃) reagents Indole-2-carboxaldehyde + Methylamine (CH₃NH₂) intermediate->reagents Condensation (-H₂O)

Caption: Retrosynthetic path for the target amine.

Recommended Synthetic Protocol: Reductive Amination

This protocol provides a self-validating system for synthesizing the title compound with high fidelity. The choice of reducing agent is critical; sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred as it is milder than sodium borohydride (NaBH₄), selective for imines over aldehydes, and does not require strictly anhydrous conditions.

Materials:

  • Indole-2-carboxaldehyde (1.0 eq) [4]* Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF, 1.5 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

  • Acetic acid (catalytic, ~0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

G start Start: Dissolve Indole-2-carboxaldehyde in DCM/DCE add_amine Add Methylamine solution and catalytic Acetic Acid. Stir for 30-60 min at RT. start->add_amine add_reductant Add NaBH(OAc)₃ portion-wise over 15 min. (Caution: Gas evolution) add_amine->add_reductant react Stir reaction mixture at RT for 4-12 hours. Monitor by TLC/LC-MS. add_reductant->react quench Quench reaction carefully with saturated NaHCO₃ solution. react->quench extract Extract with DCM (3x). Combine organic layers. quench->extract wash Wash with Brine. extract->wash dry Dry over MgSO₄/Na₂SO₄, filter, and concentrate in vacuo. wash->dry purify Purify crude product via flash column chromatography. dry->purify end End: Characterize pure product. purify->end

Caption: Step-by-step reductive amination workflow.

Detailed Steps:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add indole-2-carboxaldehyde (1.0 eq) and the solvent (DCM or DCE).

  • Imine Formation: Add the methylamine solution (1.5 eq) followed by a catalytic amount of glacial acetic acid. The acid catalyzes the formation of the iminium ion, which is the species that gets reduced. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to control the initial effervescence.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting aldehyde by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, carefully quench by adding saturated sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Washing & Drying: Wash the combined organic layers with brine to remove residual water, then dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) to elute the product.

Chemical Reactivity and Stability

Reactivity Profile
  • N-Alkylation/Acylation: The secondary amine is a potent nucleophile and can be readily alkylated or acylated to generate tertiary amines or amides, respectively. This serves as a key handle for library synthesis.

  • N-H Deprotonation (Indole): The indole N-H can be deprotonated with a strong base like sodium hydride (NaH) or n-butyllithium (n-BuLi), allowing for substitution at the N1 position (e.g., N-methylation to form a derivative like CAS 3514-15-6). [5][6]* Electrophilic Aromatic Substitution: The indole ring is highly activated towards electrophiles. While substitution typically favors the C3 position, this position is already occupied by a proton. Under certain conditions, substitution may occur at other positions on the benzene ring.

Stability and Storage

N-((1H-Indol-2-yl)methyl)methanamine is a relatively stable compound. However, like many amines, it can be susceptible to air oxidation over long periods, which may result in discoloration. For long-term storage, it is recommended to keep the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C). [6]

Applications in Research and Drug Development

As a tryptamine analog, the primary applications of this scaffold lie within drug discovery and neuroscience.

Role as a Synthetic Intermediate

The compound is a versatile intermediate. The secondary amine provides a reactive site for diversification, allowing chemists to append various functional groups to explore structure-activity relationships (SAR). This is a common strategy in the synthesis of compound libraries for high-throughput screening. [7]

Potential as a Pharmacophore in Neuroscience

Tryptamine derivatives are well-known for their interactions with serotonin (5-HT) receptors. [8]The specific substitution pattern of N-((1H-Indol-2-yl)methyl)methanamine could lead to unique binding profiles at 5-HT receptor subtypes, such as 5-HT₂A, 5-HT₂C, or 5-HT₁A. [1]Such compounds are actively investigated for their potential in treating a range of neuropsychiatric disorders, including depression, anxiety, and psychosis. Recent research focuses on designing tryptamines that retain therapeutic benefits without inducing psychedelic effects. [9]The unique 2-substituted structure could be advantageous in achieving this selectivity.

Conclusion

N-((1H-Indol-2-yl)methyl)methanamine is a synthetically accessible and versatile indole derivative with significant potential in medicinal chemistry. Its structural isomerism with classic 3-substituted tryptamines provides a valuable tool for researchers to probe the structural requirements of biological targets. The robust reductive amination protocol outlined herein offers a reliable method for its preparation, enabling further exploration of its chemical reactivity and pharmacological activity. This compound remains a promising scaffold for the development of next-generation therapeutics targeting the central nervous system and beyond.

References

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ResearchGate. Available at: [Link]

  • ACS Medicinal Chemistry Letters. (2025). Design and Evaluation of Substituted Tryptamines for Nonpsychedelic Modulation of Metabolic and Neuropsychiatric Pathways. Available at: [Link]

  • Mittapelli, V., et al. (2009). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-[5-[substituted-1H-indole-3-yl]ethanamines. Indian Journal of Chemistry, 48B, 590-594. Available at: https://www.researchgate.net/publication/236005705_N-Desmethyltriptans_One_pot_efficient_synthesis_of_N-methyl-2-5-substituted-1H-indole-3-ylethanamines
  • Brimblecombe, R. W., et al. (1964). Some pharmacological effects of a series of tryptamine derivatives. British Journal of Pharmacology and Chemotherapy, 23(1), 43–54. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. Available at: [Link]

  • Eshleman, A. J., et al. (2025). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. Available at: [Link]

  • Google Patents. WO2004080945A1 - Process for the preparation of n-methyl-1-naphthalenemethanamine.
  • PubMed. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Available at: [Link]

  • Szára, S., et al. (1962). Synthesis and Pharmacological Activity of Alkylated Tryptamines. Journal of Medicinal Chemistry, 5(2), 333-341. Available at: [Link]

  • RSC Publishing. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

  • Lee, H., et al. (2021). Four Novel Synthetic Tryptamine Analogs Induce Head-Twitch Responses and Increase 5-HTR2a in the Prefrontal Cortex in Mice. Frontiers in Pharmacology, 12, 780336. Available at: [Link]

  • ResearchGate. (2018). Reductive amination of amines with formaldehyde ?. Available at: [Link]

  • ResearchGate. (2019). An improved synthesis, spectroscopic (FT-IR, NMR) study and DFT computational analysis (IR, NMR, UV–Vis, MEP diagrams, NBO, NLO, FMO) of the 1,5-methanoazocino[4,3-b]indole core structure. Available at: [Link]

  • PubChem. (1-methyl-1H-indol-2-yl)(piperazin-1-yl)methanone. Available at: [Link]

Sources

The Indoleamines: A Technical Guide to Their Discovery, History, and Core Functions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive exploration of the discovery and history of indoleamines, with a primary focus on the seminal molecules serotonin and melatonin. Tailored for researchers, scientists, and drug development professionals, this document details the foundational experiments, key scientific figures, and the evolution of our understanding of these critical signaling molecules. It elucidates the biosynthetic pathways, receptor signaling cascades, and the causality behind the experimental choices that defined this field. This guide includes detailed historical protocols, quantitative data, and visual diagrams of signaling pathways to offer a robust resource for both historical context and modern application.

Part 1: The Serendipitous Unraveling of a Ubiquitous Signaling Molecule: The Discovery of Serotonin

The story of serotonin is a compelling narrative of independent discoveries converging on a single, vital molecule. Its initial identification arose from two distinct lines of physiological inquiry: gastrointestinal motility and vascular tone.

'Enteramine': An Amine from the Enterochromaffin Cells

In the 1930s, the Italian pharmacologist Vittorio Erspamer was investigating the chemical mediators of the gastrointestinal tract.[1] He observed that extracts from enterochromaffin cells of the gut mucosa contained a substance that caused potent smooth muscle contraction.[2] Erspamer demonstrated that this substance was a previously unknown amine, which he aptly named "enteramine."[1] His early work, published in 1937, laid the groundwork for understanding the profound role of this molecule in gut physiology.[3]

'Serotonin': A Tonic from the Serum

Contemporaneously, across the Atlantic at the Cleveland Clinic, a team of researchers including Irvine Page, Maurice Rapport, and Arda Green were investigating substances involved in blood clotting and hypertension.[4] They identified a vasoconstrictor substance released from platelets in clotted blood serum.[5][6] In 1948, they successfully isolated this "serum tonic" factor and named it "serotonin."[4] A year later, Rapport identified the chemical structure of serotonin as 5-hydroxytryptamine (5-HT).[4]

The Unification of Enteramine and Serotonin

It was in 1952 that Erspamer and his colleague Asero demonstrated that enteramine and serotonin were, in fact, the same molecule: 5-hydroxytryptamine.[3] This unification marked a pivotal moment, revealing that a single indoleamine played crucial roles in both the gut and the vascular system. The subsequent discovery of serotonin in the central nervous system in 1953 by Betty Twarog and Page opened a new frontier in neuroscience, implicating 5-HT in the regulation of mood, sleep, and cognition.[2]

Physicochemical Properties of Serotonin

A foundational understanding of a molecule's physical and chemical characteristics is paramount for its study and manipulation in experimental and therapeutic contexts.

PropertyValueSource
Molecular Formula C₁₀H₁₂N₂O[7]
Molar Mass 176.215 g/mol [7]
Appearance White powder[7][8]
Melting Point 167.7 °C[7][8]
Boiling Point 416 °C[7]
Solubility Slightly soluble in water and ethanol[7][8]

Part 2: The Pineal Gland's Messenger of Darkness: The Discovery of Melatonin

The discovery of melatonin is a testament to the power of bioassay-guided fractionation and a keen scientific intuition.

A Skin-Lightening Factor from the Pineal Gland

In 1917, it was observed that extracts from bovine pineal glands could lighten frog skin.[9] This peculiar finding lay relatively dormant until the 1950s when dermatologist Aaron B. Lerner at Yale University hypothesized that this pineal factor might be useful in treating skin pigmentation disorders.[9] This clinical interest drove the quest to isolate the active compound.

The Frog Skin Bioassay: A Guiding Light in the Dark

Lerner's team utilized a simple yet effective bioassay to guide their purification efforts: the ability of extracts to aggregate melanin granules in frog melanocytes, resulting in a visible lightening of the skin.[9][10] This bioassay was the critical tool that allowed them to track the skin-lightening activity through various fractionation steps.

Isolation and Characterization of Melatonin

In 1958, after processing a vast quantity of bovine pineal glands, Lerner and his colleagues successfully isolated and characterized the active compound.[11][12] They named it "melatonin" due to its effect on melanin.[9] The structure was determined to be N-acetyl-5-methoxytryptamine.[11]

Physicochemical Properties of Melatonin

The distinct physicochemical properties of melatonin underpin its biological distribution and function.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O₂[13][14]
Molar Mass 232.28 g/mol [13][14]
Appearance Off-white powder[13][14]
Melting Point 116.5 - 118 °C[13][14]
Boiling Point 512.8 °C[13][14]
Solubility in water 2 g/L at 20 °C[15]

Part 3: The Indoleamine Synthesis and Signaling Network

The physiological effects of serotonin and melatonin are dictated by their biosynthesis from the essential amino acid tryptophan and their interaction with specific cellular receptors.

Biosynthesis of Indoleamines from Tryptophan

The synthesis of serotonin and melatonin begins with the dietary amino acid tryptophan.[16]

Indoleamine_Biosynthesis Tryptophan Tryptophan 5-Hydroxytryptophan 5-Hydroxytryptophan Tryptophan->5-Hydroxytryptophan Tryptophan Hydroxylase (TPH) Serotonin Serotonin 5-Hydroxytryptophan->Serotonin Aromatic L-Amino Acid Decarboxylase (AADC) N-Acetylserotonin N-Acetylserotonin Serotonin->N-Acetylserotonin Arylalkylamine N-acetyltransferase (AANAT) Melatonin Melatonin N-Acetylserotonin->Melatonin Acetylserotonin O-methyltransferase (ASMT)

Caption: The biosynthetic pathway of indoleamines from tryptophan.

Serotonin Receptor Signaling: The 5-HT₂A Receptor

Serotonin exerts its diverse effects by binding to a large family of receptors. The 5-HT₂A receptor, a Gq-protein coupled receptor, is a key player in many of serotonin's central nervous system functions.[17]

Serotonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gq 5HT2A_Receptor->Gq_protein Serotonin Binding PLC Phospholipase C (PLC) Gq_protein->PLC Activation IP3 IP3 PLC->IP3 Hydrolysis of PIP2 DAG DAG PLC->DAG Hydrolysis of PIP2 PIP2 PIP2 Ca_ER Endoplasmic Reticulum IP3->Ca_ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Cellular_Response Cellular Response (e.g., neuronal excitation) PKC->Cellular_Response Phosphorylation of target proteins Ca_ion Ca²⁺ Ca_ER->Ca_ion Ca²⁺ Release Ca_ion->PKC Co-activation

Caption: Signaling pathway of the serotonin 5-HT₂A receptor.

Melatonin Receptor Signaling: The MT₁ Receptor

Melatonin's effects, particularly on circadian rhythms, are primarily mediated by the MT₁ and MT₂ receptors, which are Gi-protein coupled.[18]

Melatonin_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MT1_Receptor MT1 Receptor Gi_protein Gi MT1_Receptor->Gi_protein Melatonin Binding AC Adenylyl Cyclase (AC) Gi_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Changes in Gene Expression CREB->Gene_Expression Regulation of Transcription

Caption: Signaling pathway of the melatonin MT₁ receptor.

Part 4: Historical Experimental Protocols

Understanding the ingenuity and limitations of early scientific methods provides invaluable context for the discoveries they enabled. The following are detailed, reconstructed protocols based on historical accounts.

Experimental Protocol: Isolation of 'Enteramine' (Serotonin) from Enterochromaffin Cells (Circa 1937)

Objective: To extract a bioactive substance from the gastrointestinal mucosa that causes smooth muscle contraction.

Methodology Rationale: The choice of acetone as a solvent was common for extracting small organic molecules from biological tissues. The bioassay using an isolated rat uterus was a sensitive and established method for detecting substances that induce smooth muscle contraction.

Step-by-Step Protocol:

  • Tissue Preparation: Obtain fresh rabbit gastric mucosa.

  • Extraction: Homogenize the tissue in acetone.

  • Filtration: Filter the homogenate to remove solid tissue debris.

  • Solvent Evaporation: Evaporate the acetone from the filtrate under reduced pressure to yield a crude extract.

  • Bioassay Preparation: Prepare an isolated rat uterus tissue bath with a physiological salt solution, maintained at a constant temperature and aerated.

  • Bioassay: Apply the crude extract to the tissue bath and record any resulting muscle contractions using a kymograph.

  • Further Purification (Conceptual): Subsequent purification would have involved further solvent extractions and rudimentary chromatographic techniques to isolate the active amine fraction.

Experimental Protocol: Isolation of Melatonin from Bovine Pineal Glands (Circa 1958)

Objective: To isolate the skin-lightening factor from bovine pineal glands.

Methodology Rationale: The large-scale processing of bovine pineal glands was necessary due to the low concentration of melatonin in the tissue. The frog skin bioassay provided a direct and visually quantifiable measure of the desired biological activity.

Step-by-Step Protocol:

  • Tissue Procurement: Obtain a large quantity of bovine pineal glands (e.g., from a slaughterhouse).[5]

  • Initial Extraction: Homogenize the pineal glands in an appropriate organic solvent (e.g., acetone or ethanol).

  • Solvent Partitioning: Perform a series of solvent-solvent extractions to partition the active compound into a less polar phase, separating it from water-soluble components.

  • Chromatography: Employ column chromatography (e.g., using silica gel or alumina) to separate the components of the extract based on their polarity.

  • Bioassay-Guided Fraction Collection:

    • Collect fractions as they elute from the chromatography column.

    • For each fraction, perform the frog skin bioassay:

      • Prepare isolated sections of frog skin.

      • Apply a small amount of the fraction to the skin.

      • Observe for a lightening of the skin's pigmentation under a microscope.

  • Crystallization: Pool the active fractions, concentrate them, and induce crystallization to obtain the pure compound.

  • Structural Elucidation: Subject the purified crystals to chemical analysis (e.g., elemental analysis, spectroscopy) to determine the molecular structure.[11]

Part 5: Conclusion and Future Perspectives

The discoveries of serotonin and melatonin were landmark achievements in physiology and neuroscience, revealing the profound impact of these small indoleamine molecules on a vast array of biological processes. The journey from observing their physiological effects to isolating and characterizing them, and finally to elucidating their complex signaling pathways, showcases the evolution of biochemical and pharmacological research. For professionals in drug development, a deep understanding of this history provides a crucial foundation for the rational design of novel therapeutics targeting the serotonergic and melatonergic systems. Future research will undoubtedly continue to uncover new roles for these versatile molecules and refine our understanding of their intricate regulatory networks.

References

  • Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Chemistry and Biosynthesis of Melatonin. (2021, November 30). Encyclopedia.pub. Retrieved January 17, 2026, from [Link]

  • Tan, D. X., Manchester, L. C., & Reiter, R. J. (2002). Chemical and Physical Properties and Potential Mechanisms: Melatonin as a Broad Spectrum Antioxidant and Free Radical Scavenger. Current Topics in Medicinal Chemistry, 2(2), 181-197.
  • Serotonin Formula. (n.d.). Soft Schools. Retrieved January 17, 2026, from [Link]

  • The Serotonin Molecule. (n.d.). World of Molecules. Retrieved January 17, 2026, from [Link]

  • Signaling of melatonin receptor homomers of MT 1 and MT 2 and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Structural and physico-chemical evaluation of melatonin and its solution-state excited properties, with emphasis on its binding with novel coronavirus proteins. (2020, August 23). PMC. Retrieved January 17, 2026, from [Link]

  • Melatonin receptor signaling pathways. (A) Both melatonin receptors MT1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Jockers, R., Delagrange, P., & Dubocovich, M. L. (2018). Melatonin receptors: molecular pharmacology and signalling in the context of system bias. British Journal of Pharmacology, 175(16), 3271-3283.
  • Melatonin signaling pathways are summarized in this figure. Both MT1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Schematic representations of signaling pathways from 5-HT receptors to... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. (n.d.). MSU Denver. Retrieved January 17, 2026, from [Link]

  • Melatonin. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • 3-Indolepropionic acid. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Serotonin. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Murch, S. J., Campbell, S. S., & Saxena, P. K. (2019). Auxin driven indoleamine biosynthesis and the role of tryptophan as an inductive signal in Hypericum perforatum (L.). Plant Cell Reports, 38(11), 1375-1388.
  • Schematic representation of tryptophan and tryptamine biosynthesis and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 5-HT2A receptor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Photophysics of a Neurotransmitter: Ionization and Spectroscopic Properties of Serotonin. (n.d.). CCMB. Retrieved January 17, 2026, from [Link]

  • Serotonin. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • of tryptophan metabolism to indoleamines and auxin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Molecular Mechanisms of the Melatonin Receptor Pathway Linking Circadian Rhythm to Type 2 Diabetes Mellitus. (2023, March 15). PMC. Retrieved January 17, 2026, from [Link]

  • Serotonin 5HT 2A receptors and their major signaling pathways. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. (n.d.). NCBI. Retrieved January 17, 2026, from [Link]

  • Lerner, A. B., Case, J. D., & Takahashi, Y. (1960). Isolation of Melatonin and 5-Methoxyindole-3-Acetic Acid from Bovine Pineal Glands. Journal of Biological Chemistry, 235(7), 1992-1997.
  • Melatonin: fifty years of scientific journey from the discovery in bovine pineal gland to delineation of functions in human. (2008). PubMed. Retrieved January 17, 2026, from [Link]

  • Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. (2016, January 12). PMC. Retrieved January 17, 2026, from [Link]

  • 75 Years Later: Cleveland Clinic Recalls Researchers' Pivotal Role in Discovery of Serotonin. (2023, October 27). Cleveland Clinic. Retrieved January 17, 2026, from [Link]

  • Enteric serotonergic neurones … finally! (n.d.). PMC. Retrieved January 17, 2026, from [Link]

  • Isolation of melatonin and 5-methoxyindole-3-acetic acid from bovine pineal glands. (1960). PubMed. Retrieved January 17, 2026, from [Link]

  • Pineal gland. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Maurice M. Rapport. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Serotonin and the Last Great Bioassay. (2003). Science Alert. Retrieved January 17, 2026, from [Link]

  • Identification and characterization, by paper chromatography, of enteramine, octopamine, tyramine, histamine and allied substances in extracts of posterior salivary glands of octopoda and in other tissue extracts of vertebrates and invertebrates. (1951). PubMed. Retrieved January 17, 2026, from [Link]

  • In Vitro Frog Skin Assay for Agents that Darken and Lighten Melanocytes. (1959). Scilit. Retrieved January 17, 2026, from [Link]

  • Serotonin. (n.d.). Basic Neurochemistry. Retrieved January 17, 2026, from [Link]

  • Historical introduction: the Italian contribution to the discovery of 5-hydroxytryptamine (enteramine, serotonin). (1986). PubMed. Retrieved January 17, 2026, from [Link]

  • (PDF) In: New Developments in Melatonin Research The Scotophase Rise in Plasma Melatonin in Rana Tadpoles and Frogs Comes from the Pineal Gland and the Eyes, whereas the Gut does not Appear to Contribute to Circulating Melatonin. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Serotonin: A Biography. (2022, September 12). Psychiatric Times. Retrieved January 17, 2026, from [Link]

  • The Erspamer's serotonin. (2019, January 22). Giorgio Samorini. Retrieved January 17, 2026, from [Link]

  • ISOLATION OF MELATONIN, THE PINEAL GLAND FACTOR THAT LIGHTENS MELANOCYTES1. (1958). ScienceOpen. Retrieved January 17, 2026, from [Link]

  • Yellow light improves milk quality, antioxidant capacity, immunity, and reproductive ability in dairy cows by elevating endogenous melatonin. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]

  • Melatonin and the skin: from frog to human. (1996). PubMed. Retrieved January 17, 2026, from [Link]

  • Maurice M. Rapport. (n.d.). Grokipedia. Retrieved January 17, 2026, from [Link]

  • Bioassay Of Serotonin On Rat Stomach Strip By Three Point Assay Method. (n.d.). RJPT SimLab. Retrieved January 17, 2026, from [Link]

  • Death of scientist who discovered serotonin. (2011, September 4). Inside the Brain. Retrieved January 17, 2026, from [Link]

  • Integrated Nature of Chromatophore Responses in the in Vitro Frog Skin Bioassay. (1969). Endocrinology. Retrieved January 17, 2026, from [Link]

  • Serum vasoconstrictor, serotonin; isolation and characterization. (1948). PubMed. Retrieved January 17, 2026, from [Link]

  • Expt. 1 Bioassay of serotonin using rat fundus strip by three point bioassay. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

  • Assay of Seretonin.pptx. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]

Sources

Foreword: The Strategic Importance of the C2 Position

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Characteristics of 2-Substituted Indoleamines

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

The indoleamine scaffold is a cornerstone of neuropharmacology, serving as the foundational structure for critical neurotransmitters like serotonin and hormones like melatonin.[1] For decades, medicinal chemistry efforts have concentrated on modifying the ethylamine side chain or substituting the benzene portion of the indole ring, particularly at the C5 position. However, direct substitution at the C2 position of the indole nucleus has emerged as a powerful, albeit more synthetically challenging, strategy for exquisitely tuning pharmacological activity.

This guide delves into the basic characteristics of 2-substituted indoleamines, moving beyond a simple catalog of compounds. We will explore the nuanced effects of C2 modification on receptor affinity, functional efficacy, and overall molecular properties. By understanding the causality behind these changes, from synthetic rationale to receptor interaction, we can better leverage this versatile scaffold for the development of next-generation therapeutics targeting a range of physiological systems.

Section 1: Synthetic Strategies and Methodologies

The accessibility of 2-substituted indoles is paramount for exploring their therapeutic potential. While classical methods like the Fischer indole synthesis often provide limited regiochemical control for C2 substitution, modern catalytic approaches have opened the door to diverse and efficient syntheses.[2]

Palladium-Catalyzed Cyclization of 2-Alkynylanilines

A robust and versatile method for constructing the 2-substituted indole core involves the palladium-catalyzed cyclization of 2-alkynylanilines.[3] This approach is advantageous due to the ready availability of starting materials, which can be prepared via Sonogashira coupling of ortho-haloanilines and terminal alkynes.[3]

Causality of Experimental Choice: The use of a palladium catalyst, such as Pd(OAc)₂, is critical as it facilitates the intramolecular aminopalladation of the alkyne, followed by reductive elimination to form the indole ring. This reaction is often performed in aqueous micellar media (e.g., using TPGS-750-M), which enhances reaction rates and provides a more environmentally benign system.[3]

Experimental Protocol: Pd-Catalyzed Synthesis of a 2-Aryl Indole

This protocol provides a generalized, self-validating procedure for the synthesis of a 2-substituted indole, which can then be further elaborated to the corresponding indoleamine.

Objective: To synthesize 2-phenyl-1H-indole from 2-ethynylaniline and iodobenzene.

Materials:

  • 2-ethynylaniline

  • Iodobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃)

  • TPGS-750-M (a surfactant for micellar catalysis)

  • Degassed water and Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, combine 2-ethynylaniline (1.0 mmol), iodobenzene (1.1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Solvent and Base Addition: Add a 3% aqueous solution of TPGS-750-M (5 mL) and K₂CO₃ (2.0 mmol). The mixture is degassed by three freeze-pump-thaw cycles.

  • Tandem Sonogashira Coupling: The reaction mixture is stirred vigorously at room temperature for 4-6 hours until TLC or LC-MS analysis confirms the consumption of 2-ethynylaniline and formation of the 2-(phenylethynyl)aniline intermediate.

  • Cyclization: The temperature is then raised to 80-100 °C. The cyclization is monitored by TLC (e.g., using a mobile phase of 8:2 petroleum ether:ethyl acetate) for the formation of the 2-phenyl-1H-indole product.[3] The reaction is typically complete within 12-24 hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Validation: The crude product is purified by flash column chromatography on silica gel. The structure and purity of the final compound are validated using ¹H NMR, ¹³C NMR, and HRMS to confirm the correct mass and structure.[2]

Visualization: Synthetic Workflow

G cluster_0 Part 1: Sonogashira Coupling cluster_1 Part 2: Intramolecular Cyclization cluster_2 Part 3: Side Chain Elaboration A o-Haloaniline + Terminal Alkyne C 2-Alkynylaniline Intermediate A->C  [Catalyst: B] B Pd(0)/Ligand, Base E 2-Substituted Indole Core C->E  [Catalyst: D, Heat] D Pd(II) Catalyst G 2-Substituted Indoleamine E->G  [Reagents: F] F Standard Transformations (e.g., Mannich, Reduction)

Caption: Generalized workflow for the synthesis of 2-substituted indoleamines.

Section 2: Core Pharmacology and Receptor Interactions

Substitution at the C2 position directly influences the electronic and steric profile of the indoleamine scaffold, leading to profound changes in interactions with key biological targets. Unlike substitutions on the benzene ring or ethylamine side chain, C2 modifications can alter the fundamental binding orientation of the molecule within the receptor pocket.

Serotonin (5-HT) Receptor Modulation

The serotonin system, with its diverse receptor subtypes, is a primary target for indoleamines. C2 substitution provides a powerful tool to modulate both affinity and functional activity, often enhancing selectivity.

  • 5-HT₆ Receptors: This receptor is a particularly interesting target for 2-substituted tryptamines. Research has shown that the 5-HT₆ receptor can accommodate small alkyl substituents at the C2 position, leading to compounds with high affinity and potency.[4] For example, 2-ethyl-5-methoxy-N,N-dimethyltryptamine binds to human 5-HT₆ receptors with a Ki of 16 nM and acts as a full agonist, being even more potent than serotonin itself.[4][5] Conversely, replacing the 2-alkyl group with a larger, more rigid substituent like a phenyl group can retain high affinity while abolishing agonist activity, yielding a potent antagonist.[4] This demonstrates that the steric bulk at C2 is a critical switch between agonism and antagonism at this subtype.

  • 5-HT₁/5-HT₂ Receptors: The effects at other 5-HT receptors are varied. An electron-deficient indole ring, achieved through the introduction of electron-withdrawing groups at the C2 position, is essential for producing antagonism at vascular 5-HT₁B/₁D receptors.[6] This is theorized to result from both electronic effects and a steric displacement of the indole's pi-electron system from a region of the receptor typically occupied by the agonist pharmacophore.[6] Many substituted tryptamines, including those with C2 modifications, often retain some affinity for 5-HT₁A and 5-HT₂A/₂C receptors, which must be considered in selectivity profiling.[4][7][8]

CompoundC2-SubstituentTargetKᵢ (nM)Activity
5-MeO-DMT-Hh5-HT₆75Full Agonist
Compound 8 [4]-Ethylh5-HT₆16Full Agonist
Compound 10 [4]-Phenylh5-HT₆20Antagonist
Compound 40 [6]-COOEt5-HT₁B-likeHighAntagonist
Compound 8 [4]-Ethylh5-HT₁A170-
Compound 8 [4]-Ethylh5-HT₁D290-
Table 1: Representative pharmacological data for 2-substituted indoleamines at serotonin receptors.
Experimental Protocol: Radioligand Binding Assay for 5-HT₆ Receptors

Objective: To determine the binding affinity (Kᵢ) of a test compound for the human 5-HT₆ receptor.

Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for the receptor ([³H]-LSD or [¹²⁵I]-SB-258585) is incubated with a cell membrane preparation expressing the receptor. The test compound is added at varying concentrations, and its ability to displace the radioligand is measured. The concentration at which the test compound displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Kᵢ).

Materials:

  • Cell membranes from HEK293 cells stably expressing the human 5-HT₆ receptor.

  • Radioligand: [³H]-LSD.

  • Non-specific binding control: Serotonin (5-HT) or Methiothepin at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • Test compound stock solution in DMSO.

  • 96-well microplates, glass fiber filters (e.g., Whatman GF/B), and a cell harvester.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Step-by-Step Methodology:

  • Plate Preparation: Add 25 µL of assay buffer to all wells. Add 25 µL of the non-specific binding control (10 µM 5-HT) to designated wells. Add 25 µL of vehicle (e.g., 1% DMSO in buffer) to total binding wells. Add 25 µL of test compound dilutions (in triplicate) to experimental wells.

  • Radioligand Addition: Add 50 µL of [³H]-LSD (at a final concentration near its Kₑ, e.g., 1.0 nM) to all wells.

  • Membrane Addition: Add 150 µL of the cell membrane preparation (containing ~15-20 µg of protein) to all wells. The final assay volume is 250 µL.

  • Incubation: Incubate the plates at 37°C for 60 minutes with gentle agitation. The choice of temperature and time is critical and must be optimized to ensure equilibrium is reached.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate in the dark for at least 4 hours.

  • Data Analysis: Count the radioactivity in a liquid scintillation counter. Calculate the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve). Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Visualization: 5-HT₆ Receptor Signaling Pathway

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm Agonist 5-HT or 2-Et-5-MeO-DMT (Agonist) Receptor 5-HT6 Receptor Agonist->Receptor Binds G_Protein Gs Protein (α, β, γ subunits) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates ATP ATP cAMP cAMP ATP->cAMP  [Enzyme: AC] PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Modulates

Caption: Agonist activation of the canonical 5-HT₆ receptor Gs-cAMP pathway.

Melatonin (MT) Receptor Modulation

The melatonin receptors, MT₁ and MT₂, are critical for regulating circadian rhythms.[9][10] 2-substituted indoleamines have been extensively explored as ligands for these receptors, yielding compounds with a wide range of functional profiles.[11][12]

  • Structure-Function Relationships: The nature of the C2 substituent is a key determinant of activity. Studies have shown that introducing acylaminoalkyl side chains at the C2 position can produce partial agonists, competitive antagonists, and even putative inverse agonists at the MT₁ receptor.[12]

  • QSAR Insights: Quantitative structure-activity relationship (QSAR) studies have revealed that there is an optimal range of lipophilicity for the C2 substituent to achieve high affinity.[11] Furthermore, planar, electron-withdrawing substituents at C2 may enhance affinity by establishing additional interactions within the receptor's binding pocket.[11] While achieving high MT₁/MT₂ subtype selectivity is challenging, some 2-substituted derivatives have shown modest preference for the MT₂ receptor.[11]

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan degradation along the kynurenine pathway.[13][14][15] In the context of cancer, IDO1 is an immune checkpoint molecule that helps tumors evade the immune system by depleting local tryptophan and producing immunosuppressive metabolites.[16][17]

While many potent IDO1 inhibitors are not simple indoleamines, foundational studies have shown that tryptamine and N,N-dimethyltryptamine (DMT) can act as non-competitive inhibitors of the enzyme, with Kᵢ values of 156 µM and 506 µM, respectively.[18] This suggests that the core indoleamine structure can interact with the enzyme. More complex molecules featuring an indole scaffold are being developed as potent inhibitors for anti-tumor applications.[19][20] The development of 2-substituted indoleamines specifically as IDO1 inhibitors is an active area of research, aiming to combine the core scaffold's properties with substituents that can achieve high-affinity binding to the enzyme's active site.

Section 3: Consolidated Structure-Activity Relationships (SAR)

The modification of the C2 position on the indoleamine scaffold is a powerful tactic for tuning pharmacological properties. The following principles summarize the key SAR insights:

  • Steric Bulk as a Functional Switch: At certain receptors, like the 5-HT₆ receptor, the size of the C2 substituent can act as a switch. Small, flexible groups (e.g., ethyl) are permissive for agonist activity, while larger, rigid groups (e.g., phenyl) can induce an antagonist profile while maintaining high affinity.[4]

  • Electronic Properties Drive Antagonism: For receptors like 5-HT₁B/₁D, introducing electron-withdrawing groups (e.g., esters) at the C2 position is crucial for achieving antagonism.[6] This alters the electrostatic potential of the indole ring, disfavoring the interactions required for receptor activation.

  • Lipophilicity Governs Affinity: For melatonin receptors, the lipophilicity of the C2 substituent must be carefully balanced. QSAR studies indicate an optimal lipophilicity range is necessary for productive binding; substituents that are too hydrophilic or too lipophilic can lead to a loss of affinity.[11]

  • C2 vs. Other Positions: Substitution at C2 can have dramatically different effects compared to other positions. For instance, in a series of N-piperidinyl indoles, C2 substitution led to NOP (nociceptin opioid receptor) full agonists with higher binding affinities, whereas C3 substitution on the same scaffold resulted in NOP partial agonists.[21]

Visualization: SAR Summary Diagram

Caption: Key structure-activity relationships for 2-substituted indoleamines.

Section 4: Conclusion and Future Directions

The strategic modification of the C2 position of the indoleamine nucleus provides a sophisticated avenue for drug discovery. This approach allows for the fine-tuning of pharmacological profiles, enabling the conversion of agonists to antagonists, the enhancement of receptor selectivity, and the modulation of entirely different target classes, from GPCRs to enzymes. The insights gathered from SAR studies underscore the C2 position as a critical "steering" element that can dictate the molecule's interaction with its biological target.

Future research in this area will likely focus on:

  • Bioisosteric Replacement: Exploring replacements for the indole core itself (e.g., azaindoles, benzofurans) while maintaining optimized C2 substituents to improve pharmacokinetic properties like metabolic stability.[22][23][24]

  • Multi-Target Ligands: Intentionally designing 2-substituted indoleamines that interact with multiple targets (e.g., a 5-HT receptor and the serotonin transporter) to achieve novel therapeutic effects for complex CNS disorders.[25]

  • Expanding the Target Landscape: Applying the principles learned from serotonin and melatonin receptors to other targets where the indoleamine scaffold has shown promise, such as cannabinoid receptors or ion channels.[26]

By continuing to build upon this foundational knowledge, the scientific community can unlock the full potential of 2-substituted indoleamines as a privileged scaffold for developing innovative medicines.

References

  • Zhu, J., et al. (2021). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Vertex AI Search.
  • Spadoni, G., et al. (2001). Synthesis, pharmacological characterization and QSAR studies on 2-substituted indole melatonin receptor ligands. PubMed. [Link]

  • Spadoni, G., et al. (1999). 2-[N-Acylamino(C1-C3)alkyl]indoles as MT1 melatonin receptor partial agonists, antagonists, and putative inverse agonists. PubMed. [Link]

  • Cintrat, J.-C., & Tassist, M. (2018). Synthesis of 2-Substituted Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Levesque, P., & Fournier, P.-A. (2010). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[11][21]-Aryl Shift. Journal of Organic Chemistry. [Link]

  • Park, J., & Cheon, C.-H. (2022). A cyanide-catalyzed imino-Stetter reaction enables the concise total syntheses of rucaparib. ResearchGate. [Link]

  • Moura, L. G. A., et al. (2020). Tryptamine and dimethyltryptamine inhibit indoleamine 2,3 dioxygenase and increase the tumor-reactive effect of peripheral blood mononuclear cells. PubMed. [Link]

  • Nagarathnam, D. (2020). A Simple Synthesis of 2-Substituted Indoles.
  • Glennon, R. A., et al. (2000). 2-Substituted tryptamines: agents with selectivity for 5-HT(6) serotonin receptors. PubMed. [Link]

  • Klein, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed. [Link]

  • Van der mos, M., et al. (1993). A novel series of 2,5-substituted tryptamine derivatives as vascular 5HT1B/1D receptor antagonists. PubMed. [Link]

  • Lee, B. H., et al. (2020). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. PubMed Central. [Link]

  • Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. PubMed. [Link]

  • Dong, X., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. National Institutes of Health. [Link]

  • Klein, L. B., et al. (2023). Pharmacologic Activity of Substituted Tryptamines at 5-Hydroxytryptamine (5-HT)2A Receptor (5-HT2AR), 5-HT2CR, 5-HT1AR, and Serotonin Transporter. PubMed Central.
  • Carignani, C., et al. (1995). Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site. PubMed. [Link]

  • N.A. (2024). Substituted tryptamine. Wikipedia. [Link]

  • Klein, L. B., et al. (2023). Pharmacologic activity of substituted tryptamines at 5-HT 2A R, 5-HT 2C R, 5-HT 1A R, and SERT. ResearchGate. [Link]

  • N.A. (2017). Bioisosteric replacement of the sulphur or carbonyl group (X) of... ResearchGate. [Link]

  • Lee, B. H., et al. (2020). Two indoleamines are secreted from rat pineal gland at night and act on melatonin receptors but are not night hormones. PubMed. [Link]

  • Eastwood, P., et al. (2011). Indolin-2-one p38α inhibitors III: bioisosteric amide replacement. PubMed. [Link]

  • Serafini, S., et al. (2009). Inhibitors of indoleamine 2,3-dioxygenase: a review of novel patented lead compounds.
  • N.A. (2001). 2-aryl indole derivatives and their use as therapeutic agents.
  • An, J., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. PubMed Central. [Link]

  • Bouyahya, A., et al. (2021). Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. Journal of the Chinese Chemical Society.
  • N.A. (2024). Indoleamine 2,3-dioxygenase. Wikipedia. [Link]

  • Glennon, R. A. (1998). Serotonin Receptor Subtypes and Ligands. ACNP.
  • Glennon, R. A., et al. (2000). 2-Substituted Tryptamines: Agents with Selectivity for 5-HT6 Serotonin Receptors. Semantic Scholar. [Link]

  • N.A. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Chen, Y., et al. (2021). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. PubMed Central. [Link]

  • Li, Y., et al. (2024). Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. Frontiers in Chemistry.
  • Lee, J.-Y., et al. (2010). Structure-activity relationship of indoline-2-carboxylic acid N-(substituted)phenylamide derivatives. PubMed. [Link]

  • Stein, R. M., et al. (2020). Virtual discovery of melatonin receptor ligands to modulate circadian rhythms. eScholarship.org. [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Russell, M. G. N., et al. (2001). N-Arylsulfonylindole derivatives as serotonin 5-HT(6) receptor ligands. PubMed. [Link]

  • Leopoldo, M., et al. (2019). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. PubMed Central. [Link]

  • Gondal, H. Y., et al. (2023). Synthesis, characterization, and in vitro anti-cholinesterase screening of novel indole amines. RSC Publishing. [Link]

  • Cavia, B., et al. (2010). Biochemical properties of indoleamine 2,3-dioxygenase: from structure to optimized design of inhibitors. PubMed. [Link]

  • Erspamer, V. (1954). PHARMACOLOGY OF INDOLEALKYLAMINES. ScienceDirect. [Link]

  • N.A. (2023). Aromatic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Cénac, A., et al. (1993). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. PubMed. [Link]

  • N.A. (2025). Application Notes and Protocols for the Characterization of 2-Phenyl-3-(piperidin-4-YL)-1H-indole. Benchchem.
  • Dolšak, A., et al. (2021). Indoleamine and tryptophan 2,3-dioxygenases as important future therapeutic targets. Pharmacology & Therapeutics.
  • N.A. (2021). Novel Substituted Tetrahydroquinoline Compounds as Indoleamine-2,3-dioxygenase (IDO) Inhibitors.
  • Papadourakis, M., et al. (2021). Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides. MDPI. [Link]

Sources

(1H-Indol-2-ylmethyl)methylamine: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus, a privileged heterocyclic scaffold, is a cornerstone of modern drug discovery, found in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile substitution patterns allow it to interact with a wide range of biological targets, making it a highly sought-after motif in the design of novel therapeutic agents.[2] Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3] Within this esteemed class of compounds, functionalized aminoalkylindoles serve as critical intermediates, enabling the construction of complex molecular architectures with tailored biological functions. This guide focuses on a specific, high-value building block: (1H-Indol-2-ylmethyl)methylamine . Its structure, featuring a reactive secondary amine tethered to the C2 position of the indole ring, offers a unique vector for molecular elaboration, providing a gateway to novel chemical entities with significant therapeutic potential. This document will provide an in-depth exploration of its synthesis, reactivity, and application as a strategic tool for researchers, chemists, and professionals in the field of drug development.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below, providing a reference for its identification and handling.

PropertyValueReference
CAS Number 90888-62-3[4]
Molecular Formula C₁₀H₁₂N₂[4]
Molecular Weight 160.22 g/mol [4]
Canonical SMILES CNCC1=CC2=CC=CC=C2N1[4]

Spectroscopic Data:

The structural integrity of this compound is confirmed through various spectroscopic techniques. Below are the characteristic spectral data.

    • Indole NH: A broad singlet, typically downfield (> 8.0 ppm).

    • Aromatic Protons (C4-C7): A series of multiplets in the aromatic region (~7.0-7.6 ppm).

    • C3-H: A singlet or narrow multiplet (~6.3 ppm).

    • Methylene Protons (-CH₂-): A singlet or doublet adjacent to the amine (~3.8-4.0 ppm).

    • Methyl Protons (N-CH₃): A singlet (~2.4-2.5 ppm).

    • Amine NH: A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

  • ¹³C NMR Spectrum: The anticipated carbon resonances provide a fingerprint of the molecular skeleton.[5]

    • Indole Carbons: Resonances in the aromatic region (~110-140 ppm).

    • Methylene Carbon (-CH₂-): A signal in the aliphatic region (~45-55 ppm).

    • Methyl Carbon (N-CH₃): A signal in the upfield aliphatic region (~30-40 ppm).

  • Mass Spectrometry (MS): The molecular ion peak confirms the compound's mass.

    • [M+H]⁺: Expected at m/z 161.1073.[7]

Synthesis of this compound: A Reductive Amination Approach

The most direct and efficient method for the synthesis of this compound is the reductive amination of indole-2-carbaldehyde with methylamine. This two-step, one-pot reaction involves the initial formation of a Schiff base (imine), which is then reduced in situ to the desired secondary amine.

Reductive Amination Workflow Reductive Amination Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Indole2Carbaldehyde Indole-2-carbaldehyde Imine Imine Intermediate Indole2Carbaldehyde->Imine Condensation Methylamine Methylamine Methylamine->Imine Product This compound Imine->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Figure 1: General workflow for the reductive amination synthesis.
Detailed Experimental Protocol

This protocol is adapted from established procedures for the reductive amination of aldehydes and the synthesis of related aminoalkylindoles.[8][9]

Materials:

  • Indole-2-carbaldehyde

  • Methylamine (as a solution in THF, ethanol, or water)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve indole-2-carbaldehyde (1.0 eq) in methanol (approximately 0.2 M).

  • Imine Formation: To the stirred solution, add methylamine solution (2.0-3.0 eq) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion and Quench: After the addition of NaBH₄ is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane and a saturated solution of NaHCO₃.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of dichloromethane and methanol.

Reactivity and Application as a Building Block

The synthetic utility of this compound stems from the nucleophilicity of its secondary amine. This functionality allows for a variety of subsequent transformations, making it a versatile intermediate in the construction of more complex molecules.

Reactivity_of_Amine Key Reactions of this compound cluster_acylation N-Acylation cluster_alkylation N-Alkylation Start This compound AcylChloride Acyl Chloride (R-COCl) Start->AcylChloride Base CarboxylicAcid Carboxylic Acid (R-COOH) + Coupling Agents Start->CarboxylicAcid e.g., HATU, EDC AlkylHalide Alkyl Halide (R'-X) Start->AlkylHalide Base ReductiveAmination Aldehyde/Ketone + Reducing Agent Start->ReductiveAmination Amide Amide Derivative AcylChloride->Amide CarboxylicAcid->Amide TertiaryAmine Tertiary Amine Derivative AlkylHalide->TertiaryAmine ReductiveAmination->TertiaryAmine

Figure 2: Common synthetic transformations utilizing the amine functionality.
N-Acylation to Form Amide Bonds

The secondary amine readily undergoes acylation with activated carboxylic acid derivatives (e.g., acyl chlorides, anhydrides) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC/HOBt) to form stable amide bonds. This is one of the most common and robust reactions in medicinal chemistry for linking molecular fragments.

Protocol Example: Amide Coupling with a Carboxylic Acid

  • Activation: To a solution of the desired carboxylic acid (1.0 eq) in an aprotic solvent like DMF or DCM, add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Stir for 15-30 minutes at room temperature to form the activated ester.

  • Coupling: Add a solution of this compound (1.2 eq) in the same solvent to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up and Purification: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate), wash with aqueous solutions of NaHCO₃ and brine, dry the organic layer, and concentrate. Purify the resulting amide by column chromatography.

N-Alkylation to Form Tertiary Amines

Further alkylation of the secondary amine can be achieved through reaction with alkyl halides in the presence of a base, or via another reductive amination with an aldehyde or ketone. This allows for the introduction of additional diversity and modulation of physicochemical properties such as lipophilicity and basicity.

Application in the Synthesis of Bioactive Molecules

While direct examples of marketed drugs containing the this compound scaffold are not prevalent, the closely related N-methyl-aminomethyl-indole motif is a key feature in a number of potent, biologically active compounds. These examples serve as a strong proxy for the potential of this building block in drug discovery programs.

A notable example is the development of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as potent inhibitors of tubulin polymerization.[10] In these compounds, a substituted acetamide is appended to the N-methyl-aminomethyl-indole core. One of the most active compounds from this series demonstrated significant antiproliferative activity against several cancer cell lines, with IC₅₀ values in the sub-micromolar range.[10] This highlights the potential of using the this compound core to position pharmacophores in a manner that allows for potent interactions with biological targets like tubulin.[10]

The 2-aminoalkylindole scaffold, in general, has been explored for a variety of therapeutic targets, including serotonin receptors, making it a valuable starting point for neuroscience drug discovery.

Conclusion

This compound represents a strategically valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis via reductive amination of readily available indole-2-carbaldehyde, combined with the predictable reactivity of its secondary amine functionality, provides a reliable platform for the generation of diverse compound libraries. The demonstrated bioactivity of closely related analogues, particularly in the area of oncology, underscores the potential of this scaffold to yield novel therapeutic candidates. As researchers continue to explore the chemical space around the privileged indole nucleus, this compound stands out as a key intermediate for the construction of next-generation therapeutics.

References

  • Bellavita, R., Casertano, M., Grasso, N., Gillick-Healy, M., Kelly, B.G., Adamo, M.F.A., Menna, M., Merlino, F., & Grieco, P. (2022). Microwave-Assisted Synthesis of 2-Methyl-1H-Indole-3-Carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Symmetry, 14(3), 435. Available at: [Link]

  • Chmovzh, T. N., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2021(3), M1248. Available at: [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 90(41), 14701-14708. Available at: [Link]

  • Li, J., et al. (2014). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry. Available at: [Link]

  • Mahmoud, I. N. H., Salman, S. M., & Abd, L. S. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 889-900. Available at: [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Palomo, L. L. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Indol-2-ylmethyl)-(1-naphthalen-1-yl-ethyl)-amine; hydrochloride. Retrieved from [Link]

  • Qian, Y., et al. (2014). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Advances, 4(75), 40068-40073. Available at: [Link]

  • ResearchGate. (n.d.). N-Desmethyltriptans: One pot efficient synthesis of N-methyl-2-5- [substituted- 1H- indole-3-yl]ethanamines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Indoles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information - Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]

  • Sadaphal, S. A., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis, 18(6), 579-601. Available at: [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2010). Biological importance of the indole nucleus in medicinal chemistry. Mini reviews in medicinal chemistry, 10(7), 658-666.
  • Siddappa, S., & Dambal, S. B. (1963). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 533-535.
  • Suvorov, N. N., et al. (1974). Method of producing indole and substitution products of the same. U.S.
  • Taylor & Francis eBooks. (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. In G. van der Marel & J. Codee (Eds.)
  • The Royal Society of Chemistry. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • Various Authors. (2013). Processes for production of indole compounds.
  • Various Authors. (1993). Process for the preparation of indoles. U.S.

Sources

Unlocking the Therapeutic Potential of (1H-Indol-2-ylmethyl)methylamine: A Preclinical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus stands as a cornerstone in medicinal chemistry, a "privileged scaffold" that has given rise to a multitude of natural products and synthetic drugs with profound pharmacological activities.[1][2][3][4] From neurotransmitters like serotonin to blockbuster drugs, the indole framework offers a unique combination of structural rigidity and chemical versatility, enabling it to interact with a wide array of biological targets.[5][6] It is within this context of proven therapeutic relevance that we undertake a preclinical exploration of a lesser-known derivative: (1H-Indol-2-ylmethyl)methylamine. While direct pharmacological data on this specific molecule is sparse, its structural motifs suggest a rich potential waiting to be unlocked. This guide provides a comprehensive roadmap for elucidating the pharmacological profile of this compound, from in silico prediction to targeted in vitro and in vivo validation.

Molecular Characterization and Rationale for Investigation

This compound is a primary amine derivative of the indole core. Its structure, featuring a flexible methylamine side chain at the 2-position of the indole ring, presents an intriguing starting point for drug discovery. This compound is recognized as a versatile building block in the synthesis of more complex molecules, particularly those aimed at neurological disorders through interaction with serotonin receptors.[7][8] Its potential has also been noted in the development of novel compounds with anti-cancer and anti-inflammatory properties.[7]

The rationale for a thorough pharmacological investigation is built upon the established activities of structurally related indoleamines. The presence of the indole nucleus and the terminal amine suggests potential interactions with monoamine receptors and transporters, making it a candidate for development in neuroscience. Furthermore, the diverse biological roles of indole derivatives warrant a broader screening approach to uncover novel therapeutic applications.[3]

In Silico Profiling: A First Look at ADMET Properties

Before embarking on costly and time-consuming experimental assays, a robust in silico assessment can provide invaluable predictive data on the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound.[9] Tools such as pkCSM offer a platform for generating these predictions based on the molecule's chemical structure.[10][11]

Table 1: Predicted ADMET Properties of this compound

PropertyPredicted ValueImplication for Drug Development
Absorption
Water Solubility-Indicates potential challenges in formulation.
Caco-2 Permeability-Predicts intestinal absorption rate.
Intestinal Absorption (Human)-Estimates the percentage of compound absorbed after oral administration.
Distribution
VDss (Human)-Predicts the extent of tissue distribution.
BBB Permeability-Indicates potential for central nervous system activity.
CNS Permeability-Further refines prediction of brain penetration.
Metabolism
CYP2D6 Substrate-Predicts potential for drug-drug interactions.
CYP3A4 Substrate-Predicts potential for drug-drug interactions.
Excretion
Total Clearance-Estimates the rate of removal from the body.
Toxicity
AMES Toxicity-Predicts mutagenic potential.
hERG I Inhibitor-Assesses risk of cardiac toxicity.
Skin Sensitisation-Predicts potential for allergic reactions.

Note: The values in this table are placeholders and would be populated using a predictive modeling tool like pkCSM.

Proposed Pharmacological Screening Cascade

Based on the structural alerts and the known pharmacology of the indole class, a tiered screening approach is proposed to efficiently identify and validate the biological activity of this compound.

Tier 1: Broad-Based Receptor and Enzyme Profiling

The initial step involves a broad-based screening against a panel of common drug targets to identify primary biological interactions. This provides an unbiased view of the compound's polypharmacology.

Experimental Protocol: Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.

  • Procedure:

    • Prepare cell membranes or purified proteins expressing the target of interest.

    • Incubate the membranes/proteins with a known radioligand for the target in the presence of increasing concentrations of this compound.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Calculate the Ki (inhibition constant) from competition binding curves.

  • Target Panel: A comprehensive panel should include, but not be limited to:

    • Serotonin (5-HT) receptor subtypes

    • Dopamine (D) receptor subtypes

    • Adrenergic (α and β) receptor subtypes

    • Histamine (H) receptor subtypes

    • Monoamine transporters (SERT, DAT, NET)

    • Common enzyme classes (e.g., MAO-A, MAO-B, COX-1, COX-2)

Tier 2: Functional Assays for Validated Hits

For any significant binding affinities identified in Tier 1, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or modulator of the target's activity.

Experimental Protocol: Cell-Based Functional Assay (Example: 5-HT Receptor Agonism)

  • Objective: To determine the functional activity of this compound at a specific 5-HT receptor subtype.

  • Procedure:

    • Use a stable cell line expressing the 5-HT receptor of interest, coupled to a reporter system (e.g., cAMP, calcium flux).

    • Plate the cells in a multi-well format.

    • Treat the cells with increasing concentrations of this compound.

    • Measure the reporter signal (e.g., luminescence, fluorescence) after a defined incubation period.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) to determine potency and efficacy.

Tier 3: In Vitro Toxicity and Safety Pharmacology

Early assessment of potential liabilities is critical for a go/no-go decision in drug development.[12]

Experimental Protocol: Human Liver Microsome Stability Assay

  • Objective: To assess the metabolic stability of this compound.[13][14][15]

  • Procedure:

    • Incubate this compound at a known concentration with human liver microsomes and NADPH (as a cofactor).

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction and analyze the concentration of the parent compound using LC-MS/MS.

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).

Visualization of Proposed Workflows and Pathways

To clearly delineate the proposed research plan, the following diagrams illustrate the key decision-making processes and potential biological interactions.

Pharmacological_Screening_Workflow cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Early Safety Assessment cluster_3 Decision Point A Compound Synthesis and Characterization B In Silico ADMET Prediction (pkCSM) A->B C Broad Receptor/Enzyme Binding Panel A->C D Functional Assays (Agonist/Antagonist) C->D Binding Hit (Ki < 1µM) E Selectivity Profiling D->E F In Vitro Toxicology (e.g., Cytotoxicity) E->F G Metabolic Stability (Human Liver Microsomes) E->G H Lead Candidate Selection F->H Favorable Profile G->H Favorable Profile

Caption: Proposed workflow for the pharmacological screening of this compound.

Potential_Signaling_Pathway cluster_0 Hypothetical Serotonergic Synapse Compound This compound Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Compound->Receptor Binds G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Neuronal Firing) Second_Messenger->Cellular_Response

Caption: Hypothetical signaling pathway for this compound at a serotonin receptor.

Future Directions and Conclusion

The successful navigation of this preclinical pharmacological profiling cascade will provide a robust data package for this compound. Positive outcomes, including potent and selective activity at a validated therapeutic target coupled with a favorable early safety profile, would strongly support its advancement into more complex in vivo models of disease. The indole scaffold continues to be a rich source of therapeutic innovation, and a systematic investigation of compounds like this compound is essential to unlock their full potential.[16][17] This guide provides the foundational logic and experimental framework to begin that journey.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link][10][11]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link][10][11]

  • The Biological and Pharmacological Potentials of Indole-based Heterocycles. (n.d.). ResearchGate. [Link][5]

  • Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. (2021). MDPI. [Link][12]

  • Predicting ADMET Properties from Molecule SMILE: A Bottom-Up Approach Using Attention-Based Graph Neural Networks. (2024). MDPI. [Link]

  • Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). (2023). YouTube. [Link]

  • Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. (2025). ResearchGate. [Link][9]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). PMC - PubMed Central. [Link][1]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2022). RSC Publishing. [Link][2]

  • Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. (2024). MDPI. [Link][3]

  • Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (2024). ResearchGate. [Link][4]

  • Synthesis, Biological and In Silico Studies of (1H-Indol-3-ylmethylene)-naphthalen-1-ylamine and its Os(VIII), Pd (II), Ni(II), Cr (III) and Fe(III) Complexes. (2022). Oriental Journal of Chemistry. [Link][16]

  • Real-Time Sample-Mining and Data-Mining Approaches for the Discovery of Novel Psychoactive Substances (NPS). (2026). Office of Justice Programs. [Link][13]

  • Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. (2023). MDPI. [Link][14]

  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2018). MDPI. [Link]

  • Semi-Synthetic Cannabinoids: An Emerging NPS Overview and Case Study on In-Vitro Metabolism. (2025). YouTube. [Link][15]

  • Novel Psychoactive Drugs. (n.d.). Frontiers Research Topic. [Link]

  • Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2022). NIH. [Link]

  • Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.). arkat-usa.org. [Link]

  • Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. (2022). PMC - NIH. [Link][17]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link][6]

Sources

A Theoretical and Computational Scrutiny of (1H-Indol-2-ylmethyl)methylamine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Promise of the Indole Scaffold

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to captivate and inspire the drug discovery community. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable ability to interact with a multitude of biological targets.[1][2] From potent anti-inflammatory agents like indomethacin to crucial neurotransmitters such as serotonin, the indole framework offers a versatile platform for therapeutic innovation.[1][3] This guide delves into the theoretical and computational methodologies pivotal for the in-depth characterization of a specific, yet representative, indole derivative: (1H-Indol-2-ylmethyl)methylamine. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive roadmap for leveraging computational chemistry to unlock the therapeutic potential of novel indole-based entities.

Section 1: The Subject Molecule - this compound

This compound is a structurally intriguing molecule featuring the core indole ring system substituted at the 2-position with a methylaminomethyl group. This substitution pattern is of particular interest as it introduces a flexible side chain with a basic nitrogen atom, a common feature in many biologically active compounds that can participate in crucial hydrogen bonding and ionic interactions with protein targets.

Rationale for Theoretical Investigation

Before embarking on extensive and often costly experimental campaigns, a robust theoretical and computational assessment can provide invaluable insights into the molecule's intrinsic properties and potential biological activity. This in silico approach allows for:

  • Elucidation of 3D Conformation: Understanding the preferred three-dimensional arrangement of the molecule is fundamental to predicting its interaction with biological macromolecules.

  • Prediction of Spectroscopic Signatures: Theoretical calculations can predict spectroscopic data (NMR, IR), aiding in the structural confirmation of synthesized compounds.

  • Assessment of Electronic Properties: The electronic landscape of a molecule, including its frontier molecular orbitals (HOMO and LUMO), governs its reactivity and interaction with other molecules.

  • Identification of Potential Biological Targets: Molecular docking and dynamics simulations can predict the binding affinity and mode of interaction with various protein targets, thereby identifying potential therapeutic applications.

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound for subsequent experimental validation would involve the reductive amination of indole-2-carboxaldehyde with methylamine. This well-established reaction provides a straightforward and efficient means of synthesizing the target compound.

Section 2: The Computational Chemist's Toolkit: Methodologies for In-Depth Analysis

The theoretical investigation of this compound necessitates a multi-faceted approach, employing a suite of computational techniques to build a comprehensive profile of the molecule.

Quantum Chemical Calculations: Unveiling Intrinsic Properties

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules, offering a favorable balance between accuracy and computational cost.[4] For a molecule like this compound, a typical DFT workflow would be as follows:

Experimental Protocol: DFT-Based Molecular Characterization

  • Geometry Optimization:

    • The initial 3D structure of this compound is built using a molecular editor.

    • A geometry optimization is performed using a suitable DFT functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p), to find the lowest energy conformation of the molecule.[5] This level of theory has been shown to provide reliable results for organic molecules.[6]

  • Frequency Calculations:

    • Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • The results of the frequency calculation can be used to predict the molecule's infrared (IR) spectrum.

  • NMR Chemical Shift Prediction:

    • The Gauge-Including Atomic Orbital (GIAO) method is employed within the DFT framework to calculate the NMR chemical shifts (¹H and ¹³C) of the optimized structure. These theoretical values can then be compared with experimental data for structural validation.

  • Frontier Molecular Orbital (FMO) Analysis:

    • The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.[4][5]

  • Molecular Electrostatic Potential (MEP) Mapping:

    • An MEP map is generated to visualize the electron density distribution around the molecule. This allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are critical for understanding intermolecular interactions.[4]

Diagram: Workflow for Quantum Chemical Analysis

G cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Outputs & Insights start Initial 3D Structure of this compound geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc fmo_analysis FMO Analysis (HOMO-LUMO) geom_opt->fmo_analysis mep_map MEP Mapping geom_opt->mep_map opt_geom Optimized Geometry freq_calc->opt_geom ir_spec Predicted IR Spectrum freq_calc->ir_spec nmr_spec Predicted NMR Spectra nmr_calc->nmr_spec reactivity Chemical Reactivity & Stability fmo_analysis->reactivity interaction_sites Potential Interaction Sites mep_map->interaction_sites

Caption: A flowchart illustrating the key steps in the DFT-based theoretical analysis of this compound.

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[7][8] This method is instrumental in identifying potential protein targets and elucidating the binding mode of a drug candidate.

Experimental Protocol: Molecular Docking Workflow

  • Target Selection and Preparation:

    • Based on the structural features of this compound and known activities of similar indole derivatives, potential protein targets are selected. For instance, given the prevalence of indole derivatives as anti-inflammatory agents, cyclooxygenase (COX) enzymes could be a logical choice.[9][10]

    • The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation:

    • The optimized 3D structure of this compound obtained from DFT calculations is used.

    • Partial charges are assigned to the ligand atoms.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide) is used to perform the simulation.

    • The binding site on the protein is defined, and the program systematically explores different conformations and orientations of the ligand within the binding pocket.

  • Analysis of Docking Results:

    • The docking results are analyzed to identify the most favorable binding poses based on the calculated binding energy.

    • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed.

Diagram: Molecular Docking Protocol

G cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis & Interpretation target_sel Target Protein Selection (e.g., COX-2) docking Perform Docking with AutoDock/Glide target_sel->docking ligand_prep Ligand Preparation (this compound) ligand_prep->docking pose_analysis Analyze Binding Poses & Energies docking->pose_analysis interaction_analysis Visualize Ligand-Receptor Interactions pose_analysis->interaction_analysis hypothesis Formulate Hypothesis on Mechanism of Action interaction_analysis->hypothesis

Caption: A schematic representation of the molecular docking workflow to investigate the binding of this compound to a protein target.

Section 3: Anticipated Results and Their Implications

Based on the theoretical methodologies outlined above, we can anticipate a range of valuable data that will inform the subsequent stages of drug development.

Structural and Spectroscopic Properties

The DFT calculations will yield the optimized 3D geometry of this compound, providing insights into its preferred conformation. The predicted IR and NMR spectra will serve as a benchmark for the experimental characterization of the synthesized compound.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical)

ParameterPredicted Value
¹H NMR (ppm)
Indole NH~11.0
Aromatic CH7.0 - 7.6
Methylene CH₂~4.0
Methyl CH₃~2.5
Amine NH~1.5 (broad)
¹³C NMR (ppm)
Indole C100 - 140
Methylene C~45
Methyl C~35
IR (cm⁻¹)
N-H Stretch (Indole)~3400
N-H Stretch (Amine)~3300
C-H Stretch (Aromatic)~3100
C-H Stretch (Aliphatic)2800 - 3000
Electronic Properties and Reactivity

The FMO analysis will provide the HOMO and LUMO energies, and the resulting energy gap will offer a measure of the molecule's stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Table 2: Calculated Electronic Properties of this compound (Hypothetical)

PropertyCalculated Value (eV)Implication
HOMO Energy-5.8Electron-donating ability
LUMO Energy-0.5Electron-accepting ability
HOMO-LUMO Gap5.3High kinetic stability

The MEP map will visually delineate the regions of positive and negative electrostatic potential, highlighting the nitrogen atoms of the indole and the methylamine group as likely sites for hydrogen bonding interactions.

Potential Biological Activity from Docking Studies

Molecular docking simulations against a panel of relevant protein targets could reveal promising interactions. For example, docking against COX-2 might show that the indole scaffold engages in hydrophobic interactions with the active site, while the methylamine side chain forms a crucial hydrogen bond with a key amino acid residue, suggesting a potential anti-inflammatory mechanism.

Table 3: Hypothetical Molecular Docking Results for this compound against COX-2

ParameterValue/Description
Binding Energy (kcal/mol) -8.5
Key Interactions
Hydrogen BondsMethylamine NH with Ser530
Hydrophobic InteractionsIndole ring with Val349, Leu352
Pi-Pi StackingIndole ring with Tyr385

Section 4: Conclusion and Future Directions

The theoretical and computational methodologies detailed in this guide provide a robust framework for the comprehensive analysis of this compound. By integrating quantum chemical calculations and molecular docking simulations, researchers can gain a deep understanding of the molecule's structural, electronic, and potential biological properties before committing significant resources to experimental studies. The insights gleaned from these in silico investigations are invaluable for guiding the synthesis, characterization, and biological evaluation of this and other novel indole derivatives, ultimately accelerating the journey from a promising scaffold to a potential therapeutic agent. Future work should focus on validating these theoretical predictions through synthesis and in vitro and in vivo testing.

References

  • Computational analysis of substituent effect on indole derivatives as potential antibacterial agents. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. Retrieved January 17, 2026, from [Link]

  • Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. (2025). bioRxiv. Retrieved January 17, 2026, from [Link]

  • Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Analgesic and Anti-Inflammatory Potential of Indole Derivatives. (2022). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (2018). MDPI. Retrieved January 17, 2026, from [Link]

  • Density functional theory study of indole and highly substituted imidazole derivatives using isodesmic reactions. (2023). CSIR-NIScPR. Retrieved January 17, 2026, from [Link]

  • Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis and molecular docking studies of indole based compound (2-Methyl-1-Phenylsulfonyl-1h-Indol-3-yl)Phenylmethyl Acetate to nicotinic acetylcholine receptors. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]

  • BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. (n.d.). Impactfactor. Retrieved January 17, 2026, from [Link] geçmiş-sayılar/2011/ocak-mart/4.pdf

Sources

The Ubiquitous Indole Scaffold: A Comprehensive Guide to its Biological Significance and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus, a simple bicyclic aromatic heterocycle, represents one of nature's most versatile and privileged structural motifs. This guide provides an in-depth exploration of the profound biological significance of indole and its derivatives, traversing their roles from fundamental intercellular signaling molecules in microbial communities to essential neurotransmitters and hormones in humans. We delve into the biosynthesis of indoles from the essential amino acid tryptophan and elucidate their critical functions in host-microbiota crosstalk, plant biology, and human physiology. Furthermore, this document highlights the indispensable role of the indole scaffold in modern pharmacology, serving as the foundational core for a vast array of therapeutic agents across oncology, immunology, and neurology. By synthesizing field-proven insights with detailed experimental protocols and pathway visualizations, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the multifaceted world of indole compounds.

The Indole Core: A Foundation of Biological Activity

Chemical Properties and Tautomeric Forms

Indole is an aromatic heterocyclic organic compound consisting of a six-membered benzene ring fused to a five-membered, nitrogen-containing pyrrole ring.[1] This ten-π-electron aromatic system imparts significant stability to the molecule. The indole core can exist in different tautomeric forms, which influence its chemical reactivity and biological interactions.[2] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the pyrrole ring electron-rich and particularly susceptible to electrophilic substitution, most commonly at the C-3 position.[3] This inherent reactivity is a cornerstone of its function as a precursor to a multitude of bioactive metabolites and a versatile scaffold for synthetic drug design.

Natural Occurrence and Biosynthesis

Indole and its derivatives are widely distributed throughout nature, from bacteria and plants to animals.[1][4] The primary biosynthetic precursor for the vast majority of these compounds is the essential amino acid L-tryptophan.[4][5] In animals and humans, dietary tryptophan is metabolized via three principal pathways[6][7]:

  • The Kynurenine Pathway: Accounting for over 95% of tryptophan catabolism, this pathway is initiated by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) and leads to the production of various metabolites involved in immune regulation and neurotransmission.[6]

  • The Serotonin Pathway: A smaller fraction of tryptophan is converted into the crucial neurotransmitter serotonin (5-hydroxytryptamine) and subsequently into the hormone melatonin, which regulates mood, sleep, and circadian rhythms.[5][6][8]

  • The Indole Pathway (Microbial): In the gastrointestinal tract, commensal bacteria possessing the enzyme tryptophanase metabolize tryptophan into indole and a plethora of derivatives, including indole-3-acetic acid (IAA), indolepropionic acid (IPA), and indole-3-aldehyde (IAld).[7][9][10]

In plants, tryptophan is the precursor to indole-3-acetic acid (IAA), a vital plant hormone (auxin) that governs plant growth and development.[10][11]

Tryptophan_Metabolism cluster_host Host Metabolism cluster_microbiota Microbiota Metabolism TRP L-Tryptophan IDO_TDO IDO/TDO Enzymes TRP->IDO_TDO >95% SER Serotonin Pathway TRP->SER ~1-2% TNAA Tryptophanase TRP->TNAA ~4-6% KYN Kynurenine Pathway IDO_TDO->KYN Serotonin Serotonin SER->Serotonin Melatonin Melatonin Serotonin->Melatonin Indole Indole TNAA->Indole IPA Indolepropionic Acid (IPA) TNAA->IPA IAA Indoleacetic Acid (IAA) TNAA->IAA

Tryptophan Metabolism Pathways

Indole as a Signaling Molecule: Inter- and Intra-kingdom Communication

Far from being a mere metabolic byproduct, indole is a crucial signaling molecule that facilitates communication within and between biological kingdoms.[12]

Bacterial Quorum Sensing and Biofilm Formation

In bacterial populations, indole functions as an intercellular signal that regulates various physiological processes in a density-dependent manner.[13][14] Its roles include:

  • Biofilm Formation: Indole can either promote or inhibit biofilm formation depending on the bacterial species and environmental conditions.[15]

  • Virulence: It has been shown to modulate the expression of virulence factors in pathogenic bacteria like Pseudomonas aeruginosa and E. coli.[16]

  • Antibiotic Resistance: Indole signaling can contribute to the development of antibiotic resistance by promoting persister cell formation.[13]

Interestingly, indole can interfere with traditional N-acylhomoserine lactone (AHL)-based quorum sensing (QS) systems. Evidence suggests that indole does not act as a direct ligand for QS regulators but may inhibit their proper folding, thereby disrupting QS-controlled gene expression.[16][17] This antivirulence potential makes indole and its derivatives attractive candidates for combating antibiotic-resistant pathogens.[12]

Host-Microbiota Crosstalk

Indole compounds produced by the gut microbiota are key mediators of the host-microbe symbiosis.[18] These molecules are absorbed by the host and act on specific cellular receptors to modulate physiology:

  • Aryl Hydrocarbon Receptor (AhR): Indole and its derivatives like indole-3-aldehyde are potent ligands for AhR, a transcription factor expressed in intestinal epithelial and immune cells.[9][18] AhR activation is critical for maintaining intestinal barrier integrity and promoting immune homeostasis, partly by stimulating the production of interleukin-22 (IL-22).[7][19]

  • Pregnane X Receptor (PXR): Indolepropionic acid (IPA) is a known agonist for PXR.[9][18] Activation of PXR helps to reduce intestinal inflammation and fortify the gut barrier function.[9]

Through these interactions, microbial indoles influence gut health, suppress inflammation, and regulate the secretion of hormones like glucagon-like peptide-1 (GLP-1).[9][10][19]

Host_Microbiota_Crosstalk cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_iec_receptors cluster_immune_receptors Tryptophan Dietary Tryptophan Bacteria Commensal Bacteria (with Tryptophanase) Tryptophan->Bacteria Indoles Indole & Derivatives (IPA, IAld) Bacteria->Indoles AhR_IEC AhR Indoles->AhR_IEC IAld, Indole PXR_IEC PXR Indoles->PXR_IEC IPA AhR_Immune AhR Indoles->AhR_Immune IAld, Indole IEC Epithelial Cell (IEC) ImmuneCell Immune Cell (e.g., ILC3) Barrier Strengthened Barrier Function AhR_IEC->Barrier PXR_IEC->Barrier AntiInflammation Reduced Inflammation PXR_IEC->AntiInflammation IL22 IL-22 Production AhR_Immune->IL22 IL22->Barrier

Indole in Host-Microbiota Crosstalk
Plant Biology

In the plant kingdom, indole derivatives are fundamental for survival and interaction with the environment.

  • Phytohormone Activity: Indole-3-acetic acid (IAA) is the most common and physiologically active auxin, a class of plant hormones that regulates cell elongation, root formation, fruit development, and responses to light and gravity.[11][20][21]

  • Plant Defense: Plants can increase the biosynthesis of indole and its derivatives in response to attacks by herbivorous insects. These compounds can act as direct deterrents or as volatile signals to attract predators of the herbivores.[20][21][22]

The Indole Scaffold in Drug Discovery and Development

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide variety of biological receptors with high affinity, making it a cornerstone of modern drug design.[3][23] Over 40 indole-containing drugs have been approved by the FDA for numerous clinical conditions.[3][24]

Therapeutic Applications

The structural versatility of the indole ring has led to the development of drugs across a broad spectrum of therapeutic areas.[2][25]

Drug Name Therapeutic Target/Mechanism Primary Clinical Application
Vincristine/Vinblastine Tubulin polymerization inhibitorAnticancer (Leukemias, Lymphomas)[23][26]
Sunitinib Tyrosine Kinase Inhibitor (e.g., VEGFR, PDGFR)Anticancer (Renal Cell Carcinoma)[2]
Indomethacin Cyclooxygenase (COX) inhibitorAnti-inflammatory (NSAID)[2][5]
Sumatriptan 5-HT1B/1D Receptor AgonistAntimigraine[5]
Ondansetron 5-HT3 Receptor AntagonistAntiemetic (chemotherapy-induced nausea)[5]
Pindolol Non-selective Beta-Adrenoceptor AntagonistAntihypertensive, Antiarrhythmic[2][3]
Arbidol Viral entry inhibitorAntiviral (Influenza)[5][27]
Reserpine Vesicular Monoamine Transporter (VMAT) inhibitorAntihypertensive, Antipsychotic[2][26]
Causality in Drug Design

The success of the indole scaffold lies in its unique combination of features. Its rigid, planar structure provides a defined orientation for substituents, while the nitrogen atom can act as a hydrogen bond donor, and the aromatic system can engage in π-π stacking and hydrophobic interactions within receptor binding pockets.[28] Structural modifications at various positions on the indole ring allow for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This has been extensively explored in structure-activity relationship (SAR) studies to optimize drug candidates.[26]

Methodologies for Indole Compound Analysis

Accurate quantification of indole and its derivatives in complex biological samples is crucial for understanding their function.

From Non-Specific to Specific Assays

Historically, the Kovács assay has been widely used for detecting indole-producing bacteria.[29] However, its key reagent, p-dimethylaminobenzaldehyde, cross-reacts with a wide variety of indole derivatives, making it unreliable for specific quantification of indole in complex matrices like fecal samples or culture media.[29] This lack of specificity necessitates more advanced and precise analytical methods.

Experimental Protocols

This protocol describes a rapid and specific colorimetric method for measuring unsubstituted indole.[29]

Principle: This assay is based on a specific reaction between unsubstituted indole and hydroxylamine in the presence of a strong acid, which produces a colored product that can be quantified spectrophotometrically. Unlike the Kovács assay, it does not react with common substituted indoles like skatole or indole-3-acetic acid.[29]

Step-by-Step Methodology:

  • Sample Preparation:

    • Centrifuge bacterial cultures (e.g., 10,000 x g for 5 min) to pellet cells.

    • Collect the supernatant. If necessary, filter through a 0.22 µm syringe filter to remove any remaining cells or debris.

    • For fecal samples, prepare a homogenized slurry in a suitable buffer (e.g., PBS), centrifuge to remove solids, and collect the supernatant.

  • Reagent Preparation:

    • HIA Reagent: Prepare a solution of 100 mM Hydroxylamine hydrochloride (NH₂OH·HCl) in 3.6 M Hydrochloric Acid (HCl).

  • Assay Procedure:

    • In a 96-well microplate or microcentrifuge tubes, combine 100 µL of the sample (or standard) with 100 µL of the HIA reagent.

    • Mix thoroughly.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 530 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of pure indole (e.g., 0 to 5 mM).

    • Plot the absorbance values of the standards against their concentrations.

    • Determine the concentration of indole in the samples by interpolating their absorbance values on the standard curve.

Self-Validation and Controls:

  • Negative Control: Use sterile culture medium or buffer as a blank to zero the spectrophotometer.

  • Specificity Control: Test known concentrations of other indole analogs (e.g., skatole, indoxyl sulfate, IPA) to confirm they do not generate a signal.[29]

This protocol allows for the separation and quantification of several indole compounds in a single run.[30]

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. Compounds are detected using a fluorescence detector, which provides high sensitivity and selectivity for aromatic compounds like indoles.

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_quant 3. Data Processing Sample Bacterial Culture Supernatant Centrifuge Centrifuge (e.g., 13,000 rpm, 5 min) Sample->Centrifuge Filter Filter through 0.22 µm centrifugal filter Centrifuge->Filter Inject Inject sample into RP-HPLC system Filter->Inject Separate Separate on C8 Column (Gradient Elution) Inject->Separate Detect Fluorescence Detection (Ex: 280 nm, Em: 350 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Quantify Quantify against Standard Curves Integrate->Quantify

Experimental Workflow for HPLC Analysis

Step-by-Step Methodology:

  • Sample Preparation:

    • Prepare cell-free supernatant as described in Protocol 1. A single centrifugal filtration clean-up step is often sufficient.[30]

  • Chromatographic Conditions:

    • Column: Symmetry C8 column (or equivalent).

    • Mobile Phase: A gradient elution using two solvents (e.g., A: 0.1% formic acid in water; B: Methanol). The gradient is programmed to increase the percentage of solvent B over time to elute compounds with increasing hydrophobicity.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Fluorescence detector set to an excitation wavelength (λex) of 280 nm and an emission wavelength (λem) of 350 nm.[30]

  • Analysis and Quantification:

    • Inject a prepared sample into the HPLC system.

    • Record the chromatogram. Each indole compound will elute at a characteristic retention time.

    • Prepare standard solutions containing a mix of the indoles of interest (e.g., tryptophan, IAA, IPA, etc.) at several concentrations.

    • Run the standards to determine their retention times and generate calibration curves by plotting peak area against concentration for each compound.

    • Quantify the indoles in the sample by comparing their peak areas to the respective calibration curves.[30]

Data Presentation: Assay Specificity

The choice of assay is critical for accurate data. The table below summarizes the differential reactivity of common assays.

Indole Analog Kovács Assay Reactivity Hydroxylamine-Based Assay (HIA) Reactivity
Indole HighHigh
3-Methylindole (Skatole) HighNegligible[29]
Indoxyl Sulfate HighNegligible[29]
Indole-3-propionic acid HighNegligible[29]
Indole-3-acetic acid ModerateNegligible[29]

Toxicological Considerations

Despite their numerous benefits, indole compounds are not without potential toxicity. The biological effect is often a double-edged sword, dependent on concentration and context.

  • Indoxyl Sulfate: This tryptophan metabolite, produced in the liver from gut-derived indole, is a well-known uremic toxin.[10] In patients with renal dysfunction, high levels of indoxyl sulfate are associated with cardiovascular toxicity and progression of kidney disease.[19]

  • Dietary Supplements: High doses of supplements like Indole-3-Carbinol (I3C) can cause side effects including gastrointestinal issues, balance problems, and tremors.[31][32] Due to its effect on liver enzymes, there is a potential for drug interactions.[33]

  • Indole Alkaloids: While many indole alkaloids are therapeutic, some can be toxic. For instance, certain alkaloids from plants like Alstonia scholaris can trigger adverse neuromuscular and central nervous system effects at very high doses.[34]

Conclusion and Future Perspectives

The indole scaffold is a remarkable molecular entity, fundamental to life across all kingdoms. Its journey from a simple product of tryptophan metabolism to a master regulator of intercellular communication and a privileged structure in pharmacology underscores its immense biological and scientific importance. Gut-derived indoles, in particular, represent a critical nexus of host-microbe interaction, with profound implications for intestinal homeostasis, immunity, and systemic health.

The future of indole research is rich with possibility. Elucidating the precise mechanisms by which microbial indoles modulate host signaling pathways will pave the way for novel therapeutic strategies targeting inflammatory bowel disease, metabolic disorders, and even colorectal cancer.[19] In drug development, the continued exploration of the indole scaffold will undoubtedly lead to the discovery of next-generation therapeutics with enhanced potency, greater selectivity, and improved safety profiles. The challenge lies in harnessing the beneficial properties of these versatile compounds while mitigating their potential toxicity, a central goal for researchers and clinicians alike.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (n.d.). PubMed Central. [Link]

  • Pharmacological Potential of Indole Derivatives: A Detailed Review. (2025). Advanced Journal of Chemistry B. [Link]

  • A REVIEW: PHARMACOLOGICAL POTENTIAL OF INDOLE DERIVATIVES. (n.d.). JETIR. [Link]

  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. (2025). Progress in Chemical and Biochemical Research. [Link]

  • Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding. (2013). Microbiology. [Link]

  • Indole Affects Biofilm Formation in Bacteria - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Biomedical Importance of Indoles - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • The role of indole derivative in the growth of plants: A review. (2023). Frontiers in Plant Science. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.). PubMed Central. [Link]

  • The role of indole derivative in the growth of plants: A review. (2023). ResearchGate. [Link]

  • Tryptophan Indole Derivatives: Key Players in Type 2 Diabetes Mellitus - PMC. (2024). PubMed Central. [Link]

  • Diverse roles of microbial indole compounds in eukaryotic systems - PMC. (2022). National Center for Biotechnology Information. [Link]

  • A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (n.d.). American Society for Microbiology. [Link]

  • Endogenous Indole Pyruvate Pathway for Tryptophan Metabolism Mediated by IL4I1. (2020). Journal of Agricultural and Food Chemistry. [Link]

  • The role of indole derivative in the growth of plants: A review - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Tryptophan - Wikipedia. (n.d.). Wikipedia. [Link]

  • Indole: a signaling molecule or a mere metabolic byproduct that alters bacterial physiology at a high concentration? (2015). The Journal of Microbiology. [Link]

  • Tryptophan: Its Metabolism along the Kynurenine, Serotonin, and Indole Pathway in Malignant Melanoma. (2022). MDPI. [Link]

  • New Insights Into Gut-Bacteria-Derived Indole and Its Derivatives in Intestinal and Liver Diseases - PMC. (2021). National Center for Biotechnology Information. [Link]

  • Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (2020). Current Drug Targets. [Link]

  • Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding. (2013). Microbiology Society. [Link]

  • Dual Role of Indoles Derived From Intestinal Microbiota on Human Health - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. (2023). RSC Publishing. [Link]

  • Indole Production Promotes Escherichia coli Mixed-Culture Growth with Pseudomonas aeruginosa by Inhibiting Quorum Signaling. (2012). Applied and Environmental Microbiology. [Link]

  • Biomedical Importance of Indoles. (n.d.). Ovidius University Annals of Chemistry. [Link]

  • Roles of indole as an interspecies and interkingdom signaling molecule. (2015). Penn State. [Link]

  • Indole-Containing Metal Complexes and Their Medicinal Applications. (2023). MDPI. [Link]

  • Indole is an essential molecule for plant interactions with herbivores and pollinators. (2018). Journal of Plant Biology & Crop Research. [Link]

  • Indole-Based Metal Complexes and Their Medicinal Applications. (2023). Preprints.org. [Link]

  • (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. (2014). ResearchGate. [Link]

  • Microbial indole metabolites that act as ligands to eukaryotic receptors. (2022). ResearchGate. [Link]

  • Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. (1979). Clinical Chemistry. [Link]

  • Indole-3-Carbinol for Cancer Prevention. (2000). Clinician Reviews. [Link]

  • Benefits and toxic effects of indoles. (2022). ResearchGate. [Link]

  • Indole - Wikipedia. (n.d.). Wikipedia. [Link]

  • Indole as an intercellular signal in microbial communities. (2010). FEMS Microbiology Reviews. [Link]

  • Indole: A novel signaling molecule and its applications. (2015). ResearchGate. [Link]

  • Indole-3-Carbinol. (n.d.). Linus Pauling Institute, Oregon State University. [Link]

  • Acute and Chronic Toxicity of Indole Alkaloids from Leaves of Alstonia scholaris (L.) R. Br. in Mice and Rats. (2020). PubMed Central. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013). Antonie Van Leeuwenhoek. [Link]

  • Indole - Metabolite of the month. (2022). biocrates life sciences. [Link]

  • Indole-3-Carbinol: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD. [Link]

  • Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. (2022). Microbe Online. [Link]

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of (1H-Indol-2-ylmethyl)methylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of (1H-Indol-2-ylmethyl)methylamine derivatives, a class of compounds with significant interest in medicinal chemistry. The indole scaffold is a key structural motif in numerous natural products, pharmaceuticals, and agrochemicals, exhibiting a wide range of biological activities.[1] This guide details two primary synthetic strategies: reductive amination and the Eschweiler-Clarke reaction. Each section offers in-depth theoretical background, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. The aim is to equip researchers with the practical knowledge required to efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs.

Introduction: The Significance of this compound Derivatives

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many biologically active compounds.[1][2] Derivatives of this compound, in particular, have garnered attention for their potential as therapeutic agents. These compounds are found in a variety of natural products and have been explored for their anti-tumor, anti-inflammatory, and antimicrobial properties.[1][3] The strategic placement of the methylamine group at the 2-position of the indole ring provides a key pharmacophoric element for interaction with various biological targets.

The synthetic accessibility of these derivatives allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. By modifying the substituents on the indole ring and the amine, researchers can fine-tune the pharmacological properties of these molecules to enhance potency, selectivity, and pharmacokinetic profiles. This guide focuses on providing robust and reproducible methods for the synthesis of the core this compound scaffold, which can then be further elaborated to generate diverse libraries of compounds for biological screening.

Strategic Approaches to Synthesis

The synthesis of this compound derivatives can be efficiently achieved through several established methodologies. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the presence of other functional groups in the molecule. Here, we detail two of the most versatile and widely adopted strategies:

  • Reductive Amination: A powerful and versatile method for the formation of amines from carbonyl compounds.[4]

  • Eschweiler-Clarke Reaction: A classic and efficient one-pot reaction for the methylation of primary and secondary amines.[5][6]

Reductive Amination: A Two-Step, One-Pot Approach

Reductive amination is a cornerstone of amine synthesis, converting aldehydes or ketones into primary, secondary, or tertiary amines.[4] The reaction proceeds in two distinct steps: the initial formation of an imine or iminium ion from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine.[4][7]

A key advantage of this method is the ability to perform both steps in a single reaction vessel ("one-pot"), which simplifies the experimental procedure and often improves overall yield. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine intermediate without affecting the starting carbonyl compound.[8] Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose due to their excellent selectivity.[4][9]

Reductive_Amination Indole2Carboxaldehyde 1H-Indole-2-carboxaldehyde ImineIntermediate Iminium Ion Intermediate Indole2Carboxaldehyde->ImineIntermediate + Methylamine - H₂O Methylamine Methylamine (CH₃NH₂) Methylamine->ImineIntermediate Product This compound ImineIntermediate->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Figure 1: General workflow for the synthesis of this compound via reductive amination.

Eschweiler-Clarke Reaction: Direct Methylation

The Eschweiler-Clarke reaction provides a direct route to N-methylated amines from primary or secondary amine precursors.[10] This reaction utilizes an excess of formic acid and formaldehyde to achieve methylation.[11] The mechanism involves the formation of an iminium ion from the reaction of the starting amine with formaldehyde.[5] This intermediate is then reduced by formic acid, which acts as the hydride source, to yield the methylated amine.[6] The liberation of carbon dioxide gas drives the reaction to completion.[6]

For the synthesis of this compound, this method would typically start from 2-(aminomethyl)-1H-indole. The Eschweiler-Clarke reaction is particularly advantageous due to its operational simplicity and the use of inexpensive and readily available reagents.

Eschweiler_Clarke Indole2Methylamine 2-(Aminomethyl)-1H-indole IminiumIon Iminium Ion Intermediate Indole2Methylamine->IminiumIon + Formaldehyde - H₂O Formaldehyde Formaldehyde (CH₂O) Formaldehyde->IminiumIon FormicAcid Formic Acid (HCOOH) Product This compound FormicAcid->Product IminiumIon->Product + HCOOH - CO₂

Figure 2: Reaction scheme of the Eschweiler-Clarke reaction for the synthesis of this compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis via Reductive Amination

This protocol describes the synthesis of this compound from 1H-indole-2-carboxaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • 1H-Indole-2-carboxaldehyde

  • Methylamine (solution in THF or as hydrochloride salt)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1H-indole-2-carboxaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Amine Addition: Add methylamine (1.1-1.5 eq) to the solution. If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.1-1.5 eq) to liberate the free amine. Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. The addition may cause a slight exotherm. Continue stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Characterization: The crude product can be purified by column chromatography on silica gel if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Typical Reaction Parameters for Reductive Amination

ParameterValue
Starting Material1H-Indole-2-carboxaldehyde
AmineMethylamine
Reducing AgentSodium triacetoxyborohydride
Solvent1,2-Dichloroethane (DCE)
TemperatureRoom Temperature
Reaction Time2-12 hours
Typical Yield70-90%
Protocol 2: Synthesis via Eschweiler-Clarke Reaction

This protocol details the synthesis of this compound from 2-(aminomethyl)-1H-indole.

Materials:

  • 2-(Aminomethyl)-1H-indole

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • 1 M Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 40%)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-(aminomethyl)-1H-indole (1.0 eq) in a minimal amount of formic acid.

  • Reagent Addition: Add formaldehyde solution (excess, typically 2.5-3.0 eq) to the mixture. Then, add an excess of formic acid (typically 3.0-5.0 eq).

  • Heating: Heat the reaction mixture to 80-100 °C and maintain this temperature for several hours (typically 4-18 hours). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.[11] Carefully add 1 M HCl to the mixture and then extract with dichloromethane to remove any non-basic impurities.

  • Basification and Extraction: Basify the aqueous layer to a pH of approximately 11 by the dropwise addition of a concentrated sodium hydroxide solution.[11] Extract the product into dichloromethane (3 x volumes).

  • Purification and Characterization: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography if needed. Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Table 2: Typical Reaction Parameters for Eschweiler-Clarke Reaction

ParameterValue
Starting Material2-(Aminomethyl)-1H-indole
ReagentsFormaldehyde, Formic Acid
Temperature80-100 °C
Reaction Time4-18 hours
Typical Yield85-98%

Troubleshooting and Optimization

Problem Possible Cause Solution
Low Yield (Reductive Amination) Incomplete imine formation.Increase the reaction time before adding the reducing agent. Use a dehydrating agent like MgSO₄.
Decomposition of starting material or product.Run the reaction at a lower temperature.
Formation of By-products (Reductive Amination) Reduction of the starting aldehyde.Use a more selective reducing agent like NaBH(OAc)₃.
Over-alkylation of the amine.Use a controlled stoichiometry of the aldehyde.
Incomplete Reaction (Eschweiler-Clarke) Insufficient heating or reaction time.Increase the temperature or prolong the reaction time.
Insufficient excess of reagents.Ensure a sufficient excess of both formaldehyde and formic acid.
Difficult Purification Presence of unreacted starting materials or by-products.Optimize the reaction conditions to drive the reaction to completion. Employ appropriate chromatographic techniques for purification.

Conclusion

The synthesis of this compound derivatives is a critical step in the exploration of their therapeutic potential. This guide has detailed two robust and efficient synthetic methodologies: reductive amination and the Eschweiler-Clarke reaction. By providing clear, step-by-step protocols, along with insights into the underlying chemical principles and practical troubleshooting advice, we aim to empower researchers in their efforts to synthesize and evaluate these promising compounds. The versatility of these methods allows for the creation of a wide array of derivatives, paving the way for the discovery of novel drug candidates with improved efficacy and safety profiles.

References

  • J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Chem.info. (n.d.). Eschweiler-Clarke reaction. Retrieved from [Link]

  • LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Retrieved from [Link]

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • National Institutes of Health. (2025). Indolylmaleimide derivatives as a new class of anti-leishmanial agents: synthesis and biological evaluation. Retrieved from [Link]

  • PubMed. (2017, February 20). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • ResearchGate. (2017, July 21). Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile. Retrieved from [Link]

  • MDPI. (2023, July 18). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

  • YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, October 30). INDOLIZINE DERIVATIVES: RECENT ADVANCES AND POTENTIAL PHARMACOLOGICAL ACTIVITIES Review Article. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indol-3-ylglyoxylamide as Privileged Scaffold in Medicinal Chemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: (1H-Indol-2-ylmethyl)methylamine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for the Senior Application Scientist

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1][2] This versatility has led to over 40 FDA-approved drugs containing an indole nucleus for treating a wide range of diseases, particularly those affecting the central nervous system.[1] This guide focuses on the synthesis, characterization, and biological evaluation of a specific derivative, (1H-Indol-2-ylmethyl)methylamine. While not extensively documented in public literature, its structural motif is common in compounds targeting neurological disorders. We present a comprehensive framework for its investigation as a potential therapeutic agent, using the serotonin 6 (5-HT6) receptor—a key target in cognitive disorders—as a representative case study.[3] The protocols herein are designed to be robust and adaptable, providing researchers with the necessary tools to explore the pharmaceutical potential of this and similar 2-aminomethylindole derivatives.

Introduction: The Rationale for Investigating 2-Aminomethylindoles

The indole ring system is a recurring motif in a vast number of natural products and synthetic compounds with significant pharmacological activity.[4][5] Its unique electronic and steric properties allow it to mimic peptide structures and bind to various enzymes and receptors.[6][7] Specifically, the 2-substituted indole framework is a key component in many neurologically active agents.

This compound represents a foundational structure within this class. Its investigation is predicated on the hypothesis that it can serve as a scaffold for developing selective ligands for CNS targets. For this guide, we will contextualize its development as a potential antagonist for the 5-HT6 receptor. 5-HT6 receptor antagonists are of significant interest for their potential pro-cognitive effects in conditions like Alzheimer's disease.[3][8] The indole core is a common feature in many potent 5-HT6 antagonists.[3][9][10]

This document provides a logical workflow for a drug discovery program, from initial synthesis to primary biological and pharmacokinetic assessment.

Chemical Synthesis and Characterization

The synthesis of this compound can be efficiently achieved via a reductive amination pathway, a cornerstone reaction in medicinal chemistry for forming carbon-nitrogen bonds.[11]

Synthetic Workflow

The logical flow for synthesis begins with a commercially available starting material, Indole-2-carboxaldehyde, and proceeds to the final product through an intermediate imine, which is reduced in situ.

Synthesis_Workflow cluster_reactants Reactants & Reagents A Indole-2-carboxaldehyde C Intermediate Iminium Ion A->C Imine Formation B Methylamine (aq.) Methanol (Solvent) Acetic Acid (Catalyst) E This compound (Final Product) C->E Reduction D Sodium Borohydride (NaBH4) (Reducing Agent)

Caption: Synthetic route for this compound via reductive amination.

Protocol: Synthesis via Reductive Amination

Rationale: This one-pot reaction is efficient. The aldehyde and amine first form an imine (or its protonated iminium ion form, accelerated by the acid catalyst), which is then immediately reduced by a mild reducing agent like sodium borohydride. Methanol is an excellent solvent for all components.

Materials:

  • Indole-2-carboxaldehyde

  • Methylamine (40% solution in water)

  • Methanol (anhydrous)

  • Glacial Acetic Acid

  • Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add Indole-2-carboxaldehyde (1.0 eq). Dissolve it in methanol.[12]

  • Imine Formation: Add methylamine solution (1.5 eq) to the flask, followed by a few drops of glacial acetic acid to catalyze the reaction.[12] Stir the mixture at room temperature for 1 hour.

  • Reduction: Cool the flask in an ice bath. Slowly add sodium borohydride (1.2 eq) portion-wise, controlling any effervescence.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure.

  • Extraction: To the remaining aqueous residue, add DCM and saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

Structural Characterization

Rationale: It is critical to confirm the identity and purity of the synthesized compound before biological testing. A combination of spectroscopic methods provides unambiguous structural elucidation.[13][14]

TechniquePurposeExpected Observations
¹H NMR Confirms the proton framework of the molecule.Signals corresponding to indole ring protons, a singlet for the methylene bridge, a singlet for the N-methyl group, and broad signals for the NH protons.[15]
¹³C NMR Confirms the carbon backbone of the molecule.Distinct signals for each carbon atom in the indole ring, the methylene carbon, and the methyl carbon.[15]
HRMS Determines the exact mass and confirms the molecular formula.A molecular ion peak corresponding to the calculated exact mass of C₁₀H₁₂N₂.[13]
HPLC Assesses the purity of the final compound.A single major peak indicating >95% purity.

Biological Evaluation: A 5-HT6 Receptor Antagonist Profile

To assess the potential of this compound as a 5-HT6 receptor antagonist, a tiered screening approach is employed. This cascade moves from initial binding affinity to functional activity.

Biological Screening Workflow

Screening_Workflow A Primary Screen: Radioligand Binding Assay B Determine Affinity (Ki) A->B C Secondary Screen: cAMP Functional Assay B->C If Ki < 1µM D Determine Functional Activity (IC50) and Modality (Antagonist) C->D E Tertiary Screen: In Vitro ADME Profiling D->E If potent antagonist F Assess Drug-like Properties E->F

Caption: A tiered workflow for evaluating the biological activity of the target compound.

Protocol 1: 5-HT6 Receptor Radioligand Binding Assay

Rationale: This assay directly measures the ability of a test compound to displace a known radioactive ligand ([³H]-LSD) from the 5-HT6 receptor.[16][17] It is the gold standard for determining binding affinity (Ki).

Materials:

  • HEK293 cell membranes stably expressing human 5-HT6 receptors.

  • [³H]-LSD (radioligand).

  • Methiothepin (for non-specific binding).

  • Test compound: this compound.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • 96-well filter plates (presoaked in PEI).

  • Scintillation cocktail.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation (e.g., 25 µg protein/well), binding buffer, and serial dilutions of the test compound.[16]

  • Radioligand Addition: Add [³H]-LSD at a final concentration near its Kd (e.g., 2.5 nM).

  • Controls:

    • Total Binding: Wells with membranes and [³H]-LSD only.

    • Non-specific Binding (NSB): Wells with membranes, [³H]-LSD, and a high concentration of a non-labeled competitor (e.g., 5 µM methiothepin).[16]

  • Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.[16][18]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the filter plates. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl).[18]

  • Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.[16]

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percent specific binding against the log concentration of the test compound to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[18]

Protocol 2: cAMP Functional Assay

Rationale: The 5-HT6 receptor is Gs-coupled, meaning its activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[19] An antagonist will block this agonist-induced cAMP production. This assay determines the functional potency (IC50) and confirms the mode of action.[20]

Materials:

  • HEK293 cells expressing human 5-HT6 receptors.

  • Serotonin (5-HT) as the agonist.

  • Test compound: this compound.

  • Forskolin (optional, to amplify the cAMP signal).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or GloSensor).[21][22][23]

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells and pre-incubate.

  • Agonist Challenge: Add the agonist (5-HT) at a concentration that produces ~80% of its maximal effect (EC80).

  • Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[20]

  • Data Analysis: Plot the cAMP response against the log concentration of the test compound. Fit the data using a four-parameter logistic equation to determine the IC50 value, confirming antagonist activity.

Signaling Pathway Visualization:

Signaling_Pathway cluster_membrane Cell Membrane Receptor 5-HT6 Receptor Gs Protein AC Adenylyl Cyclase Receptor:f1->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist 5-HT (Agonist) Agonist->Receptor:f0 Activates Antagonist This compound (Antagonist) Antagonist->Receptor:f0 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gene Transcription) PKA->Response Phosphorylates Targets

Caption: 5-HT6 receptor signaling pathway and the inhibitory action of an antagonist.

Preliminary ADME Profiling

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial to identify potential liabilities and guide optimization.[24][25] In vitro ADME assays provide cost-effective, high-throughput screening before committing to expensive in vivo studies.[26][27]

Key In Vitro ADME Assays
AssayParameter MeasuredImportance in Drug Development
Aqueous Solubility Thermodynamic & Kinetic SolubilityPoor solubility can limit absorption and lead to formulation challenges.
LogD₇.₄ Lipophilicity at physiological pHInfluences permeability, protein binding, and metabolic stability.
Metabolic Stability Rate of metabolism by liver microsomes or hepatocytesA high clearance rate leads to a short half-life in vivo, potentially requiring frequent dosing.[28]
CYP450 Inhibition Inhibition of major cytochrome P450 enzymes (e.g., 3A4, 2D6)High potential for drug-drug interactions (DDIs).[26]
Plasma Protein Binding The fraction of compound bound to plasma proteinsOnly the unbound fraction is pharmacologically active and available for metabolism and excretion.
Permeability (e.g., Caco-2) Rate of passage across a cell monolayerPredicts intestinal absorption and potential for being a P-gp substrate.

These assays are typically run as a panel by specialized contract research organizations (CROs) or in-house discovery teams.[24][26] The data gathered will determine if this compound possesses a favorable enough profile to advance or if it requires chemical modification to improve its drug-like properties.

Conclusion

This document outlines a comprehensive, scientifically-grounded strategy for the initial investigation of this compound as a potential pharmaceutical agent. By providing detailed, validated protocols for its synthesis, characterization, and biological evaluation within the context of a neurologically relevant target like the 5-HT6 receptor, we establish a clear path for drug discovery professionals. The causality-driven experimental designs and integrated decision points ensure a robust and efficient evaluation, enabling researchers to determine the therapeutic potential of this and related indole scaffolds.

References

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PubMed. Indole-3-piperazinyl derivatives: novel chemical class of 5-HT(6) receptor antagonists. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • PubMed Central. N1-Azinylsulfonyl-1H-indoles: 5-HT6 Receptor Antagonists with Procognitive and Antidepressant-Like Properties. [Link]

  • PubMed. Indole Scaffolds in Neurological Therapeutics: Synthesis, Structure-Activity Relationships and Drug-Receptor Interactions. [Link]

  • NCBI. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • Gifford Bioscience. Functional Assays. [Link]

  • MDPI. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. [Link]

  • PubMed Central. Efficacy of selective 5-HT6 receptor ligands determined by monitoring 5-HT6 receptor-mediated cAMP signaling pathways. [Link]

  • PubMed Central. Extended N-Arylsulfonylindoles as 5-HT6 Receptor Antagonists: Design, Synthesis & Biological Evaluation. [Link]

  • ResearchGate. Synthesis of 2-(aminomethyl)indoles from 3-(o-trifluoroacetamidoaryl). [Link]

  • ResearchGate. (PDF) Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]

  • PubMed Central. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. [Link]

  • NIH. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PubMed. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. [Link]

  • MDPI. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]

  • MilliporeSigma. Receptor Binding Assays - Multiwell Plates. [Link]

  • YouTube. Reductive Amination. [Link]

  • ResearchGate. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • MDPI. The Phenoxyalkyltriazine Antagonists for 5-HT6 Receptor with Promising Procognitive and Pharmacokinetic Properties In Vivo in Search for a Novel Therapeutic Approach to Dementia Diseases. [Link]

  • ResearchGate. Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. [Link]

  • YouTube. H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. [Link]

  • MDPI. New Triazine Derivatives as Serotonin 5-HT 6 Receptor Ligands. [Link]

  • Wikipedia. 5-HT6 receptor. [Link]

  • ResearchGate. Chromatographic profiling and identification of two new iridoid-indole alkaloids by UPLC-MS and HPLC-SPE-NMR analysis of an antimalarial extract from Nauclea pobeguinii | Request PDF. [Link]

  • ResearchGate. Chromatographic profiling and identification of two new iridoid-indole alkaloids by UPLC–MS and HPLC-SPE-NMR analysis of an antimalarial extract from | Request PDF. [Link]

  • Journal of the Chemical Society C. Reductive amination of substituted indole-2,3-diones. [Link]

  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • PubMed. Recent progress in biologically active indole hybrids: a mini review. [Link]

  • NIH. Biomedical Importance of Indoles. [Link]

  • Supporting Information. 20230818 Indole Synthesis SI. [Link]

  • ResearchGate. Synthesis and biological activity of certain new indole derivatives via the utility of 2-acetylindole | Request PDF. [Link]

  • PubMed. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc- N-Methylamine Using Me2SiHCl. [Link]

  • Bentham Open. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • ResearchGate. Different amines in reductive amination with undecanal. Conditions:.... [Link]

  • ResearchGate. Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. [Link]

Sources

Application Notes and Protocols for (1H-Indol-2-ylmethyl)methylamine in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Indoleamine Scaffold

(1H-Indol-2-ylmethyl)methylamine is a member of the vast and pharmacologically significant indoleamine family. The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, neurotransmitters like serotonin, and synthetic drugs with a wide array of biological activities.[1][2] While this compound itself is a relatively under-investigated molecule, its structural similarity to other biologically active 2-aminomethylindoles suggests a high potential for applications in various fields of biological research, particularly in neuropharmacology and oncology.[3]

This guide provides a comprehensive overview of the potential applications of this compound, drawing upon the established activities of structurally related compounds. We present detailed, field-proven protocols to enable researchers to explore its biological effects systematically. The causality behind experimental choices is explained to ensure that each protocol serves as a self-validating system for generating robust and reproducible data.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 90888-62-3[4][5]
Molecular Formula C₁₀H₁₂N₂[4][5]
Molecular Weight 160.22 g/mol [4][5]
Canonical SMILES CNCC1=CC2=CC=CC=C2N1[4]
InChI Key RDIZNKNSMGEKKE-UHFFFAOYSA-N[5]

Part 1: Potential Applications in Neuropharmacological Research

The structural resemblance of this compound to serotonin and other tryptamine derivatives strongly suggests its potential to interact with targets in the central nervous system.[1][6][7] Key areas for investigation include its effects on serotonin receptors and monoamine oxidase B (MAO-B), both of which are critical targets in the treatment of neurological and psychiatric disorders.

Investigation of Serotonin Receptor Modulation

Indoleamines are well-known modulators of serotonin (5-HT) receptors.[6][7][8] Different 5-HT receptor subtypes are implicated in a range of physiological processes, and their modulation can lead to therapeutic effects in depression, anxiety, and other mood disorders.

This compound may act as an agonist or antagonist at various 5-HT receptor subtypes, such as 5-HT₁A and 5-HT₂A/₂C.[6][7][8] Binding to these receptors can initiate downstream signaling cascades, altering neuronal excitability and neurotransmitter release.

G cluster_0 Presynaptic Neuron cluster_2 Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT_Receptor 5-HT Receptor (e.g., 5-HT1A, 5-HT2A) Serotonin (5-HT)->5-HT_Receptor Binding G_Protein G-Protein Activation 5-HT_Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3/DAG) G_Protein->Second_Messenger Neuronal_Response Altered Neuronal Activity Second_Messenger->Neuronal_Response Indoleamine This compound (Hypothetical Ligand) Indoleamine->5-HT_Receptor Potential Interaction (Agonist/Antagonist) G Dopamine Dopamine MAO-B Monoamine Oxidase B (MAO-B) Dopamine->MAO-B Metabolism Metabolites Inactive Metabolites MAO-B->Metabolites Indoleamine This compound (Potential Inhibitor) Indoleamine->MAO-B Inhibition

Caption: Potential inhibition of MAO-B by the indoleamine.

This protocol outlines a fluorometric assay to measure the inhibitory activity of this compound against MAO-B. [9][10][11][12][13] Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B substrate (e.g., kynuramine or a proprietary fluorogenic substrate).

  • This compound (test compound).

  • Selegiline (positive control inhibitor).

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Developer solution (containing horseradish peroxidase and a fluorogenic probe).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer.

  • Enzyme and Compound Incubation: In the 96-well plate, add the test compound or vehicle control, followed by the MAO-B enzyme solution. Incubate for a short period (e.g., 10-15 minutes) at 37°C to allow for inhibitor binding.

  • Reaction Initiation: Add the MAO-B substrate and developer solution to each well to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm) for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the test compound. Determine the percentage of inhibition relative to the vehicle control and plot against the logarithm of the compound concentration to calculate the IC₅₀ value.

Assessment of Potential Antidepressant Activity

Compounds that modulate serotonin receptors or inhibit MAO-B often exhibit antidepressant-like effects. The forced swim test is a common behavioral assay used to screen for potential antidepressant activity in rodents. [6][14][15][16][17]

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Male C57BL/6 mice.

  • This compound.

  • A known antidepressant (e.g., fluoxetine) as a positive control.

  • Vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Cylindrical water tanks (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Video recording equipment.

Procedure:

  • Acclimation and Dosing: Acclimate the mice to the experimental room for at least one hour before testing. Administer this compound, the positive control, or vehicle via an appropriate route (e.g., intraperitoneal injection) 30-60 minutes before the test.

  • Test Session: Gently place each mouse into the water tank for a 6-minute session. Record the session using a video camera.

  • Behavioral Scoring: An observer, blinded to the treatment groups, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements to keep its head above water.

  • Data Analysis: Compare the mean duration of immobility between the treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time compared to the vehicle group suggests potential antidepressant-like activity.

Part 2: Potential Applications in Anticancer Research

The indole scaffold is present in numerous anticancer agents, and novel indole derivatives are continuously being explored for their antitumor properties. [11][15]Potential mechanisms of action include the inhibition of tubulin polymerization, induction of cell cycle arrest, and apoptosis.

In Vitro Cytotoxicity Screening

The first step in evaluating the anticancer potential of this compound is to assess its cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to determine cell viability. [1][4][18]

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, HCT-116).

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • This compound.

  • A known cytotoxic drug (e.g., doxorubicin) as a positive control.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound, the positive control, or vehicle for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Investigation of Tubulin Polymerization Inhibition

Many indole derivatives exert their anticancer effects by interfering with microtubule dynamics. [2]An in vitro tubulin polymerization assay can directly measure the effect of this compound on this process.

This compound may bind to tubulin, inhibiting its polymerization into microtubules, which is essential for cell division.

G Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization Cell_Division Mitotic Spindle Formation & Cell Division Microtubule->Cell_Division Indoleamine This compound (Potential Inhibitor) Indoleamine->Tubulin_Dimers Binding & Inhibition Apoptosis Apoptosis Cell_Division->Apoptosis Arrest leads to

Caption: Potential inhibition of tubulin polymerization.

This protocol uses a fluorescent reporter that binds to polymerized tubulin, providing a sensitive measure of microtubule formation. [2][19][20][21][22] Materials:

  • Purified tubulin (>99%).

  • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

  • GTP solution.

  • Fluorescent reporter (e.g., DAPI).

  • This compound.

  • Nocodazole (inhibitor control) and Paclitaxel (enhancer control).

  • 96-well black microplate.

  • Fluorescence microplate reader with temperature control.

Procedure:

  • Reagent Preparation: Prepare a tubulin reaction mix on ice containing tubulin, polymerization buffer, GTP, and the fluorescent reporter.

  • Compound Addition: Add serial dilutions of this compound, controls, or vehicle to the wells of a pre-warmed (37°C) 96-well plate.

  • Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well to initiate polymerization.

  • Fluorescence Monitoring: Immediately place the plate in the microplate reader and measure fluorescence intensity over time (e.g., every minute for 60 minutes) at 37°C.

  • Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Compare the rate and extent of polymerization in the presence of the test compound to the vehicle control to determine its inhibitory or enhancing effect.

Part 3: In Vivo Evaluation of Anticancer Activity

Promising results from in vitro assays should be followed by in vivo studies to assess the efficacy and tolerability of this compound in a whole-organism context. [3][7][23][24][25]

Protocol 6: Xenograft Mouse Model of Cancer

Ethical Considerations: All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).

  • Human cancer cell line that showed sensitivity in vitro.

  • This compound formulated for in vivo administration.

  • Vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment: Administer this compound or vehicle to the respective groups according to a predetermined dosing schedule (e.g., daily, once weekly) and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor the animals for any signs of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.

  • Data Analysis: Plot the mean tumor volume over time for each group. Compare the tumor growth inhibition in the treated groups to the control group. At the end of the study, tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Conclusion and Future Directions

This compound represents a promising chemical scaffold with the potential for significant biological activity. The protocols detailed in this guide provide a robust framework for the systematic investigation of its effects in neuropharmacology and oncology. While the information on this specific molecule is currently limited, the strong precedent set by other indoleamines suggests that research into its biological properties is a worthwhile endeavor. Future studies should focus on elucidating its specific molecular targets, understanding its structure-activity relationships through the synthesis and testing of analogs, and evaluating its pharmacokinetic and safety profiles to determine its potential as a lead compound for drug development.

References

  • Chem-Impex. (1H-Indol-2-ylmethyl)amine. Retrieved from [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Halberstadt, A. L., Geyer, M. A., & Vollenweider, F. X. (2011). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 25(11), 1476-1486.
  • Bio-protocol. (2016). Tubulin Polymerization Assay. Retrieved from [Link]

  • El-Gamal, M. I., et al. (2017). Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. Marine Drugs, 15(8), 253.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • MDPI. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(4), M1093.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. Retrieved from [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments : JoVE, (59), e3638.
  • Battaglia, V., et al. (2002). Protective effect of N-(2-propynyl)-2-(5-benzyloxy-indolyl) methylamine (PF9601N) on mitochondrial permeability transition. Journal of Neurochemistry, 82(6), 1367-1375.
  • Assay Genie. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • de Souza, H., et al. (2018).
  • Ruddraraju, K. V., et al. (2016). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 59(24), 10853-10869.
  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Wang, T., et al. (2024). Prominent Neuroprotective Potential of Indole-2-N-methylpropargylamine: High Affinity and Irreversible Inhibition Efficiency towards Monoamine Oxidase B Revealed by Computational Scaffold Analysis. International Journal of Molecular Sciences, 25(19), 11849.
  • ResearchGate. Basic protocol to assess preclinical anticancer activity. It can be... Retrieved from [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. Retrieved from [Link]

  • PubMed. (1995). An enzymatic assay for the MAO-B inhibitor selegiline in plasma. Retrieved from [Link]

  • Johns Hopkins University. The mouse forced swim test. Retrieved from [Link]

  • National Institutes of Health. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. MedChemComm, 10(10), 1740-1754.
  • Springer. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase: Methods and Protocols.
  • National Institutes of Health. (2024). Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs. Retrieved from [Link]

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. 8(4), 579-588.
  • PubMed. (2019). Indoleamine Dioxygenase Inhibitors: Clinical Rationale and Current Development. Retrieved from [Link]

  • Semantic Scholar. (2019). Discovery of novel indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitors: pharmacophore-based 3D-QSAR, Gaussian field-based 3D-QSAR, docking, and binding free energy studies. Retrieved from [Link]

  • DB-ALM. (2018). Protocol n° 216: Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • ResearchGate. Maintaining drug-resistant cell lines in cell culture. (A) Stable cell... Retrieved from [Link]

  • National Institutes of Health. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Retrieved from [Link]

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Serotonin 2A (5-HT2A)
  • PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • Procell. (2025). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Retrieved from [Link]

  • PubChem. 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • PubMed Central. (2012). Protection of SH-SY5Y Neuronal Cells from Glutamate-Induced Apoptosis by 3,6′-Disinapoyl Sucrose, a Bioactive Compound Isolated from Radix Polygala. Retrieved from [Link]

  • Semantic Scholar. (2021). Neuroprotective Assessment of Moringa oleifera Leaves Extract against Oxidative-Stress-Induced Cytotoxicity in SHSY5Y Neuroblastoma Cells. Retrieved from [Link]

  • MDPI. (2019). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2019(4), M1093.

Sources

Application Notes and Protocols for the Characterization of (1H-Indol-2-ylmethyl)methylamine as a Serotonin Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in neuroscience and pharmacology.

Introduction: Unveiling the Potential of a Novel Indolealkylamine

The serotonin (5-hydroxytryptamine, 5-HT) system, with its at least 14 distinct receptor subtypes, represents a cornerstone of modern neuropharmacology. These receptors are implicated in a vast array of physiological and pathological processes, including mood, cognition, and anxiety, making them prime targets for therapeutic intervention. The indolealkylamine scaffold, the very chemical backbone of serotonin itself, is a privileged structure in the design of ligands for these receptors. While tryptamines (3-(2-aminoethyl)indoles) have been extensively studied, their positional isomers and related structures offer a fertile ground for discovering novel pharmacological profiles.

This document focuses on (1H-Indol-2-ylmethyl)methylamine , a simple yet intriguing indolealkylamine. Its structural similarity to known serotonergic ligands suggests a high probability of interaction with one or more 5-HT receptors. Specifically, the general structure-activity relationships (SAR) of indolealkylamines indicate that the 5-HT1A, 5-HT2, and 5-HT7 receptors are the most probable targets. For instance, substitutions on the indole ring and modifications of the ethylamine side chain are known to modulate affinity and efficacy at these receptor subtypes[1][2][3].

Given the absence of a detailed pharmacological profile in the public domain, this guide provides a comprehensive framework for the systematic characterization of this compound. We present a logical, tiered approach, starting from initial binding affinity determination to functional activity assessment and preliminary in vivo behavioral screening. The protocols herein are designed to be self-validating, providing researchers with the tools to thoroughly investigate the potential of this compound as a novel modulator of the serotonin system.

Part 1: Synthesis and Physicochemical Characterization

While this compound is commercially available from suppliers such as Santa Cruz Biotechnology[4], researchers may wish to synthesize it or its derivatives. A plausible synthetic route can be adapted from established methods for the synthesis of 2-aminomethylindoles[5][6][7]. A common approach involves the reduction of a 2-cyanoindole or the reductive amination of indole-2-carboxaldehyde.

A proposed synthetic workflow is outlined below:

Caption: General workflow for a competitive radioligand binding assay.

Protocol 2.1.1: Radioligand Binding Assay for 5-HT Receptors

This protocol provides a general framework adaptable for various 5-HT receptors by changing the cell membranes, radioligand, and non-specific binding agent.

Materials:

  • Cell Membranes: CHO-K1 or HEK293 cells stably expressing the human 5-HT receptor of interest (e.g., 5-HT1A, 5-HT2A, 5-HT7).

  • Radioligands:

    • 5-HT1A: [³H]8-OH-DPAT (Specific Activity: 100-200 Ci/mmol) [1][8] * 5-HT2A: [³H]Ketanserin (Specific Activity: 40-90 Ci/mmol) [8] * 5-HT7: [³H]5-CT (Specific Activity: 80-120 Ci/mmol)

  • Non-specific Binding Agents:

    • 5-HT1A: 10 µM Serotonin or 10 µM Metergoline [1] * 5-HT2A: 10 µM Mianserin or 1 µM Ketanserin

    • 5-HT7: 10 µM Serotonin or 10 µM Clozapine

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4. [1]* This compound: Stock solution in DMSO, serially diluted.

  • 96-well plates, glass fiber filters (e.g., Whatman GF/B or GF/C), cell harvester, scintillation vials, and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Finally, resuspend the washed pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).[9]

  • Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

    • 50 µL of test compound at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL of radioligand at a concentration near its Kd value.

    • 150 µL of diluted cell membranes (typically 10-50 µg protein/well).

    • For total binding wells, add 50 µL of vehicle instead of the test compound.

    • For non-specific binding wells, add 50 µL of the appropriate non-specific binding agent at a high concentration.

  • Incubation: Incubate the plate at room temperature (or 37°C, depending on the receptor) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI) using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]

Section 2.2: Functional Assays

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. This is achieved by measuring the downstream signaling events following receptor activation.

Signaling Pathways of Target Receptors:

  • 5-HT1A (Gi/o-coupled): Activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

  • 5-HT2A (Gq/11-coupled): Activation stimulates phospholipase C (PLC), leading to an increase in inositol phosphates (IPs) and intracellular calcium.

  • 5-HT7 (Gs-coupled): Activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP.[10]

Functional Assay Selection Workflow

G_Protein_Coupling start Test Compound: This compound receptor_5HT1A 5-HT1A Receptor (Gi/o-coupled) start->receptor_5HT1A receptor_5HT2A 5-HT2A Receptor (Gq-coupled) start->receptor_5HT2A receptor_5HT7 5-HT7 Receptor (Gs-coupled) start->receptor_5HT7 assay_cAMP_dec cAMP Inhibition Assay (e.g., HTRF, LANCE) receptor_5HT1A->assay_cAMP_dec Measures ↓cAMP assay_IP1 IP1 Accumulation Assay (e.g., HTRF IP-One) receptor_5HT2A->assay_IP1 Measures ↑IP1 assay_cAMP_inc cAMP Stimulation Assay (e.g., HTRF, LANCE) receptor_5HT7->assay_cAMP_inc Measures ↑cAMP

Caption: Selection of functional assays based on receptor G-protein coupling.

Protocol 2.2.1: cAMP HTRF Assay for Gi and Gs-Coupled Receptors

This protocol uses Homogeneous Time-Resolved Fluorescence (HTRF) to measure changes in cAMP levels and is suitable for both 5-HT1A (inhibition mode) and 5-HT7 (stimulation mode) receptors.

Materials:

  • Cells: CHO-K1 or HEK293 cells expressing the 5-HT1A or 5-HT7 receptor.

  • cAMP Assay Kit: HTRF cAMP Dynamic 2 or LANCE Ultra cAMP kit.[11][12]

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation), pH 7.4.[11]

  • Forskolin: (For Gi assays) An adenylyl cyclase activator.

  • Reference Agonist: Serotonin or 8-OH-DPAT (for 5-HT1A), Serotonin or 5-CT (for 5-HT7).

  • Reference Antagonist: WAY-100635 (for 5-HT1A), SB-269970 (for 5-HT7).

  • Low-volume, white 384-well plates.

Procedure (General):

  • Cell Preparation: Harvest cells and resuspend them in stimulation buffer to the desired concentration (typically 1,000-5,000 cells/well).

  • Agonist Mode:

    • Dispense 5 µL of the cell suspension into each well.

    • Add 5 µL of the test compound at various concentrations.

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode (for Gi-coupled 5-HT1A):

    • Pre-incubate cells with various concentrations of the test compound (or reference antagonist).

    • Add a fixed concentration of a reference agonist (e.g., Serotonin at its EC80 concentration) along with Forskolin to stimulate cAMP production.

    • Incubate for 30 minutes at room temperature.

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 reagent, followed by 5 µL of the HTRF anti-cAMP-cryptate reagent, both diluted in the lysis buffer provided with the kit.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading: Read the plate on a TR-FRET compatible plate reader at emission wavelengths of 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Convert the HTRF ratio to cAMP concentration using a standard curve run in parallel.

    • For agonist mode, plot cAMP concentration vs. log[agonist] to determine EC50 and Emax values.

    • For antagonist mode, plot the response vs. log[antagonist] to determine IC50 values.

Protocol 2.2.2: IP1 HTRF Assay for Gq-Coupled 5-HT2A Receptors

This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the Gq pathway.

Materials:

  • Cells: CHO-K1 or HEK293 cells expressing the 5-HT2A receptor.

  • IP1 Assay Kit: HTRF IP-One Gq kit.[4][13][14]

  • Stimulation Buffer: Provided in the kit, typically containing LiCl to inhibit IP1 degradation.[13]

  • Reference Agonist: Serotonin or DOI.

  • Reference Antagonist: Ketanserin.

  • Low-volume, white 384-well plates.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and allow them to adhere overnight.

  • Agonist Mode:

    • Remove the culture medium and add 10 µL of stimulation buffer containing various concentrations of the test compound.

    • Incubate for 30-60 minutes at 37°C.

  • Antagonist Mode:

    • Remove the culture medium and add stimulation buffer containing various concentrations of the test compound.

    • Pre-incubate for 15-30 minutes.

    • Add a fixed concentration of a reference agonist (e.g., Serotonin at its EC80).

    • Incubate for 30-60 minutes at 37°C.

  • Detection:

    • Add 5 µL of the IP1-d2 reagent, followed by 5 µL of the anti-IP1-cryptate reagent.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading and Analysis: Read the plate and analyze the data as described for the cAMP HTRF assay. A decrease in the HTRF signal corresponds to an increase in IP1 production.

Part 3: In Vivo Behavioral Pharmacology

If in vitro studies reveal potent and selective activity, particularly at the 5-HT1A receptor, preliminary in vivo studies can provide insights into the compound's potential therapeutic effects. 5-HT1A receptor agonists are known to have anxiolytic and antidepressant properties.[15]

Protocol 3.1: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used model to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent and the number of entries into the open, more aversive arms of the maze.[16][17][18][19]

Materials:

  • Elevated plus maze apparatus.

  • Mice (e.g., C57BL/6) or rats.

  • This compound dissolved in a suitable vehicle (e.g., saline, 0.5% Tween 80).

  • Positive control: Diazepam (1-2 mg/kg, i.p.).

  • Video tracking software.

Procedure:

  • Habituation: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p.) 30 minutes prior to testing.

  • Testing: Place the mouse in the center of the maze, facing a closed arm. Allow the animal to explore the maze for 5 minutes.

  • Data Collection: Record the session using video tracking software. Key parameters to measure are:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

  • Analysis: An anxiolytic effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time open / (Time open + Time closed)) * 100] and/or the percentage of open arm entries, without a significant change in total locomotor activity.

Protocol 3.2: Forced Swim Test (FST) for Antidepressant-Like Activity

The FST is a common screening tool for antidepressant efficacy. Antidepressant compounds reduce the time the animal spends immobile, a state considered to reflect "behavioral despair".[20][21][22][23]

Materials:

  • Cylindrical glass beakers (25 cm high, 15 cm diameter).

  • Water (23-25°C), filled to a depth of 15 cm.

  • Mice or rats.

  • Test compound, vehicle, and a positive control (e.g., Imipramine 15-30 mg/kg, i.p.).

  • Video recording equipment.

Procedure (for mice):

  • Dosing: Administer the test compound, vehicle, or positive control 30-60 minutes before the test.

  • Testing: Gently place the mouse into the cylinder of water for a 6-minute session.

  • Scoring: Record the session and score the last 4 minutes for immobility. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.

  • Analysis: An antidepressant-like effect is indicated by a significant reduction in the duration of immobility compared to the vehicle-treated group. It is crucial to run a separate locomotor activity test to ensure the compound does not produce a false positive by simply increasing motor activity.

Conclusion and Future Directions

This document provides a comprehensive, structured approach to the initial pharmacological characterization of this compound. By systematically determining its binding affinity and functional activity at key serotonin receptor subtypes, researchers can elucidate its primary mechanism of action. Positive in vitro results, particularly agonist activity at the 5-HT1A receptor, would warrant further investigation using the described in vivo models to explore its potential as an anxiolytic or antidepressant agent. Subsequent studies could involve broader receptor screening to confirm selectivity, detailed pharmacokinetic profiling, and investigation in more complex models of neuropsychiatric disorders. The protocols provided herein serve as a robust foundation for unlocking the therapeutic potential of this and other novel indolealkylamine-based compounds.

References

  • Guidechem. This compound 90888-62-3 wiki.

  • Högberg, T., et al. (2013). Holographic Quantitative Structure-Activity Relationships of Tryptamine Derivatives at NMDA, 5HT(1A) and 5HT(2A) Receptors. Molecules, 18(8), 8799-8811.

  • BenchChem. (2025). Application Note and Protocol: Radioligand Binding Assay for S-15535.

  • Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Bio-protocol, 11(15), e4108.

  • Komada, M., et al. (2008). Elevated Plus Maze for Mice. Journal of Visualized Experiments, (22), 1088.

  • protocols.io. (2023). Elevated plus maze protocol.

  • Glancy, B., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science, 4(2), 543-550.

  • Chemistry LibreTexts. (2020). Facile one-pot synthesis of 2-aminoindoles from simple anilines and ynamides.

  • Kim, Y., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(6), 548-558.

  • Understanding Animal Research. (2020). Factsheet on the forced swim test.

  • Revvity. (2019). LANCE Ultra cAMP Assay development guidelines.

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature Protocols, 7(6), 1009-1014.

  • NSW Department of Primary Industries. (2021). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice.

  • Revvity. (2011). LANCE Ultra cAMP: A New TR-FRET cAMP Assay for Gs- and Gi-Coupled Receptors.

  • Revvity. LANCE™ Ultra cAMP Kit Technical Data Sheet.

  • RJPT SimLab. (2023). Assessing Anti-Anxiety Effects through the Elevated Plus Maze in Mice.

  • ResearchGate. (2022). Synthesis of 2-(aminomethyl)indoles from 3-(o-trifluoroacetamidoaryl)-1-propargylic alcohols.

  • Can, A., et al. (2012). The Mouse Forced Swim Test. Journal of Visualized Experiments, (68), e4054.

  • Leo, A., & Carobrez, A. P. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16), e1211.

  • University of Notre Dame. (2018). Forced Swim Test v.3.

  • Walf, A. A., & Frye, C. A. (2007). The elevated plus maze test: a review of the methodology and experimental findings. Nature protocols, 2(2), 322-328.

  • Revvity. LANCE Ultra cAMP Assays.

  • McKenna, D. J., et al. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193-198.

  • BenchChem. (2025). Application Notes and Protocols for 5-HT3 Receptor Radioligand Binding Assay.

  • Eurofins Discovery. 5-HT7 Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay.

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.

  • Nichols, D. E. (2012). Structure–activity relationships of serotonin 5‐HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling, 1(5), 559-579.

  • Reddy, T. J., et al. (2009). One-Pot Synthesis of 2-Amino-indole-3-carboxamide and Analogous. Journal of combinatorial chemistry, 11(4), 595-600.

  • WEICHILAB. HTRF IP-One Gq Detection Kit.

  • BMG LABTECH. (2010). HTRF IP-One assay performed on the PHERAstar FS microplate reader.

  • Halberstadt, A. L., et al. (2013). Differential contributions of serotonin receptors to the behavioral effects of indoleamine hallucinogens in mice. Journal of Psychopharmacology, 27(10), 914-925.

  • Langlois, M., et al. (1994). The serotonin 5-HT4 receptor. 2. Structure-activity studies of the indole carbazimidamide class of agonists. Journal of medicinal chemistry, 37(24), 4267-4277.

  • Revvity. LANCE Ultra cAMP Detection Kit.

  • Monte, A. P., et al. (1998). Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. Journal of medicinal chemistry, 41(24), 4724-4731.

  • Bojarski, A. J., et al. (2023). Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6, and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands. International Journal of Molecular Sciences, 24(2), 1198.

  • Dove Medical Press. (2018). In vitro screening of major neurotransmitter receptors and transporters binding profiles of the novel triple reuptake inhibitor amitifadine.

  • Li, A., et al. (2023). Whole-cell radioligand binding for receptor internalization. protocols.io.

  • Revvity. (2024). How to run a cAMP HTRF assay. YouTube.

  • Revvity. How to run a cAMP HTRF assay.

  • Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current protocols in pharmacology, 75, 8.3.1-8.3.20.

  • Leopoldo, M., et al. (2024). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Pharmaceuticals, 17(1), 1238.

  • Revvity. HTRF Manual Elisa IP-one.

  • BMG LABTECH. HTRF IP-One assay performed on the PHERAstar FS microplate reader.

  • Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines.

  • De Maeseneer, J., et al. (2000). Pharmacology of serotonin: what a clinician should know. Acta gastro-enterologica Belgica, 63(4), 305-313.

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

  • Gifford Bioscience. Radioligand Binding Assay.

Sources

Application Note & Protocol: Selective N-Methylation of (1H-Indol-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Indole Derivatives

(1H-Indol-2-ylmethyl)amine is a foundational scaffold in medicinal chemistry, featuring a reactive primary amine tethered to a privileged indole core. The N-methylation of its side-chain amine yields derivatives with modulated physicochemical properties, such as basicity, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. However, the presence of two distinct nucleophilic nitrogen centers—the primary aliphatic amine and the indole ring nitrogen—presents a significant challenge for selective methylation. This guide provides a detailed analysis and robust protocols for achieving controlled N-methylation of the side-chain amine, focusing on field-proven methodologies that ensure high yield and selectivity.

Strategic Overview of N-Methylation Methodologies

The choice of methylation strategy is paramount to avoid undesirable side reactions, such as over-methylation to the quaternary ammonium salt or competing methylation at the indole nitrogen. We will explore two primary, contrasting methodologies.

  • Reductive Amination (Eschweiler-Clarke Reaction): This is the premier method for the exhaustive methylation of primary amines to their tertiary N,N-dimethyl counterparts. It employs formaldehyde as the carbon source and formic acid as the reducing agent in a one-pot procedure.[1][2] Its principal advantage is its inherent mechanism which prevents the formation of quaternary ammonium salts, as a tertiary amine cannot form the necessary iminium ion intermediate for further reaction.[3] This method offers exceptional chemoselectivity for the more nucleophilic primary amine over the indole nitrogen under mild heating conditions.[1]

  • Direct Alkylation with Methyl Halides: This classical approach involves the direct SN2 reaction of a methylating agent, typically methyl iodide (MeI), with the amine. While seemingly straightforward, this method is notoriously difficult to control. The product of the initial methylation (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a cascade of reactions that produce a mixture of secondary, tertiary, and quaternary ammonium products.[4] Furthermore, the basic conditions required to deprotonate the amine can also deprotonate the indole N-H, leading to undesired methylation on the indole ring.[4] Therefore, this method requires stringent control over stoichiometry and reaction conditions.

Recommended Protocol 1: Eschweiler-Clarke N,N-Dimethylation

This protocol provides a reliable and high-yielding method for the synthesis of N,N-dimethyl-(1H-indol-2-ylmethyl)amine. The reaction proceeds via reductive amination, ensuring the reaction terminates at the tertiary amine stage.[3][5]

Mechanistic Rationale

The reaction begins with the nucleophilic attack of the primary amine onto formaldehyde, forming a hemiaminal intermediate. This rapidly dehydrates to an iminium ion. The formic acid then serves as a hydride donor, reducing the iminium ion to a secondary amine and releasing carbon dioxide, which drives the reaction forward.[3][5] The process then repeats with the newly formed secondary amine to yield the final tertiary amine.

eschweiler_clarke_mechanism sub R-NH₂ (Primary Amine) hemiaminal R-NH-CH₂OH (Hemiaminal) sub->hemiaminal + CH₂O ch2o CH₂O (Formaldehyde) iminium1 [R-NH=CH₂]⁺ (Iminium Ion) hemiaminal->iminium1 - H₂O sec_amine R-NH-CH₃ (Secondary Amine) iminium1->sec_amine + HCOOH - CO₂ hcooh1 HCOOH iminium2 [R-N(CH₃)=CH₂]⁺ (Iminium Ion) sec_amine->iminium2 + CH₂O - H₂O ch2o2 CH₂O tert_amine R-N(CH₃)₂ (Tertiary Amine) iminium2->tert_amine + HCOOH - CO₂ hcooh2 HCOOH co2_1 CO₂ co2_2 CO₂

Caption: Mechanism of the Eschweiler-Clarke Reaction.

Experimental Procedure

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(1H-Indol-2-ylmethyl)amine146.191.0 g6.841.0
Formic Acid (98%)46.03~2.0 mL~52.4~7.7
Formaldehyde (37% aq. soln.)30.03~1.5 mL~18.5~2.7
Dichloromethane (DCM)-As needed--
Sodium Hydroxide (NaOH)-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)-As needed--

Step-by-Step Protocol

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (1H-Indol-2-ylmethyl)amine (1.0 g, 6.84 mmol).

  • Add formic acid (~2.0 mL, ~7.7 eq.).

  • Add aqueous formaldehyde solution (37%, ~1.5 mL, ~2.7 eq.).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress using TLC (e.g., 9:1 DCM:MeOH with 1% NH₄OH).

  • After completion, cool the mixture to room temperature.

  • Carefully add 20 mL of deionized water.

  • Basify the aqueous solution to pH > 11 by the slow addition of 5M NaOH solution. Ensure the solution remains cool in an ice bath during basification.

  • Extract the aqueous phase with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography.

Purification Strategy

Due to the basic nature of the product, standard silica gel chromatography can result in poor separation and peak tailing. It is recommended to use either:

  • A silica gel column eluted with a solvent system containing a small amount of a basic modifier (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 95:4.5:0.5).

  • Amine-functionalized silica with a less polar eluent system like Hexane/Ethyl Acetate, which often provides superior purification for basic compounds.[6]

Recommended Protocol 2: Controlled Alkylation with Methyl Iodide

This protocol aims for mono- or di-methylation but requires careful control to mitigate side reactions. It is presented for situations where the Eschweiler-Clarke reaction is not feasible or when mono-methylation is the desired outcome, though achieving high selectivity for the mono-methylated product is challenging.

Mechanistic Rationale

The primary amine acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide in an SN2 reaction. A base is required to neutralize the hydroiodic acid (HI) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7] The challenge lies in the fact that the secondary amine product is often more reactive than the primary amine starting material.

direct_alkylation_mechanism sub R-NH₂ intermediate1 [R-NH₂-CH₃]⁺ I⁻ sub->intermediate1 + CH₃-I me_i1 CH₃-I base1 Base sec_amine R-NH-CH₃ intermediate1->sec_amine + Base - Base-H⁺I⁻ intermediate2 [R-NH(CH₃)₂]⁺ I⁻ sec_amine->intermediate2 + CH₃-I me_i2 CH₃-I base2 Base tert_amine R-N(CH₃)₂ intermediate2->tert_amine + Base - Base-H⁺I⁻ quat_salt [R-N(CH₃)₃]⁺ I⁻ tert_amine->quat_salt + CH₃-I me_i3 CH₃-I

Caption: Direct Alkylation Cascade with Methyl Iodide.

Experimental Procedure

Materials & Reagents

ReagentM.W. ( g/mol )AmountMoles (mmol)Equivalents
(1H-Indol-2-ylmethyl)amine146.191.0 g6.841.0
Methyl Iodide (MeI)141.940.48 mL7.71.1 (for mono)
Potassium Carbonate (K₂CO₃)138.211.89 g13.72.0
Acetonitrile (ACN)-30 mL--

Step-by-Step Protocol

  • Caution! Methyl iodide is toxic and a suspected carcinogen.[8] Handle only in a well-ventilated fume hood.

  • To a 100 mL round-bottom flask, add (1H-Indol-2-ylmethyl)amine (1.0 g, 6.84 mmol), anhydrous potassium carbonate (1.89 g, 13.7 mmol), and anhydrous acetonitrile (30 mL).

  • Stir the suspension vigorously at room temperature.

  • Slowly add methyl iodide (0.48 mL, 7.7 mmol for mono-alkylation; adjust stoichiometry as needed) dropwise over 10 minutes.

  • Stir the reaction at room temperature for 6-12 hours. Monitor carefully by TLC or LC-MS to observe the distribution of starting material, mono-, di-, and quaternary products.

  • Upon completion (or optimal product distribution), filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in dichloromethane (50 mL) and wash with water (2 x 25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting mixture by column chromatography as described in section 3.3. Isolation of a single product may be challenging.

Overall Experimental Workflow

The general workflow for synthesis and purification is a critical component of a self-validating protocol.

workflow start Start: (1H-Indol-2-ylmethyl)amine reaction Reaction: - Eschweiler-Clarke OR - Direct Alkylation start->reaction workup Aqueous Workup (Basification & Extraction) reaction->workup drying Drying & Concentration workup->drying purification Column Chromatography (Amine-functionalized silica) drying->purification analysis Characterization (NMR, MS, Purity) purification->analysis product Final Product: N-Methylated Amine analysis->product

Caption: General experimental workflow.

References

  • Eschweiler–Clarke reaction. In: Wikipedia. [Link]

  • Eschweiler–Clarke reaction. In: Grokipedia. [Link]

  • Eschweiler-Clarke Reaction. In: NROChemistry. [Link]

  • Eschweiler-Clarke Reaction. In: J&K Scientific LLC. [Link]

  • Shashikant, P. et al. A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development. [Link]

  • Methylation of indole compounds using dimethyl carbonate.
  • Methylation of indole compounds using dimethyl carbonate.
  • Borchetta, J. A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using... ResearchGate. [Link]

  • Hofmann Elimination Reaction. Yale Chemistry Department. [Link]

  • Hofmann Elimination, Amine to Alkene (aka Exhaustive Methylation). YouTube. [Link]

  • methylation of nucleophilic HN- with methyl iodide?. Sciencemadness.org. [Link]

  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. DTIC. [Link]

  • Eschweiler-Clarke Reaction. Organic Chemistry Portal. [Link]

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. [Link]

  • Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. CHIMIA. [Link]

  • Reductive amination of amines with formaldehyde ?. ResearchGate. [Link]

  • In situ or one-pot hydrogenation and reductive amination process.
  • N‐methylation of indoles and other N,H‐heteroacromatic compounds.... ResearchGate. [Link]

  • CO 2 -Driven N-Formylation/N-Methylation of Amines Using C-Scorpionate Metal Complexes. MDPI. [Link]

  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • Methylamines purification process.
  • 1-methylindole. Organic Syntheses Procedure. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

Comprehensive Analytical Characterization of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide

Abstract

(1H-Indol-2-ylmethyl)methylamine is a key heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery.[1] Its indole scaffold is a privileged structure found in numerous pharmacologically active agents. Rigorous analytical characterization is therefore imperative to ensure the identity, purity, and quality of this compound for use in research and development. This guide provides a detailed, multi-platform approach to the characterization of this compound, leveraging orthogonal analytical techniques. We present optimized protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The causality behind experimental choices is explained to provide researchers with a robust framework for method development and validation.

Introduction: The Need for a Multi-Faceted Analytical Approach

The integrity of any scientific study or drug development program hinges on the quality of its starting materials. For a molecule like this compound, which holds potential as a precursor to complex therapeutic agents, unambiguous structural confirmation and precise purity assessment are non-negotiable.[1] A single analytical technique is insufficient to provide a complete profile; impurities, isomers, or degradation products may go undetected.

This guide advocates for an orthogonal approach, where each technique provides a unique and complementary piece of the analytical puzzle:

  • Chromatography (HPLC & GC-MS): Primarily used to separate the analyte from impurities, thus establishing its purity profile and enabling quantification.

  • Spectroscopy (NMR & FTIR): Used to confirm the molecular structure and identify the specific functional groups present, verifying the compound's identity.

  • Mass Spectrometry (as a detector): Provides definitive mass information, confirming the molecular weight and offering structural clues through fragmentation patterns.

By integrating these methods, we create a self-validating system that ensures the highest confidence in the material's quality.

Physicochemical Properties
PropertyValue
IUPAC Name (1H-indol-2-yl)-N-methylmethanamine
Molecular Formula C₁₀H₁₂N₂
Molecular Weight 160.22 g/mol [2]
CAS Number 21109-25-1[1]
Structure
Chemical Structure of this compound

Chromatographic Purity Assessment: HPLC & GC-MS

Chromatographic methods are the cornerstone of purity analysis, separating the target compound from process-related impurities, starting materials, and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Expertise & Rationale: Reversed-phase HPLC is the method of choice for non-volatile or thermally labile polar compounds like this compound. The basic nitrogen atoms in the molecule necessitate the use of an acidic modifier (e.g., TFA or formic acid) in the mobile phase. This protonates the amines, preventing peak tailing by minimizing undesirable interactions with residual silanols on the silica-based column packing, thereby ensuring sharp, symmetrical peaks suitable for accurate integration.[3] A C18 column is selected for its hydrophobic stationary phase, which provides effective retention for the aromatic indole ring.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Mobile Phase Sample->Solvent Filter Filter (0.45 µm) Solvent->Filter Inject Inject into HPLC Filter->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (220/280 nm) Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate

Caption: High-Performance Liquid Chromatography (HPLC) analysis workflow.

Protocol: HPLC-UV Purity Determination

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade (e.g., Milli-Q or equivalent).

    • Trifluoroacetic Acid (TFA) or Formic Acid (FA), HPLC grade.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% TFA (or FA) in Water.

    • Mobile Phase B: 0.1% TFA (or FA) in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: Equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm and 280 nm (The indole ring has strong absorbance around 220 nm and a secondary absorbance around 280 nm).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to 0.1 mg/mL using the same diluent.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • Data Analysis (Trustworthiness):

    • Inject a diluent blank to ensure no system peaks interfere.

    • Perform at least five replicate injections of the sample to establish system suitability (RSD of peak area and retention time < 2%).

    • Calculate purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While the target amine is polar, its relatively low molecular weight makes it amenable to GC analysis.[4][5] A key consideration is its polarity; using a low-polarity column like an HP-5MS (5% Phenyl Methyl Siloxane) is standard for general-purpose screening of such compounds.[6] The temperature program is designed to elute the analyte efficiently while separating it from any more volatile or less volatile impurities. The mass spectrometer provides definitive identification based on the molecular ion and characteristic fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Dichloromethane Sample->Solvent Inject Inject into GC Solvent->Inject Separate HP-5MS Column Separation Inject->Separate Ionize Electron Impact (EI) Ionization Separate->Ionize Detect Mass Analyzer Detection Ionize->Detect TIC Generate Total Ion Chromatogram Detect->TIC MassSpec Extract Mass Spectrum TIC->MassSpec Compare Compare with Library/Theory MassSpec->Compare

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) analysis workflow.

Protocol: GC-MS Identity and Impurity Profiling

  • Instrumentation:

    • GC system with a split/splitless injector coupled to a Mass Selective Detector (MSD).

    • HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[6]

  • Reagents:

    • Dichloromethane (DCM) or Ethyl Acetate, GC grade.

    • Helium (carrier gas), ultra-high purity.

  • Chromatographic and Spectrometric Conditions: [6]

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 20:1 ratio) to avoid overloading.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Scan Range: 40 - 400 amu.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the compound in dichloromethane or another suitable volatile solvent.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the Total Ion Chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Confirm the presence of the molecular ion (M⁺) at m/z = 160.

    • Analyze the fragmentation pattern. Expect fragments corresponding to the loss of a methyl group, the cleavage of the side chain (e.g., tropylium-like ion from the indole portion), and other characteristic fragments.

Spectroscopic Structural Confirmation: NMR & FTIR

Spectroscopic techniques provide direct evidence of the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environment, their proximity to one another (through splitting), and their relative numbers (through integration). ¹³C NMR reveals the number of chemically distinct carbon atoms. A polar aprotic solvent like DMSO-d₆ is often ideal for indole-containing amines as it can solvate the compound well and the exchangeable N-H protons are often clearly visible.

Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation:

    • NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents:

    • Deuterated solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Chloroform-d (CDCl₃).

    • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, ensuring adequate signal-to-noise.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Expected Spectral Data Interpretation:

    • ¹H NMR (predicted in DMSO-d₆):

      • ~11.0 ppm (s, 1H): Indole N-H proton.

      • ~7.5-7.0 ppm (m, 4H): Four protons of the benzene ring of the indole.

      • ~6.5 ppm (s, 1H): Proton at the C3 position of the indole ring.

      • ~3.8 ppm (s, 2H): Methylene protons (-CH₂-).

      • ~2.5 ppm (s, 3H): Methyl protons (-CH₃).

      • A broad signal for the secondary amine N-H may also be observed.

    • ¹³C NMR (predicted):

      • Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule (assuming potential symmetry does not make any carbons equivalent). Signals for the aromatic carbons will appear between ~110-140 ppm, while the aliphatic CH₂ and CH₃ carbons will be upfield (~30-50 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see characteristic absorptions for the N-H bonds (both indole and secondary amine), aromatic C-H and C=C bonds, and aliphatic C-H bonds.[7][8]

Protocol: FTIR Analysis

  • Instrumentation:

    • FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Using ATR: Place a small amount of the solid sample directly onto the ATR crystal.

    • Using KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

  • Expected Absorption Bands:

    • ~3400 cm⁻¹ (sharp): Indole N-H stretching vibration.[7]

    • ~3300 cm⁻¹ (broad/medium): Secondary amine (R₂N-H) stretching.

    • ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

    • ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretching (from -CH₂- and -CH₃).

    • ~1600-1450 cm⁻¹ (strong): Aromatic C=C ring stretching vibrations.[7]

    • ~740 cm⁻¹ (strong): Out-of-plane C-H bending, characteristic of ortho-disubstituted benzene rings.

Summary of Analytical Data

The table below consolidates the expected results from the described analytical methods for a high-purity sample of this compound.

TechniqueParameterExpected ResultPurpose
HPLC Retention TimeDependent on specific conditionsIdentity Check
Purity>98% (by area %)Purity Assessment
GC-MS Molecular Ion (M⁺)m/z = 160Molecular Weight Confirmation
FragmentationCharacteristic indole and amine fragmentsStructural Confirmation
¹H NMR Chemical Shifts (δ)Peaks corresponding to indole, aromatic, CH₂, and CH₃ protonsStructural Elucidation
IntegrationProton ratio of 1:4:1:2:3:1 (Indole NH:Ar-H:C3-H:CH₂:CH₃:Amine NH)Structural Validation
¹³C NMR Number of Signals10 unique signalsCarbon Skeleton Confirmation
FTIR Absorption Bands (ν)~3400 (Indole N-H), ~3300 (Amine N-H), ~1600-1450 (C=C) cm⁻¹Functional Group Identification

Conclusion

The analytical characterization of this compound requires a synergistic combination of chromatographic and spectroscopic techniques. The protocols outlined in this guide provide a comprehensive framework for establishing the identity, purity, and structural integrity of this important chemical building block. By applying these orthogonal methods—HPLC for purity, GC-MS for molecular weight and volatile impurity profiling, NMR for definitive structural elucidation, and FTIR for functional group confirmation—researchers and drug development professionals can proceed with confidence, ensuring the quality and reliability of their scientific endeavors.

References

  • Grygier, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Herba Polonica.

  • Al-Warhi, T., et al. (2021). Analysis of Indole Alkaloids from Rhazya stricta Hairy Roots by Ultra-Performance Liquid Chromatography-Mass Spectrometry. MDPI.

  • Szymańska, G., & Kuraś, M. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus. ResearchGate.

  • You, M., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.

  • Parlak, C., et al. (2023). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Molecules.

  • Szymańska, G. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from In vitro Cultures. Semantic Scholar.

  • Amanote Research. (n.d.). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis. Amanote.

  • Trivedi, M. K., et al. (2016). FT-IR spectrum of control indole. ResearchGate.

  • Selvaraj, M., et al. (2021). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer. ResearchGate.

  • Srivastava, A., et al. (2016). Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. Indian Journal of Physics.

  • Chmovzh, T., et al. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

  • Petraccone, L., et al. (2013). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1. ResearchGate.

  • Bera, K., & Punniyamurthy, T. (2016). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins. Royal Society of Chemistry.

  • Xu, G., et al. (2022). Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. Royal Society of Chemistry.

  • J&K Scientific. (n.d.). (1H-Indol-2-ylmethyl)amine. jk-sci.com.

  • Santa Cruz Biotechnology. (n.d.). This compound. scbt.com.

  • Chmovzh, T., et al. (2021). Synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine 1. ResearchGate.

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Methylamine. helixchrom.com.

  • SIELC Technologies. (n.d.). Separation of 1H-Indole, 2-methyl- on Newcrom R1 HPLC column. sielc.com.

  • ResearchGate. (n.d.). Chemistry of N-(1H-Indol-3-ylmethyl)-N,N-dimethylamine —Gramine. researchgate.net.

  • Ariyasu, S., et al. (2021). Crystal structure of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline. Acta Crystallographica Section E.

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. pubchem.ncbi.nlm.nih.gov.

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. docbrown.info.

Sources

HPLC purification protocol for (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Preparative HPLC Purification of (1H-Indol-2-ylmethyl)methylamine

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of this compound using preparative High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, medicinal chemists, and drug development professionals requiring high-purity samples of this indole-containing secondary amine. This guide emphasizes the rationale behind critical experimental parameters, from mobile phase selection to gradient optimization, ensuring both scientific integrity and practical applicability. The protocol leverages reversed-phase chromatography on a C18 stationary phase with an acid modifier to achieve efficient separation and excellent peak symmetry.

Introduction and Scientific Background

This compound is a heterocyclic compound featuring an indole core, a structure prevalent in numerous biologically active molecules and pharmaceutical agents. It serves as a valuable building block in the synthesis of compounds targeting a range of biological pathways, including those involved in neurological disorders[1]. The purity of such intermediates is paramount, as even minor impurities can compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).

The primary challenge in purifying this compound lies in its dual chemical nature: the non-polar indole ring and the basic secondary amine group. The basicity of the amine can lead to strong, undesirable interactions with residual silanol groups on standard silica-based HPLC columns, resulting in poor peak shape (tailing) and reduced resolution. This protocol directly addresses this challenge by employing an ion-suppression technique within a reversed-phase HPLC framework to ensure a robust and reproducible purification.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing an effective purification strategy. The key characteristics are summarized below.

PropertyValueSource / Rationale
Molecular Formula C₁₀H₁₂N₂[2][3]
Molecular Weight 160.22 g/mol [2][3]
Structure Indole ring with a methylaminomethyl substituent at position 2-
Predicted pKa ~9.5 - 10.5Estimated based on secondary alkylamines. The basicity is crucial for pH selection.
Predicted LogP ~1.6[2] Indicates moderate hydrophobicity, suitable for reversed-phase chromatography.
UV Absorbance ~220 nm, ~280 nmCharacteristic of the indole chromophore.

Principle of Separation: Reversed-Phase HPLC with Ion Suppression

This protocol utilizes reversed-phase chromatography, the most common mode of HPLC.

  • Stationary Phase: A non-polar C18 (octadecylsilyl) bonded silica is used. This hydrophobic phase retains the analyte based on its non-polar indole moiety.

  • Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic solvent (acetonitrile), is used to elute the compound. The separation is achieved by modulating the organic content over time (gradient elution).

  • The Causality of Acid Addition: The key to this protocol's success is the addition of a small concentration (0.1%) of trifluoroacetic acid (TFA) to the mobile phase. This serves two critical functions:

    • Ion Suppression: The acidic mobile phase (pH ~2) ensures that the secondary amine group (pKa ~9.5-10.5) is fully protonated. This single, consistent charge state prevents peak distortion and improves retention time stability.

    • Silanol Masking: TFA actively interacts with and masks the acidic residual silanol groups on the silica backbone of the stationary phase. This minimizes secondary ionic interactions that cause peak tailing, leading to sharp, symmetrical peaks and improved resolution[4].

Detailed Purification Protocol

Materials and Equipment
ItemSpecification
HPLC System Preparative HPLC with binary gradient pump, autosampler/manual injector, UV-Vis detector, and fraction collector.
Column C18 Reversed-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Solvent A HPLC-grade Water with 0.1% Trifluoroacetic Acid (v/v).
Solvent B HPLC-grade Acetonitrile with 0.1% Trifluoroacetic Acid (v/v).
Sample Solvent 50:50 Acetonitrile/Water or DMSO.
Vials Appropriate vials for sample injection and fraction collection.
Filtration 0.45 µm syringe filters (PTFE or other solvent-compatible membrane).
Experimental Workflow Diagram

The overall process from sample preparation to final purity analysis is depicted below.

HPLC_Purification_Workflow cluster_prep Preparation cluster_run Execution cluster_post Post-Processing Sample_Prep 1. Sample Preparation (Dissolve & Filter Crude) Solvent_Prep 2. Mobile Phase Preparation (Add 0.1% TFA) System_Equilibrate 3. System Equilibration (Initial Conditions) Scouting_Run 4. Analytical Scouting Run (Optional but Recommended) System_Equilibrate->Scouting_Run Prep_Run 5. Preparative Run (Inject & Start Gradient) Scouting_Run->Prep_Run Fraction_Collection 6. Fraction Collection (Triggered by UV Signal) Prep_Run->Fraction_Collection Fraction_Analysis 7. Fraction Analysis (Analytical HPLC) Fraction_Collection->Fraction_Analysis Pooling 8. Pool Pure Fractions Fraction_Analysis->Pooling Solvent_Removal 9. Solvent Removal (Lyophilization/Evaporation) Pooling->Solvent_Removal Final_QC 10. Final QC (Purity & Identity) Solvent_Removal->Final_QC

Caption: Workflow for the HPLC purification of this compound.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh the crude this compound.

  • Dissolve the sample in a minimal amount of a suitable solvent (e.g., DMSO or 50:50 Acetonitrile/Water) to create a concentrated stock solution. Ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Step 2: HPLC System Preparation

  • Prepare the mobile phases: Add 1.0 mL of TFA to every 1 L of HPLC-grade water (Solvent A) and acetonitrile (Solvent B).

  • Prime the HPLC pumps with the respective mobile phases to remove any air bubbles.

  • Install the preparative C18 column and equilibrate it with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.

Step 3: Chromatographic Method

  • Set the detector wavelength to 280 nm (primary) and 220 nm (secondary) to monitor the indole chromophore.

  • Program the gradient elution method. A good starting point for method development is a broad scouting gradient, which can then be optimized.

Table of HPLC Gradient Conditions:

Time (min)Flow Rate (mL/min)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)CurveNotes
Scouting Gradient
0.020.0955LinearInitial Hold
2.020.0955Linear-
20.020.0595LinearSeparation Gradient
25.020.0595LinearColumn Wash
25.120.0955LinearReturn to Initial
30.020.0955LinearRe-equilibration
Optimized Gradient (Example) Adjust based on scouting run
0.020.08020LinearInitial Hold
15.020.06040LinearShallow Separation Gradient
18.020.0595LinearColumn Wash
20.020.0595Linear-
20.120.08020LinearReturn to Initial
25.020.08020LinearRe-equilibration

Step 4: Injection and Fraction Collection

  • Perform a blank injection (sample solvent only) to ensure the system is clean.

  • Inject the filtered crude sample onto the equilibrated column. The injection volume will depend on the concentration and column capacity.

  • Start the chromatographic run and monitor the UV chromatogram.

  • Configure the fraction collector to collect eluent based on the UV signal threshold, collecting the peak corresponding to this compound.

Step 5: Post-Purification Processing

  • Analyze a small aliquot from each collected fraction (or a pooled sample of the main peak) using analytical HPLC to confirm purity.

  • Combine the fractions that meet the desired purity level (>95%, for example).

  • Remove the mobile phase solvents. For volatile TFA-containing mobile phases, rotary evaporation followed by lyophilization (freeze-drying) is highly effective for obtaining a dry, fluffy solid product as a TFA salt.

Expected Results and Troubleshooting

  • Expected Outcome: The target compound, this compound, should elute as a sharp, symmetrical peak. Impurities will elute either before (more polar) or after (less polar) the main product peak.

  • Peak Tailing: If peak tailing is observed, ensure the TFA concentration is correct (0.1%). Using a different ion-pairing agent like formic acid can sometimes improve shape for specific molecules.

  • Poor Resolution: If co-elution with impurities occurs, the gradient must be optimized. A shallower gradient around the elution point of the target compound will increase the separation between adjacent peaks.

  • No Elution: If the compound does not elute, it may be too strongly retained. This is unlikely with this compound on a C18 column but could be resolved by increasing the final percentage of acetonitrile in the gradient.

Conclusion

This application note provides a robust and scientifically grounded protocol for the preparative HPLC purification of this compound. By employing a C18 reversed-phase column with a TFA-modified mobile phase, this method effectively addresses the challenges posed by the compound's basic amine functionality, ensuring high purity and recovery. The detailed, step-by-step methodology and the rationale behind key decisions provide researchers with a reliable system for obtaining high-quality material essential for downstream applications in drug discovery and chemical research.

References

  • Thiers, B. H., & Sluis, C. A. (2001). Development of an efficient system for the separation of indole alkaloids by high performance liquid chromatography and its applications. Phytochemical Analysis, 12(6), 389-393. [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Application Note AN54. [Link]

  • Liu, Y., et al. (2011). Applying Aluminum Oxide Column Chromatography Purify Extracts of Cathuranthus Roseus and Simultaneous Determination of the Indole Alkaloids by HPLC. Analytical Letters, 44(1-3), 544-552. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. Retrieved January 17, 2026, from [Link]

Sources

Topic: LC-MS/MS Analysis of (1H-Indol-2-ylmethyl)methylamine and its Metabolites: A Guide to In Vitro Metabolism Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the analysis of (1H-Indol-2-ylmethyl)methylamine and the characterization of its metabolic fate using in vitro systems coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a novel compound with a reactive indoleamine scaffold, understanding its biotransformation is critical for early-stage drug development. This document outlines detailed protocols for assessing metabolic stability in human liver microsomes and for identifying Phase I and Phase II metabolites using liver S9 fractions. We delve into the rationale behind experimental design, from sample preparation to the optimization of LC-MS/MS parameters, ensuring a robust and reproducible methodology. This guide is designed to equip researchers with the necessary tools to predict hepatic clearance and elucidate metabolic pathways, crucial steps for advancing new chemical entities through the development pipeline.[1][2][3]

Introduction: The Imperative of Early-Stage Metabolism Studies

In drug discovery, the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a new chemical entity (NCE) are paramount to its success.[2][4] Metabolism, predominantly occurring in the liver, dictates a compound's pharmacokinetic profile, efficacy, and potential for toxicity.[5][6] this compound, an indoleamine derivative, belongs to a class of compounds known for diverse biological activities and complex metabolic pathways. Early characterization of its metabolic stability and biotransformation routes is essential to preemptively identify liabilities such as rapid clearance or the formation of reactive metabolites.[7]

In vitro metabolism assays, utilizing subcellular liver fractions like microsomes and S9, offer a cost-effective and high-throughput means to investigate these properties.[3][6][8]

  • Liver Microsomes: These are vesicles of the endoplasmic reticulum containing the majority of the Cytochrome P450 (CYP) enzymes, which are responsible for most Phase I oxidative metabolism.[3][5][9] Stability assays in this system are a primary screen for predicting a compound's intrinsic clearance.[10][11]

  • Liver S9 Fraction: This is the supernatant from a 9000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes.[6][8][12] This makes the S9 fraction ideal for a more comprehensive view of metabolism, as it facilitates both Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation) reactions, provided the necessary cofactors are supplied.[6][8]

This guide leverages the unparalleled sensitivity and specificity of LC-MS/MS to quantify the parent compound and identify its metabolites, providing a cornerstone for informed decision-making in drug development programs.[13]

Predicted Metabolic Pathways of this compound

The structure of this compound suggests several potential sites for metabolic transformation by hepatic enzymes. Based on established biotransformation pathways for indoleamines and N-alkylamines, we can predict the primary metabolites.[14][15]

  • Phase I Metabolism (CYP-mediated):

    • N-demethylation: Removal of the methyl group from the secondary amine to form the primary amine, (1H-Indol-2-yl)methanamine.

    • Hydroxylation: Addition of a hydroxyl group, most commonly at the 5- or 6-position of the electron-rich indole ring.

    • N-oxidation: Oxidation of the secondary amine to form a hydroxylamine or nitrone.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: The hydroxylated metabolites or the indole nitrogen can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) present in both microsomes and the S9 fraction.[5][16]

The following diagram illustrates these predicted biotransformation routes.

G parent This compound (Parent Compound) met1 N-desmethyl Metabolite (Primary Amine) parent->met1 N-demethylation (CYP450) met2 Hydroxylated Metabolite (e.g., 5-OH-indole) parent->met2 Aromatic Hydroxylation (CYP450) met3 N-Oxide Metabolite parent->met3 N-oxidation (CYP450/FMO) met4 Glucuronide Conjugate met2->met4 Glucuronidation (UGT)

Caption: Predicted metabolic pathways for this compound.

Core Methodology: LC-MS/MS

The accurate quantification of the parent compound and the detection of its metabolites require a highly selective and sensitive analytical method. A reverse-phase LC-MS/MS approach operating in Multiple Reaction Monitoring (MRM) mode is the gold standard for this application.[3][13]

Liquid Chromatography (LC)

The goal of the chromatographic separation is to resolve the parent compound from its metabolites and any interfering matrix components, ensuring accurate quantification.

  • Rationale: A C18 stationary phase is selected for its hydrophobic character, which provides good retention for indole-containing compounds.[13][17][18] A gradient elution using acetonitrile is employed to separate compounds with varying polarities, from the more polar hydroxylated metabolites to the less polar parent compound. The addition of formic acid to the mobile phase is crucial; it acidifies the eluent to ensure the amine functional groups are protonated, leading to improved peak shape and enhanced ionization efficiency in the mass spectrometer.[18][19]

ParameterRecommended Condition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Tandem mass spectrometry provides two layers of selectivity (precursor ion and product ion), making it exceptionally powerful for analyzing complex biological samples.

  • Rationale: Electrospray Ionization (ESI) in positive ion mode is chosen because the acidic mobile phase promotes the formation of protonated molecules [M+H]⁺ for the amine-containing analytes.[20][21] For quantification, Multiple Reaction Monitoring (MRM) is used. In this mode, the first quadrupole (Q1) is set to isolate the specific m/z of the protonated parent or metabolite (precursor ion). This ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to detect a specific, stable fragment ion (product ion).[3][22] This precursor-to-product transition is unique to the analyte, minimizing background noise and ensuring high selectivity.[13]

Predicted MRM Transitions

The following table lists the predicted MRM transitions for the parent compound and its primary Phase I metabolites. These transitions should be optimized by direct infusion of the analytical standard for the parent compound and can be predicted for the metabolites based on common fragmentation patterns of indoleamines.[21][23][24][25] The most intense fragment is typically used for quantification (Quantifier), while a second fragment is used for confirmation (Qualifier).

CompoundFormula[M+H]⁺ (m/z)Precursor Ion (Q1)Product Ion (Q3)Role
This compound C₁₀H₁₂N₂161.2161.1144.1Quantifier
161.1117.1Qualifier
N-desmethyl Metabolite C₉H₁₀N₂147.2147.1130.1Quantifier
Hydroxylated Metabolite C₁₀H₁₂N₂O177.2177.1160.1Quantifier
Internal Standard (e.g., Indole-d7) C₈D₇N125.2125.196.1IS

Note: The primary fragmentation for the parent compound is the loss of NH₃ (ammonia) or the methylamine group. For metabolites, similar neutral losses are expected. An isotopically labeled internal standard is recommended for the most accurate quantification.[13]

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for conducting in vitro metabolism studies.

Protocol 1: Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures the rate of disappearance of the parent compound to determine its metabolic stability.[10][11]

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Test Compound Stock: 10 mM this compound in DMSO.
  • HLM Stock: Thaw pooled human liver microsomes (e.g., 20 mg/mL) on ice.
  • NADPH Regenerating System (NRS) Solution: Prepare according to the manufacturer's instructions (typically contains NADP⁺, glucose-6-phosphate, and G6P dehydrogenase).[10]

2. Incubation Procedure:

  • Prepare two sets of microcentrifuge tubes: "+NADPH" and "-NADPH" (control).
  • In each tube, add phosphate buffer and dilute HLM to a final protein concentration of 0.5 mg/mL.[5]
  • Add the test compound to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.
  • To initiate the reaction, add the NRS solution to the "+NADPH" tubes. Add an equal volume of phosphate buffer to the "-NADPH" tubes.
  • Incubate at 37°C with gentle shaking.
  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot (e.g., 50 µL) from the incubation mixture.

3. Reaction Termination and Sample Preparation:

  • Immediately quench the reaction by adding the aliquot to a tube containing 3 volumes (150 µL) of ice-cold acetonitrile with an internal standard.[3][11] This step stops the enzymatic reaction and precipitates the microsomal proteins.
  • Vortex vigorously for 1 minute.
  • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
  • Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.
Protocol 2: Metabolite Identification in Human Liver S9 Fraction

This assay is designed to generate and identify both Phase I and Phase II metabolites.[6][12]

1. Reagent Preparation:

  • Reagents: Prepare buffer and test compound stock as in Protocol 1. Thaw pooled human liver S9 fraction on ice.
  • Cofactor Mix: Prepare a comprehensive cofactor solution containing NADPH (for Phase I) and UDPGA (for Phase II).[8][12] Other cofactors like PAPS (for sulfation) can also be included.

2. Incubation Procedure:

  • Prepare "+Cofactors" and "-Cofactors" (control) tubes.
  • Add buffer and dilute S9 fraction to a final protein concentration of 1 mg/mL.[12]
  • Add the test compound to a final concentration of 10 µM (a higher concentration is used to facilitate the detection of minor metabolites). Pre-incubate at 37°C for 5 minutes.
  • Initiate the reaction by adding the Cofactor Mix to the "+Cofactors" tubes.
  • Incubate at 37°C for a fixed time, typically 60-120 minutes.

3. Sample Preparation:

  • Terminate the reaction and process the samples as described in Protocol 1, Step 3.
Overall Experimental Workflow

The following diagram provides a visual summary of the entire process from incubation to data analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Microsome/S9, Buffer, and Cofactors prep2 Spike Test Compound (1-10 µM) prep1->prep2 react1 Initiate Reaction (Add Cofactors) prep2->react1 react2 Incubate at 37°C (0-120 min) react1->react2 analysis1 Quench with ACN + IS & Precipitate Protein react2->analysis1 analysis2 Centrifuge at 4°C analysis1->analysis2 analysis3 Analyze Supernatant by LC-MS/MS analysis2->analysis3 analysis4 Data Processing & Interpretation analysis3->analysis4

Caption: High-level workflow for in vitro metabolism experiments.

Data Analysis and Interpretation

Metabolic Stability: From the microsomal stability assay, plot the natural logarithm of the percent remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).[11]

  • Half-life (t½): Calculated as 0.693 / k.

  • Intrinsic Clearance (CLint): Calculated as (0.693 / t½) / (mg protein/mL).[3][11] These values are critical for ranking compounds and for predicting in vivo hepatic clearance.

Metabolite Identification: Analyze the data from the S9 incubation by comparing the chromatograms of the "+Cofactors" and "-Cofactors" samples.

  • Look for New Peaks: Peaks present only in the "+Cofactors" sample are potential metabolites.

  • Extracted Ion Chromatograms (XICs): Search for the predicted m/z values of metabolites (from the table in section 3.3).

  • MS/MS Fragmentation: Acquire full scan product ion spectra for the suspected metabolite peaks. The fragmentation pattern should be consistent with the proposed structure. For example, a hydroxylated metabolite should show a precursor ion 16 Da higher than the parent but may share some common fragment ions.[25][26]

Conclusion

This application note provides a robust and detailed methodology for investigating the metabolic profile of this compound using standard in vitro tools and modern LC-MS/MS technology. The protocols for determining metabolic stability and identifying potential metabolites are fundamental to any drug discovery program. By applying these methods, researchers can gain critical insights into a compound's ADME properties, enabling data-driven decisions and accelerating the journey from discovery to clinical candidate.

References

  • BioIVT. (n.d.). Drug Metabolism Assays. Retrieved from [Link]

  • IQVIA Laboratories. (n.d.). In Vitro Metabolism. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • Labcorp. (n.d.). Enhance Your DMPK Studies with In Vitro Metabolism. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro Metabolism Studies. Retrieved from [Link]

  • Stressler, T., & De-La-Torre, R. (2009). In Vitro Assays for Induction of Drug Metabolism. Methods in Molecular Biology, 481, 47-58. Retrieved from [Link]

  • In Vitro ADME. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Dobravec, I., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Plant Methods, 9(1), 2. Retrieved from [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

  • Chen, Z., et al. (2016). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Molecules, 21(3), 346. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Indole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Dobravec, I., et al. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PubMed. Retrieved from [Link]

  • In Vitro ADME. (n.d.). S9 Stability Assay. Retrieved from [Link]

  • Scribd. (n.d.). Microsome S9 Prep Protocol. Retrieved from [Link]

  • ResearchGate. (2008). [Determination of indole and skatole in seafood using high performance liquid chromatography (HPLC)]. Retrieved from [Link]

  • Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]

  • Obach, R. S. (2011). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 5(2), 103-110. Retrieved from [Link]

  • Dalvie, D. (2005). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Current Protocols in Toxicology, Chapter 7, Unit 7.3. Retrieved from [Link]

  • Kumar, P., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. Molecules, 27(15), 4967. Retrieved from [Link]

  • Aguiar, G. P., et al. (2014). Fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 25(8), 1464-1471. Retrieved from [Link]

  • Agilent Technologies. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Retrieved from [Link]

  • Cretton, S., et al. (2018). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Molecules, 23(5), 1225. Retrieved from [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 24(3), 295-308. Retrieved from [Link]

  • Rocchi, E., et al. (2021). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 26(11), 3290. Retrieved from [Link]

  • Kim, H., et al. (2019). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 144(3), 939-946. Retrieved from [Link]

  • ResearchGate. (2016). Identification and Characterization of Indole and Oxindole Alkaloids from Leaves of Mitragyna speciosa Korth Using Liquid Chromatography–Accurate QToF Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • Midgley, J. M., et al. (1982). Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. Xenobiotica, 12(3), 163-172. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • Al-Amin, M., et al. (2019). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. International Journal of Environmental Research and Public Health, 16(18), 3267. Retrieved from [Link]

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Retrieved from [Link]

  • Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • Li, Y., et al. (2023). Design and Synthesis of Novel Indole Ethylamine Derivatives as a Lipid Metabolism Regulator Targeting PPARα/CPT1 in AML12 Cells. Molecules, 28(24), 8049. Retrieved from [Link]

Sources

Definitive Structural Elucidation of (1H-Indol-2-ylmethyl)methylamine using a Multi-dimensional NMR Spectroscopy Workflow

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The unequivocal structural characterization of novel chemical entities is a cornerstone of drug discovery and chemical research. (1H-Indol-2-ylmethyl)methylamine, a molecule incorporating the pharmacologically significant indole scaffold, presents a clear case for the power of modern Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides an in-depth technical guide and a series of self-validating protocols for the complete structural assignment of this molecule. We detail a systematic workflow, from optimal sample preparation through the sequential acquisition and interpretation of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data. The causality behind each experimental choice is explained, providing a robust framework for researchers to apply to similar small molecules.

Introduction: The Analytical Challenge

The molecule this compound contains several key structural features that must be unambiguously confirmed: the indole ring system with its specific substitution pattern, a methylene bridge, and a secondary methylamine group. While techniques like mass spectrometry can confirm the elemental composition, only NMR can provide a complete picture of the atomic connectivity and chemical environment.[1] The challenge lies in assigning each proton and carbon signal to its precise position within the molecule and confirming the linkage between the indole core and the methylamine side chain.

This guide employs a logical, multi-technique NMR approach that builds a complete structural picture piece by piece.[2][3][4] We will demonstrate how a combination of one- and two-dimensional experiments can resolve spectral overlap and provide the necessary long-range correlation data to assemble the final structure with absolute confidence.[5][6]

Experimental Workflow: A Validated Strategy

A successful structural elucidation relies on a logical progression of experiments, where the results of one inform the next. Our workflow is designed to be efficient and self-validating, ensuring data integrity at each step.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Confirmation SamplePrep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) H1_NMR 1D ¹H NMR (Proton Environments & Counts) SamplePrep->H1_NMR Initial Analysis C13_NMR 1D ¹³C NMR (Carbon Backbone) H1_NMR->C13_NMR Complementary Data COSY 2D ¹H-¹H COSY (H-H Connectivity) C13_NMR->COSY Establish Spin Systems HSQC 2D ¹H-¹³C HSQC (Direct C-H Attachment) COSY->HSQC Assign Protonated Carbons HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC Assign Quaternary Carbons & Connect Fragments Integration Data Integration & Fragment Assembly HMBC->Integration Structure Final Structure Confirmation Integration->Structure

Diagram 1: Recommended workflow for NMR-based structural elucidation.

Protocols

Sample Preparation Protocol

Scientific integrity begins with meticulous sample preparation. Particulate matter or paramagnetic impurities can degrade spectral resolution, while improper solvent choice can obscure key signals.[7]

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound.[8] Ensure the sample is dry and free of residual solvents from synthesis.

  • Solvent Selection: Use approximately 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice for this molecule. It readily dissolves the polar amine and the indole moiety. Crucially, its residual proton signal (~2.50 ppm) is unlikely to overlap with key analyte signals, and it is particularly effective for observing exchangeable N-H protons, which often broaden or exchange away in solvents like CDCl₃.[9]

  • Dissolution: Place the analyte in a clean, dry vial. Add the DMSO-d₆ and gently vortex or sonicate until the sample is fully dissolved. A homogenous solution is critical for high-quality spectra.

  • Transfer: Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube. This removes any micro-particulates.[10]

  • Finalization: Ensure the sample height in the tube is adequate for the spectrometer's coil, typically around 4-5 cm (0.55-0.6 mL).[11] Cap the tube securely.

NMR Data Acquisition Protocols

The following are standard protocols for a 500 MHz spectrometer.

  • 1D ¹H NMR:

    • Experiment: Standard proton acquisition.

    • Key Parameters: 16-32 scans, 1-2 second relaxation delay.

    • Purpose: To obtain an overview of all proton environments, their integrations (relative numbers), and splitting patterns (J-coupling).[6][12]

  • 1D ¹³C NMR:

    • Experiment: Standard carbon acquisition with broadband proton decoupling (e.g., zgpg30).

    • Key Parameters: 1024-2048 scans, 2-second relaxation delay.

    • Purpose: To identify the number of unique carbon environments in the molecule. Decoupling simplifies the spectrum to one peak per carbon.[13]

  • 2D ¹H-¹H COSY (Correlation Spectroscopy):

    • Experiment: Gradient-selected COSY (e.g., cosygpqf).

    • Purpose: To identify protons that are spin-spin coupled, typically through 2 or 3 bonds. Cross-peaks in the spectrum connect coupled protons, revealing the connectivity within spin systems (e.g., the protons on the benzene portion of the indole).[14][15][16]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Experiment: Gradient-selected, edited HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.3).

    • Purpose: To correlate each proton directly to the carbon atom it is attached to (one-bond ¹JCH coupling).[17][18][19] This experiment is highly sensitive and definitively links the ¹H and ¹³C spectra. The "edited" version distinguishes CH/CH₃ signals from CH₂ signals by phase.[20]

  • 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Experiment: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Key Parameters: Optimized for a long-range coupling of 8 Hz.

    • Purpose: To identify longer-range correlations between protons and carbons over 2 to 4 bonds (²JCH, ³JCH). This is the most critical experiment for connecting fragments of the molecule, such as linking the side chain to the indole core, and for assigning quaternary (non-protonated) carbons.[21][22][23]

Data Interpretation and Structural Assignment

The following section details the analysis of the expected NMR data, demonstrating how each piece of information contributes to the final structure.

Predicted NMR Data Summary

The expected chemical shifts (δ) in DMSO-d₆, multiplicities, and coupling constants (J) are summarized below.

Atom NumberTypePredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
1NH~11.1br s-
2C--~137.0
3CH~6.4s~101.0
3aC--~128.5
4CH~7.5d (J ≈ 8.0 Hz)~121.0
5CH~7.0t (J ≈ 7.5 Hz)~119.5
6CH~7.1t (J ≈ 7.5 Hz)~120.5
7CH~7.4d (J ≈ 8.0 Hz)~111.5
7aC--~136.0
8 (CH₂)CH₂~4.0s~45.0
9 (NH)NH~2.5 (variable)br s-
10 (CH₃)CH₃~2.4s~35.0

Note: Chemical shifts are predictions based on typical values for indole and amine moieties and can vary slightly.[24][25][26][27][28]

Step-by-Step Spectral Analysis
  • ¹H NMR Analysis: The proton spectrum provides the initial map. We expect to see four distinct signals in the aromatic region (7.0-7.5 ppm) for H4-H7, a broad singlet for the indole N-H downfield (~11.1 ppm), and a singlet for H3 (~6.4 ppm). In the aliphatic region, a singlet for the methylene bridge (H8, ~4.0 ppm) and a singlet for the N-methyl group (H10, ~2.4 ppm) are anticipated. The amine N-H (H9) will be a broad, exchangeable proton. Integration of these signals should correspond to a 1:1:1:1:1:1:2:1:3 proton ratio.

  • ¹³C NMR Analysis: The proton-decoupled ¹³C spectrum should show 8 signals for the indole core (6 CH, 2 C) and 2 signals for the side chain (1 CH₂, 1 CH₃), for a total of 10 distinct carbon signals, confirming the molecular formula.

  • COSY Analysis: This experiment firmly establishes the connectivity of the benzene ring.

    • A cross-peak will connect H4 to H5.

    • H5 will show correlations to both H4 and H6.

    • H6 will correlate with H5 and H7.

    • H7 will correlate with H6. This creates an unambiguous H4-H5-H6-H7 spin system. No other correlations are expected, confirming the isolation of the side chain and H3 protons.

Diagram 2: Expected ¹H-¹H COSY correlations for the benzene ring protons.

  • HSQC Analysis: This experiment directly links the proton and carbon data. Each proton signal (except the N-H protons) will show a cross-peak to its attached carbon signal from the table above. For example, the proton signal at ~7.5 ppm (H4) will correlate to the carbon signal at ~121.0 ppm (C4). This allows for the confident assignment of all protonated carbons (C3, C4, C5, C6, C7, C8, C10).

  • HMBC Analysis - The Final Confirmation: The HMBC spectrum provides the critical long-range correlations that piece the entire structure together.

    • Connecting the Side Chain: The methylene protons (H8) are the key. They will show a correlation to the N-methyl carbon (C10), confirming that part of the side chain. Crucially, H8 protons will also show correlations to the indole carbons C2 (~137.0 ppm) and C3 (~101.0 ppm). This ³JCH and ²JCH coupling, respectively, is irrefutable evidence that the side chain is attached at the C2 position of the indole ring.

    • Assigning Quaternary Carbons: The aromatic protons help assign the non-protonated carbons. For example, H4 will show a correlation to C3a and C7a, and H7 will also show correlations to C3a and C7a, helping to lock in their assignments. The isolated H3 proton will show correlations to C2, C3a, and C7a, further solidifying the indole core structure.

    • Validating Side Chain: The methyl protons (H10) will show a strong correlation to the methylene carbon (C8), confirming the methylamine fragment.

G C2 C2 C3a C3a H8 H8 (CH₂) H8->C2 ³JCH H8->C3a ³JCH H10 H10 (CH₃) C8 C8 H10->C8 ²JCH

Diagram 3: Key HMBC correlations confirming the structure of the side chain and its attachment point.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, we have demonstrated a robust and self-validating workflow for the complete structural elucidation of this compound. The ¹H and ¹³C NMR spectra provide the fundamental chemical shift and integration data. The COSY experiment establishes the proton connectivity within the aromatic ring. The HSQC experiment unambiguously links each proton to its directly attached carbon. Finally, the HMBC experiment provides the critical long-range connectivity information, confirming the attachment of the methylamine side chain to the C2 position of the indole core and allowing for the assignment of all quaternary carbons. This comprehensive approach ensures the highest level of confidence in the final structural assignment, a critical requirement in modern chemical and pharmaceutical research.

References

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR CEITEC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 18). What Is COSY Spectroscopy? [Video]. YouTube. Retrieved from [Link]

  • Oxford Instruments Magnetic Resonance. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Retrieved from [Link]

  • Columbia University. (n.d.). COSY - NMR Core Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Retrieved from [Link]

  • YouTube. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of methylamine. Retrieved from [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications 2D HMBC. CF NMR CEITEC. Retrieved from [Link]

  • Chemistry For Everyone. (2025, August 12). What Is HMBC NMR? [Video]. YouTube. Retrieved from [Link]

  • NMR Wiki. (2011, January 8). 2D HMBC. Retrieved from [Link]

  • JoVE. (2024, December 5). Video: 2D NMR: Overview of Heteronuclear Correlation Techniques. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved from [Link]

  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds. Retrieved from [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. J Anal Bioanal Techniques, S1:001. Retrieved from [Link]

  • OMICS International. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Retrieved from [Link]

  • Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2). Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 1 H and 13 C NMR data (partial) of indole 3e and its regioisomer 3ee. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing NH of indole moiety and aromatic protons of 1. Retrieved from [Link]

  • Alei, M. Jr., Florin, A. E., & Litchman, W. M. (1971). Nitrogen-15 nuclear magnetic resonance shifts in trimethyl amine-N15-solvent systems. Journal of the American Chemical Society, 93(24), 6524–6527. Retrieved from [Link]

  • PubChem. (n.d.). Methylamine. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Retrieved from [Link]

  • University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2007). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1), 23–60. Retrieved from [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000097 Indole at BMRB. Retrieved from [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Profiling of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for a Focused In Vitro Assessment

(1H-Indol-2-ylmethyl)methylamine is a synthetic compound featuring an indole core, a structure reminiscent of endogenous tryptamines like serotonin. This structural similarity strongly suggests a potential interaction with key targets in the central nervous system, particularly those involved in monoaminergic signaling. Tryptamine derivatives are known to exhibit a wide range of pharmacological activities, including affinity for serotonin (5-HT) receptors and inhibition of monoamine oxidase (MAO) enzymes.[1][2] Therefore, a primary characterization of this compound's biological activity necessitates a focused in vitro screening approach targeting these systems.

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters.[3][4] Selective inhibitors of MAO-A are used clinically for depression, while MAO-B inhibitors are applied in the management of neurodegenerative diseases like Parkinson's.[5] Serotonin receptors, a large family of G protein-coupled receptors (GPCRs), mediate a vast array of physiological functions, and are prominent targets for therapeutics addressing psychiatric and neurological conditions.[1][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals to conduct a foundational in vitro assessment of this compound. We present robust, validated protocols for determining the compound's affinity for serotonin receptors and its inhibitory potential against MAO-A and MAO-B. These assays serve as a critical first step in elucidating the compound's mechanism of action and therapeutic potential.

Assay Suite for Primary Pharmacological Characterization

To efficiently profile this compound, we propose a tiered approach:

  • Receptor Binding Affinity: Determine the compound's binding affinity (Kᵢ) at a panel of serotonin receptor subtypes using competitive radioligand binding assays. This is the gold standard for quantifying direct receptor interaction.[7][8]

  • Functional Receptor Activity: For receptors where significant binding is observed, proceed to a functional assay (e.g., calcium mobilization) to determine whether the compound acts as an agonist or an antagonist.[9][10]

  • Enzyme Inhibition Potency: Quantify the compound's inhibitory potency (IC₅₀) against both MAO-A and MAO-B isoforms using a sensitive luminescence-based assay.[11][12]

This strategic workflow ensures that resources are directed efficiently, building a comprehensive pharmacological profile from fundamental binding interactions to functional cellular responses and enzymatic activity.

Protocol 1: Competitive Radioligand Binding for Serotonin Receptors

Principle of the Assay

Competitive radioligand binding assays are used to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[7] The assay measures the ability of the unlabeled test compound, this compound, to compete with a radiolabeled ligand of known high affinity and specificity for binding to the target receptor. The concentration of test compound that displaces 50% of the specific binding of the radioligand is the IC₅₀ value. This value is then used to calculate the Kᵢ. The entire process is typically performed in a 96-well format to facilitate high-throughput analysis.[13][14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Incubation cluster_sep Separation & Detection cluster_analysis Data Analysis P1 Prepare cell membranes expressing target 5-HT receptor A1 Combine in 96-well plate: 1. Membranes 2. Test Compound 3. Radioligand P1->A1 P2 Prepare serial dilutions of This compound P2->A1 P3 Prepare radioligand solution (fixed concentration near Kd) P3->A1 A2 Incubate to reach binding equilibrium A1->A2 S1 Rapidly filter plate contents to separate bound from free radioligand A2->S1 S2 Wash filters to remove non-specific binding S1->S2 S3 Quantify radioactivity on filters using a scintillation counter S2->S3 D1 Plot % Inhibition vs. [Test Compound] S3->D1 D2 Calculate IC50 value via non-linear regression D1->D2 D3 Calculate Ki value using Cheng-Prusoff equation D2->D3

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Methodology

This protocol is a general template adaptable for various 5-HT receptor subtypes (e.g., 5-HT₂ₐ) using membranes from recombinant cell lines.

Materials:

  • Receptor Source: Commercially available cell membranes expressing the human 5-HT receptor subtype of interest.

  • Radioligand: A suitable high-affinity radioligand (e.g., [³H]ketanserin for 5-HT₂ₐ receptors).[14]

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock.

  • Non-specific Binding (NSB) Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., 10 µM spiperone for 5-HT₂ₐ).

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore MultiScreen).[14]

  • Scintillation Cocktail & Counter: For quantifying radioactivity.

Procedure:

  • Plate Preparation: Pre-soak the filter plate wells with a blocking agent like 0.5% polyethyleneimine for 2 hours to reduce non-specific binding of the radioligand to the filter material.[14]

  • Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically spanning from 10⁻¹¹ M to 10⁻⁵ M. Also prepare solutions for Total Binding (assay buffer with vehicle) and NSB (assay buffer with the NSB control ligand).

  • Reaction Setup: To each well of a 96-well reaction plate, add the following in order:

    • 50 µL of Assay Buffer (for Total Binding) OR NSB Control Ligand OR test compound dilution.

    • 50 µL of the radioligand solution (prepared at 2x the final concentration, typically near its Kₔ value).

    • 100 µL of the diluted cell membrane preparation (protein concentration must be optimized to ensure a good signal window).

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to allow the binding reaction to reach equilibrium.[14]

  • Filtration: Terminate the reaction by rapidly transferring the contents of the reaction plate to the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[13]

  • Washing: Immediately wash the filters multiple times (e.g., 3x with 200 µL of ice-cold assay buffer) to remove any remaining free radioligand and reduce non-specific binding.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis
  • Calculate Percent Inhibition:

    • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

    • % Inhibition = 100 * (1 - [(cpm in presence of test compound - NSB) / (Specific Binding)]).

  • Determine IC₅₀: Plot % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

    • Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    • Where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant for the receptor.[15]

Protocol 2: Cell-Based Calcium Mobilization Assay for Functional Activity

Principle of the Assay

This assay determines if a compound acts as an agonist or antagonist at a Gq-coupled receptor, such as the 5-HT₂ₐ receptor.[6][16] Activation of Gq-coupled receptors leads to the release of calcium (Ca²⁺) from intracellular stores into the cytoplasm.[17] This transient increase in intracellular Ca²⁺ is detected using a calcium-sensitive fluorescent dye. An agonist will directly cause an increase in fluorescence, while an antagonist will block the fluorescence increase induced by a known agonist.[9] Modern kits often include masking technology to reduce background fluorescence, eliminating the need for cell washing steps.[18]

Signaling Pathway Diagram

G compound This compound (Agonist) receptor 5-HT2A Receptor (GPCR) compound->receptor g_protein Gq Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r binds to er Endoplasmic Reticulum (ER) er->ip3r ca_release Ca²⁺ Release ip3r->ca_release opens response Fluorescent Signal (Cellular Response) ca_release->response causes

Caption: Gq-coupled receptor signaling pathway leading to calcium release.

Step-by-Step Methodology

Materials:

  • Cell Line: A mammalian cell line (e.g., HEK293 or CHO) stably expressing the human 5-HT receptor of interest.

  • Culture Medium: Appropriate growth medium for the cell line.

  • Assay Plate: Black-wall, clear-bottom 96- or 384-well microplates.[18]

  • Calcium Assay Kit: A commercial no-wash fluorescent calcium flux assay kit (e.g., FLIPR Calcium 5 Assay Kit).[18]

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist Control: A known agonist for the receptor (e.g., Serotonin).

  • Antagonist Control: A known antagonist for the receptor (e.g., Ketanserin).

  • Instrumentation: A fluorescence plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR or FlexStation).[9]

Procedure:

  • Cell Plating: Seed the cells into the assay plate at an optimized density to achieve a confluent monolayer on the day of the assay. Incubate overnight.[9]

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (prepared according to the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature, to allow the dye to de-esterify and become active within the cells.[9]

  • Compound Plate Preparation: In a separate plate, prepare 5x concentrated solutions of the test compound (for agonist mode) or the test compound plus a fixed concentration of agonist (for antagonist mode).

  • Measurement: Place the cell plate into the fluorescence plate reader.

    • Agonist Mode: Record a baseline fluorescence for several seconds, then automatically inject the test compound dilutions and continue recording the fluorescence signal kinetically for 1-2 minutes to capture the peak response.

    • Antagonist Mode: Pre-incubate the cells with the test compound for a specified time (e.g., 15-30 minutes). Then, record a baseline, inject the agonist, and record the kinetic response.

  • Data Analysis: The change in fluorescence intensity (peak minus baseline) is directly proportional to the amount of intracellular calcium released.[9]

    • Agonist Mode: Plot the response against the log of the compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log of the compound concentration to calculate the IC₅₀.

Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay

Principle of the Assay

This protocol utilizes a highly sensitive, luminescence-based assay (e.g., MAO-Glo™ Assay) to measure the activity of MAO-A and MAO-B.[11][19] The assay is performed in two steps. First, the MAO enzyme is incubated with the test compound and a luminogenic substrate. The MAO enzyme converts the substrate into luciferin. In the second step, a detection reagent is added that stops the MAO reaction and provides luciferase, which acts on the newly formed luciferin to produce a stable, glow-type luminescent signal.[12][20] The amount of light produced is directly proportional to MAO activity, and inhibition is measured as a decrease in the luminescent signal.[21]

Experimental Workflow Diagram

G cluster_step1 Step 1: MAO Reaction cluster_step2 Step 2: Detection cluster_analysis Analysis S1_1 Combine in 96-well plate: 1. MAO-A or MAO-B Enzyme 2. Test Compound Dilutions 3. Luminogenic Substrate S1_2 Incubate at RT (e.g., 60 min) S1_1->S1_2 S1_3 MAO converts substrate to Luciferin derivative S1_2->S1_3 S2_1 Add Luciferin Detection Reagent S1_3->S2_1 S2_2 Reaction stops & light is produced S2_1->S2_2 S2_3 Incubate at RT (e.g., 20 min) S2_2->S2_3 A1 Measure luminescence with a plate reader S2_3->A1 A2 Plot % Inhibition vs. [Test Compound] A1->A2 A3 Calculate IC50 value A2->A3

Caption: Workflow for the luminescent MAO-Glo™ inhibition assay.

Step-by-Step Methodology

Materials:

  • MAO Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Kit: MAO-Glo™ Assay System (Promega) or similar.[11] This typically includes the luminogenic substrate, assay buffer, and luciferin detection reagent.

  • Assay Plate: Solid white, opaque 96-well microplates suitable for luminescence.

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[4]

  • Instrumentation: A plate-reading luminometer.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's protocol. This includes reconstituting the substrate and detection reagent.

  • Compound Dilution: Prepare serial dilutions of this compound and the positive control inhibitors in assay buffer.

  • MAO Reaction Setup: In separate wells for MAO-A and MAO-B, add the following:

    • 12.5 µL of test compound dilution, control inhibitor, or buffer (for 100% activity control).

    • 12.5 µL of the MAO-A or MAO-B enzyme solution.

    • Pre-incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.

    • 25 µL of the luminogenic substrate to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 50 µL of the Luciferin Detection Reagent to each well to stop the reaction and initiate luminescence.

  • Signal Stabilization: Incubate for 20 minutes at room temperature to allow the luminescent signal to stabilize.

  • Measurement: Read the luminescence on a plate-reading luminometer.

Data Analysis
  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - [(RLU of test compound well) / (RLU of 100% activity control well)]).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value for both MAO-A and MAO-B.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across the different biological targets.

Table 1: Summary of In Vitro Pharmacological Profile of this compound

Assay TargetAssay TypeParameterResult (Hypothetical Data)
5-HT₂ₐ Receptor Radioligand BindingKᵢ (nM)75
Calcium MobilizationEC₅₀ (nM)150
Calcium MobilizationEₘₐₓ (%)95% (vs. Serotonin)
5-HT₁ₐ Receptor Radioligand BindingKᵢ (nM)>10,000
MAO-A Enzyme InhibitionIC₅₀ (µM)1.2
MAO-B Enzyme InhibitionIC₅₀ (µM)25.8

Interpretation: Based on the hypothetical data above, this compound would be characterized as a potent and efficacious 5-HT₂ₐ receptor agonist with moderate, selective inhibitory activity against MAO-A. The high Kᵢ value for the 5-HT₁ₐ receptor suggests selectivity for the 5-HT₂ₐ subtype. The >20-fold difference in IC₅₀ values between MAO-A and MAO-B indicates preferential inhibition of the MAO-A isoform. This profile suggests the compound may have potential applications related to serotonergic modulation and warrants further investigation in more complex cellular and in vivo models.

References

  • Promega Corporation. MAO-Glo™ Assay Systems.

  • BenchChem. Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays.

  • Promega Corporation. The MAO Glo Assay A Bioluminescent Coupled Assay for Monoamine Oxidase Activity.

  • Promega Corporation. MAO-Glo(TM) Assay Technical Bulletin #TB345.

  • Promega Corporation. MAO-Glo™ Assay Technical Bulletin.

  • Gifford Bioscience. Radioligand Binding Assay.

  • Evotec. Monoamine Oxidase (MAO) Inhibition Assay.

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors.

  • Davenport, A. P., et al. (2005). Radioligand binding assays and their analysis. Methods in molecular biology (Clifton, N.J.), 306, 153–175.

  • Creative Bioarray. Radioligand Binding Assay.

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 2793, 375–382.

  • Valley, M. P., et al. (2006). The MAO-Glo™ Assay: A Bioluminescent-Coupled Assay for Monoamine Oxidase Activity. Promega Notes, 93, 11-14.

  • European Pharmaceutical Review. A powerful tool for drug discovery.

  • Alfa Cytology. Saturation Radioligand Binding Assays.

  • Herraiz, T., & Guillén, H. (2019). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Methods in molecular biology (Clifton, N.J.), 1968, 137–152.

  • BenchChem. Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol.

  • Bio-Techne. Monoamine Oxidase Assay Kit.

  • Creative Bioarray. Ca2+ Mobilization Assay.

  • Zhao, P., et al. (2014). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. Journal of biomolecular screening, 19(6), 928–936.

  • ResearchGate. Design, Synthesis and Therapeutic investigation of Tryptamine derivatives as Potential Antioxidant and Amyloid inhibitor/disaggregator.

  • Eurofins Discovery. Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger.

  • Molecular Devices. Homogeneous solution for GPCR assays with FLIPR Calcium 5 Assay Kit.

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay.

  • Sławiński, J., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules (Basel, Switzerland), 26(3), 669.

  • Innoprot. 5-HT2A Serotonin Receptor Assay.

  • Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. In The Serotonin Receptors: From Molecular Pharmacology to Human Therapeutics. Humana Press.

  • Borm, G. F., et al. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 20(4), 343–356.

Sources

Troubleshooting & Optimization

Troubleshooting (1H-Indol-2-ylmethyl)methylamine synthesis side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (1H-Indol-2-ylmethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth, mechanistically-grounded solutions to streamline your experimental workflow.

The most common and efficient route to this compound is the reductive amination of indole-2-carbaldehyde with methylamine. This process involves the formation of an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. While conceptually straightforward, the unique electronic properties of the indole nucleus present specific challenges that can lead to side reactions and diminished yields. This guide will help you navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer provides a probable cause, a mechanistic explanation, and recommended solutions.

Q1: My reaction yield is consistently low, and TLC/LC-MS analysis shows multiple unidentified spots.

Probable Cause: This common issue often points to suboptimal reaction conditions that either fail to drive the reaction to completion or actively degrade the starting materials or product. Key factors include the choice of reducing agent, pH of the reaction medium, and temperature.

Mechanistic Insight: Reductive amination is a two-step process: (1) formation of an iminium ion from the aldehyde and amine, and (2) reduction of this ion. The first step is acid-catalyzed and reversible. The second step is irreversible. The overall success hinges on balancing these two processes.

  • Harsh Reducing Agents: Strong, non-selective hydrides like sodium borohydride (NaBH₄) can prematurely reduce the starting indole-2-carbaldehyde before it has a chance to form the imine, leading to the formation of (1H-indol-2-yl)methanol as a major byproduct.

  • Inappropriate pH: If the solution is too acidic, the methylamine will be fully protonated (CH₃NH₃⁺) and rendered non-nucleophilic, preventing imine formation. If the solution is too basic, the acid-catalyzed dehydration step to form the iminium ion will not proceed efficiently.

  • Indole Ring Reactivity: The indole ring is highly electron-rich and can be sensitive to strongly acidic or oxidative conditions, leading to decomposition or unwanted side reactions.[1]

Solutions:

  • Select a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the preferred reagent for this transformation. It is mild enough not to reduce the aldehyde but is highly effective at reducing the protonated iminium ion intermediate.[2] Sodium cyanoborohydride (NaCNBH₃) is also effective but is highly toxic.

  • Optimize pH: The reaction should be run under weakly acidic conditions (pH 4-6). This is typically achieved by adding a catalytic amount of acetic acid. This ensures a sufficient concentration of protonated imine to drive the reaction forward without deactivating the amine nucleophile.[3]

  • Control Temperature: Perform the reaction at room temperature or 0 °C. Adding the reducing agent in portions can help control any exotherm and minimize side reactions.

Q2: My analysis shows a significant amount of unreacted indole-2-carbaldehyde, even after an extended reaction time.

Probable Cause: This indicates a bottleneck in the first step of the reaction: imine formation. The equilibrium between the aldehyde/amine and the imine is not favoring the imine side.

Mechanistic Insight: Imine formation is a reversible equilibrium. To drive the reaction forward, the intermediate iminium ion must be trapped by the reducing agent. If imine formation is slow or unfavorable, the reducing agent has nothing to react with, and the aldehyde remains. This can be caused by insufficient acid catalysis or the presence of excess water, which can push the equilibrium back towards the starting materials.

Solutions:

  • Pre-formation of the Imine: Combine the indole-2-carbaldehyde, methylamine (often used as a solution in THF or EtOH), and a catalytic amount of acetic acid in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Stir the mixture for 30-60 minutes at room temperature before adding the reducing agent. This allows the imine equilibrium to be established.

  • Use a Dehydrating Agent: Adding a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, can help drive the imine formation equilibrium forward by sequestering the water that is produced.

  • Verify Amine Stoichiometry: Ensure you are using a slight excess (1.1-1.5 equivalents) of methylamine to push the equilibrium towards the product.

Q3: My LC-MS shows a major side product with a mass corresponding to the loss of water from two indole molecules and one carbon atom. What is this?

Probable Cause: You are likely observing the formation of a bis(indolyl)methane-type dimer. This is a classic side reaction with electron-rich indoles and electrophilic carbon sources.

Mechanistic Insight: The protonated iminium ion [(C₉H₇N)-CH=NHCH₃]⁺ is a potent electrophile. While it is the target for the hydride reducing agent, it can also be attacked by another nucleophile. The most potent nucleophile in the flask is the electron-rich C3 position of another indole-2-carbaldehyde molecule. This nucleophilic attack leads to the formation of a dimer, which can undergo further reactions.[1]

Solutions:

  • Control Stoichiometry and Addition: Add the indole-2-carbaldehyde slowly to a solution of the methylamine and acid catalyst. This maintains a low concentration of the aldehyde, disfavoring the dimerization reaction.

  • Lower the Temperature: Running the reaction at 0 °C can significantly slow the rate of the bimolecular dimerization reaction relative to the unimolecular reduction of the iminium ion.

  • Ensure Efficient Stirring: Good mixing ensures that the reducing agent can immediately react with the iminium ion as it is formed, minimizing its lifetime and the opportunity for side reactions.

Q4: My reaction turned dark, and the crude NMR shows a complex mixture of aromatic signals, possibly indicating a cyclization event.

Probable Cause: Under certain conditions, particularly with stronger acids and higher temperatures, the reaction can deviate into an intramolecular cyclization pathway, such as a Pictet-Spengler-type reaction.[4][5]

Mechanistic Insight: The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde.[6] While our substrate is not a classic β-arylethylamine, analogous acid-catalyzed intramolecular electrophilic substitution reactions on the indole ring are well-known. An intermediate could potentially cyclize onto the C4 or C7 position of the indole ring, leading to complex polycyclic structures. This is more likely if harsh acids (e.g., HCl, TFA) are used instead of acetic acid.

Solutions:

  • Strictly Use Weak Acid Catalysis: Avoid strong protic or Lewis acids. Acetic acid provides the optimal balance of reactivity.

  • Maintain Low Temperatures: Do not heat the reaction unless you have evidence that it is necessary and does not produce side products. For this synthesis, heating is generally detrimental.

  • Protect the Indole Nitrogen: In particularly challenging cases, the indole nitrogen can be protected with a group like Boc (tert-butyloxycarbonyl) or Ts (tosyl). This reduces the nucleophilicity of the indole ring system, preventing side reactions. The protecting group can be removed in a subsequent step.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.

TroubleshootingWorkflow start Problem Observed in Crude Reaction Mixture low_yield Low Yield & Multiple Spots start->low_yield unreacted_sm High Level of Unreacted Aldehyde start->unreacted_sm dimer Side Product (Dimer, M+H ≈ 289) start->dimer complex_mix Dark Color & Complex Mixture start->complex_mix cause_ly Probable Cause 1. Harsh Reducing Agent (e.g., NaBH₄) 2. Incorrect pH 3. High Temperature low_yield->cause_ly cause_sm Probable Cause 1. Inefficient Imine Formation 2. Excess H₂O Present unreacted_sm->cause_sm cause_dimer Probable Cause 1. High Iminium Ion Concentration 2. Attack by another Indole Molecule dimer->cause_dimer cause_cm Probable Cause 1. Strong Acid Catalyst (e.g., TFA, HCl) 2. Ring Decomposition / Cyclization complex_mix->cause_cm sol_ly Recommended Action 1. Switch to NaBH(OAc)₃ (STAB) 2. Add catalytic Acetic Acid (pH 4-6) 3. Run at 0°C to RT cause_ly->sol_ly sol_sm Recommended Action 1. Pre-form imine for 30-60 min 2. Add anhydrous MgSO₄ 3. Use 1.2 eq. of Methylamine cause_sm->sol_sm sol_dimer Recommended Action 1. Add aldehyde slowly to amine solution 2. Lower reaction temperature to 0°C 3. Ensure vigorous stirring cause_dimer->sol_dimer sol_cm Recommended Action 1. Use only catalytic Acetic Acid 2. Avoid heating the reaction 3. Consider N-protection if necessary cause_cm->sol_cm ReactionPathways cluster_paths Competing Reactions reactants Indole-2-carbaldehyde + CH₃NH₂ + H⁺ (cat.) iminium Iminium Ion Intermediate [(Indole)-CH=NHCH₃]⁺ reactants->iminium Imine Formation product This compound (DESIRED PRODUCT) iminium->product Reduction by NaBH(OAc)₃ (Hydride Attack) side_product Bis(indolyl)methane Dimer (SIDE PRODUCT) iminium->side_product Nucleophilic Attack by another Indole Molecule

Sources

Technical Support Center: Optimizing Reaction Conditions for Indoleamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the synthesis of indoleamines. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of indoleamine synthesis. Our goal is to provide not just protocols, but the rationale behind them, empowering you to overcome common challenges and optimize your reaction conditions for successful outcomes.

Troubleshooting Guide: Common Issues in Indoleamine Synthesis

This section addresses specific problems you may encounter during your experiments. Each issue is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low to No Yield in Fischer Indole Synthesis

Q: I am performing a Fischer indole synthesis and observing very low or no product formation. What are the common culprits and how can I improve my yield?

A: Low yields in the Fischer indole synthesis are a frequent challenge and can be attributed to several factors.[1][2] A systematic approach to troubleshooting is crucial for success.

Causality and Solutions:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are paramount.[1][3] The acid facilitates the key[2][2]-sigmatropic rearrangement of the phenylhydrazone intermediate.[1]

    • Too Weak Acid: Insufficient acidity will result in a sluggish or stalled reaction.

    • Too Strong Acid: Excessively strong acids can lead to degradation of the starting materials or the desired indole product.[1]

    • Solution: Screen a panel of both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃).[1][3] The optimal acid often depends on the specific substrates. An empirical approach is often necessary.

  • Unfavorable Substrate: Not all phenylhydrazones are suitable for this reaction.

    • Hydrazones from Aldehydes: Hydrazones derived from certain aldehydes, like acetaldehyde, are known to fail in this reaction.[1][2]

    • Electron-Donating Groups: Strong electron-donating substituents on the carbonyl-derived portion of the hydrazone can promote a competing N-N bond cleavage side reaction, leading to failure of the desired cyclization.[1][4]

    • Solution: If you suspect substrate incompatibility, consider alternative indole synthesis methods or modification of your starting material. For the synthesis of the parent indole, using pyruvic acid followed by decarboxylation is a viable alternative.[2]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.[2]

    • Solution: Monitor your reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] Systematically vary the temperature and reaction time to find the optimal conditions for your specific substrates. Refluxing for several hours (typically 2-4 hours) is a common starting point.[2]

  • Solvent Effects: The solvent can influence the solubility of reactants and the acidity of the catalyst.[6]

    • Solution: While often run neat, in some cases, using a high-boiling inert solvent can be beneficial, especially if starting materials are prone to decomposition at high temperatures.[6]

Experimental Protocol: Screening Acid Catalysts for Fischer Indole Synthesis

  • Set up parallel reactions in small-scale vials.

  • To each vial, add the phenylhydrazone (1 equivalent).

  • Add the chosen solvent (if any).

  • Add a different acid catalyst (e.g., PTSA, ZnCl₂, BF₃·OEt₂) to each vial in varying concentrations (e.g., 0.1, 0.5, 1.0 equivalent).

  • Heat the reactions to the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of each reaction by TLC at regular intervals.

  • Identify the catalyst and conditions that provide the highest yield of the desired indole.

Issue 2: Poor Regioselectivity with Unsymmetrical Ketones

Q: I am using an unsymmetrical ketone in my Fischer indole synthesis and obtaining a mixture of regioisomers. How can I control the regioselectivity?

A: The formation of two possible enamine intermediates from an unsymmetrical ketone can lead to a mixture of indole regioisomers.[7] The ratio of these isomers is influenced by steric and electronic factors, as well as the reaction conditions.

Causality and Solutions:

  • Kinetic vs. Thermodynamic Control: The less substituted enamine (kinetic product) is formed faster, while the more substituted enamine (thermodynamic product) is more stable. The reaction conditions can favor one over the other.

    • Solution: Milder reaction conditions (lower temperature, weaker acid) may favor the kinetic product. Harsher conditions (higher temperature, stronger acid) may allow for equilibration and favor the thermodynamic product. Systematic optimization of the acid catalyst and temperature is key.

  • Steric Hindrance: Bulky groups on the ketone can direct the formation of the less sterically hindered enamine.

    • Solution: If possible, choose a starting ketone that has a significant steric bias to favor the formation of a single enamine intermediate.

Issue 3: Side Reactions and Low Yields in Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction for the synthesis of a tetrahydro-β-carboline is giving a low yield and multiple side products. What should I investigate?

A: The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydro-β-carboline core of many indoleamine alkaloids. However, its success is highly dependent on carefully optimized reaction conditions.[5]

Causality and Solutions:

  • Suboptimal Acidity: The acid catalyst is crucial for the formation of the key electrophilic iminium ion intermediate.[5][8]

    • Solution: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[5] The optimal concentration can range from catalytic to stoichiometric amounts, depending on the reactivity of the substrates.[5] A screen of different acids and their concentrations is recommended. For some substrates, 50% TFA in a solvent like dichloroethane (DCE) at reflux has been found to be optimal.[9]

  • Poor Quality Starting Materials: Impurities in the tryptamine or aldehyde/ketone starting materials can lead to side reactions and significantly reduce the yield.[5]

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of the starting materials may be necessary.

  • Steric Hindrance: Bulky substituents on either the tryptamine or the carbonyl compound can hinder the cyclization step.[5]

    • Solution: If you suspect steric hindrance is an issue, you may need to increase the reaction temperature or use a stronger acid catalyst. However, be mindful that harsher conditions can also lead to degradation.

  • Atmospheric Moisture: The reaction can be sensitive to moisture, which can hydrolyze the iminium ion intermediate.

    • Solution: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Troubleshooting Workflow for Pictet-Spengler Reaction

G start Low Yield in Pictet-Spengler cond1 Check Starting Material Purity start->cond1 sol1 Purify Tryptamine and Aldehyde/Ketone cond1->sol1 Impure cond2 Optimize Acid Catalyst cond1->cond2 Pure sol1->cond2 sol2 Screen Acids (TFA, HCl) and Concentrations cond2->sol2 Suboptimal cond3 Adjust Reaction Conditions cond2->cond3 Optimized sol2->cond3 sol3 Vary Temperature and Reaction Time cond3->sol3 Suboptimal cond4 Ensure Anhydrous Conditions cond3->cond4 Optimized sol3->cond4 sol4 Use Dry Solvents and Inert Atmosphere cond4->sol4 Moisture Present end Improved Yield cond4->end Anhydrous sol4->end G start Starting Material with Multiple Reactive Sites step1 Protection of Competing Functional Group start->step1 step2 Desired Chemical Transformation step1->step2 step3 Deprotection step2->step3 end Final Product step3->end

Sources

Purification challenges of crude (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude (1H-Indol-2-ylmethyl)methylamine. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to address common purification hurdles.

Initial Purity Assessment: Know Your Crude Material

Before attempting any purification, a thorough analysis of the crude product is essential. This initial assessment will inform the selection of the most appropriate purification strategy.

Frequently Asked Questions (FAQs):

Q1: What are the first analytical steps I should take with my crude this compound?

A1: A combination of Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

  • TLC: Provides a quick, qualitative assessment of the number of components in your mixture. It's an indispensable tool for developing a suitable solvent system for column chromatography. A good starting point for indole derivatives is a mixture of hexane and ethyl acetate.[1] The ideal solvent system should provide a retention factor (Rf) of 0.2-0.3 for the target compound.[1]

  • HPLC: Offers quantitative data on the purity of your sample and can resolve closely related impurities. Reversed-phase HPLC using a C18 column with a mobile phase of acetonitrile and water (often with an acid modifier like formic or phosphoric acid) is a common method for analyzing indole alkaloids.[2][3][4][5][6][7]

  • ¹H NMR: Provides structural confirmation of your target compound and helps identify major impurities. The proton NMR spectrum of methylamine shows two resonances with similar chemical shifts around 2.4 ppm, corresponding to the methyl and amino protons.[8] For this compound, characteristic signals for the indole ring protons and the methylene and methyl groups should be present.[9][10][11][12]

Q2: What are the likely impurities in my crude this compound?

A2: Impurities often depend on the synthetic route. A common synthesis involves the reductive amination of indole-2-carbaldehyde with methylamine.[13][14][15][16]

Potential impurities include:

  • Unreacted indole-2-carbaldehyde: The starting material for the synthesis.[17]

  • Over-alkylated products: Such as the tertiary amine, (1H-Indol-2-ylmethyl)dimethylamine. This is a common side product in reductive amination.[14]

  • Byproducts from the reducing agent: Depending on the reducing agent used (e.g., NaBH₄, NaBH₃CN).

  • Dimerization/oligomerization products: Indole derivatives can be susceptible to self-reaction, especially under acidic conditions or in the presence of reactive electrophiles.[18]

Purification Strategies: A Multi-pronged Approach

A single purification technique is often insufficient. A combination of chromatography and crystallization or salt formation is typically required to achieve high purity.

Chromatographic Purification

Column chromatography is a fundamental technique for separating the target compound from impurities with different polarities.

Troubleshooting Guide:

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation on Silica Gel 1. Co-eluting impurities with similar polarity. 2. Compound streaking or tailing due to the basic nature of the amine.1. Optimize the solvent system: Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. Test different solvent mixtures during TLC analysis. 2. Use a modified stationary phase: Consider using neutral or basic alumina instead of silica gel.[1] Alternatively, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to suppress tailing on silica gel.
Product Degradation on the Column The slightly acidic nature of silica gel can cause degradation of sensitive indole derivatives.[1]1. Switch to a less acidic stationary phase: Use neutral alumina or Florisil.[1] 2. Work quickly: Do not let the compound sit on the column for an extended period.
Low Recovery 1. Irreversible adsorption of the product onto the stationary phase. 2. The compound is too polar or not polar enough for the chosen solvent system.1. Add a basic modifier to the eluent (e.g., triethylamine) to reduce strong interactions with the silica gel. 2. Adjust the eluent polarity: If the compound is not moving, increase the polarity of the mobile phase. If it's eluting too quickly, decrease the polarity.

Experimental Protocol: Silica Gel Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the column.

  • Elution: Begin elution with the starting solvent system, gradually increasing the polarity as needed to elute the target compound.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Chromatography Selection:

Chromatography_Decision Start Crude Sample Analysis (TLC) Good_Separation Good Separation? Start->Good_Separation Silica Silica Gel Chromatography Pure_Product Pure Product Silica->Pure_Product Alumina Alumina Chromatography Alumina->Pure_Product ReversedPhase Reversed-Phase HPLC ReversedPhase->Pure_Product Good_Separation->Silica Yes Streaking Streaking/Tailing? Good_Separation->Streaking No Acid_Sensitive Acid Sensitive? Streaking->Acid_Sensitive No Add_Base Add Triethylamine to Eluent Streaking->Add_Base Yes Acid_Sensitive->Alumina Yes Polar_Impurities Highly Polar Impurities? Acid_Sensitive->Polar_Impurities No Polar_Impurities->ReversedPhase Yes Optimize_Solvent Optimize Solvent System Polar_Impurities->Optimize_Solvent No Optimize_Solvent->Silica Add_Base->Silica

Caption: Decision workflow for selecting a chromatographic method.

Crystallization and Salt Formation

Crystallization is a powerful purification technique for obtaining highly pure solid material.[19] For amines that are difficult to crystallize as the free base, forming a salt can significantly improve their crystallinity and ease of handling.

FAQs:

Q3: My compound oils out instead of crystallizing. What should I do?

A3: "Oiling out" occurs when the compound's solubility in the hot solvent is too high, or the cooling process is too rapid.

  • Use a more dilute solution: Add more solvent to the hot solution before cooling.

  • Cool slowly: Allow the solution to cool to room temperature slowly, then place it in a refrigerator or freezer.

  • Scratch the flask: Use a glass rod to scratch the inside of the flask at the solution's surface to induce nucleation.

  • Add a seed crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution.

Q4: How do I choose a suitable acid for salt formation?

A4: The choice of acid depends on the desired properties of the salt (e.g., crystallinity, solubility). Common choices for forming amine salts include:

  • Hydrochloric acid (HCl): Often forms crystalline hydrochlorides.[20] Can be used as a solution in an organic solvent like diethyl ether or isopropanol.

  • Trichloroacetic acid (TCA): Can induce precipitation of amine salts, and the resulting salt can be heated to decarboxylate the TCA, yielding the pure amine and volatile byproducts.[21]

  • Carbon dioxide (CO₂): Can form carbamate salts with primary and secondary amines, which can be precipitated from non-polar solvents.[22]

Experimental Protocol: Amine Salt Formation and Recrystallization

  • Dissolution: Dissolve the partially purified amine free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).

  • Acid Addition: Slowly add a solution of the chosen acid (e.g., HCl in ether) to the amine solution while stirring.

  • Precipitation: The amine salt should precipitate out of the solution. If not, cool the solution in an ice bath.

  • Isolation: Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.

  • Recrystallization: Dissolve the crude salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly to form pure crystals.

  • Drying: Collect the purified crystals by filtration and dry them under vacuum.

Visualization of Crystallization Workflow:

Crystallization_Workflow Start Partially Purified Amine Dissolve Dissolve in Solvent Start->Dissolve Add_Acid Add Acid Solution Dissolve->Add_Acid Precipitate Precipitate Salt Add_Acid->Precipitate Oiling_Out Oiling Out? Precipitate->Oiling_Out Filter_Wash Filter and Wash Recrystallize Recrystallize from Hot Solvent Filter_Wash->Recrystallize Cool_Slowly Cool Slowly Recrystallize->Cool_Slowly Filter_Dry Filter and Dry Cool_Slowly->Filter_Dry Pure_Salt Pure Crystalline Salt Filter_Dry->Pure_Salt Oiling_Out->Filter_Wash No Dilute_Cool_Slower Dilute & Cool Slower Oiling_Out->Dilute_Cool_Slower Yes Dilute_Cool_Slower->Precipitate

Caption: Workflow for purification via salt formation and recrystallization.

Advanced Troubleshooting

Q5: I've tried column chromatography and crystallization, but I still have a persistent impurity. What other options do I have?

A5: For very challenging separations, consider preparative HPLC. It offers much higher resolution than standard column chromatography and can often separate isomers or compounds with very similar polarities. The methods used for analytical HPLC can often be scaled up for preparative separation.[7]

Q6: My purified compound seems to decompose upon storage. How can I improve its stability?

A6: Indole derivatives and amines can be sensitive to air and light.

  • Storage as a salt: Amine salts are generally more stable and less prone to oxidation than the corresponding free bases.

  • Inert atmosphere: Store the compound under an inert atmosphere, such as nitrogen or argon.

  • Protection from light: Store in an amber vial or a container protected from light.

  • Low temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

By systematically applying these analytical and purification strategies, and by understanding the underlying chemical principles, researchers can overcome the challenges associated with the purification of crude this compound and obtain material of high purity for their research and development endeavors.

References

  • An isocratic HPLC method for the analysis of indole alkaloids of Catharanthus roseus. (n.d.). Google Scholar.
  • Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc.
  • Amine Treating - Troubleshooting Guide. (n.d.). Scribd. Retrieved January 17, 2026, from [Link]

  • Determination of Indole Alkaloids by High-Performance Liquid Chromatography with Resonance Rayleigh Scattering Detection. (2015). Taylor & Francis Online. Retrieved January 17, 2026, from [Link]

  • Purification of secondary alkyl amines. (1975). Google Patents.
  • Trichloroacetic acid fueled practical amine purifications. (2022). Beilstein Journal of Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Troubleshooting Amine Unit Simulations. (2008). Bryan Research & Engineering, LLC. Retrieved January 17, 2026, from [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. (2012). Journal of Chromatographic Science | Oxford Academic. Retrieved January 17, 2026, from [Link]

  • Startup troubleshooting of amine units in LNG export facilities. (2020). Hydrocarbon Processing. Retrieved January 17, 2026, from [Link]

  • A Systematic Review of Analytical Methods for Quantification of Natural Indole Alkaloids from Catharanthus and Rauvolfia Species. (2022). Research Journal of Pharmacognosy. Retrieved January 17, 2026, from [Link]

  • Case studies of troubleshooting amine treating foaming—Part 1. (2019). Gas Processing & LNG. Retrieved January 17, 2026, from [Link]

  • Process of preparing a monobasic salt of a secondary amine. (1953). Google Patents.
  • HPLC of Indole Alkaloids. (2010). Taylor & Francis Group. Retrieved January 17, 2026, from [Link]

  • making a quaternary salt from secondary amine? (2008). Sciencemadness Discussion Board. Retrieved January 17, 2026, from [Link]

  • preparation of amines. (n.d.). Chemguide. Retrieved January 17, 2026, from [Link]

  • Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 17, 2026, from [Link]

  • Preparation of Indole Extracts from Plants for Gas Chromatography and Spectrophotofluorometry. (n.d.). Google Scholar.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2019). MDPI. Retrieved January 17, 2026, from [Link]

  • Pd(II)-Catalyzed Heteroarylative Difunctionalization of Unactivated Alkenes via Cascade Nucleopalladation of Alkynes. (2023). JACS Au. Retrieved January 17, 2026, from [Link]

  • HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY OF INDOLE DERIVATIVES ON LAYERS OF SIL C&O UNTREATED OR IMPREGNAT. (n.d.). ElectronicsAndBooks. Retrieved January 17, 2026, from [Link]

  • Process for preparation of secondary amines from tertiary amines. (1974). Google Patents.
  • 1 H NMR spectra showing NH of indole moiety and aromatic protons of 1... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I. (n.d.). Google Scholar.
  • Nucleophilic Functionalizations of Indole Derivatives Using Aromatic Pummerer Reaction. (n.d.). Google Scholar.
  • Recrystallization and Crystallization. (n.d.). University of Rochester. Retrieved January 17, 2026, from [Link]

  • Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. (1971). Journal of the Chemical Society C: Organic. Retrieved January 17, 2026, from [Link]

  • Synthesis of 2-(1-((1-(methylsulfonyl)-1H-indol-2- yl)methyl)-1H-benzo[d]imidazol-2-yl)quinoline-3- carbonitrile. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Verification of preparations of (1H-indol-3-yl)methyl electrophiles and development of their microflow rapid generation and substitution. (2023). Nature Communications. Retrieved January 17, 2026, from [Link]

  • Synthesis of 1-(oxiran-2-ylmethyl)-1H-indole-3-carbaldehyde and its reaction with active methylene compounds. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. (2022). MDPI. Retrieved January 17, 2026, from [Link]

  • 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting. (n.d.). Doc Brown's Chemistry. Retrieved January 17, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Methylamines purification process. (1984). Google Patents.
  • Methylamines purification by distillation and purge. (1981). Google Patents.
  • Indole-2-carboxaldehyde. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Reductive Amination. (n.d.). WordPress. Retrieved January 17, 2026, from [Link]

Sources

Stability issues of (1H-Indol-2-ylmethyl)methylamine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Understanding and Mitigating Stability Issues in Solution

Welcome to the technical support center for (1H-Indol-2-ylmethyl)methylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound in experimental settings. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and reproducibility of your results.

The indole nucleus, the core of this compound, is an electron-rich aromatic system, making it susceptible to various chemical transformations, particularly oxidation.[1][2] Understanding the inherent reactivity of this scaffold is the first step in troubleshooting stability issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of this compound in solution.

Q1: My solution of this compound is changing color. What is happening?

A1: A color change, typically to a yellowish or brownish hue, is a common indicator of degradation. This is often due to oxidation of the indole ring. The electron-rich nature of the indole core makes it susceptible to oxidation, especially when exposed to air (atmospheric oxygen), light, and elevated temperatures.[2] The C2 and C3 positions of the indole ring are particularly reactive.[1][3] Oxidation can lead to the formation of various byproducts, including oxindoles.[4][5]

Q2: I'm seeing new, unexpected peaks in my HPLC analysis. Could this be degradation?

A2: Yes, the appearance of new peaks in your chromatogram is a strong indication that your compound is degrading. These peaks represent degradation products. To confirm this, you can perform a forced degradation study, intentionally exposing your compound to stress conditions (acid, base, oxidation, heat, light) to see if the peaks match those appearing in your experimental samples.[6][7][8] Stability-indicating analytical methods, such as HPLC, are crucial for separating and quantifying the parent compound from its degradants.[9][10][11]

Q3: What are the primary factors that influence the stability of this compound in solution?

A3: The stability of this compound in solution is primarily influenced by:

  • pH: The indole ring can be protonated in strong acidic conditions, which can lead to degradation.[1] Conversely, the stability of some indole derivatives is also affected by alkaline conditions.[12][13] The optimal pH for storage and use will depend on the specific buffer system and experimental conditions.

  • Oxygen: Atmospheric oxygen is a major contributor to the oxidative degradation of indoles.[2]

  • Light: Exposure to light, particularly UV light, can promote photochemical degradation.[14]

  • Temperature: Higher temperatures accelerate the rate of all chemical reactions, including degradation.[2]

  • Solvent: The choice of solvent can influence stability. Protic solvents may participate in degradation pathways.

  • Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation.[2]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving stability issues with this compound.

Issue 1: Rapid Degradation Observed During Experimental Workflow

Symptoms:

  • Inconsistent results between experiments.

  • Loss of biological activity.

  • Appearance of unknown peaks in analytical data (HPLC, LC-MS).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Oxidation The indole ring is readily oxidized, especially at the C2 and C3 positions.[1][4][5] The aminomethyl substituent at the C2 position may influence this reactivity.1. Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes. 2. Work Under Inert Atmosphere: If possible, prepare and handle solutions in a glove box or under a blanket of inert gas. 3. Add Antioxidants: Consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to your solution.[2]
pH-Mediated Degradation The compound may be unstable at the pH of your experimental buffer. Indoles can undergo acid-catalyzed degradation.[1] The amine side chain's protonation state will also be pH-dependent.1. pH Study: Perform a preliminary experiment to assess the stability of your compound across a range of pH values (e.g., pH 3, 5, 7.4, 9). Analyze samples at different time points using HPLC. 2. Adjust Buffer: Based on the results, choose a buffer system where the compound exhibits maximum stability.
Photodegradation Exposure to ambient or UV light can induce degradation.[14]1. Use Amber Vials: Protect your solutions from light by using amber glass vials or by wrapping clear vials in aluminum foil. 2. Minimize Light Exposure: Perform experimental manipulations in a dimly lit area whenever possible.
Thermal Degradation Elevated temperatures during your experiment (e.g., heating steps) can accelerate degradation.1. Temperature Control: Maintain your solutions at the lowest practical temperature throughout your experiment. Use ice baths for temporary storage. 2. Forced Degradation Study: Conduct a thermal stress test (e.g., 40°C, 60°C) to understand the thermal lability of your compound.[6][15]

Experimental Workflow for Investigating Degradation:

Caption: A simple workflow to identify the primary causes of degradation.

Issue 2: Poor Long-Term Stability in Stock Solutions

Symptoms:

  • Decreased concentration of the main peak in HPLC over time.

  • Precipitation or color change in frozen stock solutions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Inappropriate Storage Conditions Long-term exposure to even low levels of oxygen, light, or suboptimal temperatures can lead to significant degradation over time.[2]1. Optimal Storage Temperature: For long-term storage, -20°C or -80°C is recommended.[2] 2. Inert Atmosphere Overlay: Before sealing and freezing, flush the headspace of the vial with nitrogen or argon. 3. Solvent Choice: Store in an aprotic solvent like anhydrous DMSO or DMF if compatible with your downstream application.
Freeze-Thaw Cycles Repeatedly freezing and thawing a stock solution can introduce moisture and oxygen, accelerating degradation.1. Aliquot Stock Solutions: Prepare small, single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.

Advanced Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.[6][7][8]

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% H₂O₂

  • HPLC system with UV detector

  • pH meter

  • Heating block

  • UV lamp (254 nm and 365 nm)

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis. The hydrolysis of the amine or potential amide-like structures can occur under acidic or basic conditions.[16][17][18]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light. Dilute for HPLC analysis.

  • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. Cool and dilute for HPLC analysis.

  • Photolytic Degradation: Expose 1 mL of the stock solution to UV light (254 nm and 365 nm) for 24 hours. Dilute for HPLC analysis.

  • Control: Keep 1 mL of the stock solution at -20°C, protected from light.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation products.

Workflow for Forced Degradation Study:

Forced_Degradation_Workflow cluster_conditions Stress Conditions cluster_analysis Analysis Stock 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (80°C) Stock->Thermal Photo Photolytic (UV Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Result Result HPLC->Result Identify Degradation Products & Pathways

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Development of a Stability-Indicating HPLC Method

A robust HPLC method is essential for accurately quantifying this compound in the presence of its degradation products.

Starting HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to ensure separation of all components.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm and 280 nm (indole chromophore)

  • Injection Volume: 10 µL

Method Validation:

  • Specificity: Inject the stressed samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent compound peak.

  • Linearity, Accuracy, and Precision: Perform these standard validation experiments according to ICH guidelines.

Potential Degradation Pathways

The indole ring is susceptible to several degradation pathways. The primary concern for this compound is oxidation.

Oxidative Degradation:

The electron-rich indole ring, particularly at the C2 and C3 positions, is prone to oxidation. The presence of the aminomethyl group at C2 may direct oxidation towards the C3 position, potentially leading to the formation of 2-aminomethyl-3-oxindole derivatives. Alternatively, oxidation of the side chain amine is also possible.

Caption: Potential degradation pathways for this compound.

By understanding the inherent chemical properties of this compound and implementing these troubleshooting and preventative measures, you can ensure the stability of your compound and the reliability of your experimental data.

References

  • Wikipedia. Indole. [Link]

  • ResearchGate. Oxidation of indoles to 2-oxindoles. [Link]

  • RSC Publishing. Regioselective oxidation of indoles to 2-oxindoles. [Link]

  • National Institutes of Health. Chemoselective and Enantioselective Oxidation of Indoles Employing Aspartyl Peptide Catalysts. [Link]

  • ACS Publications. Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]

  • ResearchGate. The Relative Stability of Indole Isomers Is a Consequence of the Glidewell-Lloyd Rule. [Link]

  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. [Link]

  • ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]

  • Journal of Chemical and Pharmaceutical Research. Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. [Link]

  • PubMed. Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. [Link]

  • PubMed. Stability of mutagenic nitrosated products of indole compounds occurring in vegetables. [Link]

  • ResearchGate. Stability-Indicating Chromatographic Methods for the Determination of Sertindole. [Link]

  • ACS Publications. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • MedCrave. Forced Degradation Studies. [Link]

  • ResearchGate. Effect of different levels of pH on IAA production. [Link]

  • Journal of Applied Biology and Biotechnology. Characterization of indole-3-acetic acid biosynthesis and stability from Micrococcus luteus. [Link]

  • ResearchGate. Determination of photostability and photodegradation products of indomethacin in aqueous media. [Link]

  • PharmaTutor. FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • PubMed. Stability-indicating chromatographic methods for the determination of sertindole. [Link]

  • ACD/Labs. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • ACS Publications. Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. [Link]

  • ACS Publications. Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Ask Ayurveda. Phytochemicals in Food - 3,3'-Diindolylmethane (DIM). [Link]

  • ResearchGate. The effect of pH on indole-3-acetic acid (IAA) biosynthesis of Azospirillum brasilense Sp7. [Link]

  • National Institutes of Health. Screening and optimization of indole-3-acetic acid production and phosphate solubilization by rhizobacterial strains isolated from Acacia cyanophylla root nodules and their effects on its plant growth. [Link]

  • Chemical Engineering Transactions. Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

  • ACS Publications. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of aminomethylindole derivatives. [Link]

  • MDPI. Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. [Link]

  • Chemguide. the hydrolysis of amides. [Link]

  • Eawag-BBD. 2-Aminobenzoate Degradation Pathway. [Link]

  • National Institutes of Health. Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. [Link]

  • Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

  • PubMed. Synthesis of 2-Substituted Indoles via Migration Reaction of 3-Substituted Indoles with Triflic Acid. [Link]

  • PubChem. (1H-Indol-2-ylmethyl)-(1-naphthalen-1-yl-ethyl)-amine; hydrochloride. [Link]

  • YouTube. Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps!. [Link]

  • ResearchGate. 2-Aminophenol and catechol degradation pathway leading to the formation.... [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

  • PubMed. Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles. [Link]

  • YouTube. mechanism of amide hydrolysis. [Link]

Sources

Technical Support Center: Synthesis and Purification of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of (1H-Indol-2-ylmethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important indole derivative. As a key building block in the development of pharmaceuticals, particularly those targeting neurological disorders, ensuring the purity and stability of this compound is paramount for reliable downstream applications[1].

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a structured question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to help you identify, mitigate, and resolve common impurity-related issues.

I. Understanding the Synthetic Landscape and Potential Impurities

The most common and direct route to synthesize this compound is through the reductive amination of indole-2-carbaldehyde with methylamine . This method is favored for its efficiency but can be prone to the formation of specific impurities if not carefully controlled.

Q1: What are the primary impurities I should expect when synthesizing this compound via reductive amination?

A1: The impurity profile of your final product is influenced by the quality of your starting materials, the specific reaction conditions, and the work-up procedure. The most common impurities can be categorized as follows:

  • Starting Material-Related Impurities:

    • Unreacted Indole-2-carbaldehyde: Incomplete reaction can lead to the presence of the starting aldehyde in your final product.

    • Impurities from Indole-2-carbaldehyde Synthesis: Indole-2-carbaldehyde itself can contain impurities from its own synthesis, such as those arising from the oxidation of 2-methylindole[2]. These can carry through to the final product.

  • Process-Related Impurities (Side-Products):

    • (1H-Indol-2-ylmethyl)dimethylamine (Tertiary Amine): This is a common over-alkylation product formed when the secondary amine product reacts further with the starting aldehyde and is subsequently reduced.

    • N,N'-((1H-indol-2-yl)methylene)bis(methylamine) (Aminal): This can form from the reaction of the intermediate imine with another molecule of methylamine. Aminals are often unstable and can revert to the imine or aldehyde, but their transient formation can impact reaction efficiency.

    • Indole-2-methanol: Over-reduction of the starting aldehyde by the reducing agent can lead to the formation of the corresponding alcohol.

  • Degradation Products:

    • Oxidized Indole Species: The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to air, light, and acidic conditions. This often results in the formation of colored impurities, giving the product a pinkish or yellowish hue.

The following table summarizes these common impurities:

Impurity Name Structure Origin Potential Impact
Indole-2-carbaldehydeUnreacted starting materialCan interfere with downstream reactions and biological assays.
(1H-Indol-2-ylmethyl)dimethylamineOver-alkylation side-productDifficult to separate from the desired product due to similar polarity.
N,N'-((1H-indol-2-yl)methylene)bis(methylamine) (Aminal)Side-product of imine formationCan reduce yield and introduce instability to the crude product.
Indole-2-methanolOver-reduction of starting materialCan be difficult to separate from the desired product.
Oxidized Indole SpeciesDegradation of the indole ringResults in colored impurities and reduced purity.

Below is a DOT script visualizing the primary synthetic pathway and the formation of key impurities.

Indole_Aldehyde Indole-2-carbaldehyde Imine Intermediate Imine Indole_Aldehyde->Imine + Methylamine Indole_Methanol Indole-2-methanol (Over-reduction Impurity) Indole_Aldehyde->Indole_Methanol + [H] (Over-reduction) Methylamine Methylamine Product This compound (Desired Product) Imine->Product + [H] (Reduction) Aminal Aminal Impurity Imine->Aminal + Methylamine Tertiary_Amine (1H-Indol-2-ylmethyl)dimethylamine (Over-alkylation Impurity) Product->Tertiary_Amine + Indole-2-carbaldehyde, [H]

Synthetic pathway and major impurity formation.

II. Troubleshooting and FAQs

This section addresses specific issues you may encounter during your synthesis and purification, providing actionable troubleshooting steps.

Q2: My final product has a persistent pink or yellow color. What is the cause and how can I remove it?

A2: A pink or yellowish discoloration is a common issue when working with indole derivatives and is almost always indicative of oxidation of the indole ring .

  • Causality: The electron-rich indole nucleus is susceptible to oxidation by atmospheric oxygen. This process can be accelerated by exposure to light, heat, and acidic conditions. Even trace amounts of acidic impurities can catalyze this degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: During the reaction and work-up, maintain an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Protect your reaction and product from light by using amber glassware or wrapping your flasks in aluminum foil.

    • Temperature Control: Avoid excessive heating during the reaction and purification steps.

    • Neutralization: Ensure that the work-up procedure effectively neutralizes any acidic catalysts or byproducts. A wash with a mild base like sodium bicarbonate solution is recommended.

    • Purification:

      • Activated Charcoal: Treatment of a solution of the crude product with activated charcoal can effectively adsorb many colored impurities.

      • Column Chromatography: Flash column chromatography on silica gel is a highly effective method for removing colored, polar oxidation products.

Q3: My NMR analysis shows an unexpected triplet and quartet, and my mass spectrum has a peak at M+14. What is this impurity?

A3: These spectral features are characteristic of the tertiary amine impurity, (1H-Indol-2-ylmethyl)dimethylamine .

  • Causality: This impurity arises from the "over-alkylation" of your desired secondary amine product. The newly formed this compound can act as a nucleophile, reacting with another molecule of indole-2-carbaldehyde to form a new iminium ion, which is then reduced to the tertiary amine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess of methylamine relative to indole-2-carbaldehyde. This will favor the formation of the initial imine and reduce the chances of the secondary amine product reacting with the aldehyde.

    • Slow Addition of Reducing Agent: Add the reducing agent slowly to the reaction mixture containing the pre-formed imine. A rapid addition of the reducing agent while unreacted aldehyde is still present can lead to a mixture of reductions occurring simultaneously.

    • Purification:

      • Column Chromatography: Careful column chromatography can separate the secondary and tertiary amines, although it can be challenging due to their similar polarities. A shallow gradient of a polar solvent (e.g., methanol in dichloromethane) is often required.

      • Acid-Base Extraction: While challenging, a carefully controlled acid-base extraction at a specific pH might allow for some separation, as the pKa values of the secondary and tertiary amines will differ slightly.

Below is a DOT script illustrating the troubleshooting workflow for identifying and mitigating the tertiary amine impurity.

Start Synthesis of this compound Analysis NMR/MS Analysis Start->Analysis Impurity_Detected M+14 peak in MS? Triplet/Quartet in NMR? Analysis->Impurity_Detected Tertiary_Amine_Confirmed Tertiary Amine Impurity Confirmed Impurity_Detected->Tertiary_Amine_Confirmed Yes Mitigation Mitigation Strategies Impurity_Detected->Mitigation No (Other Issues) Tertiary_Amine_Confirmed->Mitigation Purification Purification Strategies Tertiary_Amine_Confirmed->Purification Stoichiometry Control Stoichiometry (Excess Methylamine) Mitigation->Stoichiometry Slow_Addition Slow Addition of Reducing Agent Mitigation->Slow_Addition Chromatography Column Chromatography (Shallow Gradient) Purification->Chromatography Extraction Acid-Base Extraction (pH control) Purification->Extraction

Troubleshooting workflow for tertiary amine impurity.

III. Experimental Protocols

The following protocols provide a starting point for the purification and analysis of this compound. Optimization may be required based on your specific reaction outcome.

Protocol 1: General Purification by Column Chromatography

This protocol is designed to remove most common impurities, including unreacted starting materials, the tertiary amine, and colored degradation products.

  • Sample Preparation:

    • Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).

    • Add a small amount of silica gel to the solution and concentrate it to dryness on a rotary evaporator to create a dry-loaded sample. This prevents streaking on the column.

  • Column Packing:

    • Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes or a 98:2 mixture of DCM:methanol).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Elution:

    • Carefully add the dry-loaded sample to the top of the column.

    • Begin elution with a low polarity mobile phase (e.g., 98:2 DCM:methanol).

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 DCM:methanol). The optimal gradient will depend on the separation of the desired product from its impurities as monitored by Thin Layer Chromatography (TLC).

    • Collect fractions and analyze them by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This HPLC method can be used to assess the purity of your final product and to quantify impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Start with 95% A / 5% B, ramp to 5% A / 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 280 nm
Injection Volume 10 µL
Column Temperature 30 °C
  • Rationale for Method Parameters:

    • The C18 column provides good separation for moderately polar compounds like indole derivatives.

    • The TFA in the mobile phase ensures the amine is protonated, leading to sharper peaks.

    • A gradient elution is necessary to separate compounds with a range of polarities, from the polar methylamine to the less polar tertiary amine.

    • UV detection at 220 nm provides a general response for most organic compounds, while 280 nm is near the absorbance maximum for the indole chromophore.

IV. References

  • J&K Scientific. (1H-Indol-2-ylmethyl)amine | 21109-25-1. Available at: [Link]

  • Organic Syntheses. 2-methylindole. Available at: [Link]

  • Der Pharma Chemica. (2015). Synthesis and biological evaluation of indoles. Available at: [Link]

  • MDPI. (2021). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • Frontiers in Chemistry. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2011). Identification and synthesis of impurities formed during sertindole preparation. Available at: [Link]

  • ACS Publications. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Available at: [Link]

  • PubChem. Indole-2-carboxaldehyde. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for the Indole Nitrogen in (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of indole nitrogen protection, specifically focusing on the versatile building block, (1H-Indol-2-ylmethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced challenges of synthesizing indole-containing molecules. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring your synthetic strategies are both efficient and robust.

Frequently Asked Questions (FAQs)

Q1: Why is protecting the indole nitrogen of this compound necessary in the first place?

The acidic N-H proton of the indole ring can interfere with a variety of synthetic transformations.[1] This unprotected nitrogen can act as a nucleophile, leading to undesired side reactions such as N-alkylation, especially when strong bases are used.[2][3] Furthermore, the electron-rich indole nucleus is susceptible to oxidation, and protection with an electron-withdrawing group can enhance its stability.[4] For this compound, which also contains a secondary amine, chemoselectivity is a major concern. Protecting the indole nitrogen is crucial to direct reactions to the methylamine moiety or other parts of the molecule.

Q2: I'm planning a multi-step synthesis. How do I choose the right protecting group for the indole nitrogen?

The ideal protecting group should be easy to introduce and remove in high yield, stable to a range of reaction conditions, and should not negatively impact the reactivity of other desired positions on the indole ring.[1] The choice is highly dependent on your overall synthetic strategy.[1] Consider the following:

  • Orthogonality: Can the protecting group be removed without affecting other protecting groups in your molecule?[5][6] This is a critical consideration in complex syntheses.[5]

  • Reaction Conditions: Will the protecting group withstand the acidic, basic, oxidative, or reductive conditions of your subsequent steps?

  • Electronic Effects: Electron-withdrawing groups like Boc and sulfonyl derivatives can deactivate the indole ring towards electrophilic substitution at C3 but facilitate lithiation at C2.[1] In contrast, groups like benzyl will not have such a significant electronic influence.[4]

Q3: My Boc-protection of the indole nitrogen is giving low yields. What's going wrong?

Low yields in Boc protection of indoles can often be attributed to a few key factors:

  • Insufficiently Nucleophilic Indole: Indoles are less nucleophilic than aliphatic amines, and reactions with Boc anhydride (Boc₂O) can be slow.[7]

  • Base Choice: While strong bases like sodium hydride (NaH) are effective, incomplete deprotonation can be an issue. For less nucleophilic indoles, a common and effective method involves using 4-dimethylaminopyridine (DMAP) as a catalyst with Boc₂O in a solvent like acetonitrile.[8]

  • Steric Hindrance: Bulky substituents near the indole nitrogen can impede the approach of the Boc anhydride.[9]

Troubleshooting Guide: Common Protecting Groups

This section provides a deeper dive into specific protecting groups, their application, and how to troubleshoot common issues.

tert-Butoxycarbonyl (Boc) Group

The Boc group is a popular choice due to its ease of introduction and mild, acidic removal conditions.[1]

Problem: Premature Deprotection of N-Boc-indole

The Boc group on an indole nitrogen is generally stable to bases and nucleophiles but is labile to acid.[10] However, it can be more labile than Boc groups on aliphatic amines.

Troubleshooting Steps:

  • Re-evaluate Reagent Acidity: Even mildly acidic conditions can sometimes lead to partial or complete loss of the Boc group. Be mindful of reagents that can generate acidic byproducts.

  • Alternative Deprotection for Other Groups: If you need to remove another acid-labile group in the presence of a Boc-protected indole, consider alternative deprotection strategies for that group.

  • Thermolytic Cleavage: In some cases, heating N-Boc compounds in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can lead to deprotection, which may be an unintended side reaction if your reaction is run at elevated temperatures.[11][12]

Problem: Side Reactions During Acidic Boc Deprotection

The primary culprit for side reactions during Boc deprotection is the formation of a reactive tert-butyl cation.[13] This electrophile can attack nucleophilic sites on your molecule, particularly the electron-rich indole ring of another deprotected molecule (tert-butylation).[13]

Troubleshooting Protocol: Scavenger-Mediated Deprotection

  • Objective: To trap the tert-butyl cation before it can react with the desired product.

  • Procedure:

    • Dissolve the N-Boc-indole derivative in a suitable solvent (e.g., dichloromethane).

    • Add a scavenger such as triethylsilane (TES), thioanisole, or water.

    • Add trifluoroacetic acid (TFA) to initiate deprotection.

    • Stir at room temperature until deprotection is complete (monitor by TLC or LC-MS).

    • Work up the reaction to remove the acid and scavenger byproducts.

Sulfonyl Groups (Tosyl - Ts, Benzenesulfonyl - Bs)

Sulfonyl groups are robust and stable to a wide range of conditions, but their removal often requires harsher methods.[10]

Problem: Difficulty in Deprotecting N-Tosyl Indole

The strong electron-withdrawing nature of the tosyl group makes the N-S bond very stable.

Troubleshooting Steps:

  • Strong Reducing Conditions: While effective, reagents like sodium in liquid ammonia can be challenging to handle and may not be compatible with other functional groups.

  • Basic Hydrolysis: Harsh basic conditions (e.g., refluxing NaOH) are sometimes used but can lead to decomposition. A milder, more effective method involves using cesium carbonate in a mixture of THF and methanol at room temperature or reflux.[14] Electron-withdrawing groups on the indole ring can facilitate this deprotection.[14]

2-(Trimethylsilyl)ethoxymethyl (SEM) Group

The SEM group offers broad stability and is typically removed with fluoride reagents.[10]

Problem: Incomplete SEM Deprotection

Deprotection with fluoride sources like tetrabutylammonium fluoride (TBAF) can sometimes be sluggish.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your TBAF solution and reaction solvent (typically THF) are anhydrous, as water can interfere with the reaction.

  • Elevated Temperature: Gently heating the reaction mixture can often drive the deprotection to completion.

  • Alternative Fluoride Source: If TBAF is not effective, other fluoride sources like cesium fluoride (CsF) in DMF can be attempted.

Benzyl (Bn) and p-Methoxybenzyl (PMB) Groups

These alkyl protecting groups are often introduced under basic conditions. The PMB group is particularly useful as it can be removed oxidatively, offering an orthogonal deprotection strategy.[15][16]

Problem: N- vs. C-Alkylation during Protection

When protecting the indole nitrogen with benzyl or PMB halides, competing C3-alkylation can be a significant issue.

Troubleshooting Workflow:

G start Observe C3-Alkylation Side Product base Modify Base/Solvent System start->base Strong base (e.g., NaH) in polar aprotic solvent (DMF/THF) often favors N-alkylation. temp Adjust Reaction Temperature base->temp Incomplete deprotonation can lead to C3-alkylation. result Achieve Selective N-Alkylation base->result protect Protect C3 Position (if feasible) temp->protect Higher temperatures can sometimes favor N-alkylation. temp->result protect->result

Figure 1. Decision workflow for optimizing N-alkylation.

Problem: Difficulty with PMB Deprotection

Oxidative cleavage of the PMB group is typically achieved with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN). For some indole derivatives, trifluoroacetic acid (TFA) can also be effective.[17]

Troubleshooting Steps:

  • DDQ Ineffectiveness: If DDQ is not working, ensure the reaction is run in a suitable solvent system (e.g., CH₂Cl₂/H₂O). The presence of other easily oxidizable groups can consume the DDQ.

  • TFA as an Alternative: For certain substrates, such as those with electron-withdrawing groups, TFA can be a simple and effective deprotection reagent.[17]

Comparative Data Summary

The following table provides a comparative overview of the most common protecting groups for the indole nitrogen.

Protecting GroupAbbreviationCommon Protection ConditionsStabilityCommon Deprotection Conditions
tert-ButoxycarbonylBocBoc₂O, DMAP, CH₃CN[8]Base-stable, acid-labile[10]TFA, CH₂Cl₂; HCl in dioxane[1]
BenzenesulfonylBsPhSO₂Cl, Base (e.g., NaH)Acid-stable, base-labile (harsh)[1]Mg/MeOH; Na/Hg
TosylTsTsCl, Base (e.g., NaH)Acid-stable, base-labile (harsh)[10]Cs₂CO₃, THF/MeOH[14]; Mg/MeOH
2-(Trimethylsilyl)ethoxymethylSEMSEMCl, Base (e.g., NaH), DMF[9]Broadly stable (acid, base)[10]TBAF, THF; HF-Pyridine[18]
p-MethoxybenzylPMBPMBCl, NaH, DMF[15][19]Acid-labile, stable to some basesDDQ, CH₂Cl₂/H₂O; TFA[15][17]

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of this compound
  • Dissolve this compound (1.0 equiv.) in anhydrous acetonitrile.

  • Add 4-dimethylaminopyridine (DMAP) (0.1 equiv.).

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv.).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the N-Boc protected product.

Protocol 2: General Procedure for N-Ts Deprotection using Cesium Carbonate
  • Dissolve the N-tosyl indole derivative (1.0 equiv.) in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 equiv.).[14]

  • Stir the mixture at room temperature or reflux, monitoring the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Logic Diagram: Selecting an Indole N-Protecting Group

G start Start: Need to Protect Indole N-H q1 Are subsequent steps acidic? start->q1 q2 Are subsequent steps basic/nucleophilic? q1->q2 No sulfonyl Use Sulfonyl (Ts, Bs) (Base Labile - Harsh) q1->sulfonyl Yes q3 Do you need very robust protection? q2->q3 No boc Use Boc Group (Acid Labile) q2->boc Yes q4 Is orthogonal oxidative deprotection desired? q3->q4 No sem Use SEM Group (Fluoride Labile) q3->sem Yes q4->sulfonyl No pmb Use PMB Group (Oxidatively Labile) q4->pmb Yes

Figure 2. Decision tree for protecting group selection.

References

  • Sánchez, J. D., Avendaño, C., & Menéndez, J. C. (2004). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. 8th International Electronic Conference on Synthetic Organic Chemistry. [Link]

  • Loffet, A., & Zhang, H. X. (1995). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 46(5), 464-469. [Link]

  • Moody, C. J., & Hunt, J. C. A. (1999). A New Protecting-Group Strategy for Indoles. Journal of the Chemical Society, Perkin Transactions 1, (21), 3075-3081. [Link]

  • Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. [Link]

  • Dandapani, S., & Curran, D. P. (2004). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. Tetrahedron, 60(27), 5775-5783. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Franzén, H., Grehn, L., & Ragnarsson, U. (1983). Synthesis, Properties, and Use of Nin-Boc-tryptophan Derivatives. Journal of the Chemical Society, Chemical Communications, (24), 1699-1700. [Link]

  • Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2873-2877. [Link]

  • C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. [Link]

  • Miki, Y., Hachiken, H., Kashima, Y., Sugimura, W., & Yanase, N. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, 48(1), 1-5. [Link]

  • SynArchive. (n.d.). Protection of Indole by N-Alkyl indole. SynArchive. [Link]

  • Bogdan, A. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddy, T. J., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Synthetic Communications, 37(2), 281-287. [Link]

  • Organic Chemistry Portal. (2006). Protection of N- and O-Functional Groups. Organic Chemistry Portal. [Link]

  • Bajwa, J. S., et al. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. Tetrahedron Letters, 47(36), 6425-6427. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. [Link]

Sources

Preventing dimerization of indole-based compounds during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with indole-based compounds. This guide is designed to provide in-depth troubleshooting advice and practical solutions to a common and often frustrating challenge in indole chemistry: unwanted dimerization during synthesis. My goal is to equip you with the knowledge to not only solve these issues but also to understand the underlying chemical principles to prevent them from occurring in the future.

Introduction: The Challenge of Indole Dimerization

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] However, the electron-rich nature of the indole ring, particularly at the C3 position, makes it highly susceptible to electrophilic attack, which can lead to dimerization or polymerization, significantly reducing the yield of the desired product and complicating purification.[3] This guide will address the primary mechanisms of dimerization and provide strategies to mitigate this pervasive side reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: I'm observing significant dimer formation in my acid-catalyzed reaction.

Question: Why is my indole dimerizing under acidic conditions, and what can I do to stop it?

Answer: This is one of the most common modes of indole dimerization. The high electron density at the C3 position of the indole nucleus makes it highly nucleophilic. Under acidic conditions (both Brønsted and Lewis acids), the indole ring can be protonated, which can lead to the formation of an indoleninium ion. This electrophilic species is then readily attacked by a second, neutral indole molecule, initiating the dimerization cascade.[4][5]

Causality Explained:

  • Brønsted Acids (e.g., HCl, H₂SO₄, TFA): These protonate the indole, typically at C3, generating a reactive indoleninium cation. This cation then acts as an electrophile, which is attacked by another indole molecule.

  • Lewis Acids (e.g., ZnCl₂, BF₃, AlCl₃): Lewis acids can coordinate to the indole nitrogen or to other functional groups in the molecule, increasing the electrophilicity of the indole ring system and promoting dimerization.[1][6][7]

Troubleshooting Strategies:

  • Protect the Indole Nitrogen: The most effective strategy is often to protect the indole nitrogen with an electron-withdrawing group. This reduces the electron density of the pyrrole ring, making it less nucleophilic and thus less prone to dimerization.[8][9]

  • Control Acid Stoichiometry and Strength: Use the mildest acid possible and only in catalytic amounts. A screen of different acids can be beneficial. Sometimes, switching from a strong Brønsted acid to a weaker one, or to a Lewis acid, can minimize dimerization.

  • Lower the Reaction Temperature: Dimerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can significantly favor the formation of the desired product.[10]

  • Slow Addition of Reagents: Adding the acid or other electrophilic reagents slowly can help to keep the concentration of reactive intermediates low, thereby reducing the rate of dimerization.[10]

Visualizing the Mechanism: Acid-Catalyzed Dimerization

G cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Rearomatization Indole1 Indole H_plus H+ Indoleninium Indoleninium Ion (Electrophile) H_plus->Indoleninium Protonation at C3 Indole2 Indole (Nucleophile) Dimer_intermediate Dimeric Intermediate Indoleninium->Dimer_intermediate Indole2->Dimer_intermediate Attack by second indole molecule Dimer_product Indole Dimer Dimer_intermediate->Dimer_product Deprotonation

Caption: Acid-catalyzed dimerization of indole.

Issue 2: My cross-coupling reaction is yielding a significant amount of homocoupled indole dimer.

Question: I am performing a Suzuki (or other palladium-catalyzed) coupling with a halogenated indole, but I'm getting a lot of the 3,3'-biindole dimer. Why is this happening?

Answer: Homocoupling is a known side reaction in many cross-coupling reactions, and indoles are particularly susceptible.[10][11] This can occur through several mechanisms, often involving the palladium catalyst itself.

Causality Explained:

  • Oxidative Dimerization: The Pd(0) catalyst can be oxidized to Pd(II) by trace oxygen or other oxidants in the reaction mixture. This Pd(II) species can then promote the oxidative homocoupling of two indole molecules.[10]

  • Catalyst Decomposition: Inactive palladium species, such as palladium black, can sometimes catalyze homocoupling reactions.[10]

  • Transmetalation Issues: In Suzuki couplings, if the transmetalation step with the boronic acid is slow, the organopalladium intermediate can undergo side reactions, including homocoupling.

Troubleshooting Strategies:

  • Rigorous Degassing: It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction to minimize the presence of oxygen.[10]

  • Ligand Selection: The choice of phosphine ligand can have a profound impact on the reaction outcome. Bulky, electron-rich ligands like PtBu₃ can promote the desired reductive elimination and suppress side reactions.[12]

  • Protect the Indole Nitrogen: As with acid-catalyzed reactions, protecting the indole nitrogen can significantly reduce the propensity for oxidative dimerization.[11]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway.[10]

    • Solvent: The choice of solvent can influence the stability and reactivity of the catalytic species.

    • Base: The nature and strength of the base can affect the rate of transmetalation and other steps in the catalytic cycle.

Experimental Protocol: General Procedure for Minimizing Homocoupling in a Suzuki Reaction

  • Pre-reaction Setup:

    • Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

    • Degas the solvent (e.g., dioxane/water, DMF, or toluene) by sparging with argon for at least 30 minutes or by three freeze-pump-thaw cycles.

  • Reaction Assembly:

    • To the reaction flask, add the N-protected halo-indole (1.0 equiv.), the boronic acid (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.

    • Evacuate and backfill the flask with inert gas three times.

  • Reaction Execution:

    • Add the degassed solvent via syringe.

    • Heat the reaction to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and quench with water.

    • Extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by column chromatography.[13][14]

Issue 3: I am trying to synthesize a 3-substituted indole, but I'm getting a dimeric product instead.

Question: During my electrophilic substitution reaction at the C3 position, I'm observing the formation of a dimer. How can I favor the desired substitution?

Answer: This is a classic case of the high nucleophilicity of the indole C3 position leading to unwanted side reactions. The initial product of the electrophilic substitution may itself be reactive, or the starting indole may react with the electrophilic intermediate.

Causality Explained:

  • Friedel-Crafts Type Reactions: In reactions with aldehydes or ketones, the initial condensation product can be further activated to react with a second indole molecule, leading to di(indolyl)alkanes.[5]

  • Oxidative Coupling: Some reagents intended for electrophilic substitution can also act as oxidants, leading to oxidative dimerization.[11][15]

Troubleshooting Strategies:

  • Choice of Protecting Group: This is the most critical factor. An appropriate N-protecting group can modulate the nucleophilicity of the indole and sterically hinder dimerization.

Protecting GroupIntroduction ReagentCleavage ConditionsNotes
Boc Boc₂O, DMAPTFA, HClGood for reducing nucleophilicity; stable to many conditions.[8]
Tosyl (Ts) TsCl, baseStrong base (e.g., NaOH) or reducing agents (e.g., SmI₂)Strongly electron-withdrawing; very stable.[8]
Phenylsulfonyl (PhSO₂) PhSO₂Cl, baseBase-mediated eliminationOffers robust protection and can be removed under relatively mild basic conditions.[9][16]
SEM SEMCl, baseFluoride sources (e.g., TBAF) or acidStable to a wide range of conditions.[8]
  • Reaction Stoichiometry: Use a slight excess of the electrophile to ensure the indole is consumed in the desired reaction rather than reacting with an intermediate.

  • Solvent Effects: The choice of solvent can influence the stability of reactive intermediates. Less polar solvents may disfavor the formation of charged dimeric intermediates.

Visualizing the Workflow: Selecting and Using a Protecting Group

G Start Indole Starting Material Protect Step 1: N-Protection (e.g., Boc, Ts, SEM) Start->Protect ProtectedIndole N-Protected Indole Protect->ProtectedIndole React Step 2: Desired Synthesis Step (e.g., Cross-Coupling, Electrophilic Substitution) ProtectedIndole->React ProtectedProduct N-Protected Product React->ProtectedProduct Deprotect Step 3: Deprotection ProtectedProduct->Deprotect FinalProduct Final Product Deprotect->FinalProduct

Caption: General workflow for indole synthesis using a protecting group strategy.

Purification Strategies for Dimer Impurities

Question: My reaction produced a mixture of my desired indole product and the dimer. What's the best way to purify my compound?

Answer: The purification strategy will depend on the physical properties of your product and the dimer.

  • Column Chromatography: This is the most common method. Indole dimers are often less polar than the monomeric products, especially if the monomer has polar functional groups. A careful selection of the solvent system for silica gel chromatography can often provide good separation.

  • Crystallization: If your desired product is a solid, recrystallization can be a highly effective method for removing impurities, including dimers.[13][17] Experiment with different solvent systems to find one in which your product has good solubility at high temperatures but poor solubility at low temperatures, while the dimer remains in solution.

  • Preparative HPLC: For difficult separations or for obtaining highly pure material, preparative HPLC is a powerful tool.

References

  • Zhou, L., & Doyle, M. P. (2009). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 74(23), 9222–9224. [Link]

  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

  • Barluenga, J., & Valdés, C. (2011). Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Molecules, 16(12), 10111-10148. [Link]

  • Taylor, W. I., & Battersby, A. R. (1971). Indole Oxidation: the Dimer of 3-Hydroxy-2,3-dimethylindolenine. Canadian Journal of Chemistry, 49(11), 1911-1919. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]

  • Boruah, M., & Prajapati, D. (2012). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. RSC Advances, 2(27), 10135-10159. [Link]

  • Reddy, B. V. S., et al. (2014). Synthesis of dimeric indoles from Friedel–Crafts reaction of indoles with ketones catalysed by a Brønsted acid ionic liquid and their interactions with BSA and DNA. RSC Advances, 4(78), 41533-41540. [Link]

  • Li, X., et al. (2016). Synthesis of C2-tetrasubstituted indolin-3-ones via Cu-catalyzed oxidative dimerization of 2-aryl indoles and cross-addition with indoles. Organic & Biomolecular Chemistry, 14(3), 853-857. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Cacchi, S., et al. (2003). A New Palladium-Catalyzed Approach to the Synthesis of 2-Substituted Indoles. Organic Letters, 5(3), 289-291. [Link]

  • Wikipedia. (n.d.). Tryptophan. Retrieved from [Link]

  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. [Link]

  • Wang, D., et al. (2010). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 46(36), 6723-6725. [Link]

  • Dave, B., & Warnhoff, E. W. (1978). Lewis-acid-induced electrophilic substitution in indoles with acetone. Part 2. Journal of the Chemical Society, Perkin Transactions 1, 989-994. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. Retrieved from [Link]

  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Concentration of Indole in Wash Oil through a Combination of Extraction and Re-Extraction). Processes, 10(8), 1639. [Link]

  • Kim, S. J., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Processes, 10(10), 2058. [Link]

  • Pluta, R., & Ułamek-Kozioł, M. (2020). The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings of Polyhalogenated Substrates: Synthesis of Brominated Indoles. Journal of the American Chemical Society, 132(4), 1250–1251. [Link]

  • Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Indole Synthesis: A Guide for Pharmaceutical Researchers. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2275. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the formation of indole dimer 38 and trimers 37. Retrieved from [Link]

  • ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles. Retrieved from [Link]

  • Ghosh, S., Chaudhuri, S., & Bisai, A. (2015). Oxidative dimerization of 2-oxindoles promoted by KO(t)Bu-I₂: total synthesis of (±)-folicanthine. Organic Letters, 17(6), 1373–1376. [Link]

  • Mitsui Toatsu Chemicals Inc. (1992). Process of preparing purified aqueous indole solution. U.S.
  • Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acid Catalysts and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Hughes, D. L. (2010). Why Do Some Fischer Indolizations Fail?. The Journal of Organic Chemistry, 75(15), 4951–4958. [Link]

  • ResearchGate. (n.d.). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

Sources

Technical Support Guide: Improving the Solubility of (1H-Indol-2-ylmethyl)methylamine for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Bio-Formulations

Welcome to the technical support center for (1H-Indol-2-ylmethyl)methylamine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this promising indole derivative in their work. Indole-based scaffolds are central to many areas of modern drug discovery, from oncology to microbiology.[1][2][3] However, the physicochemical properties of these compounds, particularly their limited aqueous solubility, can present significant challenges in obtaining reliable and reproducible data in biological assays.[4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to directly address solubility issues you may encounter. Our approach is grounded in explaining the causal mechanisms behind each strategy, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just started working with this compound, and it immediately precipitated when I added it to my neutral pH cell culture medium. What is the most common cause and the simplest solution?

Answer: This is a classic solubility issue stemming from the compound's chemical nature. This compound is a weakly basic compound. Its structure contains amine groups that can be protonated and a largely nonpolar indole ring. In neutral or alkaline aqueous solutions (pH > 7), the amine groups are predominantly in their neutral, uncharged form, which significantly reduces the molecule's affinity for water and often leads to precipitation.[6]

The most direct approach is to leverage this pH-dependent solubility. By preparing your initial stock solution in a mildly acidic environment, you can protonate the amine groups, creating a positively charged salt form that is substantially more water-soluble.

Expert Insight: The goal is not to change the pH of your final assay, but to ensure the compound is fully dissolved in a concentrated stock solution before the final, large dilution into your assay buffer.

Protocol 1: pH-Adjusted Stock Solution Preparation

  • Prepare an Acidic Diluent: Create a simple, sterile-filtered acidic solution, such as 10-20 mM citrate buffer (pH 4.0-5.0) or 0.01 N HCl.

  • Initial Dissolution: Weigh the required amount of this compound and dissolve it in the acidic diluent to make a concentrated stock (e.g., 10-50 mM). Gentle vortexing or brief sonication can assist dissolution. Visually confirm that no solid particles remain.

  • Serial Dilution: Perform serial dilutions from this acidic stock using your final assay buffer (e.g., PBS, DMEM, or enzyme buffer).

  • Final Concentration: When this pre-dissolved compound is added to the final assay volume, the buffer system of your medium should be robust enough to neutralize the small amount of acid added, bringing the final pH back to the required physiological range. Always verify the final pH if you are adding a significant volume of your acidic stock.

Q2: The pH adjustment strategy helped, but I'm still seeing some cloudiness at higher concentrations. What is the next logical step?

Answer: When pH modification alone is insufficient, the next standard approach is to use a water-miscible organic co-solvent to prepare your stock solution.[7] Co-solvents work by reducing the overall polarity of the solvent system (water), making it more favorable for dissolving hydrophobic molecules. Dimethyl sulfoxide (DMSO) is the most common choice in discovery research due to its powerful solubilizing ability for a wide range of compounds.[4]

Trustworthiness Check: The critical principle here is to ensure the final concentration of the co-solvent in your assay is both low (typically ≤1%, and ideally <0.5%) and identical across all experimental conditions, including your vehicle controls.[8] High concentrations of organic solvents can disrupt protein structure or stress cells, creating experimental artifacts.[4][8]

Table 1: Common Co-solvents for Biological Assays

Co-SolventTypical Starting Stock Conc.Recommended Max Final Assay Conc.Potential Interferences & Considerations
DMSO 10-100 mM< 0.5% (sensitive assays), < 1% (general)Can induce oxidative stress, affect membrane permeability, or directly inhibit some enzymes at >1%.[8]
Ethanol 10-50 mM< 1%Can be cytotoxic and affect cellular metabolism. More volatile than DMSO.
PEG 400 10-50 mM< 2%Generally lower toxicity than DMSO/Ethanol, but higher viscosity can be problematic for automated liquid handlers.
Glycerol 10-50 mM< 5%High viscosity. Can be a carbon source for microbial growth in long-term assays.
Q3: I am using a 1% final DMSO concentration, but my dose-response curve is erratic. How can I be sure my compound is truly dissolved and stable in the assay plate?

Answer: This is an excellent and crucial question. You may be encountering an issue of "kinetic" versus "thermodynamic" solubility.[9] When you dilute a DMSO stock into an aqueous buffer, you can create a temporary, supersaturated state. The compound is seemingly dissolved but is thermodynamically unstable and can precipitate over time, especially during incubation. This leads to inconsistent concentrations and unreliable data.[5]

To troubleshoot this, you need a systematic workflow to validate your solubilization method.

dot

Solubility_Workflow cluster_prep Stock Preparation cluster_test Pre-Assay Solubility Test cluster_result Outcome & Action A Prepare 10 mM stock in 100% DMSO B Use sonication or gentle warming (30-37°C) to aid initial dissolution A->B C Dilute stock to highest assay concentration in buffer B->C D Incubate under assay conditions (e.g., 1 hr at 37°C) C->D E Visually inspect for precipitate/cloudiness? (Tyndall effect or microscopy) D->E F No Precipitate: Proceed with assay. Maintain final DMSO <0.5% E->F Clear G Precipitate Observed: Solubility is too low. E->G Cloudy H Lower the top concentration or use an alternative method (e.g., Cyclodextrin) G->H

Caption: Solubility troubleshooting workflow.

Protocol 2: Kinetic Solubility Assessment

  • Prepare Stock: Make a 10 mM stock of this compound in 100% DMSO. Ensure full dissolution, using brief sonication if necessary.

  • Test Highest Concentration: In a clear microplate well or tube, add your assay buffer. Then, spike in your DMSO stock to achieve the highest concentration planned for your experiment (e.g., 100 µM), ensuring the final DMSO percentage is what you intend to use (e.g., 0.5%).

  • Mimic Assay Conditions: Incubate this sample under the same conditions as your actual assay (e.g., 37°C for 2 hours).

  • Visual Inspection: After incubation, carefully inspect the well. Shine a laser pointer through the sample (the Tyndall effect) to easily visualize scattered light from fine particulates. Alternatively, check a small drop under a microscope.

  • Decision: If you see any haze, crystals, or amorphous precipitate, your compound is not soluble at that concentration under assay conditions. You must either lower the top concentration of your dose-response curve or explore more advanced formulation techniques.

Q4: My assay involves primary neurons, which are extremely sensitive to solvents. Are there any "solvent-free" methods to improve solubility?

Answer: Yes. For highly sensitive systems where even <0.5% DMSO is detrimental, you can use formulating excipients. The most common and effective class for this purpose is cyclodextrins.

Cyclodextrins are ring-shaped molecules made of sugar units. They have a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity. The nonpolar indole ring of your compound can become encapsulated within this cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent solubility and low toxicity.[11]

Cyclodextrin_Mechanism Compound Compound Complex Complex Compound->Complex Encapsulation Aqueous Solution Aqueous Solution Complex->Aqueous Solution Dissolves CD CD CD->Complex

Sources

Technical Support Center: Scalable Synthesis of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(1H-Indol-2-ylmethyl)methylamine is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. While its synthesis on a lab scale is well-documented, scaling up the production presents unique challenges related to precursor stability, reaction control, and product purification. This guide provides a comprehensive technical resource for researchers and process chemists, offering field-proven insights, detailed protocols, and robust troubleshooting strategies to enable a scalable and reproducible synthesis.

Part 1: Recommended Synthetic Strategy & Workflow

The most reliable and scalable approach to synthesizing this compound involves a two-stage process. This strategy is predicated on the availability of starting materials and the robustness of the chemical transformations, minimizing complex purification steps and maximizing overall yield.

  • Stage 1: Synthesis of the Aldehyde Precursor. The synthesis begins with the preparation of the key intermediate, 1H-indole-2-carbaldehyde. Several methods exist for this transformation, often starting from indole-2-carboxylic acid derivatives or via oxidation of 2-methylindole.[1][2]

  • Stage 2: Reductive Amination. The core transformation involves the reductive amination of 1H-indole-2-carbaldehyde with methylamine. This reaction forms an intermediate imine (or iminium ion) which is then reduced in situ to the desired secondary amine.[3][4]

The overall workflow is visualized below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination A Indole-2-Carboxylic Acid Ester B 1. Reduction (e.g., LiAlH4) 2. Oxidation (e.g., MnO2) C 1H-Indole-2-carbaldehyde A->C F This compound C->F D Methylamine (CH3NH2) E Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3)

Caption: High-level workflow for the scalable synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common strategic questions encountered when planning the synthesis.

Q1: Why is reductive amination the preferred method for the second stage?

A: Reductive amination is a robust and highly efficient one-pot reaction for forming C-N bonds.[4] Its key advantages for scalability are:

  • High Selectivity: Modern reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. This minimizes side reactions, such as the reduction of the aldehyde to an alcohol, simplifying purification.

  • Mild Conditions: The reaction typically proceeds at room temperature, reducing the energy costs and potential for thermal degradation of the sensitive indole core.

  • Operational Simplicity: As a one-pot process, it avoids the isolation of the often-unstable imine intermediate, streamlining the workflow and reducing handling losses.

Q2: Can I use other methylamine sources besides the gas or aqueous solutions?

A: Yes. Handling methylamine gas or concentrated aqueous solutions can be hazardous and inconvenient on a large scale. A common and safer alternative is to use methylamine hydrochloride (CH₃NH₂·HCl). When using the salt, a non-nucleophilic base (e.g., triethylamine, Et₃N) must be added to the reaction mixture to liberate the free methylamine in situ. This approach offers better stoichiometry control and improved safety.

Q3: Is protection of the indole N-H group necessary?

A: For this specific synthesis, N-H protection is generally not required and adds unnecessary steps (protection and deprotection) to the process. The indole N-H is not sufficiently nucleophilic to compete significantly in the amination reaction under typical reductive amination conditions. Furthermore, some protecting groups can be sensitive to the reducing agents used.

Q4: What are the critical process safety considerations for this synthesis at scale?

A:

  • Hydrogen Gas Evolution: The reduction step, especially if using borohydride reagents in an acidic medium, can evolve hydrogen gas. Reactors must be properly vented, and an inert atmosphere (e.g., nitrogen or argon) should be maintained.

  • Cyanide Hazard (if using NaBH₃CN): Sodium cyanoborohydride can release toxic hydrogen cyanide (HCN) gas if the reaction pH drops too low (becomes strongly acidic). The pH should be carefully monitored and maintained in the weakly acidic to neutral range (pH 6-7).

  • Reagent Handling: Methylamine is a flammable and corrosive gas/liquid. Lithium aluminum hydride (LiAlH₄), if used for the precursor synthesis, is highly reactive with water. All reagents must be handled with appropriate personal protective equipment (PPE) and engineering controls.

Part 3: Detailed Experimental Protocol (Stage 2)

This protocol describes the reductive amination of 1H-indole-2-carbaldehyde with methylamine hydrochloride.

Materials & Reagents:

  • 1H-Indole-2-carbaldehyde (1.0 eq)

  • Methylamine hydrochloride (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Triethylamine (Et₃N) (1.3 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10-15 volumes)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Vessel Preparation: To a clean, dry, and inerted reaction vessel, add 1H-indole-2-carbaldehyde (1.0 eq) and the chosen solvent (e.g., DCM, 10-15 volumes). Stir until fully dissolved.

  • Amine Addition: Add methylamine hydrochloride (1.2 eq) followed by triethylamine (1.3 eq) to the solution. Stir the mixture at room temperature for 1 hour to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30-60 minutes. An exotherm may be observed; maintain the internal temperature below 30 °C using an ice bath if necessary.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Work-up & Quenching: Once the reaction is complete, carefully quench by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product, a yellow to brown oil or solid, can be purified by column chromatography on silica gel or by recrystallization/salt formation for higher purity on a large scale.

Part 4: Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Q5: My reductive amination reaction is stalled or incomplete, with significant starting aldehyde remaining. What went wrong?

A: This is a common issue with several potential causes.

  • Cause 1: Inactive Reducing Agent. Sodium triacetoxyborohydride and sodium cyanoborohydride are moisture-sensitive. If the reagent has been improperly stored, it may have lost its activity.

    • Solution: Use a fresh, unopened bottle of the reducing agent or one that has been stored in a desiccator.

  • Cause 2: Insufficient Imine Formation. The equilibrium between the aldehyde/amine and the imine might not favor the imine.

    • Solution: Ensure the triethylamine was added to free the methylamine from its salt. Adding a dehydrating agent like anhydrous MgSO₄ to the reaction mixture before adding the reducing agent can help drive the equilibrium toward the imine.

  • Cause 3: Incorrect pH. The reaction is pH-sensitive. If the medium is too acidic, the amine starting material will be fully protonated and non-nucleophilic. If too basic, iminium ion formation is slow.

    • Solution: The optimal pH is typically between 6 and 7. The use of methylamine hydrochloride and Et₃N should buffer the system appropriately, but a check with a wetted pH strip can be useful.

G Start Problem: Incomplete Reductive Amination CheckReagent 1. Check Reducing Agent (NaBH(OAc)3 / NaBH3CN) Start->CheckReagent ReagentOK Is it fresh and stored properly? CheckReagent->ReagentOK Evaluate ReplaceReagent Solution: Use a fresh, anhydrous batch of reagent. ReagentOK->ReplaceReagent No CheckImine 2. Check Imine Formation ReagentOK->CheckImine Yes Success Reaction should now proceed to completion. ReplaceReagent->Success BaseAdded Was base (Et3N) added to free methylamine? CheckImine->BaseAdded Evaluate AddDehydrant Solution: Add a dehydrating agent (e.g., MgSO4) before the reductant. CheckImine->AddDehydrant Consider This Also AddBase Solution: Ensure correct stoichiometry of base. BaseAdded->AddBase No CheckProduct 3. Analyze byproducts BaseAdded->CheckProduct Yes AddBase->Success AddDehydrant->Success AlcoholPresent Is 2-hydroxymethylindole the main byproduct? CheckProduct->AlcoholPresent Analyze TLC/LCMS SlowAddition Solution: Add reducing agent slowly at a lower temperature. Ensure imine formation time is sufficient. AlcoholPresent->SlowAddition Yes AlcoholPresent->Success No SlowAddition->Success

Caption: Troubleshooting flowchart for incomplete amination.

Q6: I am struggling with the final purification. Column chromatography is not ideal for my scale. What are my options?

A: Purification of amines can be challenging due to their basic nature causing tailing on silica gel.[5]

  • Acid-Base Extraction: A classic and scalable technique. Dissolve the crude product in a nonpolar organic solvent (e.g., ethyl acetate, MTBE). Extract with dilute aqueous acid (e.g., 1M HCl). The basic amine product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to a high pH (>12). The free amine product will precipitate or can be extracted back into an organic solvent.

  • Salt Formation & Recrystallization: Convert the crude amine product directly to a salt (e.g., hydrochloride or fumarate) by treating a solution of the crude base with a stoichiometric amount of the corresponding acid (e.g., HCl in ether, or fumaric acid in ethanol). The resulting salt is often a crystalline solid that can be purified by recrystallization from a suitable solvent system. This method is highly effective for achieving high purity on a large scale.

Part 5: Data Summary

Choosing the right reducing agent is critical for success. The table below compares common choices for this transformation.

Reducing AgentFormulaProsConsTypical Conditions
Sodium Triacetoxyborohydride NaBH(OAc)₃- Mild and selective- Does not require pH control- High functional group tolerance- Moisture sensitive- More expensiveDCM or DCE, Room Temp
Sodium Cyanoborohydride NaBH₃CN- Cost-effective- Works well in protic solvents (Methanol)- Highly toxic (can release HCN)- Requires careful pH control (pH 6-7)- Slower reaction ratesMethanol, Acetic Acid (cat.), Room Temp
Catalytic Hydrogenation H₂, Pd/C- "Green" reagent, water is the only byproduct- Excellent for very large scales- Cost-effective catalyst- Requires specialized high-pressure equipment- Catalyst can be pyrophoric- May reduce other functional groupsMethanol or Ethanol, 50-100 psi H₂, Room Temp

References

  • Chen, X., Yang, S., Song, B. A., & Chi, Y. R. (2013). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Angewandte Chemie International Edition, 52(42), 11134-11137. [Link]

  • Herber, C., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Green Chemistry, 21(2), 225-232. [Link]

  • Herber, C., et al. (2019). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. PubMed. [Link]

  • Reductive Amination Demonstration. (2023). YouTube. [Link]

  • Hiremath, S. P., & Siddappa, S. (1965). Synthesis of indole-2-carbaldehydes, 2-(2-aminoethyl)- and 2-(2-aminopropyl)-indoles. Journal of the Chemical Society C: Organic, 839-842. [Link]

  • Patil, S. A., et al. (2012). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 4(3), 933-943. [Link]

  • Reductive amination of substituted indole-2,3-diones. (1968). Journal of the Chemical Society C: Organic, 1856-1860. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. Journal of Organic Chemistry, 90(41), 14701-14708. [Link]

  • Kim, T. L., et al. (2025). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. PubMed. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of (1H-Indol-2-ylmethyl)methylamine and (1H-Indol-3-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the vast landscape of pharmacologically active indole derivatives, the position of substitution on the indole ring profoundly influences the biological activity. This guide provides a comparative analysis of two isomeric aminomethylindoles: (1H-Indol-2-ylmethyl)methylamine and (1H-Indol-3-ylmethyl)methylamine. While direct, head-to-head comparative studies on these specific molecules are limited in publicly available literature, this document synthesizes existing knowledge on closely related analogues and the broader structure-activity relationships (SAR) of 2- and 3-substituted indoles to offer a predictive comparison of their biological profiles.

Introduction: The Significance of Positional Isomerism in Indole Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electron-rich pyrrole ring of indole readily participates in interactions with biological targets. The substitution pattern on this ring system is a critical determinant of a molecule's pharmacological properties. (1H-Indol-3-ylmethyl)methylamine is a close analog of naturally occurring tryptamines, such as N-methyltryptamine, which are well-known for their psychoactive properties and interaction with serotonin receptors.[1] In contrast, the 2-substituted isomer, this compound, represents a less explored chemical space, offering potential for novel pharmacological activities.

This guide will delve into the anticipated differences in their receptor binding profiles, functional activities, and potential as enzyme inhibitors, supported by experimental data from related compounds.

Structural and Electronic Differences

The key distinction between these two molecules lies in the attachment point of the methylaminomethyl side chain to the indole core. This seemingly minor structural change significantly alters the molecule's shape, electronic distribution, and conformational flexibility, which in turn dictates how it interacts with protein binding sites.

  • (1H-Indol-3-ylmethyl)methylamine: The side chain is attached at the C3 position, which is the most common point of substitution for biologically active tryptamines. This position is electronically rich and sterically accessible.

  • This compound: The side chain is at the C2 position. This alters the vector of the side chain relative to the indole nitrogen and the fused benzene ring, potentially leading to different interactions with receptor pockets.

G cluster_0 This compound cluster_1 (1H-Indol-3-ylmethyl)methylamine 2-amine 2-amine 3-amine 3-amine G Indole3CHO Indole-3-carboxaldehyde Product (1H-Indol-3-ylmethyl)methylamine Indole3CHO->Product 1. Methylamine Methylamine (CH3NH2) Methylamine->Product 2. ReducingAgent Reducing Agent (e.g., NaBH4, NaBH3CN) ReducingAgent->Product 3.

Figure 2. General workflow for the synthesis of (1H-Indol-3-ylmethyl)methylamine.

Protocol for Reductive Amination:

  • Dissolve indole-3-carboxaldehyde in a suitable solvent such as methanol.

  • Add an excess of methylamine (often as a solution in a solvent like THF or as a salt like methylamine hydrochloride with a base).

  • Stir the mixture at room temperature to form the intermediate imine.

  • Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride, portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

Synthesis of this compound:

The synthesis of the 2-substituted isomer is less straightforward. A potential route could start from indole-2-carboxylic acid.

G Indole2COOH Indole-2-carboxylic acid Amide N-methyl-1H-indole-2-carboxamide Indole2COOH->Amide 1. AmideFormation Amide Formation (e.g., with methylamine, coupling agent) AmideFormation->Amide Product This compound Amide->Product 2. Reduction Reduction (e.g., LiAlH4) Reduction->Product

Figure 3. Proposed workflow for the synthesis of this compound.

Protocol for Amide Reduction:

  • Couple indole-2-carboxylic acid with methylamine using a standard peptide coupling reagent (e.g., HATU, HOBt, EDC) to form N-methyl-1H-indole-2-carboxamide.

  • Dissolve the resulting amide in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.

  • Add a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), portion-wise at 0 °C.

  • Reflux the reaction mixture until the reduction is complete (monitored by TLC).

  • Carefully quench the reaction by sequential addition of water, aqueous sodium hydroxide, and water (Fieser workup).

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Purify the crude product by column chromatography.

In Vitro Biological Assays

Receptor Binding Assays: To determine the affinity of the compounds for various receptors, competitive radioligand binding assays are performed.

Protocol for Radioligand Binding Assay (General):

  • Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., 5-HT₂A, D₂).

  • Incubate the membranes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the test compound.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Assays: To determine whether a compound acts as an agonist, antagonist, or inverse agonist, functional assays are employed.

Protocol for a cAMP Assay (for Gᵢ/Gₛ-coupled receptors):

  • Culture cells expressing the receptor of interest.

  • Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence of varying concentrations of the test compound.

  • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., ELISA, HTRF).

  • Agonists of Gᵢ-coupled receptors will decrease cAMP levels, while agonists of Gₛ-coupled receptors will increase them.

MAO Inhibition Assay: The inhibitory activity against MAO-A and MAO-B can be determined using a fluorometric or radiometric assay.

Protocol for MAO-Glo™ Assay (Promega):

  • Prepare recombinant human MAO-A and MAO-B enzymes.

  • Incubate the enzymes with varying concentrations of the test compound.

  • Add the MAO substrate (e.g., a luciferin derivative). The reaction produces luciferin.

  • Add a luciferin detection reagent to generate a luminescent signal.

  • Measure the luminescence, which is proportional to MAO activity.

  • Calculate the IC₅₀ values for each isoform.

Conclusion and Future Directions

The positional isomerism of the methylaminomethyl group on the indole ring is predicted to have a profound impact on the biological activity of this compound and (1H-Indol-3-ylmethyl)methylamine. While the 3-substituted isomer is expected to exhibit a pharmacological profile reminiscent of classical tryptamines with significant interactions with serotonergic systems, the 2-substituted isomer represents a promising but underexplored scaffold.

The distinct stereoelectronic properties of the 2-substituted indole may lead to novel receptor selectivity and functional activity, potentially offering therapeutic advantages. For instance, a shift from agonism to antagonism at certain receptors, or a different selectivity profile for MAO isoforms, could open up new avenues for drug development in areas such as CNS disorders, inflammation, and pain management. [2] Further empirical investigation through the synthesis of these compounds and their comprehensive pharmacological profiling using the assays outlined in this guide is essential to validate these predictions and unlock the full therapeutic potential of these intriguing indole isomers.

References

  • Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. (n.d.). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8743899/]
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. (2021). MDPI. [URL: https://www.mdpi.com/1422-8599/2021/3/M1248]
  • Recent Developments of Gramine: Chemistry and Biological Activity. (2022). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8956322/]
  • The synthesis of Mannich bases related to gramine (3a-i) with or without ultrasound. (n.d.).
  • Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. (2014). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4000976/]
  • indole-3-aldehyde. (n.d.). Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0539]
  • Synthesis and SAR of 2- and 3-substituted 7-azaindoles as potential dopamine D4 ligands. (1998). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9733299/]
  • Gramine. (n.d.). The Merck Index online. [URL: not available]
  • gramine 1H-indole-3-methanamine, N,N-dimethyl. (n.d.). The Good Scents Company. [URL: http://www.thegoodscentscompany.
  • selective actions on presynaptic and supersensitive postsynaptic DA receptor populations. (1985). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2930735/]
  • Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (2015). Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • 5-HT1D receptor agonist properties of novel 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines and their use as synthetic intermediates. (1995). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7604261/]
  • Dopamine Receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [URL: https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=21]
  • This compound. (n.d.). Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/1h-indol-2-ylmethyl-methylamine-134423-99-9]
  • Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. (2021). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33946271/]
  • Synthesis and Characterization of Selective Dopamine D2 Receptor Antagonists. 2. Azaindole, Benzofuran, and Benzothiophene Analogs of L-741626. (2010). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857523/]
  • Synthetic method for indole-3-carboxaldehyde compounds. (2012). Google Patents. [URL: https://patents.google.
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). [URL: not available]
  • Tryptamine. (n.d.). Wikipedia. [URL: https://en.wikipedia.org/wiki/Tryptamine]
  • 20230818 Indole Synthesis SI. (n.d.). [URL: not available]
  • Toxicology and Analysis of Psychoactive Tryptamines. (2020). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33291798/]
  • Synthesis of indoles. (n.d.). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/indoles.shtm]
  • The hallucinogenic world of tryptamines: an updated review. (2015). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26017242/]
  • 1H-Indol-3-Ylmethanamine. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/472107]
  • Marine Inspired 2-(5-Halo-1H-indol-3-yl)-N,N-dimethylethanamines as Modulators of Serotonin Receptors: An Example Illustrating the Power of Bromine as Part of the Uniquely Marine Chemical Space. (2017). National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5575631/]
  • Agonist high- and low-affinity states of the D2-dopamine receptor in calf brain. Partial conversion by guanine nucleotide. (1984). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6141315/]
  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [URL: https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=1020&context=jhs]
  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. (2021). MDPI. [URL: https://www.mdpi.com/1420-3049/26/19/5888]
  • 1-(2-Aminoethyl)-3-methyl-8,9-dihydropyrano[3,2-e]indole: a rotationally restricted phenolic analog of the neurotransmitter serotonin and agonist selective for serotonin (5-HT2-type) receptors. (1992). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1351185/]
  • Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. (2019). MDPI. [URL: https://www.mdpi.com/1422-0067/20/13/3143]
  • Synthesis and serotonin receptor affinities of a series of trans-2-(indol-3-yl)cyclopropylamine derivatives. (1998). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/9836617/]

Sources

A Comprehensive Guide to the Validation of (1H-Indol-2-ylmethyl)methylamine Binding to Serotonin Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to validate the binding and functional activity of novel compounds, such as (1H-Indol-2-ylmethyl)methylamine, at serotonin (5-HT) receptors. Due to its structural similarity to serotonin, this compound is a putative ligand for these receptors, making it a compound of interest for neurological research and drug discovery[1][2]. This document outlines the essential in vitro assays required to characterize the binding affinity and functional profile of this and similar indole derivatives.

The serotonin receptor family is a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor), which are implicated in a vast array of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function[3][4]. Consequently, they are prominent targets for therapeutic interventions. Understanding the interaction of new chemical entities with 5-HT receptor subtypes is a critical first step in evaluating their therapeutic potential.

Foundational Principles: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor. These assays are based on the principle of competition between a radiolabeled ligand (the radioligand) with a known high affinity for the receptor and the unlabeled test compound[5][6]. The amount of bound radioligand is inversely proportional to the affinity and concentration of the test compound.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes Expressing Target 5-HT Receptor incubation Incubate Membranes with Radioligand and Varying Concentrations of This compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound from Free Radioligand via Rapid Filtration incubation->filtration counting Quantify Bound Radioactivity using Scintillation Counting filtration->counting analysis Plot Competition Curve and Calculate IC50 and Ki Values counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol provides a specific example for assessing the binding of this compound to the human 5-HT2A receptor.

Materials:

  • Receptor Source: Commercially available membrane preparations from HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]Ketanserin, a well-characterized 5-HT2A antagonist[7][8].

  • Non-specific Binding Control: 1 µM Ketanserin[7].

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration System: 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters) and a vacuum manifold[8].

  • Scintillation Counter: Microplate scintillation counter.

Procedure:

  • Preparation:

    • Thaw the receptor membrane preparation on ice.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare the radioligand solution at a concentration near its Kd value (e.g., 0.5 nM [3H]Ketanserin)[7].

    • Pre-soak the filter plates with a blocking agent like 0.5% polyethyleneimine to reduce non-specific binding[8].

  • Incubation:

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations or vehicle control.

      • Radioligand solution.

      • Receptor membrane preparation (typically 10-20 µg protein per well).

    • Incubate for 60 minutes at room temperature[7].

  • Filtration and Washing:

    • Rapidly filter the incubation mixture through the pre-soaked filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plates.

    • Add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[6].

Functional Characterization: Moving Beyond Binding

While binding assays reveal affinity, they do not indicate whether a compound acts as an agonist, antagonist, or inverse agonist. Functional assays are therefore crucial for elucidating the pharmacological nature of the compound's interaction with the receptor. The choice of functional assay depends on the G protein coupling of the serotonin receptor subtype.

  • Gs-coupled receptors (e.g., 5-HT4, 5-HT7): Agonist binding leads to an increase in intracellular cyclic AMP (cAMP) levels[9][10].

  • Gi/o-coupled receptors (e.g., 5-HT1A, 5-HT5): Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels[4][10].

  • Gq/G11-coupled receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C): Agonist binding activates phospholipase C, leading to an increase in intracellular inositol phosphates (IP) and calcium (Ca2+) mobilization[7][11][12].

Signaling Pathways and Assay Selection

The following diagram illustrates the primary signaling pathways for different serotonin receptor families and the corresponding functional assays.

G cluster_ligand Ligand Binding cluster_receptors Serotonin Receptors cluster_pathways Signaling Pathways & Assays ligand This compound gs_receptor 5-HT7 (Gs-coupled) ligand->gs_receptor gi_receptor 5-HT1A (Gi-coupled) ligand->gi_receptor gq_receptor 5-HT2A (Gq-coupled) ligand->gq_receptor camp_increase ↑ cAMP (cAMP Assay) gs_receptor->camp_increase camp_decrease ↓ cAMP (cAMP Assay) gi_receptor->camp_decrease ca_increase ↑ Intracellular Ca2+ (Calcium Flux Assay) gq_receptor->ca_increase

Caption: Serotonin receptor signaling pathways and corresponding functional assays.

Detailed Protocol: cAMP Assay for 5-HT1A Receptor (Gi-coupled)

This protocol describes how to determine if this compound acts as an agonist or antagonist at the 5-HT1A receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor[4].

  • cAMP Assay Kit: A commercially available kit (e.g., HTRF, FRET, or AlphaScreen-based)[13].

  • Stimulant: Forskolin, an adenylyl cyclase activator.

  • Control Agonist: Serotonin or 8-OH-DPAT[14].

  • Test Compound: this compound.

Procedure:

  • Cell Culture and Plating:

    • Culture the 5-HT1A expressing cells according to the supplier's instructions.

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Agonist Mode:

    • Wash the cells with assay buffer.

    • Add varying concentrations of the test compound or control agonist.

    • Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

    • Incubate for the time recommended by the assay kit manufacturer.

    • Lyse the cells and perform the cAMP detection step according to the kit protocol.

  • Antagonist Mode:

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Add a fixed concentration of a known 5-HT1A agonist (e.g., EC80 concentration of serotonin).

    • Add a fixed concentration of forskolin.

    • Incubate and perform the cAMP detection as above.

  • Data Analysis:

    • Agonist: A decrease in the forskolin-stimulated cAMP signal indicates agonism. Plot the response against the compound concentration to determine the EC50 (potency) and the maximal effect (efficacy).

    • Antagonist: An inhibition of the agonist-induced decrease in cAMP indicates antagonism. Plot the inhibition against the compound concentration to determine the IC50.

Comparative Analysis: Benchmarking Against Known Ligands

To put the experimental data into context, it is essential to compare the binding affinities and functional potencies of this compound with a panel of standard reference compounds.

Comparative Binding Affinity (Ki) at Various 5-HT Receptors
Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)5-HT7 (Ki, nM)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Serotonin (5-HT)~1-10~5-20~1-5~1-10
Ketanserin>1000~1-2~100>1000
8-OH-DPAT~1>1000>1000>1000
SB-269970>1000>1000>1000~1-5

Note: Literature values for reference compounds can vary depending on the experimental conditions.

Comparative Functional Potency (EC50/IC50) and Efficacy
CompoundReceptorAssayModePotency (EC50/IC50, nM)Efficacy (% of 5-HT)
This compound 5-HT1AcAMPAgonistExperimental ValueExperimental Value
This compound 5-HT2ACa2+ FluxAgonistExperimental ValueExperimental Value
Serotonin (5-HT)5-HT1AcAMPAgonist~5100%
Serotonin (5-HT)5-HT2ACa2+ FluxAgonist~10100%
Ketanserin5-HT2ACa2+ FluxAntagonist~2N/A
8-OH-DPAT5-HT1AcAMPAgonist~2~100%

Conclusion and Future Directions

This guide provides a robust and validated framework for the initial characterization of this compound's interaction with serotonin receptors. By employing both radioligand binding and functional assays, researchers can obtain a comprehensive profile of the compound's affinity, potency, and efficacy. These in vitro techniques are indispensable for the initial screening and characterization of new psychoactive substances and potential therapeutic agents[15][16][17].

Positive results from these assays would warrant further investigation, including selectivity screening against a broader panel of receptors and in vivo studies to assess pharmacokinetic properties and behavioral effects. The systematic approach outlined here ensures a high degree of scientific integrity and provides the foundational data necessary for more advanced drug development efforts.

References

  • Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. Current Protocols in Pharmacology.
  • Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. ACS Chemical Neuroscience.
  • Application Notes and Protocols for Receptor Binding Assays Using 2-amino-1-(1H-indol-3-yl)ethanol. BenchChem.
  • Application Notes and Protocols: Radioligand Binding Assay for 5-HT3 Antagonists. BenchChem.
  • 5-HT1A Human Serotonin GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX.
  • In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R. Journal of Neurochemistry.
  • cAMP Hunter™ Human HTR7 (5-HT7) Gs Cell-Based Assay Kit (U2OS). Eurofins DiscoverX.
  • In vitro characterization of new psychoactive substances at the μ-opioid, CB1, 5HT1A, and 5-HT2A receptors-On-target receptor potency and efficacy, and off-target effects.
  • 5-HT2A Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins DiscoverX.
  • In vitro structure-activity relationship determination of 30 psychedelic new psychoactive substances by means of β-arrestin 2 recruitment to the serotonin 2A receptor. Archives of Toxicology.
  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands
  • In vitro characterization of new psychoactive substances at the - DiVA portal. Linköping University Electronic Press.
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Eurofins DiscoverX.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell. Revvity.
  • Synthesis and serotonin receptor affinities of a series of enantiomers of alpha-methyltryptamines: evidence for the binding conformation of tryptamines at serotonin 5-HT1B receptors. Journal of Medicinal Chemistry.
  • Monitoring Receptor-Mediated Changes of Intracellular cAMP Level by Using Ion Channels and Fluorescent Proteins as Biosensors. NCBI Bookshelf.
  • 5-HT2A Serotonin Receptor Assay. Innoprot.
  • Serotonin 2A (5-HT2A)
  • Serotonin receptor oligomerization regulates cAMP-based signaling.
  • Development of a 5-hydroxytryptamine(2A)
  • (1H-Indol-2-ylmethyl)amine | 21109-25-1. J&K Scientific.
  • (1H-Indol-2-ylmethyl)amine. Chem-Impex.

Sources

Shifting the Indole Scaffold: A Comparative Guide to the Pharmacology of 2- and 3-Substituted Indoleamines

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the indoleamine scaffold has been a cornerstone of neuropharmacology, yielding a vast array of compounds that modulate key neurotransmitter systems. The canonical players in this field have overwhelmingly been the 3-substituted indoleamines, a class that includes the endogenous neurotransmitter serotonin and classic psychedelics like psilocybin and DMT. However, a growing body of research is shedding light on their lesser-known constitutional isomers: the 2-substituted indoleamines. This guide provides a comparative analysis of these two classes, exploring how a simple positional shift of the ethylamine side chain profoundly alters their pharmacological effects, from receptor interactions to downstream signaling and metabolic fate.

The Critical Isomeric Difference: A Structural Overview

At the heart of their divergent pharmacology lies a fundamental structural distinction. In 3-substituted indoleamines, or tryptamines, the ethylamine side chain is attached to the C3 position of the indole ring. This arrangement is biosynthetically favored, with tryptophan serving as the precursor for serotonin and other endogenous tryptamines.[1] In contrast, 2-substituted indoleamines feature the ethylamine chain at the C2 position, a less common structural motif that often requires targeted synthetic approaches.

This seemingly minor isomeric difference has significant implications for the molecule's three-dimensional shape, electronic distribution, and hydrogen bonding potential. These factors, in turn, govern how the molecule interacts with the orthosteric and allosteric binding pockets of its biological targets, primarily G protein-coupled receptors (GPCRs).

Pharmacodynamics: A Tale of Two Affinities

The primary targets for many psychoactive indoleamines are the serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is critically involved in the effects of classic psychedelics.[2][3] It is at this receptor that the pharmacological differences between the 2- and 3-substituted classes become most apparent.

Receptor Binding Profiles

Generally, 3-substituted indoleamines, especially those with specific substitutions on the indole ring (e.g., 4-OH, 5-MeO), exhibit high affinity for various serotonin receptors.[4][5][6] Their structural resemblance to serotonin facilitates potent interactions.

Conversely, substitution at the 2-position can dramatically alter the binding profile. For instance, moving a substituent from the 5-position to the 2-position in N,N-diallyltryptamine (DALT) analogs tends to reduce affinity for several 5-HT receptors.[7] However, introducing a larger group, like a phenyl ring at the 2-position (2-Ph-DALT), can increase 5-HT2A affinity significantly but may abolish behavioral effects like the head-twitch response (HTR) in mice, a proxy for hallucinogenic potential.[4][7] This suggests that while binding may be strong, the functional outcome can be completely different, possibly shifting the compound from an agonist to an antagonist.

Compound ClassTypical 5-HT2A Affinity (Ki)Typical Functional ActivityReference
3-Substituted (Tryptamines) High (Low nM to sub-μM)Agonist / Partial Agonist[4][5][6]
2-Substituted Variable; can be high or lowOften reduced agonism or antagonism[7]

Table 1: Comparative Receptor Affinity and Activity. This table summarizes the general trends in 5-HT2A receptor binding affinity and functional activity for the two classes of indoleamines.

Signaling Pathways: G Protein vs. β-Arrestin Bias

The activation of the 5-HT2A receptor is not a simple on-off switch. It can initiate multiple downstream signaling cascades, primarily through Gq/G11 proteins and β-arrestin pathways.[8][9][10][11] The specific pathway engaged can be influenced by the chemical nature of the activating ligand, a concept known as "functional selectivity" or "biased agonism".[12]

  • Gq/G11 Pathway: This canonical pathway leads to the activation of phospholipase C (PLC), resulting in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently increase intracellular calcium and activate protein kinase C (PKC).[2][13] This pathway is strongly associated with the psychedelic effects of 3-substituted tryptamines.[9][10][11]

  • β-Arrestin Pathway: Following G protein activation, GPCRs are typically phosphorylated, leading to the recruitment of β-arrestins.[14] This process desensitizes the G protein signal but can also initiate a separate wave of G protein-independent signaling, including the activation of kinases like ERK1/2.[8][12]

Studies suggest that the hallucinogenic potential of 5-HT2A agonists correlates with their efficacy at the Gq pathway, not the β-arrestin pathway.[9][10][11] The structural rigidity and orientation of the ethylamine side chain imposed by the 2-substituted scaffold may favor conformations that are less effective at engaging the Gq pathway or may promote a bias towards β-arrestin recruitment, potentially explaining the observed lack of psychedelic-like effects in animal models for some compounds in this class.[4][7]

5-HT2A_Signaling_Pathways Figure 1: 5-HT2A Receptor Signaling Cascades cluster_membrane Plasma Membrane cluster_cytosol Cytosol Receptor 5-HT2A Receptor Gq_protein Gαq/11 Receptor->Gq_protein Activates b_Arrestin β-Arrestin 2 Receptor->b_Arrestin Recruits PLC Phospholipase C (PLC) Gq_protein->PLC Activates Ca_PKC ↑ Ca2+ / PKC Activation PLC->Ca_PKC Leads to ERK ERK1/2 Activation b_Arrestin->ERK Scaffolds Desensitization Desensitization & Internalization b_Arrestin->Desensitization Psychedelic_Effects Psychedelic Effects Ca_PKC->Psychedelic_Effects Contributes to Ligand Indoleamine Ligand (e.g., Tryptamine) Ligand->Receptor Binds Radioligand_Binding_Workflow Figure 2: Radioligand Binding Assay Workflow Prep Prepare Receptor Source (Cell Membranes or Tissue Homogenate) Incubate Incubate: Receptor + Radioligand + Unlabeled Test Compound (Varying Conc.) Prep->Incubate Separate Separate Bound from Free Ligand (Rapid Filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Ki) Quantify->Analyze

Sources

A Senior Application Scientist's Guide to Bioisosteric Scaffolds for Modulating Cannabinoid Receptor 1

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Alternatives to the Indole-2-Carboxamide Core

The indole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Derivatives of (1H-Indol-2-ylmethyl)methylamine, particularly indole-2-carboxamides, have been extensively explored as potent ligands for a variety of pharmacological targets, including cannabinoid receptors, antitubercular agents, and kinase inhibitors.[4][5][6][7][8] However, the indole nucleus often presents significant drug development challenges, most notably metabolic instability due to oxidation by cytochrome P450 (CYP) enzymes.[4][8] This guide provides a comparative analysis of alternative heterocyclic scaffolds designed to overcome the limitations of the indole core, with a focus on developing potent and selective Cannabinoid Receptor 1 (CB1) antagonists.

The Challenge: Metabolic Liability of the Indole Scaffold

The indole ring is susceptible to enzymatic oxidation at several positions, primarily C5, C6, and the pyrrole nitrogen. This metabolic vulnerability can lead to rapid clearance, poor bioavailability, and the formation of potentially reactive metabolites, hindering the progression of promising drug candidates.[9][10] Identifying bioisosteric replacements—substituents or groups with similar physical or chemical properties that impart favorable pharmacological and pharmacokinetic profiles—is a critical strategy in modern drug design.[11]

Diagram: Metabolic Hotspots of the Indole-2-Carboxamide Scaffold

The following diagram illustrates the primary sites of CYP450-mediated oxidation on the indole core, which drug designers aim to block or modify to enhance metabolic stability.

Caption: Key metabolic liabilities of the indole scaffold.

Comparative Analysis of Alternative Scaffolds

To mitigate the metabolic instability of the indole-2-carboxamide core while retaining high affinity for the CB1 receptor, medicinal chemists have explored various bioisosteric replacements. This section compares three prominent alternatives: 7-Azaindole , Indazole , and Pyrazolopyridine . The rationale behind each choice is explained, and their performance is compared against a representative indole-based compound.

The 7-Azaindole Scaffold: Blocking a Key Metabolic Site

Rationale: The replacement of the C-H group at the 7-position of the indole ring with a nitrogen atom creates the 7-azaindole scaffold. This substitution serves two primary purposes:

  • Metabolic Blocking: The nitrogen atom is not susceptible to the oxidative metabolism that frequently occurs at the C7 position of the indole ring.

  • Modulation of Electronics: The electron-withdrawing nature of the nitrogen atom alters the electron density of the aromatic system, which can influence receptor binding and physicochemical properties.

The Indazole Scaffold: Altering Hydrogen Bonding and Vectorial Display

Rationale: The indazole scaffold is a constitutional isomer of indole, where the pyrrole nitrogen is relocated. This seemingly subtle change has profound effects on the molecule's properties:

  • Hydrogen Bond Donor: The N1-H of the indazole presents a different vector for hydrogen bonding interactions within the receptor binding pocket compared to the indole N-H.

  • Dipole Moment: The altered arrangement of nitrogen atoms changes the molecule's dipole moment, which can affect its solubility, membrane permeability, and receptor interactions.

The Pyrazolopyridine Scaffold: A Scaffold Hop for Improved Physicochemical Properties

Rationale: Moving from a 5/6-fused bicyclic system (indole) to a 5/6-fused pyrazolopyridine represents a more significant "scaffold hop." This strategy is often employed to drastically improve drug-like properties:

  • Reduced Lipophilicity: The introduction of additional nitrogen atoms generally lowers the molecule's lipophilicity (logP), which can lead to improved solubility and a better overall ADME profile.

  • Novel Intellectual Property: Scaffold hopping provides an effective route to new chemical matter, allowing researchers to move away from heavily patented chemical space.

Quantitative Comparison of Scaffolds

The following table summarizes the in vitro performance of representative compounds from each scaffold class against the human CB1 receptor.

Scaffold ClassRepresentative CompoundCB1 Binding Affinity (Ki, nM)Functional Activity (GTPγS EC50, nM)Metabolic Stability (HLM Clint, µL/min/mg)
Indole-2-carboxamide Compound A (Parent)1.525.4150
7-Azaindole Compound B2.130.145
Indazole Compound C3.542.822
Pyrazolopyridine Compound D8.995.2< 10

Data is hypothetical and representative for illustrative purposes. HLM Clint: Human Liver Microsome intrinsic clearance. A lower value indicates higher metabolic stability.

Diagram: Bioisosteric Replacement Strategy

This diagram illustrates the structural relationships between the parent indole scaffold and the alternative cores discussed.

G Indole Indole Core (Parent Scaffold) Azaindole 7-Azaindole Core Indole->Azaindole Bioisosteric Replacement (C-H -> N) Indazole Indazole Core Indole->Indazole Isomeric Rearrangement Pyrazolo Pyrazolopyridine Core Indole->Pyrazolo Scaffold Hop

Caption: From Indole to Novel Cores.

Experimental Protocols

To ensure the reproducibility and validation of the comparative data presented, detailed methodologies for key assays are provided below.

Protocol 1: CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the CB1 receptor.

Workflow Diagram: Radioligand Binding Assay

cluster_workflow Competitive Radioligand Binding Assay Workflow prep Prepare CB1 Membranes (from HEK293 cells) incubate Incubate: - Membranes - [3H]CP-55,940 (Radioligand) - Test Compound (Varying Conc.) prep->incubate separate Separate Bound/Free Ligand (Rapid Filtration over GF/B filters) incubate->separate wash Wash Filters (Ice-cold buffer) separate->wash count Quantify Bound Radioactivity (Liquid Scintillation Counting) wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze

Caption: Workflow for determining binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing the human CB1 receptor are prepared via ultracentrifugation and stored at -80°C. Protein concentration is determined using a BCA assay.[12]

  • Assay Buffer: Prepare a buffer consisting of 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA, pH 7.4.[13]

  • Incubation: In a 96-well plate, combine:

    • 50 µL of CB1 receptor membranes (5-10 µg protein).

    • 25 µL of [3H]CP-55,940 (a high-affinity CB1 agonist radioligand) at a final concentration of ~0.5 nM.

    • 25 µL of test compound at various concentrations (from 10 pM to 10 µM).

    • For non-specific binding (NSB), use a saturating concentration (10 µM) of a known unlabeled CB1 ligand like WIN 55,212-2.

  • Reaction: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Terminate the assay by rapid filtration through a glass fiber filter plate (GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to activate the G-protein signaling cascade downstream of the CB1 receptor, classifying it as an agonist, antagonist, or inverse agonist.[14][15]

Step-by-Step Methodology:

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 0.1% BSA, pH 7.4.[14]

  • Reagent Preparation:

    • Prepare test compounds at 10x the final concentration in assay buffer.

    • Prepare GDP (guanosine diphosphate) to a final concentration of 30 µM to ensure G-proteins are in their inactive state.

    • Prepare [³⁵S]GTPγS (a non-hydrolyzable GTP analog) to a final concentration of 0.1 nM.

  • Incubation: In a 96-well plate, combine:

    • 20 µL of CB1 receptor membranes (10-20 µg protein).

    • 20 µL of GDP.

    • 20 µL of test compound.

    • Pre-incubate for 15 minutes at 30°C.

  • Initiate Reaction: Add 20 µL of [³⁵S]GTPγS to each well to start the reaction.

  • Reaction: Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration, as described in the binding assay protocol.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the G-proteins via scintillation counting.

  • Data Analysis: Plot the scintillation counts against the logarithm of the test compound concentration. Use non-linear regression to determine the EC50 (concentration for 50% of maximal stimulation) and Emax (maximum effect) for agonists. For antagonists, this assay is run in the presence of a known agonist to determine the antagonist's inhibitory constant (Kb).

Conclusion and Future Outlook

The strategic use of bioisosteric replacement and scaffold hopping has proven highly effective in addressing the metabolic liabilities of the indole-2-carboxamide core. While moving to scaffolds like 7-azaindole and indazole can yield significant improvements in metabolic stability with only minor impacts on potency, more drastic scaffold hops to systems like pyrazolopyridines can offer superior ADME properties, albeit often at the cost of some binding affinity.[16][17]

The choice of scaffold ultimately depends on the specific goals of the drug discovery program. The data and protocols presented here provide a robust framework for researchers to objectively compare these alternatives and select the most promising scaffolds for developing next-generation therapeutics targeting the CB1 receptor and beyond. Future efforts will likely focus on exploring even more novel heterocyclic systems and employing structure-based drug design to fine-tune interactions with the target receptor, further optimizing both potency and drug-like properties.

References

  • Eurofins Discovery. Metabolic Stability Services. Available from: [Link]

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Available from: [Link]

  • Frontage Laboratories. Metabolic Stability. Available from: [Link]

  • Brizzi, A., et al. (2021). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules. Available from: [Link]

  • Ding, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available from: [Link]

  • MDPI. Special Issue : Indole and Its Bioisosteric Replacements in Medicinal Chemistry. Available from: [Link]

  • Abdel-Hamid, M. K., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Medicinal Chemistry. Available from: [Link]

  • Assay Guidance Manual. (2012). GTPγS Binding Assays. NCBI Bookshelf. Available from: [Link]

  • Creative Bioarray. GTPγS Binding Assay. Available from: [Link]

  • Franz, N. D., et al. (2017). Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity. PMC - NIH. Available from: [Link]

  • Onajole, O. K., et al. (2013). Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides: A Promising Class of Antituberculosis Agents. ACS Publications. Available from: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. PMC - NIH. Available from: [Link]

  • Springer Nature Experiments. (2011). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Available from: [Link]

  • Springer Nature Experiments. (2016). The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Available from: [Link]

  • ResearchGate. (2022). Indole‐2‐carboxamides as New Anti‐Mycobacterial Agents: Design, Synthesis, Biological Evaluation and Molecular Modeling against mmpL3. Available from: [Link]

  • ACS Publications. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • American Chemical Society. (1988). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at 5HT3 receptors. Available from: [Link]

  • Laprairie, R. B., et al. (2022). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available from: [Link]

  • MDPI. (2023). A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery. Available from: [Link]

  • PubMed. (2012). GTPγS Binding Assays. Available from: [Link]

  • ResearchGate. Reported bioactive indole-2-carboxamides. Available from: [Link]

  • ResearchGate. Example of effective isosteric replacement involving the indole scaffold towards binding affinity for benzodiazepine receptors. Available from: [Link]

  • MDPI. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Available from: [Link]

  • ResearchGate. (2016). (PDF) Assay of CB1 Receptor Binding. Available from: [Link]

  • PubMed. (2013). Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents. Available from: [Link]

  • ResearchGate. (2025). Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. Available from: [Link]

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available from: [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]

  • PubMed Central. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Available from: [Link]

  • PubChem. 1H-Indol-3-Ylmethanamine. Available from: [Link]

  • PMC - NIH. (2017). Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets. Available from: [Link]

  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available from: [Link]

  • PubMed. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino[4,5-b]indoles. Available from: [Link]

Sources

A Comparative Guide to Confirming the Biological Activity of (1H-Indol-2-ylmethyl)methylamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to confirm and characterize the biological activity of novel chemical entities. Here, we use (1H-Indol-2-ylmethyl)methylamine as a case study, postulating its activity as a ligand for the serotonin 2A (5-HT2A) receptor, a well-established G protein-coupled receptor (GPCR) target in neuroscience research.[1]

The indole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous biologically active compounds.[2] Our hypothesis stems from the structural similarities between our test compound and endogenous ligands like serotonin. This guide will objectively compare the performance of this compound against a known standard, provide the scientific rationale for each experimental step, and furnish detailed protocols to ensure robust and reproducible results.

Core Principle: A Multi-Assay, Self-Validating Workflow

Confirming the biological activity of a compound is not a single experiment but a logical, tiered progression of assays. Each step is designed to answer a specific question, and the collective data builds a comprehensive pharmacological profile. A self-validating system is crucial for trustworthiness; this involves not only positive controls to ensure the assay is working but also negative and antagonist controls to confirm the specificity of the observed effects.[3][4]

Our experimental workflow is designed to systematically answer four critical questions:

  • Binding: Does the compound physically interact with the target receptor?

  • Function: If it binds, what is the functional consequence (agonism, antagonism)?

  • Specificity: Is the functional effect mediated specifically through the target receptor?

  • Viability: Is the observed effect a true biological response or an artifact of cytotoxicity?

G cluster_0 Experimental Workflow A Hypothesis: This compound is a 5-HT2A Ligand B Assay 1: Receptor Binding Assay A->B Question 1: Does it bind? C Assay 2: Functional Calcium Flux Assay B->C F Comprehensive Profile: Affinity, Potency, Specificity, and Therapeutic Window D Assay 3: Antagonist Specificity Test C->D Question 3: Is it specific? E Assay 4: Cytotoxicity Assay (MTT) C->E

Caption: Experimental workflow for characterizing a novel compound.

Assay 1: Determining Target Engagement with a Competitive Radioligand Binding Assay

Causality: Before assessing function, we must confirm physical interaction. A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for a receptor.[5][6] This assay measures the ability of our unlabeled test compound, this compound, to displace a radiolabeled ligand with known high affinity for the 5-HT2A receptor. The resulting data allows us to calculate the inhibition constant (Ki), a direct measure of binding affinity.

Comparison Compound: Serotonin (5-HT) as the endogenous ligand.

Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes prepared from a cell line (e.g., HEK293) stably overexpressing the human 5-HT2A receptor.[7]

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, combine:

    • Cell membranes (typically 5-10 µg protein per well).

    • A fixed concentration of a suitable 5-HT2A radioligand (e.g., [3H]-Ketanserin).

    • Increasing concentrations of the unlabeled test compound (this compound) or the reference compound (Serotonin).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.[7]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes with the bound radioligand. Wash immediately with ice-cold buffer to remove unbound radioligand.[7]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[5]

Data Presentation (Hypothetical):

CompoundIC50 (nM)Ki (nM)
This compound15075
Serotonin (Reference)2010

Assay 2: Quantifying Functional Activity with a Calcium Flux Assay

Causality: The 5-HT2A receptor is a Gq/G11-coupled GPCR.[8][9] Agonist binding activates the receptor, leading to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3).[1] IP3 triggers the release of calcium (Ca2+) from intracellular stores, resulting in a transient increase in cytosolic Ca2+ concentration.[10][11] A calcium flux assay directly measures this downstream signaling event, allowing us to determine if our compound is an agonist and to quantify its potency (EC50) and efficacy (Emax).

Comparison Compound: (R)-DOI (2,5-Dimethoxy-4-iodoamphetamine) , a well-characterized and potent 5-HT2A agonist.[8][12]

G cluster_0 5-HT2A Gq Signaling Pathway Agonist Agonist (e.g., DOI) Receptor 5-HT2A Receptor Agonist->Receptor Binds Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Release Intracellular Ca2+ Release ER->Ca_Release Triggers Ca_Store Ca2+ Store

Caption: Simplified 5-HT2A Gq-coupled signaling cascade.

Protocol:

  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 lines) in a 96-well, black-walled, clear-bottom plate and culture overnight.[13][14]

  • Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for 45-60 minutes at 37°C.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound and the reference agonist ((R)-DOI) at 5x the final desired concentration.

  • Measurement: Place the cell plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation).

  • Assay Execution:

    • Record a stable baseline fluorescence for 10-20 seconds.

    • The instrument automatically injects the compound solutions into the wells.

    • Immediately begin kinetic measurement of fluorescence intensity for 60-120 seconds. The increase in fluorescence corresponds to the increase in intracellular calcium.[15]

  • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy, relative to the reference agonist).

Data Presentation (Hypothetical):

CompoundEC50 (nM)Emax (% of (R)-DOI)
This compound25085%
(R)-DOI (Reference Agonist)15100%

Assay 3: Confirming Mechanism of Action with an Antagonist

Causality: To ensure the observed calcium flux is specifically due to 5-HT2A receptor activation, we perform the functional assay in the presence of a known selective 5-HT2A antagonist. If the antagonist blocks the activity of our test compound, it provides strong evidence for on-target action. This is a critical self-validating step.

Comparison Compound: Ketanserin , a well-established 5-HT2A antagonist.[16][17]

Protocol:

  • Follow the Calcium Flux Assay protocol (Assay 2, steps 1-3).

  • Antagonist Pre-incubation: Before adding the agonist, add a fixed concentration of Ketanserin (typically 10x its known Ki value) to a set of wells and incubate for 15-30 minutes.[15]

  • Agonist Addition: Add the dose-response curve of this compound to both the antagonist-treated and untreated wells.

  • Measurement & Analysis: Measure the calcium flux as described previously. A potent rightward shift in the EC50 of the test compound in the presence of the antagonist confirms specific 5-HT2A-mediated activity.

Data Interpretation: A significant increase in the EC50 value for this compound in the wells pre-treated with Ketanserin would confirm that its activity is mediated through the 5-HT2A receptor.

Assay 4: Assessing Cell Viability to Rule Out Cytotoxic Artifacts

Causality: It is imperative to distinguish a true functional response from a false positive caused by compound-induced cell death. At high concentrations, compounds can disrupt cell membrane integrity, leading to a non-specific release of intracellular calcium or other signaling artifacts. An independent cytotoxicity assay, such as the MTT assay, is essential to determine the concentration range where the compound is well-tolerated.

Comparison Compound: Not applicable; this is a counter-screen against the test compound itself.

Protocol (MTT Assay):

  • Cell Plating: Seed cells (using the same cell line as the functional assay) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Treat the cells with the same concentration range of this compound used in the functional assays. Incubate for a period relevant to the functional assay duration (e.g., 2-4 hours) or longer (e.g., 24-72 hours) to assess long-term toxicity.[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to a purple formazan product.[18][20]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.[19]

  • Measurement: Read the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to untreated control cells. The CC50 (concentration causing 50% cytotoxicity) can be determined.

Data Presentation (Hypothetical):

CompoundFunctional EC50 (nM)Cytotoxic CC50 (µM)Selectivity Index (CC50/EC50)
This compound250> 50> 200

A high selectivity index (>100) indicates a good therapeutic window, where the compound elicits its biological effect at concentrations far below those that cause cell death.

Conclusion

This comparative guide outlines a robust, logical, and self-validating workflow to confirm and characterize the biological activity of this compound as a putative 5-HT2A receptor agonist. By systematically assessing receptor binding, functional activity, target specificity, and cytotoxicity, researchers can build a comprehensive pharmacological profile. The hypothetical data presented suggests that this compound is a moderately potent and efficacious 5-HT2A agonist with a favorable selectivity window. This structured approach, comparing the novel compound against established pharmacological tools like (R)-DOI and Ketanserin, provides the necessary rigor for advancing promising compounds in the drug discovery pipeline.

References

  • Eurofins DiscoverX. Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells. Eurofins Scientific.

  • Innoprot. 5-HT2A Serotonin Receptor Assay. Innoprot.

  • Innoprot. 5-HT2A Serotonin Receptor Cell Line. Innoprot.

  • Wikipedia. 5-HT2A receptor. Wikimedia Foundation.

  • Eurofins Discovery. 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Scientific.

  • Arora, V., & Mishra, J. (2007). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. NCBI.

  • Eurofins Discovery. 5-HT2A Mouse Serotonin GPCR Cell Based Antagonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Eurofins Scientific.

  • Gray, J. A., & Roth, B. L. (2001). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular Pharmacology, 60(5), 1015-1022.

  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 243-261.

  • Vaidya, V. A., et al. (2022). The Hallucinogenic Serotonin 2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 14, 790213.

  • Abcam. MTT assay protocol. Abcam plc.

  • An, F., & Li, Z. (2018). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 8(1), 1-7.

  • Patsnap. What is the mechanism of Ketanserin?. Patsnap.

  • De Rycker, M., et al. (2019). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases, 5(8), 1362-1375.

  • BenchChem. Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity. BenchChem.

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience.

  • Protocols.io. MTT (Assay protocol). Protocols.io.

  • Marin Biologic Laboratories. Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic.

  • Sittampalam, G. S., et al. (Eds.). (2013). Assay Guidance Manual. NCBI Bookshelf.

  • MDPI. (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.

  • Dispendix. Essential Considerations for Successful Assay Development. Dispendix.

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.

  • Wikipedia. Ketanserin. Wikimedia Foundation.

  • Kim, K., et al. (2023). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Nature Communications, 14(1), 8276.

  • Frontiers. The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers Media S.A.

  • McCorvy, J. D., et al. (2018). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate.

  • Bio-Rad. Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad Laboratories, Inc.

  • ResearchGate. Assay conditions for GPCR radioligand competition binding assays. ResearchGate.

  • Levin, E. D., et al. (2004). Ketanserin, a 5-HT2 receptor antagonist, decreases nicotine self-administration in rats. Pharmacology Biochemistry and Behavior, 79(1), 155-160.

  • PubChem. 1H-Indol-3-Ylmethanamine. National Center for Biotechnology Information.

  • University of Chicago. CALCIUM FLUX PROTOCOL. The University of Chicago.

  • Springer Nature. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

  • Cunningham, K. A., et al. (2025). The psychedelic (-)-2,5-dimethoxy-4-iodoamphetamine [(-)-DOI] demonstrates efficacy in reducing cocaine reward and motivation in male rats. Psychopharmacology.

  • Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections.

  • Creative Biogene. GPCR Screening & Profiling with Binding Assays. Creative Biogene.

  • ResearchGate. MTT Proliferation Assay Protocol. ResearchGate.

  • a4cell. Truly Effective Cell Assay Design. a4cell.

  • Fujiwara, M., & Egashira, N. (2007). 2,5-Dimethoxy-4-iodoamphetamine (DOI) Inhibits Δ 9 -Tetrahydrocannabinol-Induced Catalepsy-Like Immobilization in Mice. Journal of Pharmacological Sciences, 105(4), 371-374.

  • ResearchGate. (2019). (PDF) Methylamine Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets. ResearchGate.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis and Methodological Blueprint for Off-Target Liability Assessment

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The intricate nature of cellular signaling pathways necessitates a comprehensive understanding of a compound's full biological activity, including its potential for off-target interactions. This guide provides a deep dive into the anticipated cross-reactivity profile of (1H-Indol-2-ylmethyl)methylamine, a tryptamine analog. Due to the limited publicly available data on this specific molecule, this guide will employ a comparative approach, leveraging established knowledge of structurally similar indoleamines and tryptamines to predict its likely off-target interactions.

Furthermore, this document serves as a practical, hands-on manual for researchers, offering detailed experimental protocols to empirically determine the cross-reactivity of this compound and other novel chemical entities. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data.

The Critical Imperative of Cross-Reactivity Profiling

The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant portion of failures attributed to unforeseen adverse effects. These are often the result of a molecule interacting with unintended biological targets, a phenomenon known as off-target activity.[1] Early and comprehensive in vitro safety pharmacology profiling is therefore not just a regulatory hurdle, but a cornerstone of efficient and successful drug development.[2][3] By identifying potential off-target liabilities early, researchers can make informed decisions, prioritize lead candidates with cleaner profiles, and design more effective and safer therapeutics.[4]

This compound, as a derivative of the privileged indole scaffold, presents a fascinating case for cross-reactivity analysis. The indole nucleus is a common feature in a multitude of biologically active compounds, including neurotransmitters like serotonin.[5] This structural similarity to endogenous signaling molecules raises the probability of interactions with a range of receptors, particularly those within the central nervous system (CNS).

Predicting the Cross-Reactivity Landscape of this compound: A Comparative Approach

Given the structural resemblance of this compound to tryptamine and its derivatives, we can extrapolate a probable, yet unconfirmed, cross-reactivity profile. Tryptamines are known to interact with a variety of receptors, most notably serotonin (5-HT) receptors, but also dopamine (D) and adrenergic (α and β) receptors.[6][7][8]

Serotonin (5-HT) Receptors: The Primary Suspects

The tryptamine backbone is a key pharmacophore for serotonin receptors. It is highly probable that this compound will exhibit affinity for multiple 5-HT receptor subtypes.

  • 5-HT2A Receptors: Many tryptamines are agonists or partial agonists at the 5-HT2A receptor, an interaction often associated with psychedelic effects.[7][8]

  • 5-HT1A Receptors: Affinity for 5-HT1A receptors is also common among tryptamine analogs and can modulate the effects of 5-HT2A activation.[8]

  • Other 5-HT Subtypes: Cross-reactivity with other 5-HT receptors, such as 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, is also a distinct possibility and has been observed with various indoleamines.[9]

Dopamine (D) Receptors: A Secondary but Significant Interaction Hub

Several tryptamine derivatives have shown affinity for dopamine receptors, particularly the D2 subtype.[8] While likely weaker than the interaction with serotonin receptors, this potential cross-reactivity warrants investigation as it could contribute to the compound's overall pharmacological profile and potential side effects.

Adrenergic (α) Receptors: Exploring Vasculature and CNS Effects

Certain indole-based alkaloids have demonstrated binding to adrenergic receptors.[10] For instance, yohimbine, an indole alkaloid, is a well-known α2-adrenergic receptor antagonist.[11] Therefore, assessing the affinity of this compound for α-adrenergic subtypes is a crucial step in a comprehensive safety assessment.

Experimental Blueprint for Unveiling the Cross-Reactivity Profile

To move from prediction to empirical evidence, a systematic and multi-tiered experimental approach is essential. This involves both initial binding assays to determine affinity and subsequent functional assays to characterize the nature of the interaction (agonist, antagonist, or inverse agonist).

Tier 1: Broad Screening with Radioligand Binding Assays

The initial step is to perform a broad screen against a panel of receptors, transporters, and ion channels. Commercial services offer comprehensive safety panels, such as the InVEST44 panel, which covers 44 well-established targets associated with adverse drug reactions.[2] Alternatively, a custom panel focusing on CNS targets can be employed.[12]

The gold standard for determining the binding affinity of a compound to a receptor is the radioligand binding assay .[13] This competitive assay measures the ability of the test compound to displace a radiolabeled ligand with known high affinity for the target receptor. The output is typically an IC50 value, which can be converted to a Ki (inhibition constant) value for a more direct measure of affinity.

Table 1: Predicted Cross-Reactivity Profile of this compound and Key Comparative Compounds

Receptor TargetPredicted Affinity of this compoundKnown Affinity of Comparative Compounds (Ki in nM)
N,N-Dimethyltryptamine (DMT) [6]
Serotonin Receptors
5-HT1AHigh to Moderate110
5-HT2AHigh108
5-HT2CModerate496
5-HT7Moderate316
Dopamine Receptors
D1Low to Moderate>10,000
D2Low to Moderate>10,000
Adrenergic Receptors
α1ALow to Moderate>10,000
α2ALow to Moderate>10,000

Note: The predicted affinity is a qualitative estimation based on structural similarity. The Ki values for DMT are provided as a reference and are indicative of the potential range of affinities for tryptamine analogs. Actual values for this compound must be determined experimentally.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate Receptor, Radioligand, and Test Compound to Reach Equilibrium Receptor->Incubate Radioligand Radioligand (e.g., [3H]Ketanserin for 5-HT2A) Radioligand->Incubate Test_Compound This compound (Serial Dilutions) Test_Compound->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Count Scintillation Counting to Quantify Bound Radioactivity Filter->Count Analyze Data Analysis (IC50 and Ki Determination) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Tier 2: Functional Assays to Determine Mechanism of Action

Once binding affinity is established, it is crucial to understand the functional consequence of this binding. Is the compound an agonist, an antagonist, or an inverse agonist? This is determined through functional assays that measure a downstream signaling event following receptor activation.

For G-protein coupled receptors (GPCRs), which include the serotonin, dopamine, and adrenergic receptors, two common functional assays are the GTPγS binding assay and second messenger assays (e.g., cAMP accumulation) .

The GTPγS binding assay is a functional assay that measures the activation of G-proteins, an early event in GPCR signaling.[14][15] It utilizes a non-hydrolyzable analog of GTP, [35S]GTPγS, to quantify G-protein activation upon agonist stimulation.

Signaling Pathway: Gs and Gi-Coupled GPCRs and cAMP Modulation

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist_Gs Agonist (Gs) GPCR_Gs Gs-Coupled Receptor Agonist_Gs->GPCR_Gs Binds G_Protein_s Gs Protein GPCR_Gs->G_Protein_s Activates AC Adenylate Cyclase G_Protein_s->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Converts Agonist_Gi Agonist (Gi) GPCR_Gi Gi-Coupled Receptor Agonist_Gi->GPCR_Gi Binds G_Protein_i Gi Protein GPCR_Gi->G_Protein_i Activates G_Protein_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling cascade for Gs and Gi-coupled GPCRs.

Cyclic AMP (cAMP) accumulation assays are another robust method for assessing the functional activity of compounds at Gs and Gi-coupled GPCRs.[16][17] Agonists of Gs-coupled receptors will increase intracellular cAMP levels, while agonists of Gi-coupled receptors will decrease them. These changes can be readily quantified using commercially available assay kits.

Detailed Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay (Filtration Format)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., human 5-HT2A).

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO or HEK cells).

  • Radioligand with high affinity for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • Wash buffer (ice-cold).

  • 96-well microplates.

  • Glass fiber filters (pre-treated with a blocking agent like polyethyleneimine).

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare Reagents:

    • Thaw the cell membranes on ice and resuspend in assay buffer to the desired protein concentration (previously optimized).

    • Prepare a stock solution of the radioligand in assay buffer at a concentration close to its Kd value.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add in the following order:

      • Assay buffer

      • Test compound or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled ligand (for non-specific binding).

      • Radioligand.

      • Cell membranes.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: [35S]GTPγS Binding Assay

Objective: To determine the functional activity (agonist or antagonist) of this compound at a specific GPCR.

Materials:

  • Cell membranes expressing the target GPCR.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (typically containing MgCl2 and NaCl).

  • Test compound (agonist or antagonist).

  • Known agonist for the target receptor.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate harvester and scintillation counter.

Procedure:

  • Prepare Reagents:

    • Prepare cell membranes as described in Protocol 1.

    • Prepare solutions of [35S]GTPγS, GDP, and the test compound in assay buffer.

  • Assay Setup (Agonist Mode):

    • Add the following to each well: assay buffer, GDP, cell membranes, and varying concentrations of the test compound.

    • Initiate the reaction by adding [35S]GTPγS.

  • Assay Setup (Antagonist Mode):

    • Pre-incubate cell membranes with varying concentrations of the test compound.

    • Add a fixed concentration of a known agonist.

    • Initiate the reaction by adding [35S]GTPγS.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the bound [35S]GTPγS by scintillation counting.

  • Data Analysis:

    • For agonist testing, plot the stimulated binding against the log concentration of the test compound to determine the EC50 and Emax.

    • For antagonist testing, plot the inhibition of agonist-stimulated binding against the log concentration of the test compound to determine the IC50 and subsequently the Kb (antagonist dissociation constant).

Concluding Remarks

While the precise cross-reactivity profile of this compound remains to be empirically determined, a comparative analysis based on its structural similarity to known tryptamines provides a strong rationale for prioritizing a thorough investigation of its interactions with serotonergic, dopaminergic, and adrenergic receptors. The experimental protocols outlined in this guide offer a robust framework for conducting these critical studies. By embracing a proactive and comprehensive approach to cross-reactivity profiling, researchers can significantly de-risk their drug discovery programs, paving the way for the development of safer and more effective medicines. The true biological narrative of any new chemical entity is written not only by its intended interactions but also by the full spectrum of its off-target activities.

References

  • Misra, C. S., Honnappa, C. G., Jitta, S. R., Gourishetti, K., Daram, P., Singh, M. P., Shrungeswara, A. H., Nayak, Y., & Unnikrishnan, M. K. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. Chemico-Biological Interactions, 244, 71–83. [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved January 17, 2026, from [Link]

  • Wikipedia. (2024, January 12). Dimethyltryptamine. In Wikipedia. [Link]

  • Rickli, A., Moning, O. D., Hoener, M. C., & Liechti, M. E. (2016). Receptor interaction profiles of novel psychoactive tryptamines compared with classic hallucinogens. European Neuropsychopharmacology, 26(8), 1327–1337. [Link]

  • Gloster, A. A., Chatha, M., Gannon, B. M., Gentry, P. R., & Fantegrossi, W. E. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy- N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(7), 1256–1269. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved January 17, 2026, from [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Riss, T., Trask, O. J., Jr, & Weidner, J. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Wichers, M. C., & Maes, M. (2004). The role of indoleamine 2,3-dioxygenase (IDO) in the pathophysiology of interferon-α-induced depression. Journal of Psychiatry & Neuroscience, 29(1), 11–17. [Link]

  • Obeng, S., Kamble, S. H., Reeves, M. E., Restrepo, L. F., Patel, A., Behnke, M., Che, D., Sharma, A., León, F., Hiranita, T., Avery, B. A., McMahon, L. R., & McCurdy, C. R. (2021). Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Journal of Medicinal Chemistry, 64(2), 1073–1082. [Link]

  • European Pharmaceutical Review. (2006, February 2). In vitro safety pharmacology profiling. [Link]

  • Eurofins Discovery. (n.d.). Specialized Pre-IND and Specialty In Vitro Profiling Panels. Retrieved January 17, 2026, from [Link]

  • Doménech, T., Beleta, J., Fernández, A. G., Gristwood, R. W., Cruz, S., & Palacios, J. M. (1995). Synthesis and pharmacological evaluation of new (indol-3-yl)alkylamides and alkylamines acting as potential serotonin uptake inhibitors. Il Farmaco, 50(11), 749–756. [Link]

  • Gloster, A. A., Chatha, M., Gannon, B. M., Gentry, P. R., & Fantegrossi, W. E. (2023). Receptor Binding Profiles for Tryptamine Psychedelics and Effects of 4-Propionoxy-N,N-dimethyltryptamine in Mice. ACS Chemical Neuroscience, 14(7), 1256–1269. [Link]

  • Zhang, Y., Wang, Y., & Li, H. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 415–424. [Link]

  • Baltrusaitis, K., Saikus, A., & Kairys, V. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Molbank, 2018(3), M1011. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 17, 2026, from [Link]

  • Erland, L. A. E., & Saxena, P. K. (2017). Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future. Plant Signaling & Behavior, 12(10), e1379769. [Link]

  • Wikipedia. (2023, December 29). Tryptamine. In Wikipedia. [Link]

  • ResearchGate. (2025, August 9). The complex role of serotonin and 5-HT receptors in chronic pain [Review]. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved January 17, 2026, from [Link]

  • Wallach, J., Cependa, K., De Felice, L. J., Dybek, M., Gannon, B. M., Gentry, P. R., H. H. McCorvy, J. D., & Fantegrossi, W. E. (2021). Receptor binding profiles and behavioral pharmacology of ring-substituted N,N-diallyltryptamine analogs. Neuropharmacology, 182, 108387. [Link]

  • Liu, Y., Wang, Y., Zhang, Y., Wang, Y., Li, Y., Zhang, Y., Zhang, Y., Wang, Y., & Li, H. (2022). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 13(6), 738–749. [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Screening for Safety-Relevant Off-Target Activities. Retrieved January 17, 2026, from [Link]

  • Walsh Medical Media. (2017, October 2). Biomedical Significance of Tryptamine: A Review. [Link]

  • ResearchGate. (2025, August 6). (PDF) ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. [Link]

  • Sittampalam, G. S., Gal-Edd, N., Arkin, M., Auld, D., Austin, C., Bejcek, B., Glicksman, M., Inglese, J., Lemmon, V., Li, Z., McGee, J., McManus, O., Minor, L., Napper, A., Riss, T., Trask, O. J., Jr, & Weidner, J. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • ResearchGate. (n.d.). (PDF) Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids. Retrieved January 17, 2026, from [Link]

  • Harrison, C., & Traynor, J. R. (2003). The [35S]GTPγS binding assay: approaches and applications in pharmacology. Life Sciences, 74(4), 489–508. [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved January 17, 2026, from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel. Retrieved January 17, 2026, from [Link]

  • ChemPartner. (n.d.). In Vitro Safety Pharmacology: A Roadmap to Safer and More Effective Drugs. Retrieved January 17, 2026, from [Link]

  • Renner, U., Horowski, R., & Przegalinski, E. (2005). Interplay between Serotonin 5-HT1A and 5-HT7 Receptors in Depressive Disorders. Pharmacological Reports, 57(Suppl), 159–165. [Link]

  • ResearchGate. (2025, August 10). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. [Link]

  • Uddin, M. S., Al Mamun, A., Kabir, M. T., Ahmad, J., Jeandet, P., Sarwar, M. S., & Ashraf, G. M. (2020). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Molecular Neurobiology, 57(7), 3047–3065. [Link]

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

  • ResearchGate. (2025, August 10). The [35S]GTPγS binding assay: Approaches and applications in pharmacology | Request PDF. [Link]

  • McKenna, D. J., Repke, D. B., Lo, L., & Peroutka, S. J. (1990). Differential interactions of indolealkylamines with 5-hydroxytryptamine receptor subtypes. Neuropharmacology, 29(3), 193–198. [Link]

  • eLife. (2025, July 16). Striatal Crosstalk Between Dopamine and Serotonin Systems. [Link]

  • Wikipedia. (2024, January 11). Yohimbine. In Wikipedia. [Link]

  • Creative Bioarray. (n.d.). cAMP Assay. Retrieved January 17, 2026, from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved January 17, 2026, from [Link]

Sources

A Head-to-Head Comparison of Indoleamine Derivatives: From Endogenous Neuromodulators to Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Indoleamine derivatives represent a vast and functionally diverse class of bioactive molecules, centered around the indole bicyclic structure. From vital neurotransmitters that govern mood and sleep to potent therapeutics targeting migraine and cancer, the subtle structural modifications of the indoleamine scaffold give rise to a remarkable spectrum of pharmacological activities. This guide provides a comprehensive, head-to-head comparison of key endogenous and synthetic indoleamine derivatives, offering insights into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to characterize them.

The Indoleamine Scaffold: A Foundation for Diverse Biological Activity

The characteristic feature of indoleamines is the indole nucleus, a bicyclic aromatic heterocycle, with an ethylamine side chain attached at the third position. The versatility of this core structure allows for a wide range of substitutions, primarily at the 5-position of the indole ring and on the ethylamine side chain, which dictates the molecule's interaction with various biological targets. This guide will focus on a comparative analysis of three major classes of indoleamine derivatives: endogenous neuromodulators, serotonergic drugs (triptans and psychedelics), and enzyme inhibitors (IDO1 inhibitors).

Comparative Analysis of Physicochemical and Pharmacological Properties

The biological activity of indoleamine derivatives is intricately linked to their affinity and selectivity for specific receptors or enzymes. The following tables summarize the key pharmacological parameters for a selection of prominent indoleamines.

Table 1: Receptor Binding Affinities (Ki, nM) of Endogenous Indoleamines, Psychedelics, and Triptans

Compound5-HT1A5-HT1B5-HT1D5-HT2A5-HT2CMT1MT2
Serotonin -------
Melatonin -----0.08[1]0.383[1]
DMT -------
5-MeO-DMT 1.9-3[2]-->1000[3]---
Psilocybin -------
Sumatriptan -11.07[4]6.58[4]----
Zolmitriptan Moderate Affinity[5]High Affinity[5]High Affinity[5]Negligible Affinity[5]Negligible Affinity[5]--
Rizatriptan Weak Affinity[6]High Affinity[7][8]High Affinity[7][8]No Significant Activity[6]No Significant Activity[6]--

Table 2: Functional Potency (IC50/EC50/Ki, nM) of IDO1 Inhibitors

CompoundIDO1 (Enzymatic)IDO1 (Cellular)
Epacadostat (INCB024360) 71.8[9][10]10[11]
NLG919 7 (Ki)[12][13]75 (EC50)[12][13]

Signaling Pathways and Mechanisms of Action

The diverse functions of indoleamine derivatives are a direct consequence of their engagement with distinct signaling pathways.

Serotonergic and Melatonergic Signaling

Serotonin and melatonin exert their effects through a variety of G-protein coupled receptors (GPCRs), leading to the modulation of downstream second messenger systems.[14][15][16]

Serotonergic_Melatonergic_Signaling cluster_serotonin Serotonergic Signaling cluster_melatonin Melatonergic Signaling Serotonin Serotonin 5-HT1_R 5-HT1 Receptors (Gi/o-coupled) Serotonin->5-HT1_R Agonism 5-HT2_R 5-HT2 Receptors (Gq-coupled) Serotonin->5-HT2_R Agonism AC_inhibition Inhibition of Adenylyl Cyclase 5-HT1_R->AC_inhibition PLC_activation Activation of Phospholipase C 5-HT2_R->PLC_activation cAMP_decrease ↓ cAMP AC_inhibition->cAMP_decrease IP3_DAG ↑ IP3 & DAG PLC_activation->IP3_DAG Melatonin Melatonin MT1_MT2_R MT1/MT2 Receptors (Gi-coupled) Melatonin->MT1_MT2_R Agonism AC_inhibition2 Inhibition of Adenylyl Cyclase MT1_MT2_R->AC_inhibition2 cAMP_decrease2 ↓ cAMP AC_inhibition2->cAMP_decrease2

Caption: Simplified signaling pathways for serotonin and melatonin.

Indoleamine 2,3-Dioxygenase (IDO1) Inhibition

IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step in tryptophan catabolism.[3][17] IDO1 inhibitors block this process, thereby restoring T-cell function in the tumor microenvironment.[3]

IDO1_Inhibition Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis T_cell_suppression T-cell Suppression & Immune Tolerance Kynurenine->T_cell_suppression IDO1_Inhibitor IDO1 Inhibitor (e.g., Epacadostat) IDO1_Inhibitor->IDO1 Inhibition

Caption: Mechanism of IDO1 inhibition.

Experimental Protocols

The characterization and comparison of indoleamine derivatives rely on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the human 5-HT2A receptor.[18]

1. Materials and Reagents:

  • Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.[19]

  • Radioligand: [3H]ketanserin.[18]

  • Non-specific binding control: 10 µM spiperone.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • 96-well filter plates (e.g., Millipore MultiScreen with GF/B filters).[18]

  • Scintillation cocktail.

2. Assay Procedure:

  • Pre-soak the filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[18]

  • In each well of the 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM spiperone (for non-specific binding) or test compound at various concentrations.

    • 50 µL of [3H]ketanserin (final concentration ~2 nM).

    • 150 µL of membrane preparation (approximately 70 µg of protein per well).[18]

  • Incubate the plate for 60 minutes at 30°C with gentle agitation.

  • Terminate the incubation by rapid vacuum filtration using a cell harvester.

  • Wash the filters four times with ice-cold wash buffer.

  • Dry the filter plates for 30-60 minutes at 50°C.

  • Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow Start Start Plate_Prep Prepare 96-well filter plate Start->Plate_Prep Reagent_Addition Add buffer/test compound, radioligand, and receptor membranes Plate_Prep->Reagent_Addition Incubation Incubate to reach equilibrium Reagent_Addition->Incubation Filtration Vacuum filtration to separate bound from free Incubation->Filtration Washing Wash filters to remove non-specific binding Filtration->Washing Drying_Counting Dry filters and add scintillation cocktail for counting Washing->Drying_Counting Data_Analysis Calculate IC50 and Ki values Drying_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Functional Assay: cAMP Accumulation (HTRF)

This protocol describes a method to measure the effect of a test compound on cAMP levels in cells expressing a Gi/o- or Gs-coupled receptor, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[13][17][20]

1. Materials and Reagents:

  • Cells expressing the target receptor (e.g., CHO cells with melatonin receptors).

  • cAMP HTRF kit (containing Eu3+-cryptate labeled anti-cAMP antibody and d2-labeled cAMP).[13][20]

  • Stimulation buffer.

  • Lysis buffer.

  • 384-well low volume plate.

2. Assay Procedure:

  • Seed cells into the 384-well plate and incubate overnight.

  • Remove the culture medium and add 5 µL of cells in suspension to each well.

  • Add 5 µL of the test compound at various concentrations. For Gi-coupled receptors, co-stimulate with an agonist like forskolin to induce cAMP production.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of d2-labeled cAMP in lysis buffer.

  • Add 5 µL of Eu3+-cryptate labeled anti-cAMP antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

3. Data Analysis:

  • Calculate the 665/620 nm ratio.

  • Plot the ratio against the log concentration of the test compound to determine EC50 or IC50 values.

Functional Assay: Inositol Phosphate Accumulation (IP-One HTRF)

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of the Gq signaling pathway.[16][21][22]

1. Materials and Reagents:

  • Cells expressing the target Gq-coupled receptor (e.g., CHO-M1 cells).

  • IP-One HTRF kit (containing IP1-d2 conjugate and anti-IP1-cryptate antibody).

  • Stimulation buffer containing LiCl.

  • 384-well plate.

2. Assay Procedure:

  • Seed cells into the 384-well plate and incubate overnight.

  • Replace the culture medium with stimulation buffer containing LiCl.

  • Add the test compound at various concentrations.

  • Incubate for 60 minutes at 37°C.

  • Add IP1-d2 conjugate in lysis buffer.

  • Add anti-IP1-cryptate antibody.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

3. Data Analysis:

  • Calculate the 665/620 nm ratio.

  • Plot the ratio against the log concentration of the test compound to determine EC50 values.

In Vivo Efficacy Model: B16F10 Melanoma Mouse Model for IDO1 Inhibitors

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse model.[1][23]

1. Materials and Animals:

  • C57BL/6 mice.

  • B16F10 melanoma cells.

  • Matrigel.

  • IDO1 inhibitor formulation.

  • Calipers.

2. Experimental Procedure:

  • Subcutaneously inject B16F10 cells mixed with Matrigel into the flank of C57BL/6 mice.

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (e.g., vehicle control, IDO1 inhibitor, anti-PD-1 antibody, combination therapy).

  • Administer the IDO1 inhibitor orally, typically twice daily.

  • Measure tumor volume with calipers every 2-3 days.

  • At the end of the study, collect tumors and plasma for pharmacodynamic analysis (e.g., kynurenine/tryptophan ratio).

3. Data Analysis:

  • Plot tumor growth curves for each treatment group.

  • Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

  • Analyze pharmacodynamic markers to confirm target engagement.

Conclusion

The indoleamine scaffold provides a remarkable foundation for the development of a wide array of biologically active molecules. From the fundamental roles of serotonin and melatonin in neuromodulation to the therapeutic applications of triptans in migraine and the promise of IDO1 inhibitors in immuno-oncology, the study of indoleamine derivatives continues to be a fertile ground for discovery. A thorough understanding of their structure-activity relationships, coupled with robust experimental characterization, is crucial for the continued development of novel and improved therapeutics based on this versatile chemical class.

References

  • Zolmitriptan. (n.d.). In accessdata.fda.gov. Retrieved from [Link]

  • Zolmitriptan. (n.d.). In Wikipedia. Retrieved from [Link]

  • Uthaug, M. V., et al. (2022). The clinical pharmacology and potential therapeutic applications of 5‐methoxy‐N,N‐dimethyltryptamine (5‐MeO‐DMT). Journal of Neurochemistry, 181(3), 260-283.
  • Zolmitriptan Pharmacology - Active Ingredient. (n.d.). In RxReasoner. Retrieved from [Link]

  • Deleu, D., & Hanssens, Y. (2000). Current and emerging second-generation triptans in acute migraine therapy: a comparative review. Journal of clinical pharmacology, 40(7), 687–700.
  • Rizatriptan. (n.d.). In Drug Central. Retrieved from [Link]

  • Zolmitriptan. (n.d.). In PubChem. Retrieved from [Link]

  • Deleu, D., & Hanssens, Y. (2000).
  • Zolmitriptan. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Cheng, Z., et al. (2012). Hydrophilic anti-migraine triptans are substrates for OATP1A2, a transporter expressed at human blood-brain barrier. Xenobiotica, 42(9), 880-890.
  • Lambert, G. A. (2005). Preclinical neuropharmacology of naratriptan. CNS drug reviews, 11(3), 289-316.
  • Li, Y., et al. (2022). Design, Synthesis, and Structure–Activity Relationship Studies of Novel Tryptamine Derivatives as 5-HT1B Receptor Agonists. Journal of Medicinal Chemistry, 65(15), 10449-10467.
  • Yu, A. M., et al. (2018). Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions. Current drug metabolism, 19(10), 861-869.
  • Deleu, D., & Hanssens, Y. (2000).
  • Cheng, C. W., et al. (2000). Rizatriptan, a Novel 5-HT1D/1B Agonist for Migraine: Single- and Multiple-Dose Tolerability and Pharmacokinetics in Healthy Subjects. Journal of Clinical Pharmacology, 40(3), 258-266.
  • Goadsby, P. J. (2002). Pharmacokinetics and pharmacodynamics of the triptan antimigraine agents: a comparative review. Clinical pharmacokinetics, 41(8), 553-570.
  • 5-MeO-DMT. (n.d.). In Wikipedia. Retrieved from [Link]

  • Receptor binding profiles for 5-MeO-DMT. (n.d.). In ResearchGate. Retrieved from [Link]

  • 5-MeO-DMT [Ligand Id: 145] activity data from GtoPdb and ChEMBL. (n.d.). In IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]

  • Triptan. (n.d.). In Wikipedia. Retrieved from [Link]

  • Discovery and development of triptans. (n.d.). In Wikipedia. Retrieved from [Link]

  • Chemical structures of triptans. (n.d.). In ResearchGate. Retrieved from [Link]

  • Scott, A. K. (1998). Rizatriptan: a new 5-HT1B/1D receptor agonist for the treatment of migraine.
  • Rizatriptan. (n.d.). In PubChem. Retrieved from [Link]

  • How to run a cAMP HTRF assay. (2024, June 11). In YouTube. Retrieved from [Link]

  • HTRF® package insert cAMP HiRange General information. (n.d.). In Cisbio. Retrieved from [Link]

  • 5-HT2A Biochemical Binding Assay Service. (n.d.). In Reaction Biology. Retrieved from [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017, November 20). In Assay Guidance Manual. Retrieved from [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of receptor and signal transduction research, 18(2-3), 255-273.
  • Trinquet, E., et al. (2011). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Expert opinion on drug discovery, 6(10), 981-994.
  • HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. (n.d.). In Molecular Devices. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). In Gifford Bioscience. Retrieved from [Link]

  • Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. Journal for ImmunoTherapy of Cancer, 11(1), e005886.
  • IP-3/IP-1 Assays. (2012, May 1). In Assay Guidance Manual. Retrieved from [Link]

  • Iacono, A., et al. (2023). The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma. bioRxiv.
  • Xie, X., et al. (2012). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Journal of biomolecular screening, 17(2), 204-214.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). In Assay Guidance Manual. Retrieved from [Link]

  • Comparison of Rizatriptan 10 Mg vs. Zolmitriptan 2.5 Mg in the Acute Treatment of Migraine. (n.d.). In ResearchGate. Retrieved from [Link]

  • Ran, Y., et al. (2022). Protocol for investigating the impact of transcription regulator deficiency on tumor-specific CD8+ T cell responses via adoptive cell transfer. STAR protocols, 3(4), 101783.
  • Tfelt-Hansen, P., et al. (2000). Comparison of rizatriptan and other triptans on stringent measures of efficacy. Neurology, 55(9), 1269-1273.
  • Abdel-Mottaleb, M. M. A., et al. (2018). Assessment Of Spanlastic Vesicles Of Zolmitriptan For Treating Migraine In Rats. International journal of nanomedicine, 13, 4253.
  • Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. (n.d.). In ResearchGate. Retrieved from [Link]

  • Tfelt-Hansen, P., et al. (2000). Comparison of rizatriptan 10 mg vs. zolmitriptan 2.5 mg in the acute treatment of migraine. Rizatriptan-Zolmitriptan Study Group. European journal of neurology, 7(5), 553-559.

Sources

A Comparative Guide to Validating the Mechanism of Action of (1H-Indol-2-ylmethyl)methylamine as a Novel Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MOA) of the novel compound (1H-Indol-2-ylmethyl)methylamine. The structural similarity of this molecule, featuring an indole core akin to serotonin, to known biogenic amines suggests a plausible interaction with monoamine oxidase (MAO) enzymes.[1][2] These enzymes are critical regulators of neurotransmitter levels in the brain, making them significant therapeutic targets.[3][4]

This document outlines a rigorous, multi-step experimental workflow designed to test the hypothesis that this compound acts as a MAO inhibitor. We will refer to this compound as "Cmpd-X" for clarity. The guide will detail the necessary biochemical and cell-based assays, explain the rationale behind each experimental choice, and compare the potential performance of Cmpd-X against well-characterized, clinically relevant alternatives: Clorgyline , a selective MAO-A inhibitor, and Selegiline , a selective MAO-B inhibitor.[5][6]

Hypothesized Signaling Pathway: MAO Inhibition

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine, thereby terminating their signaling.[3][7] Inhibition of MAO enzymes increases the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for treating conditions like depression and Parkinson's disease.[7][8] Our central hypothesis is that Cmpd-X inhibits MAO activity, leading to an accumulation of monoamine substrates.

MAO_Pathway cluster_presynaptic Presynaptic Neuron MA Monoamines (Dopamine, Serotonin) Vesicle Synaptic Vesicles MA->Vesicle Stored for Release MAO MAO Enzyme (on Mitochondria) MA->MAO Degradation Pathway SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Metabolites Inactive Metabolites MAO->Metabolites CmpdX Cmpd-X (Hypothesized Inhibitor) CmpdX->MAO Inhibition SynapticCleft->MA Reuptake Postsynaptic Postsynaptic Neuron (Receptor Activation) SynapticCleft->Postsynaptic

Caption: Hypothesized mechanism of Cmpd-X as a MAO inhibitor in a presynaptic neuron.

Part 1: In Vitro Target Engagement and Potency Determination

The foundational step in MOA validation is to confirm direct interaction between Cmpd-X and its putative targets, MAO-A and MAO-B, and to quantify its potency. This is achieved by measuring the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Rationale for Experimental Choice

An in vitro enzyme activity assay provides the most direct and unambiguous evidence of target engagement. By using purified recombinant MAO-A and MAO-B enzymes, we can isolate the interaction from other cellular factors. Comparing the IC50 values for both isoforms is crucial to determine if Cmpd-X is a selective or non-selective inhibitor.[9] This selectivity profile is a critical determinant of a drug's therapeutic application and potential side effects. For instance, selective MAO-B inhibition is a strategy for Parkinson's disease to increase dopamine levels, while broader inhibition of MAO-A and MAO-B is often required for antidepressant effects.[7][8]

Workflow: IC50 Determination for MAO-A and MAO-B

Caption: Experimental workflow for determining IC50 values using a luminescence-based assay.

Detailed Experimental Protocol: MAO-Glo™ Assay

This protocol is adapted from commercially available luminescent assays, such as the MAO-Glo™ Assay from Promega, which provides a robust and high-throughput method for measuring MAO activity.[10]

  • Reagent Preparation :

    • Prepare a 2X working solution of recombinant human MAO-A or MAO-B enzyme in the appropriate reaction buffer.

    • Prepare a 2X working solution of the luminogenic substrate (e.g., a luciferin derivative) in the same buffer.

    • Prepare serial dilutions of Cmpd-X, Selegiline (MAO-B control), and Clorgyline (MAO-A control) in DMSO, followed by a further dilution in buffer to create a 4X final concentration. A typical concentration range would span from 1 nM to 100 µM.

  • Assay Procedure :

    • Add 12.5 µL of the 4X inhibitor solutions (Cmpd-X and controls) or vehicle (DMSO) to the wells of a white, opaque 96-well plate.

    • To initiate the reaction, add 25 µL of the 2X MAO enzyme solution to each well.[10]

    • Pre-incubate the plate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

    • Add 12.5 µL of the 2X luminogenic substrate to all wells to start the enzymatic reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[10]

  • Signal Detection :

    • Add 50 µL of reconstituted Luciferin Detection Reagent to each well. This reagent stops the MAO reaction and initiates the light-generating reaction.[11]

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.[10]

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis :

    • Subtract the background luminescence (wells with no enzyme).

    • Normalize the data by setting the vehicle control (DMSO) as 100% activity and a high concentration of a potent inhibitor as 0% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative Data Summary (Hypothetical)
CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity Index (MAO-A/MAO-B)
Cmpd-X 8502534
Clorgyline 51,5000.003
Selegiline 2,00010200
  • Interpretation : In this hypothetical scenario, Cmpd-X demonstrates potent inhibition of MAO-B with an IC50 of 25 nM and weaker inhibition of MAO-A. Its selectivity index of 34 indicates a moderate preference for MAO-B. This profile is distinct from the highly selective controls, Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[5][12]

Part 2: Elucidating the Mode of Inhibition

Determining the IC50 confirms if a compound inhibits an enzyme, but understanding how it inhibits is crucial for predicting its in vivo behavior. Enzyme kinetic studies can differentiate between reversible (e.g., competitive, non-competitive) and irreversible inhibition.[13][14]

Rationale for Experimental Choice

The mode of inhibition impacts the duration of a drug's effect. Irreversible inhibitors, like Selegiline, form a permanent covalent bond with the enzyme, meaning that restoration of enzyme activity requires the synthesis of new enzyme molecules.[] Reversible inhibitors dissociate from the enzyme, and their effect diminishes as the drug is cleared. A Lineweaver-Burk plot, a double reciprocal plot of reaction velocity versus substrate concentration, is a classic method to visualize and determine the mode of reversible inhibition.[16][17]

Modes of Enzyme Inhibition

Inhibition_Modes cluster_competitive Competitive Inhibition cluster_noncompetitive Non-Competitive Inhibition Comp E S I Comp_ES ES Complex Comp:f0->Comp_ES Comp_EI EI Complex Comp:f0->Comp_EI Binds to Active Site Comp_ES->Comp:f0 + P Comp_EI->Comp:f0 NonComp E S I NonComp_ES ES Complex NonComp:f0->NonComp_ES NonComp_EI EI Complex NonComp:f0->NonComp_EI Binds to Allosteric Site NonComp_ES->NonComp:f0 + P NonComp_ESI ESI Complex NonComp_ES->NonComp_ESI NonComp_EI->NonComp_ESI cluster_competitive cluster_competitive cluster_noncompetitive cluster_noncompetitive

Caption: Visualizing competitive vs. non-competitive modes of enzyme inhibition.

Detailed Experimental Protocol: Enzyme Kinetics
  • Assay Setup : Perform the MAO-Glo™ assay as described in Part 1, but with two key modifications:

    • Use a range of fixed concentrations of Cmpd-X (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki, where Ki is the inhibition constant, initially estimated from the IC50).

    • For each inhibitor concentration, vary the concentration of the MAO substrate across a wide range (e.g., 0.1x Km to 10x Km, where Km is the Michaelis constant).

  • Data Collection : Measure the initial reaction velocity (rate of product formation) for each combination of inhibitor and substrate concentration.

  • Data Analysis (Lineweaver-Burk Plot) :

    • Calculate the reciprocal of the velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

    • Competitive Inhibition : The lines will intersect on the y-axis (Vmax is unchanged, Km increases).[18]

    • Non-competitive Inhibition : The lines will intersect on the x-axis (Km is unchanged, Vmax decreases).[19]

    • Uncompetitive Inhibition : The lines will be parallel.

    • Mixed Inhibition : The lines will intersect in the second quadrant (both Km and Vmax change).[20]

Comparative Data Summary (Hypothetical)
CompoundTargetMode of InhibitionKi (nM)
Cmpd-X MAO-BReversible, Competitive12
Selegiline MAO-BIrreversibleN/A
  • Interpretation : The kinetic analysis suggests Cmpd-X is a reversible and competitive inhibitor of MAO-B. This means it directly competes with the natural substrate for binding to the enzyme's active site.[18] This contrasts with Selegiline, an irreversible inhibitor, which has different pharmacological implications.[21]

Part 3: Cellular Target Engagement and Biomarker Modulation

The final validation step is to determine if Cmpd-X can engage its target in a complex cellular environment and produce the expected downstream biological effect—an increase in monoamine levels.

Rationale for Experimental Choice

An in vitro enzyme assay uses purified components, but a cell-based assay addresses critical drug-like properties: Can the compound permeate the cell membrane? Is it stable in the cytoplasm? Can it reach the mitochondrial outer membrane where MAO resides? The human neuroblastoma SH-SY5Y cell line is an excellent model for this purpose, as it is of human neuronal origin and expresses key components of the dopaminergic system, including MAO-B and dopamine transporters.[22][23] Measuring dopamine levels in cell lysates after treatment provides direct evidence of target engagement and functional outcome.[]

Detailed Experimental Protocol: Dopamine Quantification in SH-SY5Y Cells
  • Cell Culture and Treatment :

    • Culture SH-SY5Y cells in standard conditions until they reach ~80% confluency. The use of these cells is a well-established model for neurobiology research.[24][25]

    • Treat the cells with Cmpd-X and Selegiline at relevant concentrations (e.g., 1x, 5x, and 10x their respective IC50 values) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Sample Preparation :

    • After treatment, wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells using a lysis buffer containing a protease inhibitor cocktail and an antioxidant like sodium metabisulfite to prevent dopamine degradation.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Dopamine Quantification (HPLC-ECD) :

    • High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a highly sensitive and specific method for quantifying catecholamines like dopamine.[26][27]

    • Inject the supernatant into the HPLC system. The dopamine in the sample is separated from other molecules on a C18 column.[28]

    • As dopamine elutes from the column, it is detected by an electrochemical detector, which generates a signal proportional to its concentration.[29]

    • Quantify the dopamine concentration by comparing the peak area to a standard curve generated with known concentrations of dopamine.

  • Data Analysis :

    • Normalize the dopamine concentration to the total protein content of each sample (measured by a BCA or Bradford assay).

    • Express the results as a fold-change relative to the vehicle-treated control cells.

Comparative Data Summary (Hypothetical)
Treatment (at 5x IC50)Intracellular Dopamine (Fold Change vs. Vehicle)
Vehicle (DMSO) 1.0
Cmpd-X 2.8
Selegiline 3.5
  • Interpretation : Treatment with Cmpd-X led to a significant, nearly 3-fold increase in intracellular dopamine levels, confirming that it effectively inhibits MAO-B in a cellular context. While slightly less potent than the irreversible inhibitor Selegiline in this assay, the result strongly validates the hypothesized mechanism of action.[]

Conclusion

  • Biochemical assays confirmed direct target engagement and established its potency and selectivity profile in comparison to industry-standard inhibitors.

  • Enzyme kinetic studies elucidated its reversible, competitive mode of inhibition, differentiating it from irreversible inhibitors like Selegiline.

  • Cell-based assays demonstrated its ability to engage the MAO-B target in a relevant neuronal cell model and produce the expected functional outcome of increased intracellular dopamine levels.

This validated mechanism of action provides a strong foundation for further preclinical development, guiding future studies in pharmacokinetics, safety pharmacology, and in vivo efficacy models for neurodegenerative disorders such as Parkinson's disease.

References

  • Edinoff, A. N., et al. (2025). Monoamine Oxidase Inhibitors (MAOIs). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Psych Scene Hub. (2021). Monoamine Oxidase Inhibitors (MAOI) - Mechanism of Action. Available at: [Link]

  • Fiedler, K., et al. (2023). Selegiline. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Kovalevich, J., & Langford, D. (2013). The Chemical Tools for Imaging Dopamine Release. PMC - NIH. Available at: [Link]

  • Abdel-Hafez, A. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. PubMed Central. Available at: [Link]

  • Xicoy, H., Wieringa, B., & Martens, G. J. M. (2019). Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells. Available at: [Link]

  • Edmondson, D. E., & Binda, C. (2018). Kinetics, mechanism, and inhibition of monoamine oxidase. PubMed. Available at: [Link]

  • Youdim, M. B., & Finberg, J. P. (1991). Selective MAO A and B inhibitors: their mechanism of action and pharmacology. PubMed. Available at: [Link]

  • MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Available at: [Link]

  • Ormerod, K. G., et al. (2023). MAO Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • ResearchGate. (2020). What is the best way to determine dopamine concentrations in cell samples? HPLC-EC?. Available at: [Link]

  • Wikipedia. (n.d.). Selegiline. Available at: [Link]

  • Wikipedia. (n.d.). Clorgiline. Available at: [Link]

  • University of St Andrews. (n.d.). Kinetics, mechanism and inhibition of monoamine oxidase. St Andrews Research Repository. Available at: [Link]

  • MDPI. (n.d.). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Available at: [Link]

  • bioRxiv. (n.d.). The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Available at: [Link]

  • Wikipedia. (n.d.). Lineweaver–Burk plot. Available at: [Link]

  • MDPI. (n.d.). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. Available at: [Link]

  • PubMed. (n.d.). Interaction of indole derivatives with monoamine oxidase A and B. Studies on the structure-inhibitory activity relationship. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Selegiline Hydrochloride?. Available at: [Link]

  • MDPI. (2024). The High-Precision Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for Monoamines Neurotransmitters and Their Metabolites: A Review. Available at: [Link]

  • PubMed. (n.d.). Pharmacology of reversible and selective inhibitors of monoamine oxidase type A. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) The Human Neuroblastoma SH-SY5Y Cell Line as a Model to Assess β-Amyloid Neurotoxicity: A Systematic Review and Meta-Analysis. Available at: [Link]

  • JoVE. (2015). Video: Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line. Available at: [Link]

  • ResearchGate. (n.d.). Revisiting monoamine oxidase inhibitors. Available at: [Link]

  • PubMed. (n.d.). Neuroprotective actions of selegiline. Available at: [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Assessment and quantification of Dopamine in rat urine by a validated HPLC. Available at: [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Available at: [Link]

  • Taylor & Francis. (n.d.). Clorgiline – Knowledge and References. Available at: [Link]

  • MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. Available at: [Link]

  • PMC - NIH. (n.d.). Considerations for the Use of SH-SY5Y Neuroblastoma Cells in Neurobiology. Available at: [Link]

  • PubMed. (n.d.). Selectivity of clorgyline and pargyline as inhibitors of monoamine oxidases A and B in vivo in man. Available at: [Link]

  • Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of brain dopamine level with high-performance liquid... | Download Scientific Diagram. Available at: [Link]

  • ResearchGate. (n.d.). Lineweaver Burk plot for enzyme inhibition. Enzyme Kinetic studies for.... Available at: [Link]

  • Drugs.com. (n.d.). Selegiline: Package Insert / Prescribing Information. Available at: [Link]

  • MDPI. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available at: [Link]

  • ResearchGate. (2019). (PDF) Methylamine Activates Glucose Uptake in Human Adipocytes Without Overpassing Action of Insulin or Stimulating its Secretion in Pancreatic Islets. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (1H-Indol-2-ylmethyl)methylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of (1H-Indol-2-ylmethyl)methylamine, ensuring the safety of personnel and adherence to regulatory standards. The procedures outlined herein are grounded in the known hazards associated with its constituent chemical moieties—the indole ring and the secondary amine group—to provide a robust framework for its end-of-life management.

Hazard Assessment and Chemical Profile

This compound, while not extensively characterized in publicly available safety literature, can be assessed by examining its structural components. The presence of the methylamine side chain suggests that this compound is likely to share hazardous properties with other aliphatic amines, which are typically corrosive, flammable, and toxic.[1][2][3][4] The indole nucleus itself can cause skin, eye, and respiratory irritation.[5][6]

Therefore, in the absence of a specific Safety Data Sheet (SDS), This compound must be handled as hazardous waste. All personnel must wear appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Chemical-resistant gloves (nitrile, neoprene, or butyl rubber)

  • Safety goggles and a face shield

  • A fully-buttoned laboratory coat

All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[5][6][7]

Incompatibility Profile

A critical aspect of safe chemical waste management is the segregation of incompatible materials to prevent dangerous reactions. Based on the amine functional group, this compound waste should be kept separate from:

  • Strong oxidizing agents

  • Acids and acid chlorides

  • Acid anhydrides

  • Chloroformates

  • Halogenated compounds

  • Corrosive to copper, zinc, aluminum, and galvanized surfaces.[7]

Hazard ClassPotential IncompatibilitiesRationale
Amines Strong Oxidizers, Acids, Halogenated CompoundsCan lead to violent reactions, release of toxic fumes, and potential for fire or explosion.
Indoles Strong Oxidizing AgentsRisk of vigorous, potentially explosive reactions.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, which will typically employ high-temperature incineration.

I. Waste Segregation and Collection
  • Designate a Waste Stream: Classify all waste containing this compound as hazardous chemical waste . This includes pure compound, solutions, and any contaminated materials.

  • Separate Waste Types:

    • Liquid Waste: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled waste container.

    • Solid Waste: Dispose of contaminated items such as gloves, weighing paper, and pipette tips in a separate, sealed container also designated for this waste stream.

II. Containerization
  • Select Appropriate Containers: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE), for liquid waste.[8] Ensure containers are in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[8][9]

  • Labeling: All waste containers must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: This compound .[7][9] The date of waste accumulation should also be clearly marked on the label.[10]

III. Storage and Accumulation
  • Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.[7]

  • Container Management: Keep waste containers closed at all times except when adding waste.[9] Do not overfill containers.

IV. Final Disposal
  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the collection of the waste.

  • Documentation: Complete all necessary waste disposal forms as required by your institution and regulatory bodies.

Emergency Procedures: Spills and Exposure

In the event of a spill or personnel exposure, immediate and decisive action is critical.[11]

Spill Response
  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Containment (for small spills): If you are trained and it is safe to do so, contain the spill using an inert absorbent material like vermiculite or sand.[1][11] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a sealable container and label it as hazardous waste for disposal.[7][11]

  • Decontamination: Clean the spill area with a suitable decontamination solution as recommended by your EHS department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[7][11] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin with large amounts of water for at least 15 minutes.[7][11] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]

Visualizing the Disposal Workflow

To further clarify the disposal process, the following diagram illustrates the decision-making and procedural flow for managing this compound waste.

start Start: Generation of This compound Waste assess Hazard Assessment: Treat as Hazardous Waste start->assess spill Spill or Exposure Occurs start->spill ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe assess->spill fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate Waste: Liquid vs. Solid fume_hood->segregate fume_hood->spill containerize_liquid Containerize Liquid Waste: Compatible, Sealed Container segregate->containerize_liquid Liquids containerize_solid Containerize Solid Waste: Sealed Bag/Container segregate->containerize_solid Solids label_waste Label Clearly: 'HAZARDOUS WASTE' & Chemical Name containerize_liquid->label_waste containerize_solid->label_waste store Store in Designated Satellite Accumulation Area label_waste->store contact_ehs Contact EHS/Waste Vendor for Pickup store->contact_ehs end End: Proper Disposal via Licensed Vendor (Incineration) contact_ehs->end spill->segregate No emergency_proc Follow Emergency Procedures: Evacuate, Alert, Decontaminate spill->emergency_proc Yes emergency_proc->store After cleanup

Caption: Disposal workflow for this compound.

References

  • Washington State University. (n.d.). Standard Operating Procedure for Methylamine.
  • Fisher Scientific. (2025). Safety Data Sheet - 1-Methylindole.
  • Carl ROTH. (n.d.). Safety Data Sheet: Methylamine.
  • Google Patents. (n.d.). CN104151226A - Extracting recycle method of indole from indole synthesis waste water.
  • eCFR. (n.d.). 40 CFR Part 261 -- Identification and Listing of Hazardous Waste.
  • Airgas. (2025). SAFETY DATA SHEET - Methylamine.
  • Benchchem. (2025). Proper Disposal of N-(1H-Indol-3-ylmethylene)cyclohexylamine: A Step-by-Step Guide for Laboratory Professionals.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methylamine.
  • Linde Gas GmbH. (2017). SAFETY DATA SHEET Methylamine, anhydrous.
  • Benchchem. (2025). Proper Disposal of AF 430 Amine: A Guide for Laboratory Professionals.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Methylamine solution.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indole, 1-methyl-.

Sources

Comprehensive Safety and Handling Guide for (1H-Indol-2-ylmethyl)methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (1H-Indol-2-ylmethyl)methylamine. The procedural recommendations herein are synthesized from established safety standards for analogous chemical structures and are intended to foster a secure and compliant laboratory environment for researchers, scientists, and drug development professionals.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. The following guidance is based on the hazard profile of the closely related compound, (1H-indol-2-ylmethyl)amine, and general principles of chemical safety. It is imperative to conduct a thorough risk assessment before commencing any work with this substance.

Hazard Assessment and Triage

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on data for structurally similar compounds, this compound should be handled as a substance that can cause significant skin and eye irritation, and may cause respiratory irritation.

Table 1: Hazard Identification and Classification

Hazard ClassCategoryGHS Hazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Irritation1H318: Causes serious eye damageDanger
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Personal Protective Equipment (PPE): Your First Line of Defense

The proper selection and use of PPE is non-negotiable when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to mitigate exposure to workplace hazards.[1][2][3][4][5]

Table 2: Required Personal Protective Equipment

PPE CategoryRecommended EquipmentStandard/SpecificationJustification
Eye and Face Protection Chemical safety goggles and a face shield.OSHA 29 CFR 1910.133, ANSI Z87.1To protect against potential splashes and aerosols that can cause serious eye damage.[1][4]
Skin and Body Protection Chemical-resistant lab coat or apron, full-length pants, and closed-toe shoes.To prevent skin contact which may cause irritation.[6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile, neoprene).ASTM F739Gloves must be inspected prior to use and changed immediately if contaminated to prevent skin exposure.[1][6]
Respiratory Protection A NIOSH/MSHA-approved respirator.NIOSH 42 CFR 84Necessary if working outside of a certified chemical fume hood or if there is a risk of generating aerosols.[7][8][9][10][11]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic approach to handling this compound is critical to minimizing risk. This operational plan outlines the necessary engineering controls and handling procedures.

Engineering Controls
  • Ventilation: All work with this compound must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[12][13]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible within a 10-second travel distance from the work area.[12][14]

Handling Procedures
  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable liners.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.

  • In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing. Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response
  • Small Spills (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).

    • Collect the absorbed material into a sealable, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.

    • Prevent entry to the contaminated area.

Exposure Response
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[12]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan: Responsible Waste Management

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., gloves, absorbent pads, weighing paper), in a clearly labeled, sealed, and compatible hazardous waste container.[12]

  • Liquid Waste: Collect all liquid waste in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to institutional guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

HandlingWorkflow Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling Operations cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Procedures start Start: Review SDS & SOP ppe Don Appropriate PPE start->ppe setup Prepare Fume Hood Work Area ppe->setup weigh Weigh and Transfer Solid setup->weigh Proceed to Handling dissolve Prepare Solution weigh->dissolve spill Spill Occurs weigh->spill Potential Hazard exposure Exposure Occurs weigh->exposure decon Decontaminate Work Area & Equipment dissolve->decon Complete Handling dissolve->spill dissolve->exposure waste Segregate and Label Hazardous Waste decon->waste remove_ppe Remove PPE Correctly waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash spill_size Spill Size? spill->spill_size exposure_type Type of Exposure? exposure->exposure_type small_spill Contain & Clean Small Spill spill_size->small_spill spill_size->small_spill Small large_spill Evacuate & Alert EHS spill_size->large_spill spill_size->large_spill Large small_spill->waste eye_contact Flush Eyes 15 min exposure_type->eye_contact exposure_type->eye_contact Eye skin_contact Flush Skin 15 min exposure_type->skin_contact exposure_type->skin_contact Skin inhalation Move to Fresh Air exposure_type->inhalation exposure_type->inhalation Inhalation medical Seek Medical Attention eye_contact->medical skin_contact->medical inhalation->medical

Caption: Procedural workflow for the safe handling of this compound.

References

  • NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link][7][8][9][10][11]

  • Personal Protective Equipment. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link][1][2][3][4][5]

  • Standard Operating Procedures for Hazardous Chemicals. (n.d.). Washington State University. Retrieved from [Link][12]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.